Technical Documentation Center

Tert-butyl 2-formylazetidine-1-carboxylate Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Tert-butyl 2-formylazetidine-1-carboxylate
  • CAS: 852324-38-0

Core Science & Biosynthesis

Exploratory

An In-depth Technical Guide to Tert-butyl 2-formylazetidine-1-carboxylate

This guide provides a comprehensive technical overview of tert-butyl 2-formylazetidine-1-carboxylate, a valuable building block in modern synthetic and medicinal chemistry. It is intended for researchers, scientists, and...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of tert-butyl 2-formylazetidine-1-carboxylate, a valuable building block in modern synthetic and medicinal chemistry. It is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its properties, synthesis, and applications, grounded in established scientific principles.

Introduction: The Azetidine Scaffold in Drug Discovery

Azetidines are four-membered nitrogen-containing heterocyclic compounds that have garnered significant interest in drug discovery. Their strained ring system imparts unique conformational constraints on molecules, which can lead to improved binding affinity and selectivity for biological targets. The incorporation of an azetidine scaffold can also enhance physicochemical properties such as solubility and metabolic stability, making it a desirable feature in novel therapeutic agents. Tert-butyl 2-formylazetidine-1-carboxylate, with its reactive aldehyde functionality and a Boc-protected nitrogen, serves as a versatile precursor for the synthesis of more complex azetidine-containing molecules.

Physicochemical Properties and Isomerism

A critical aspect to consider when working with this compound is the potential for constitutional isomerism. The position of the formyl group on the azetidine ring significantly influences the molecule's reactivity and its utility in synthesis.

PropertyTert-butyl (S)-2-formylazetidine-1-carboxylateTert-butyl 3-formylazetidine-1-carboxylate
Molecular Formula C9H15NO3C9H15NO3
Molecular Weight 185.22 g/mol [1]185.22 g/mol [2][3][4]
CAS Number 200184-45-8[1]177947-96-5[2][4][5][6]
Appearance Not specified, likely an oil or viscous liquidViscous liquid[5][7]
Purity Typically ≥95%[1]Typically ≥95-96%[2][5]
Storage Conditions Research use only[1]Freezer, -20°C, under nitrogen[2]

It is imperative for researchers to verify the specific isomer they are working with, as the synthetic routes and resulting products will differ substantially. The focus of this guide is the 2-formyl isomer, a chiral molecule, with the (S)-enantiomer being commercially available.

Synthesis of Tert-butyl 2-formylazetidine-1-carboxylate

The synthesis of tert-butyl 2-formylazetidine-1-carboxylate typically involves the oxidation of the corresponding alcohol, (S)-tert-butyl 2-(hydroxymethyl)azetidine-1-carboxylate. Several oxidation methods can be employed, with the choice of reagent influencing the reaction conditions and yield. A common and effective method is the Swern oxidation, which utilizes oxalyl chloride and dimethyl sulfoxide (DMSO).

Representative Synthetic Protocol: Swern Oxidation

This protocol is a well-established method for the mild oxidation of primary alcohols to aldehydes.

Step 1: Activation of DMSO

  • A solution of oxalyl chloride in dichloromethane (DCM) is cooled to -78 °C.

  • Dimethyl sulfoxide (DMSO) is added dropwise to the cooled solution, leading to the formation of the electrophilic sulfur species.

Step 2: Alcohol Oxidation

  • A solution of (S)-tert-butyl 2-(hydroxymethyl)azetidine-1-carboxylate in DCM is added to the activated DMSO mixture.

  • The alcohol is oxidized by the electrophilic sulfur species.

Step 3: Quenching and Workup

  • Triethylamine is added to the reaction mixture to quench the reaction and neutralize the acidic byproducts.

  • The reaction is warmed to room temperature, and an aqueous workup is performed to isolate the desired aldehyde.

  • The crude product is then purified by column chromatography.

Swern_Oxidation cluster_reagents Reagents cluster_workflow Workflow Oxalyl_Chloride Oxalyl Chloride in DCM Activation Activation (-78 °C) Oxalyl_Chloride->Activation DMSO DMSO DMSO->Activation Starting_Material (S)-tert-butyl 2-(hydroxymethyl)azetidine-1-carboxylate in DCM Oxidation Oxidation (-78 °C) Starting_Material->Oxidation Triethylamine Triethylamine Quenching Quenching & Workup (RT) Triethylamine->Quenching Activation->Oxidation Electrophilic sulfur species Oxidation->Quenching Purification Column Chromatography Quenching->Purification Crude Product Final_Product Tert-butyl 2-formylazetidine-1-carboxylate Purification->Final_Product Pure Aldehyde

Caption: Swern oxidation workflow for aldehyde synthesis.

Applications in Synthetic and Medicinal Chemistry

The aldehyde functionality of tert-butyl 2-formylazetidine-1-carboxylate makes it a versatile intermediate for a wide range of chemical transformations.

Reductive Amination

Reductive amination is a powerful tool for the formation of C-N bonds. The aldehyde can be reacted with a primary or secondary amine to form an imine, which is then reduced in situ to the corresponding amine. This reaction is widely used in the synthesis of pharmaceutical compounds.

Wittig Reaction

The Wittig reaction allows for the conversion of the aldehyde to an alkene. This is a crucial transformation for the elongation of carbon chains and the introduction of unsaturation into a molecule.

Aldol and Related Condensation Reactions

The aldehyde can participate in aldol and other condensation reactions, enabling the formation of carbon-carbon bonds and the construction of more complex molecular architectures.

The strategic application of these reactions allows for the incorporation of the azetidine moiety into a diverse array of molecules with potential biological activity. This makes tert-butyl 2-formylazetidine-1-carboxylate a key building block in the development of novel therapeutics.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling tert-butyl 2-formylazetidine-1-carboxylate.

  • Hazard Statements : The compound is associated with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[7][8]

  • Precautionary Statements : Recommended precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P264 (Wash hands thoroughly after handling), P270 (Do not eat, drink or smoke when using this product), P271 (Use only outdoors or in a well-ventilated area), P280 (Wear protective gloves/protective clothing/eye protection/face protection), and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[8]

  • Personal Protective Equipment (PPE) : Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[9][10]

  • Handling : Handle the compound in a well-ventilated area, preferably in a chemical fume hood.[8][9] Avoid inhalation of vapors and contact with skin and eyes.

  • Storage : Store the compound in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials.[9] For long-term storage, a freezer at -20°C under an inert atmosphere is recommended.[2]

Always consult the Safety Data Sheet (SDS) for the most up-to-date and comprehensive safety information before handling this compound.

Conclusion

Tert-butyl 2-formylazetidine-1-carboxylate is a valuable and versatile building block in organic synthesis and medicinal chemistry. Its unique structural features and reactive aldehyde functionality provide access to a wide range of novel azetidine-containing compounds with potential therapeutic applications. A thorough understanding of its properties, synthesis, and safe handling is essential for its effective utilization in research and development.

References

  • 177947-96-5[tert-Butyl 3-formylazetidine-1-carboxylate] - Acmec Biochemical. Available at: [Link]

  • Study on synthesis of (R)-tert-butyl 4-formyl-2,2-dimethylthiazolidine-3-carboxylate - Atlantis Press. Available at: [Link]

  • tert-Butyl 2-formyl-1H-pyrrole-1-carboxylate | C10H13NO3 | CID 5057005 - PubChem. Available at: [Link]

  • SYNTHESIS OF ENANTIOPURE DI(TERT-BUTYL) (2S,4S)-4-HYDROXY-6-OXO-1,2-PIPERIDINEDICARBOXYLATE - Organic Syntheses. Available at: [Link]

  • Synthesis and Biological Evaluation of tert-Butyl Ester and Ethyl Ester Prodrugs of L-γ-Methyleneglutamic Acid Amides for Cancer - PMC - PubMed Central. Available at: [Link]

  • Tert-butyl 3-formylazetidine-1-carboxylate | C9H15NO3 | CID 10726182 - PubChem. Available at: [Link]

Sources

Foundational

Structure Elucidation of Tert-butyl 2-formylazetidine-1-carboxylate

An In-depth Technical Guide: Introduction Tert-butyl 2-formylazetidine-1-carboxylate is a chiral synthetic building block of significant interest in medicinal chemistry and drug development. As a proline analogue, its st...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide:

Introduction

Tert-butyl 2-formylazetidine-1-carboxylate is a chiral synthetic building block of significant interest in medicinal chemistry and drug development. As a proline analogue, its strained four-membered ring system offers unique conformational constraints that can be exploited in the design of novel therapeutics.[1][2][3] The molecule incorporates three key features: a reactive formyl (aldehyde) group, a chiral center at the 2-position, and a tert-butoxycarbonyl (Boc) protecting group on the azetidine nitrogen. The Boc group is crucial for modulating the amine's reactivity and enhancing solubility in organic solvents during synthesis.[4]

Given its potential for incorporation into complex molecular architectures, unambiguous confirmation of its structure—including connectivity, functional group integrity, and stereochemistry—is paramount. This guide provides a comprehensive, field-proven framework for the complete structure elucidation of this molecule, leveraging a multi-technique spectroscopic approach. We will move beyond simple data reporting to explain the causality behind experimental choices, ensuring a self-validating and robust analytical workflow.

The Analytical Challenge: A Multi-faceted Approach

The elucidation of Tert-butyl 2-formylazetidine-1-carboxylate requires a synergistic application of several analytical techniques. No single method can provide a complete picture. Our strategy relies on the core triad of modern organic analysis: Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Each technique provides a unique and complementary piece of the structural puzzle.

A Molecular Formula & Connectivity D Final Structure Confirmation A->D B Functional Groups B->D C Molecular Weight & Fragmentation C->D NMR NMR Spectroscopy (¹H, ¹³C, 2D) NMR->A Provides C-H Framework IR IR Spectroscopy IR->B Confirms Carbonyls MS Mass Spectrometry MS->C Verifies Mass

Caption: The integrated workflow for structure elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Analysis

NMR is the most powerful technique for this analysis as it provides a detailed map of the carbon-hydrogen framework. We employ a suite of experiments, starting with 1D ¹H and ¹³C NMR and moving to 2D experiments for definitive assignments.

Expertise & Causality: Why This Experimental Suite?
  • ¹H NMR provides information on the chemical environment, number, and connectivity of protons. For this molecule, it is essential for identifying the unique aldehyde proton, the diastereotopic protons of the strained ring, and the bulky Boc group.

  • ¹³C NMR reveals the number of distinct carbon environments, confirming the presence of all 9 carbons and identifying the two carbonyl carbons, which have highly characteristic chemical shifts.

  • 2D COSY (Correlation Spectroscopy) is non-negotiable for a cyclic system. It establishes proton-proton coupling networks, allowing us to trace the connectivity through the azetidine ring (H2 → H3 → H4).

  • 2D HSQC (Heteronuclear Single Quantum Coherence) correlates each proton to its directly attached carbon. This experiment is a crucial cross-validation step, locking in the assignments from the 1D spectra and resolving any ambiguities.

Experimental Protocol
  • Sample Preparation: Dissolve ~5-10 mg of the purified compound in ~0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is an excellent choice due to its ability to dissolve N-Boc protected compounds and its relatively unobtrusive solvent signal.

  • Instrument: A 400 MHz (or higher) NMR spectrometer equipped with a cold probe is recommended for optimal resolution and sensitivity.[5]

  • Acquisition:

    • ¹H NMR: Acquire with a spectral width of 16 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans.

    • ¹³C NMR: Acquire with a spectral width of 240 ppm, using proton decoupling. A sufficient number of scans (e.g., 1024 or more) is required to achieve a good signal-to-noise ratio.

    • COSY & HSQC: Utilize standard gradient-selected pulse programs provided by the spectrometer software.

Predicted Data & Interpretation
Assignment ¹H NMR (Predicted) ¹³C NMR (Predicted) Rationale & Key Correlations
Aldehyde (CHO) δ 9.7-9.9 (d, J ≈ 2 Hz)δ ~200.0Highly deshielded due to the electronegative oxygen. The doublet arises from coupling to the H2 proton.
Azetidine H2 (CH-CHO) δ 4.5-4.7 (m)δ ~65.0Deshielded by both the ring nitrogen and the adjacent aldehyde. COSY shows correlation to H3 protons and the aldehyde proton. HSQC links to the C2 carbon.
Azetidine H3, H3' δ 2.3-2.6 (m)δ ~25.0Diastereotopic protons on the ring. COSY shows correlation to H2 and H4 protons.
Azetidine H4, H4' δ 3.9-4.2 (m)δ ~50.0Deshielded by the ring nitrogen. COSY shows correlation to H3 protons.
Boc C(CH₃)₃ δ 1.45 (s, 9H)δ ~80.5Quaternary carbon of the Boc group.
Boc C(CH₃)₃ δ 1.45 (s, 9H)δ ~28.4Nine equivalent methyl protons result in a large singlet.
Boc C=O N/Aδ ~156.0Carbamate carbonyl, less deshielded than the aldehyde carbonyl.[6]

Note: Chemical shifts (δ) are in ppm relative to TMS. Multiplicity: s=singlet, d=doublet, m=multiplet.

Infrared (IR) Spectroscopy: Rapid Functional Group Confirmation

IR spectroscopy is an indispensable, rapid technique for verifying the presence of critical functional groups. For this molecule, its primary role is to confirm the two distinct carbonyl environments: the aldehyde and the carbamate.

Expertise & Causality

The vibrational frequency of a C=O bond is highly sensitive to its electronic environment. An aldehyde carbonyl typically absorbs at a higher frequency than a carbamate carbonyl due to differences in resonance. The C-H stretch of the aldehyde proton is also a key diagnostic peak.[7]

Experimental Protocol
  • Sample Preparation: As Tert-butyl 2-formylazetidine-1-carboxylate is often a viscous liquid or oil, the neat-film method is ideal.[8] A single drop of the compound is placed between two sodium chloride (NaCl) or potassium bromide (KBr) salt plates.

  • Acquisition: The spectrum is recorded using a Fourier-Transform Infrared (FT-IR) spectrometer, typically over a range of 4000-600 cm⁻¹. An air background is collected first for subtraction.

Predicted Data & Interpretation
Frequency (cm⁻¹) Vibration Expected Intensity Significance
~2975, 2870C-H Alkyl StretchStrong-MediumConfirms the presence of sp³ C-H bonds from the azetidine ring and Boc group.
~2720C-H Aldehyde StretchWeakA highly diagnostic, though sometimes weak, peak for the aldehyde C-H bond.[7]
~1735 C=O Aldehyde Stretch Strong Unambiguous evidence for the formyl group.
~1695 C=O Carbamate Stretch Strong Confirms the integrity of the N-Boc protecting group.[6]
~1400, 1160C-N Stretch / C-O StretchMediumAssociated with the carbamate and azetidine ring framework.

The presence of two distinct and strong carbonyl peaks in the 1690-1740 cm⁻¹ region is a critical validation point for the proposed structure.

Mass Spectrometry (MS): Molecular Weight and Fragmentation Analysis

Mass spectrometry provides the exact molecular weight and offers corroborating structural evidence through predictable fragmentation patterns. High-Resolution Mass Spectrometry (HRMS) is essential for determining the elemental composition.

Expertise & Causality

We utilize Electrospray Ionization (ESI), a soft ionization technique that minimizes premature fragmentation and typically yields the protonated molecular ion [M+H]⁺ or a sodium adduct [M+Na]⁺. The high mass accuracy of an Orbitrap or TOF analyzer allows for the calculation of an elemental formula, which must match the theoretical formula of C₉H₁₅NO₃.

Experimental Protocol
  • Sample Preparation: A dilute solution of the sample is prepared in a 50:50 mixture of acetonitrile and water, often with a trace amount of formic acid to promote protonation.

  • Infusion: The solution is directly infused into the ESI source of the mass spectrometer.

  • Acquisition: Data is acquired in positive ion mode. A full scan is performed to identify the molecular ion, followed by a tandem MS (MS/MS) experiment on the isolated molecular ion to induce fragmentation and observe daughter ions.

Predicted Data & Interpretation
  • Molecular Formula: C₉H₁₅NO₃

  • Monoisotopic Mass: 185.1052 g/mol

  • HRMS (ESI+): Expect to observe [M+H]⁺ at m/z 186.1125 and/or [M+Na]⁺ at m/z 208.0944. The measured mass should be within 5 ppm of the calculated value.

Key Fragmentation Pathways

The fragmentation pattern in an MS/MS experiment provides a fingerprint that confirms the connectivity of the structural motifs.

M [M+H]⁺ m/z 186.1125 F1 [M - C₄H₈]⁺ m/z 130.0504 M->F1 - 56 Da (isobutylene) F2 [M - Boc]⁺ m/z 86.0600 M->F2 - 100 Da (Boc group) F3 [M - CHO]⁺ m/z 157.1176 M->F3 - 29 Da (Formyl radical)

Caption: Predicted ESI-MS/MS fragmentation pathways.

  • Loss of Isobutylene (-56 Da): This is the most characteristic fragmentation of a Boc group, resulting in a carbamic acid intermediate that can be observed at m/z 130.0504.

  • Loss of the entire Boc group (-100 Da): Cleavage of the N-C bond of the carbamate gives the protonated 2-formylazetidine fragment at m/z 86.0600.

  • Loss of the Formyl Group (-29 Da): Cleavage of the C2-CHO bond can also occur, yielding a fragment at m/z 157.1176.

The observation of these specific mass losses provides definitive evidence for the presence and location of both the Boc group and the formyl substituent.

Conclusion: A Self-Validating Structural Assignment

The structural elucidation of Tert-butyl 2-formylazetidine-1-carboxylate is achieved with high confidence through the integrated interpretation of NMR, IR, and MS data.

  • IR confirms the required C=O functional groups of the aldehyde and Boc-carbamate.

  • HRMS verifies the elemental composition and molecular weight, while MS/MS fragmentation confirms the presence of the key Boc and formyl substituents.

  • NMR provides the definitive C-H framework, with 1D spectra identifying all proton and carbon environments and 2D spectra (COSY, HSQC) unambiguously establishing the connectivity of the azetidine ring.

References

  • Ciobanu, M., et al. (2012). Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes. Journal of Biomolecular NMR. Available at: [Link][5]

  • Chemistry LibreTexts (2015). 17.3: Spectroscopic Properties of Aldehydes and Ketones. Available at: [Link][7]

  • Kanth, J. V. B., et al. (2011). A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines. NIH Public Access. Available at: [Link][6]

  • Majer, J., et al. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry. Available at: [Link][1][3]

  • Wikipedia. Azetidine-2-carboxylic acid. Available at: [Link][2]

  • Yavari, I., et al. (2002). The Reactivity of the N-Boc Protecting Group: An Underrated Feature. Tetrahedron. Available at: [Link][4]

Sources

Exploratory

A Senior Application Scientist's Guide to the Synthesis of Tert-butyl 2-formylazetidine-1-carboxylate

<_-3.5_2.5> Abstract Tert-butyl 2-formylazetidine-1-carboxylate is a pivotal chiral building block in contemporary medicinal chemistry. Its strained four-membered ring and reactive aldehyde functionality make it a valuab...

Author: BenchChem Technical Support Team. Date: January 2026

<_-3.5_2.5>

Abstract

Tert-butyl 2-formylazetidine-1-carboxylate is a pivotal chiral building block in contemporary medicinal chemistry. Its strained four-membered ring and reactive aldehyde functionality make it a valuable scaffold for introducing the azetidine motif into complex drug candidates, often enhancing properties like metabolic stability, solubility, and receptor binding affinity.[1][2][3] This guide provides an in-depth analysis of the primary synthetic strategies for this compound, focusing on the oxidation of the parent alcohol, N-Boc-azetidin-2-yl-methanol. We will dissect the mechanistic underpinnings, operational nuances, and comparative efficacy of prevalent oxidation protocols, including the Swern, Dess-Martin, and Parikh-Doering oxidations. This document is intended for researchers, chemists, and drug development professionals seeking a comprehensive and practical understanding of this critical synthesis.

Introduction: The Strategic Value of the Azetidine Moiety

The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a "privileged scaffold" in drug discovery.[1] Its unique structural features—high ring strain, sp³-rich character, and conformational rigidity—confer significant advantages to bioactive molecules.[1] Incorporating an azetidine can improve key pharmacokinetic properties, including metabolic stability, aqueous solubility, and lipophilicity, while providing novel vectors for exploring chemical space.[1][3] Several FDA-approved drugs, such as Baricitinib and Cobimetinib, feature the azetidine motif, underscoring its therapeutic relevance.[1]

Tert-butyl 2-formylazetidine-1-carboxylate, specifically, serves as a versatile intermediate. The tert-butoxycarbonyl (Boc) group provides robust protection for the nitrogen atom, which is stable under a wide range of conditions but can be readily removed with acid.[4] The aldehyde at the C2 position is a chemical handle for a multitude of subsequent transformations, including reductive aminations, Wittig reactions, and aldol condensations, enabling the facile construction of diverse and complex molecular architectures.[5]

The primary challenge in synthesizing this compound lies in the selective oxidation of the precursor, (S)-N-Boc-azetidin-2-yl)methanol, to the aldehyde without over-oxidation to the carboxylic acid or epimerization of the sensitive chiral center.[6][7] The aldehyde product itself can be unstable, necessitating mild reaction conditions and careful workup procedures.

Synthetic Strategies: Oxidation of N-Boc-azetidin-2-yl-methanol

The most direct and widely adopted route to Tert-butyl 2-formylazetidine-1-carboxylate is the oxidation of its corresponding primary alcohol. Several methods are available, each with distinct advantages and operational demands. The choice of oxidant is critical and is often dictated by substrate sensitivity, scale, and laboratory capabilities.

Core Synthetic Workflow

The general transformation is illustrated below. The key is the selection of a mild oxidizing agent that can efficiently convert the primary alcohol to an aldehyde while tolerating the acid-labile Boc-protecting group and the strained azetidine ring.

G cluster_start Starting Material cluster_process Oxidation Process cluster_product Target Product Start N-Boc-azetidin-2-yl-methanol Process Mild Oxidation (e.g., Swern, DMP, Parikh-Doering) Start->Process [Oxidant] Product Tert-butyl 2-formylazetidine-1-carboxylate Process->Product Workup & Purification

Caption: General workflow for the synthesis of the target aldehyde.

Method 1: The Swern Oxidation

The Swern oxidation is a classic and highly reliable method that utilizes dimethyl sulfoxide (DMSO) activated by an electrophile, typically oxalyl chloride, at cryogenic temperatures (-78 °C).[8] This is followed by the addition of a hindered non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), to induce elimination.

Mechanism & Rationale: The reaction proceeds via the formation of a highly electrophilic chlorosulfonium salt from DMSO and oxalyl chloride.[8] The alcohol attacks this species to form an alkoxysulfonium salt. The subsequent addition of the amine base is the critical step; it deprotonates the carbon alpha to the oxygen, forming a sulfur ylide which then collapses through a five-membered ring transition state to yield the aldehyde, dimethyl sulfide (DMS), and protonated base.[8]

  • Why Cryogenic Temperatures? The activated DMSO species and the subsequent alkoxysulfonium intermediates are thermally unstable.[8] Maintaining the temperature at -78 °C is crucial to prevent side reactions and decomposition.

  • Why a Hindered Base? A bulky, non-nucleophilic base like TEA or DIPEA is used to deprotonate the alpha-carbon without competing as a nucleophile.[9][10] DIPEA is sometimes preferred to minimize potential epimerization at the α-center.[9]

G DMSO DMSO + (COCl)₂ Active Electrophilic Chlorosulfonium Salt (Activated DMSO) DMSO->Active Activation @ -78°C Alkoxy Alkoxysulfonium Salt Active->Alkoxy Nucleophilic Attack by Alcohol Alcohol N-Boc-azetidin- 2-yl-methanol Alcohol->Alkoxy Ylide Sulfur Ylide Intermediate Alkoxy->Ylide Deprotonation Base Triethylamine (Base) Base->Ylide Product Aldehyde Product + DMS + Et₃NH⁺Cl⁻ Ylide->Product Intramolecular Elimination

Caption: Simplified mechanistic pathway of the Swern Oxidation.

Method 2: Dess-Martin Periodinane (DMP) Oxidation

The Dess-Martin oxidation employs a hypervalent iodine compound, 1,1,1-triacetoxy-1,1-dihydro-1,2-benziodoxol-3(1H)-one (DMP), as the stoichiometric oxidant.[6][11] It has gained immense popularity due to its mild conditions, operational simplicity, and high chemoselectivity.[6]

Mechanism & Rationale: The reaction begins with a ligand exchange where the alcohol displaces an acetate group on the iodine center, forming a diacetoxyalkoxyperiodinane intermediate.[6][7] An acetate ligand then acts as an internal base, abstracting the proton on the alpha-carbon, which leads to a reductive elimination that furnishes the aldehyde, the iodinane byproduct, and acetic acid.[6]

  • Why is it Mild? The reaction is typically run at room temperature and neutral pH, avoiding the need for cryogenic setups and strong acids or bases.[6][11] This makes it ideal for sensitive substrates.

  • Workup Advantage: The workup is often simpler than for DMSO-based oxidations. The iodinane byproduct can be precipitated and filtered off after quenching with a reducing agent like sodium thiosulfate.

  • Considerations: DMP is known to be potentially explosive under certain conditions and is more expensive than Swern reagents, which can be a limitation for large-scale synthesis.[6] The reaction also generates two equivalents of acetic acid, which may require buffering with pyridine or sodium bicarbonate for acid-labile substrates.[11]

Method 3: Parikh-Doering Oxidation

The Parikh-Doering oxidation is another activated-DMSO method that uses the sulfur trioxide pyridine complex (SO₃·Py) as the activator.[12][13] It offers a significant operational advantage over the Swern oxidation by avoiding cryogenic temperatures.[13][14]

Mechanism & Rationale: Similar to the Swern oxidation, DMSO is activated by an electrophile—in this case, SO₃·Py.[12] The alcohol adds to this activated species, and a base (typically TEA or DIPEA) facilitates an intramolecular elimination to produce the aldehyde and dimethyl sulfide.[12][13]

  • Operational Simplicity: The key advantage is the ability to run the reaction at 0 °C to room temperature, which is more convenient for standard laboratory setups than the -78 °C required for Swern conditions.[12][13] The SO₃·Py complex is a stable, easy-to-handle solid.[14]

  • Mildness: This method is prized for its mildness and tolerance of many sensitive functional groups.[12] It avoids the formation of the highly reactive and corrosive byproducts seen with oxalyl chloride.

Comparative Analysis of Oxidation Methods

FeatureSwern OxidationDess-Martin (DMP) OxidationParikh-Doering Oxidation
Oxidant/Activator DMSO / Oxalyl ChlorideDess-Martin PeriodinaneDMSO / SO₃·Pyridine
Temperature -78 °C (Cryogenic)Room Temperature0 °C to Room Temperature
Key Advantages Inexpensive reagents, high yields, well-established.Extremely mild conditions, neutral pH, simple workup, high chemoselectivity.[6][7]Mild conditions, avoids cryogenic temperatures, stable activator.[12][14]
Key Disadvantages Requires cryogenic setup, foul-smelling DMS byproduct, potential for side reactions if temperature is not controlled.Expensive reagent, potentially explosive, generates acetic acid byproduct.[6][11]Can require a large excess of reagents, hygroscopic activator.[13]
Ideal Use Case Large-scale synthesis where cost is a factor and cryogenic capabilities are available.Small-scale synthesis of highly sensitive or complex molecules.When mild conditions are needed but cryogenic temperatures are undesirable.

Experimental Protocols

Disclaimer: These protocols are illustrative and should be adapted and optimized based on specific laboratory conditions and safety assessments. Always perform a thorough risk assessment before conducting any chemical reaction.

Protocol 1: Swern Oxidation

Materials:

  • Oxalyl chloride (2.0 M in DCM)

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • (S)-N-Boc-azetidin-2-yl)methanol

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Anhydrous glassware and nitrogen/argon atmosphere

Procedure:

  • To a flame-dried, three-neck round-bottom flask under an inert atmosphere, add anhydrous DCM and cool to -78 °C using a dry ice/acetone bath.

  • Slowly add oxalyl chloride (1.2 equiv) to the stirred DCM.

  • Add anhydrous DMSO (2.4 equiv) dropwise via syringe, ensuring the internal temperature does not rise significantly. Gas evolution (CO, CO₂) will be observed.[8] Stir the resulting solution for 15 minutes at -78 °C.

  • Slowly add a solution of (S)-N-Boc-azetidin-2-yl)methanol (1.0 equiv) in anhydrous DCM dropwise. Stir the mixture for 30-45 minutes at -78 °C. Monitor reaction progress by TLC.

  • Add TEA or DIPEA (5.0 equiv) dropwise.[8] The mixture may become thick. Continue stirring at -78 °C for 20 minutes.

  • Remove the cooling bath and allow the reaction to warm to room temperature over ~1 hour.

  • Quench the reaction by adding water. Transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with a saturated NH₄Cl solution, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude product is typically an oil and should be purified by flash column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient) to yield the pure aldehyde.

Protocol 2: Dess-Martin Periodinane (DMP) Oxidation

Materials:

  • Dess-Martin Periodinane (DMP)

  • (S)-N-Boc-azetidin-2-yl)methanol

  • Anhydrous Dichloromethane (DCM)

  • Sodium bicarbonate (optional, for buffering)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

Procedure:

  • To a round-bottom flask, add (S)-N-Boc-azetidin-2-yl)methanol (1.0 equiv) and anhydrous DCM. If the substrate is acid-sensitive, add sodium bicarbonate (2-3 equiv).

  • Add DMP (1.1-1.5 equiv) portion-wise at room temperature. The reaction is typically mildly exothermic.

  • Stir the reaction at room temperature for 1-3 hours. Monitor the disappearance of the starting material by TLC.

  • Once the reaction is complete, dilute the mixture with DCM or diethyl ether.

  • Quench the reaction by adding a saturated aqueous solution of Na₂S₂O₃ and a saturated aqueous solution of NaHCO₃. Stir vigorously for 15-20 minutes until the layers are clear.

  • Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Challenges and Troubleshooting

  • Product Instability: The target aldehyde can be prone to decomposition or oligomerization upon standing. It is best to use the product immediately in the next step or store it cold under an inert atmosphere.[15]

  • Over-oxidation: If reaction conditions are not carefully controlled (e.g., warming a Swern reaction too quickly, presence of water), over-oxidation to the corresponding carboxylic acid can occur.[16]

  • Epimerization: The α-proton is acidic and can be removed, leading to a loss of stereochemical integrity. Using a bulky base like DIPEA and maintaining low temperatures can mitigate this risk.[9]

  • Incomplete Reaction: Ensure all reagents are anhydrous, as water can consume the oxidizing species. For the Parikh-Doering oxidation, using an excess of reagents may be necessary for full conversion.[13]

Conclusion

The synthesis of Tert-butyl 2-formylazetidine-1-carboxylate is a critical transformation for medicinal chemists. While the oxidation of the parent alcohol is the most common route, the choice of method requires careful consideration of scale, substrate sensitivity, and available resources. The Swern oxidation remains a cost-effective workhorse for larger scales, provided cryogenic conditions are feasible. For rapid, mild, and small-scale syntheses of sensitive substrates, the Dess-Martin periodinane oxidation is often the method of choice despite its cost. The Parikh-Doering oxidation provides a valuable compromise, offering mild conditions without the need for specialized cooling. By understanding the mechanistic rationale and operational details of each method, researchers can confidently and efficiently access this versatile building block for the advancement of drug discovery programs.

References

  • Dess–Martin periodinane - Wikipedia.

  • Dess–Martin periodinane-mediated oxidation of the primary alcohol of cytidine into a carboxylic acid - Organic & Biomolecular Chemistry (RSC Publishing).

  • Parikh–Doering oxidation - Grokipedia.

  • Dess-Martin Oxidation - Alfa Chemistry.

  • Dess–Martin oxidation - Wikipedia.

  • Dess–Martin periodinane (DMP) oxidation - Chemistry Steps.

  • Parikh–Doering oxidation - Wikipedia.

  • Parikh-Doering Oxidation - NROChemistry.

  • Parikh-Doering Oxidation | Chem-Station Int. Ed.

  • Parikh-Doering oxidation - YouTube.

  • Synthesis of Multifunctional Spirocyclic Azetidines and Their Application in Drug Discovery - PubMed.

  • 3-FORMYL-AZETIDINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER synthesis - Chemicalbook.

  • Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed.

  • Swern oxidation - Chemistry LibreTexts.

  • Swern Oxidation: Reaction Mechanism | NROChemistry.

  • Swern Oxidation Proceedure - MSU chemistry.

  • 3-oxazolidinecarboxylic acid, 4-formyl-2,2-dimethyl-, 1,1-dimethylethyl ester, (S) - Organic Syntheses Procedure.

  • Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries - PMC.

  • The Swern Oxidation - ScienceDirect.

  • Synthetic Azetidines Could Help Simplify Drug Design | Technology Networks.

  • Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery - PMC - NIH.

  • 4 - Organic Syntheses Procedure.

  • Metabolically Stable tert-Butyl Replacement - PubMed.

  • Synthesis and Biological Evaluation of tert-Butyl Ester and Ethyl Ester Prodrugs of L-γ-Methyleneglutamic Acid Amides for Cancer - PMC - PubMed Central.

  • tert-Butyl 3-formylazetidine-1-carboxylate - ChemScene.

  • Aldehyde synthesis by oxidation of alcohols and rearrangements - Organic Chemistry Portal.

  • Mechanically induced oxidation of alcohols to aldehydes and ketones in ambient air: Revisiting TEMPO-assisted oxidations - Beilstein Journals.

  • Studies of Azetidin-2-one as a Reactive Enolate Synthon of β-Alanine for Condensations with Aldehydes and Ketones - PubMed.

  • tert-Butyl Esters - Organic Chemistry Portal.

  • Selective TEMPO‐Oxidation of Alcohols to Aldehydes in Alternative Organic Solvents - Wiley Online Library.

  • Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate - ResearchGate.

  • Oxidation to aldehyde and ketones - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides.

  • tert-butyl 3-Formylazetidine-1-carboxylate | 177947-96-5 - Sigma-Aldrich.

Sources

Foundational

Tert-butyl 2-formylazetidine-1-carboxylate chemical properties.

An In-depth Technical Guide to Tert-butyl 2-formylazetidine-1-carboxylate: Properties, Synthesis, and Applications Introduction Tert-butyl 2-formylazetidine-1-carboxylate, also known as N-Boc-2-formylazetidine, is a synt...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Tert-butyl 2-formylazetidine-1-carboxylate: Properties, Synthesis, and Applications

Introduction

Tert-butyl 2-formylazetidine-1-carboxylate, also known as N-Boc-2-formylazetidine, is a synthetically valuable heterocyclic compound. It features a strained four-membered azetidine ring, which is protected at the nitrogen atom by a tert-butoxycarbonyl (Boc) group and functionalized at the C2 position with a reactive aldehyde (formyl) group. This unique combination of a conformationally rigid scaffold and a versatile chemical handle makes it a highly sought-after building block in modern organic synthesis and medicinal chemistry.

The azetidine motif is increasingly recognized as a "bioisostere" or substitute for other common rings in drug molecules, offering improvements in physicochemical properties such as solubility, metabolic stability, and receptor binding affinity.[1][2] Several FDA-approved drugs, including baricitinib and cobimetinib, incorporate the azetidine core to enhance their pharmacokinetic profiles.[1][2] The presence of the aldehyde group in tert-butyl 2-formylazetidine-1-carboxylate provides a key reaction site for chain extension and the introduction of diverse functional groups, enabling the construction of complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and applications for researchers in drug discovery and chemical development.

Physicochemical and Spectroscopic Properties

Core Properties

The fundamental properties of tert-butyl 2-formylazetidine-1-carboxylate are summarized in the table below. It is most commonly available as the (S)-enantiomer, reflecting its frequent derivation from chiral starting materials.

PropertyValueReference(s)
Chemical Name tert-butyl (S)-2-formylazetidine-1-carboxylate[3]
Synonyms N-Boc-(S)-azetidine-2-carbaldehyde
CAS Number 200184-45-8[3][4]
Molecular Formula C₉H₁₅NO₃[3]
Molecular Weight 185.22 g/mol [3]
Appearance Typically a colorless to yellow oil or liquid
Purity Commercially available at ≥95% purity[3][4]
Storage Conditions Freezer (-20°C), preferably under an inert atmosphere (e.g., nitrogen) to prevent oxidation of the aldehyde.[5]
Spectroscopic Profile
  • ¹H NMR (Proton Nuclear Magnetic Resonance): The proton spectrum is expected to show a characteristic singlet for the aldehyde proton (CHO) at a downfield chemical shift, typically between δ 9.5-10.0 ppm. The protons of the tert-butyl group (C(CH₃)₃) will appear as a prominent singlet around δ 1.4-1.5 ppm, integrating to 9 protons. The protons on the azetidine ring will present as a series of multiplets in the δ 2.0-4.5 ppm region, with their specific splitting patterns depending on their coupling constants.

  • ¹³C NMR (Carbon Nuclear Magnetic Resonance): The carbon spectrum will feature a distinct signal for the aldehyde carbonyl carbon (C=O) in the δ 195-205 ppm range. The carbonyl of the Boc group will appear around δ 155-160 ppm, and the quaternary carbon of the Boc group will be near δ 80-82 ppm. The carbons of the azetidine ring will resonate in the aliphatic region of the spectrum.

  • IR (Infrared) Spectroscopy: The IR spectrum will be dominated by two strong carbonyl stretching bands. The aldehyde C=O stretch is expected around 1720-1740 cm⁻¹, while the urethane C=O stretch of the Boc group will appear at a lower frequency, typically 1680-1700 cm⁻¹.

  • MS (Mass Spectrometry): In mass spectrometry, the molecule is expected to show a molecular ion peak [M]⁺ or, more commonly, peaks corresponding to [M+H]⁺ (m/z ≈ 186.1) or [M+Na]⁺ (m/z ≈ 208.1). A common fragmentation pattern is the loss of the tert-butyl group (-57) or isobutylene (-56), and the subsequent loss of the entire Boc group (-100).

Synthesis and Purification

Synthetic Strategy Overview

The most direct and widely adopted method for synthesizing tert-butyl 2-formylazetidine-1-carboxylate is the mild oxidation of its corresponding primary alcohol, tert-butyl 2-(hydroxymethyl)azetidine-1-carboxylate. This precursor is readily accessible from commercially available starting materials. The key challenge is to perform the oxidation under conditions that do not lead to over-oxidation to the carboxylic acid or cause side reactions with the sensitive azetidine ring.

The Swern oxidation is an exemplary choice for this transformation. It is a metal-free reaction that operates at very low temperatures (-78 °C), making it highly chemoselective and tolerant of a wide range of functional groups.[6][7] This method reliably converts primary alcohols to aldehydes with minimal risk of over-oxidation.[7]

Experimental Protocol: Swern Oxidation

This protocol describes a representative procedure for the synthesis of tert-butyl 2-formylazetidine-1-carboxylate from the corresponding alcohol.

Step 1: Activation of DMSO

  • In a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a thermometer, add anhydrous dichloromethane (DCM).

  • Cool the flask to -78 °C using a dry ice/acetone bath.

  • Slowly add oxalyl chloride (1.2 equivalents) to the stirred DCM.

  • In a separate, dry syringe, draw up dimethyl sulfoxide (DMSO, 2.4 equivalents) and add it dropwise to the reaction mixture over 5-10 minutes. Causality Note: This step forms the electrophilic chloro(dimethyl)sulfonium chloride in situ.[6][8] The low temperature is critical to prevent the decomposition of this reactive intermediate. Vigorous gas evolution (CO and CO₂) will be observed.

Step 2: Addition of Alcohol

  • After stirring the activated DMSO solution for 10-15 minutes at -78 °C, slowly add a solution of tert-butyl 2-(hydroxymethyl)azetidine-1-carboxylate (1.0 equivalent) in a small amount of anhydrous DCM via syringe.

  • Continue stirring the mixture at -78 °C for 20-30 minutes. Causality Note: The alcohol attacks the electrophilic sulfur atom to form the key alkoxysulfonium salt intermediate.[8]

Step 3: Deprotonation and Product Formation

  • Add triethylamine (Et₃N, 5.0 equivalents) dropwise to the reaction mixture.

  • Maintain the temperature at -78 °C for an additional 10 minutes, then allow the reaction to slowly warm to room temperature over 1-2 hours. Causality Note: The triethylamine acts as a non-nucleophilic base to deprotonate the carbon adjacent to the oxygen, forming a sulfur ylide. This ylide then undergoes an intramolecular elimination via a five-membered ring transition state to yield the desired aldehyde, dimethyl sulfide, and triethylammonium chloride.[6]

Step 4: Work-up and Purification

  • Quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with a dilute acid solution (e.g., 1 M HCl) to remove excess triethylamine, followed by saturated sodium bicarbonate solution, and finally brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Safety Note: The crude product will contain volatile and malodorous dimethyl sulfide. All operations should be performed in a well-ventilated fume hood. Glassware can be deodorized by rinsing with bleach.[6]

  • Purify the resulting crude oil by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure product.

Swern_Oxidation_Workflow cluster_prep Step 1: Reagent Preparation cluster_reaction Step 2: Reaction cluster_workup Step 3: Purification DCM Anhydrous DCM Activation Activation at -78°C (Forms Electrophile) DCM->Activation Oxalyl Oxalyl Chloride Oxalyl->Activation DMSO DMSO DMSO->Activation Addition Alcohol Addition (Forms Alkoxysulfonium Salt) Activation->Addition 15 min Alcohol Alcohol Precursor (t-Butyl 2-(hydroxymethyl)azetidine-1-carboxylate) Alcohol->Addition Base Triethylamine Addition (Forms Aldehyde) Addition->Base 30 min Quench Aqueous Quench Base->Quench Warm to RT Extraction Liquid-Liquid Extraction Quench->Extraction Purification Column Chromatography Extraction->Purification Product Final Product Purification->Product

Diagram 1: Experimental workflow for the Swern oxidation synthesis.

Chemical Reactivity and Synthetic Utility

The synthetic value of tert-butyl 2-formylazetidine-1-carboxylate stems from the distinct reactivity of its two primary functional groups: the aldehyde and the Boc-protected amine.

Reactions at the Aldehyde Group

The electrophilic aldehyde is a versatile handle for carbon-carbon and carbon-nitrogen bond formation.

  • Reductive Amination: This is one of the most powerful reactions for generating amine-containing molecules. The aldehyde first condenses with a primary or secondary amine to form an intermediate iminium ion, which is then reduced in situ by a mild reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) to yield a more complex amine. This reaction is a cornerstone of library synthesis in drug discovery.[9][10]

  • Wittig Reaction: Reaction with a phosphorus ylide (a Wittig reagent) converts the aldehyde into an alkene. This allows for the installation of various substituted vinyl groups, providing access to a different class of molecular scaffolds.

  • Nucleophilic Addition: Organometallic reagents, such as Grignard (R-MgBr) or organolithium (R-Li) reagents, can add to the aldehyde to form a secondary alcohol. The resulting alcohol can then be used in further synthetic transformations.

  • Oxidation/Reduction: The aldehyde can be easily oxidized to the corresponding carboxylic acid using reagents like potassium permanganate (KMnO₄) or reduced to the primary alcohol with mild hydrides like sodium borohydride (NaBH₄).

Reactivity_Diagram cluster_aldehyde Reactions at the Aldehyde cluster_boc Reactions at the Boc Group Start tert-Butyl 2-formylazetidine-1-carboxylate ReductiveAmine Substituted Amine Start->ReductiveAmine R₂NH, NaBH(OAc)₃ (Reductive Amination) Alkene Alkene Start->Alkene Ph₃P=CHR (Wittig Reaction) SecondaryAlcohol Secondary Alcohol Start->SecondaryAlcohol 1. R-MgBr 2. H₃O⁺ (Grignard Addition) CarboxylicAcid Carboxylic Acid Start->CarboxylicAcid [O] (Oxidation) FreeAmine Free Secondary Amine (Azetidine HCl salt) Start->FreeAmine TFA or HCl (Boc Deprotection) FurtherFunc Further Functionalization (e.g., Acylation, Alkylation) FreeAmine->FurtherFunc

Diagram 2: Key reaction pathways for synthetic modification.
Deprotection of the Boc Group

The tert-butoxycarbonyl (Boc) group is a robust protecting group that is stable to a wide range of nucleophilic and basic conditions.[11] Its primary utility lies in its facile removal under acidic conditions. Treatment with strong acids like trifluoroacetic acid (TFA) in DCM, or hydrogen chloride (HCl) in dioxane or methanol, efficiently cleaves the Boc group to liberate the free secondary amine of the azetidine ring, usually as an ammonium salt. This unmasked amine is then available for a host of subsequent reactions, such as acylation, alkylation, or sulfonylation, further expanding the synthetic possibilities.

Applications in Research and Drug Discovery

Tert-butyl 2-formylazetidine-1-carboxylate is not typically an active pharmaceutical ingredient itself but rather a high-value chiral intermediate. Its application is centered on its ability to serve as a starting point for more complex, biologically active molecules.

  • Scaffold for Novel Therapeutics: The strained, sp³-rich azetidine ring is a desirable feature in modern drug design.[1] It provides a rigid, three-dimensional structure that can orient substituents in precise vectors to optimize interactions with biological targets like enzymes or receptors.[2][12]

  • Peptidomimetics: Azetidine-based structures can be used as surrogates for natural amino acids, particularly proline, in the design of peptidomimetics.[13] This can lead to peptides with enhanced stability against enzymatic degradation and improved conformational properties.

  • Fragment-Based Drug Discovery: As a small, functionalized heterocycle, it serves as an ideal fragment for screening libraries. Hits from such screens can be elaborated using the aldehyde handle to rapidly build potency and selectivity.

  • Asymmetric Catalysis: Chiral azetidines derived from this building block can be employed as ligands in asymmetric metal catalysis, facilitating the synthesis of other enantiomerically pure compounds.[2][13]

The strategic incorporation of the 2-formylazetidine moiety allows medicinal chemists to explore novel chemical space and develop next-generation therapeutics for a wide range of diseases, including oncology, infectious diseases, and central nervous system disorders.[1][2]

Safety and Handling

While a specific safety data sheet for the 2-formyl isomer is not widely published, the GHS hazard information for the closely related tert-butyl 3-formylazetidine-1-carboxylate (CAS 177947-96-5) provides a strong basis for safe handling procedures.[14]

  • GHS Hazard Statements:

    • H302: Harmful if swallowed.[14]

    • H315: Causes skin irritation.[14]

    • H319: Causes serious eye irritation.[14]

    • H335: May cause respiratory irritation.[14]

  • Signal Word: Warning[14]

  • Precautionary Measures:

    • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.

    • Personal Protective Equipment (PPE): Wear protective gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.

    • Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray.[14] Wash hands thoroughly after handling. Avoid contact with skin and eyes.

    • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. For long-term stability, storage in a freezer at -20°C under an inert atmosphere is recommended.[5]

References

  • Singh, I., et al. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry. [Link]

  • Singh, I., et al. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. ResearchGate. [Link]

  • DeMars, M. D., et al. (2024). A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides. The Journal of Organic Chemistry. [Link]

  • Kumar, V., et al. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances. [Link]

  • Michigan State University Department of Chemistry. (n.d.). Swern Oxidation Procedure. Retrieved January 12, 2026, from [Link]

  • Semantic Scholar. (n.d.). Azetidines in medicinal chemistry: emerging applications and approved drugs. Retrieved January 12, 2026, from [Link]

  • Chemistry LibreTexts. (2023). Swern oxidation. Retrieved January 12, 2026, from [Link]

  • NROChemistry. (n.d.). Swern Oxidation: Reaction Mechanism. Retrieved January 12, 2026, from [Link]

  • Wikipedia. (n.d.). Swern oxidation. Retrieved January 12, 2026, from [Link]

  • Appretech Scientific Limited. (n.d.). tert-butyl (S)-2-formylazetidine-1-carboxylate. Retrieved January 12, 2026, from [Link]

  • ResearchGate. (2002). The Reactivity of the N-Boc Protecting Group: An Underrated Feature. Retrieved January 12, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Swern Oxidation. Retrieved January 12, 2026, from [Link]

  • ResearchGate. (2013). Does anyone have experience with reductive amination of 2-amino pyrimidine and tert-butyl 4-formylpiperidine-1-carboxylate?. Retrieved January 12, 2026, from [Link]

  • Supporting Information. (n.d.). Characterization Data of the Products. Retrieved January 12, 2026, from [Link]

  • Li, Z., et al. (2022). The mechanism of direct reductive amination of aldehyde and amine with formic acid catalyzed by boron trifluoride complexes: insights from a DFT study. Catalysis Science & Technology. [Link]

  • MDPI. (2022). N,N′-Di-Boc-2H-Isoindole-2-carboxamidine—First Guanidine-Substituted Isoindole. Retrieved January 12, 2026, from [Link]

  • Strieth-Kalthoff, F., et al. (2023). A general carbonyl alkylative amination for tertiary amine synthesis. Nature. [Link]

  • ChemSpider Synthetic Pages. (2021). A telescoped, selective, mono N-methylation of Boc-DAB-OH via reductive amination using picoline-borane. Retrieved January 12, 2026, from [Link]

  • PrepChem.com. (n.d.). Preparation of tert-Butyl azidoformate. Retrieved January 12, 2026, from [Link]

  • ResearchGate. (2022). N,N′-Di-Boc-2H-Isoindole-2-carboxamidine—First Guanidine-Substituted Isoindole. Retrieved January 12, 2026, from [Link]

  • Beilstein Journals. (2019). N-(1-Phenylethyl)aziridine-2-carboxylate esters in the synthesis of biologically relevant compounds. Retrieved January 12, 2026, from [Link]

Sources

Exploratory

A Guide to the Spectroscopic Characterization of N-Boc-Protected Formylazetidines for Drug Discovery

Abstract Introduction: The Azetidine Scaffold and the Challenge of Characterization The azetidine ring is a strained four-membered heterocycle that has garnered considerable attention as a versatile building block in dru...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Introduction: The Azetidine Scaffold and the Challenge of Characterization

The azetidine ring is a strained four-membered heterocycle that has garnered considerable attention as a versatile building block in drug discovery. Its rigid structure allows it to act as a unique conformational constraint, often improving the pharmacological properties of a parent molecule. The N-Boc protected formylazetidines, specifically, are valuable intermediates, serving as precursors for a wide array of more complex derivatives through reactions such as reductive amination and Wittig olefination.

The precise substitution pattern on the azetidine ring is critical to its function. However, spectroscopic differentiation between isomers, such as the 2-formyl and 3-formyl derivatives, can be challenging. This guide addresses the current literature gap by providing a detailed analytical approach for researchers working on the synthesis and characterization of tert-butyl 2-formylazetidine-1-carboxylate. Our core strategy involves a thorough analysis of its readily available isomer and precursor to build a reliable predictive model for its spectroscopic signature.

Synthetic Strategy: From Precursor to Product

The target molecule, tert-butyl 2-formylazetidine-1-carboxylate, is most logically synthesized from its corresponding primary alcohol, which in turn is derived from the commercially available (S)-1-(tert-butoxycarbonyl)azetidine-2-carboxylic acid (CAS 51077-14-6). The final step involves a mild oxidation reaction.

From a process development perspective, choosing an oxidation that avoids harsh conditions is critical to prevent ring-opening of the strained azetidine or over-oxidation to the carboxylic acid. The Swern oxidation and the Dess-Martin periodinane (DMP) oxidation are two exemplary methods that meet these criteria, known for their mildness, high chemoselectivity, and tolerance of sensitive functional groups[1][2][3].

G cluster_start Starting Material cluster_intermediate Intermediate cluster_product Target Compound Precursor (S)-1-(tert-Butoxycarbonyl) azetidine-2-carboxylic acid (CAS 51077-14-6) Alcohol (S)-tert-Butyl 2-(hydroxymethyl) azetidine-1-carboxylate Precursor->Alcohol Reduction (e.g., BH₃·THF) Aldehyde (S)-tert-Butyl 2-formyl azetidine-1-carboxylate Alcohol->Aldehyde Mild Oxidation (Swern or DMP)

Caption: Synthetic pathway to the target compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise structure of formylazetidine isomers. The chemical environment of each proton and carbon atom provides a unique fingerprint, allowing for unambiguous assignment.

Experimental Protocol: NMR Data Acquisition
  • Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a standard choice for its excellent solubilizing properties for nonpolar to moderately polar compounds and its well-defined residual solvent peak for referencing.

  • Instrumentation: Acquire spectra on a 400 MHz (or higher) spectrometer equipped with a standard probe. Higher field strengths improve signal dispersion, which is crucial for resolving the coupled protons of the azetidine ring.

  • ¹H NMR Acquisition:

    • Set the spectral width to cover a range of -1 to 11 ppm.

    • Use a 30-degree pulse angle with a relaxation delay of 1-2 seconds.

    • Acquire at least 16 scans to ensure a good signal-to-noise ratio.

    • Reference the spectrum to the residual CHCl₃ peak at 7.26 ppm.

  • ¹³C NMR Acquisition:

    • Set the spectral width to cover a range of 0 to 220 ppm to ensure all carbons, including the carbonyls, are observed.

    • Use a proton-decoupled pulse sequence.

    • Acquire a sufficient number of scans (typically >1024) to obtain adequate signal intensity for quaternary and carbonyl carbons.

    • Reference the spectrum to the CDCl₃ triplet at 77.16 ppm.

G SamplePrep 1. Dissolve Sample (5-10 mg in 0.6 mL CDCl₃) Load 2. Transfer to NMR Tube SamplePrep->Load Instrument 3. Insert into 400+ MHz Spectrometer Load->Instrument AcquireH1 4. Acquire ¹H Spectrum (16 scans) Instrument->AcquireH1 AcquireC13 5. Acquire ¹³C Spectrum (>1024 scans) AcquireH1->AcquireC13 Process 6. Process Data (Fourier Transform, Phase, Baseline) AcquireC13->Process

Caption: Standard workflow for NMR data acquisition.

Data Tables: Precursor and Isomer Analysis

The following tables summarize the known NMR data for the precursor and the 3-formyl isomer, which serve as our reference points.

Table 1: ¹H and ¹³C NMR Data for (S)-1-(tert-Butoxycarbonyl)azetidine-2-carboxylic acid (CAS 51077-14-6)

Atom Type¹H NMR (CDCl₃)[4]¹³C NMR (D₂O)[5]
Boc Group 1.48 (s, 9H)28.4 (CH₃), 80.0 (C)
Azetidine C2 4.79 (m, 1H)58.4 (CH)
Azetidine C3 2.46 (m, 2H)23.1 (CH₂)
Azetidine C4 3.93 (m, 2H)42.1 (CH₂)
Carboxyl ~11 (br s, 1H)172.1 (C=O)
*Note: ¹³C data was reported in D₂O, Boc signals are predicted for CDCl₃. Carboxyl proton is often broad and may not be observed.

Table 2: ¹H NMR Data for tert-Butyl 3-formylazetidine-1-carboxylate (CAS 177947-96-5)

Atom Type¹H NMR (CDCl₃)[6][7]
Aldehyde 9.85 (d, J=2.0 Hz, 1H)
Boc Group 1.44 (s, 9H)
Azetidine C3 3.32-3.40 (m, 1H)
Azetidine C2/C4 4.07-4.14 (m, 4H)
Predicted Data and Interpretation for Tert-butyl 2-formylazetidine-1-carboxylate

By combining the principles of chemical shifts and coupling with the reference data, we can construct a highly reliable predicted spectrum for the target 2-formyl isomer.

Table 3: Predicted ¹H and ¹³C NMR Data for tert-Butyl 2-formylazetidine-1-carboxylate

Atom PositionPredicted ¹H Shift (ppm) & MultiplicityPredicted ¹³C Shift (ppm)Rationale for Prediction
Aldehyde (CHO) ~9.5-9.7 (d)~200The aldehyde proton will be a doublet due to coupling with the C2 proton. Its chemical shift is highly characteristic.
Boc -C(CH₃)₃ ~1.45 (s, 9H)~28.4Standard chemical shift for a Boc protecting group, largely unaffected by substitution on the ring.
Boc -C(CH₃)₃ -~80.5Standard quaternary carbon shift for a Boc group.
Azetidine C2-H ~4.6-4.8 (m)~63-65This proton is alpha to both the nitrogen and the electron-withdrawing aldehyde group, shifting it significantly downfield. It will be a multiplet due to coupling with C3 protons.
Azetidine C3-H₂ ~2.3-2.6 (m, 2H)~25-28These protons are adjacent to the chiral center at C2 and will be diastereotopic, likely appearing as a complex multiplet.
Azetidine C4-H₂ ~3.9-4.1 (m, 2H)~45-47These protons are alpha to the nitrogen and will appear as a multiplet. Their shift is expected to be similar to the C4 protons in the precursor.
Boc C=O -~156Typical chemical shift for a carbamate carbonyl.

Key Differentiator: The most significant difference between the 2-formyl and 3-formyl isomers in the ¹H NMR spectrum will be the chemical shift and multiplicity of the protons on the azetidine ring . In the 2-formyl isomer, the C2 proton is highly deshielded and coupled to the aldehyde proton. In the 3-formyl isomer, the C2 and C4 protons are equivalent (appearing as a single multiplet), which is not the case for the 2-formyl structure.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for confirming the presence of key functional groups, particularly the aldehyde and the carbamate carbonyls.

Experimental Protocol: IR Data Acquisition
  • Technique: Attenuated Total Reflectance (ATR) is the preferred method for a liquid or oil sample as it requires minimal sample preparation.

  • Sample Application: Apply a small drop of the neat oil directly onto the ATR crystal.

  • Data Acquisition: Record the spectrum from 4000 cm⁻¹ to 600 cm⁻¹.

  • Background Correction: Perform a background scan of the clean, empty ATR crystal before running the sample.

  • Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or acetone) after analysis.

Interpretation of Key Vibrational Frequencies

The IR spectrum provides definitive evidence for the success of the oxidation step.

Table 4: Characteristic IR Absorption Bands

Functional GroupExpected Wavenumber (cm⁻¹)Interpretation
C-H Stretch (Aldehyde) ~2820 and ~2720Two distinct, medium-intensity bands characteristic of the C-H bond of an aldehyde. Their presence is a strong indicator of the formyl group.
C=O Stretch (Aldehyde) ~1725-1740A strong, sharp absorption. This is clearly distinct from the precursor alcohol and confirms the oxidation.
C=O Stretch (Boc Carbamate) ~1690-1710A strong, sharp absorption for the carbamate carbonyl. The spectrum will show two distinct C=O stretches.
C-N Stretch (Azetidine) ~1100-1200Absorption related to the stretching of the C-N bonds within the strained ring system.
C-H Stretch (Alkyl) ~2850-3000Absorptions corresponding to the sp³ C-H bonds of the azetidine ring and the tert-butyl group.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and elemental composition of the target compound.

Experimental Protocol: MS Data Acquisition
  • Ionization Technique: Electrospray Ionization (ESI) is ideal for this molecule as it is a soft ionization technique that can readily form protonated molecules or adducts.

  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a solvent such as methanol or acetonitrile.

  • Analysis Mode: Acquire the spectrum in positive ion mode.

  • Mass Analyzer: A high-resolution mass spectrometer (HRMS) like a Time-of-Flight (TOF) or Orbitrap is required to confirm the elemental composition.

  • Data Analysis: Look for the [M+H]⁺ (protonated molecule), [M+Na]⁺ (sodium adduct), or other relevant adducts.

Expected Mass and Fragmentation

For tert-butyl 2-formylazetidine-1-carboxylate (Molecular Formula: C₉H₁₅NO₃):

  • Monoisotopic Mass: 185.1052 g/mol

  • Expected HRMS (ESI-TOF) [M+Na]⁺: Calculated for C₉H₁₅NO₃Na: 208.0944. An observed mass within 5 ppm of this value confirms the elemental composition.

Key Fragmentation Pathway: A characteristic fragmentation pattern in ESI-MS would be the loss of the tert-butyl group (56 Da) or the entire Boc group (100 Da) from the parent ion, providing further structural confirmation.

Conclusion

While direct spectroscopic data for tert-butyl 2-formylazetidine-1-carboxylate remains elusive in the public domain, a robust analytical characterization is achievable through a predictive and comparative approach. By understanding the synthesis from its carboxylic acid precursor and contrasting its expected spectral features with the known data of its 3-formyl isomer, researchers can proceed with confidence. The combination of high-field NMR for unambiguous structural elucidation, IR spectroscopy for functional group confirmation, and HRMS for molecular formula verification provides a self-validating system for confirming the identity and purity of this valuable synthetic intermediate. This guide provides the necessary protocols and interpretive framework to empower scientists in the field of drug discovery to effectively utilize this important chemical scaffold.

References

  • Nishimura, T., et al. (2018). Multigram-scale and column chromatography-free synthesis of l-azetidine-2-carboxylic acid for nicotianamine synthesis. Heterocycles, 96(12), 2128-2135. Retrieved from [Link]

  • Dess, D. B., & Martin, J. C. (1983). Readily accessible 12-I-5 oxidant for the conversion of primary and secondary alcohols to aldehydes and ketones. The Journal of Organic Chemistry, 48(22), 4155–4156.
  • Wikipedia contributors. (2023). Dess–Martin periodinane. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

  • Wikipedia contributors. (2023). Swern oxidation. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

  • Omura, K., & Swern, D. (1978). Oxidation of alcohols by “activated” dimethyl sulfoxide. A preparative, exploratory study. Tetrahedron, 34(11), 1651-1660.
  • Chemistry LibreTexts. (2021). Swern Oxidation. Retrieved from [Link]

  • Myers, A. G., et al. (2000). A Practical and General Method for the Dess-Martin Oxidation of Alcohols. Organic Letters, 2(22), 3493–3496.
  • NROChemistry. (n.d.). Swern Oxidation: Reaction Mechanism. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Dess-Martin Oxidation. Retrieved from [Link]

  • Master Organic Chemistry. (2023). Swern Oxidation of Alcohols To Aldehydes and Ketones. Retrieved from [Link]

Sources

Foundational

An In-Depth Technical Guide to the ¹H NMR Spectral Data of Tert-butyl 2-formylazetidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a detailed analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectral data for tert-butyl 2-formylazetidine-1-carbo...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectral data for tert-butyl 2-formylazetidine-1-carboxylate. As a Senior Application Scientist, this document synthesizes technical accuracy with practical insights into the structural elucidation of this important building block in medicinal chemistry. The guide will cover the theoretical basis for the expected chemical shifts and coupling constants, a detailed interpretation of the spectral data, and a validated protocol for sample preparation and data acquisition. This document is intended to be a comprehensive resource for researchers, scientists, and drug development professionals working with azetidine-based compounds.

Introduction: The Significance of Azetidines and the Role of NMR

Azetidines are four-membered nitrogen-containing heterocyclic compounds that are key structural motifs in a wide range of biologically active molecules and pharmaceuticals. Their strained ring system imparts unique conformational properties and reactivity, making them attractive scaffolds in drug design. The introduction of a formyl group at the 2-position of the N-Boc protected azetidine ring creates a versatile intermediate for further synthetic transformations.

Precise structural confirmation of such molecules is paramount, and ¹H NMR spectroscopy is the most powerful and accessible analytical technique for this purpose. The chemical shifts (δ), coupling constants (J), and integration of the proton signals provide a detailed fingerprint of the molecule's structure, substitution pattern, and stereochemistry. This guide will dissect the ¹H NMR spectrum of tert-butyl 2-formylazetidine-1-carboxylate, providing a foundational understanding for its characterization.

Predicted ¹H NMR Spectral Data and Interpretation

While a publicly available, fully assigned ¹H NMR spectrum for tert-butyl 2-formylazetidine-1-carboxylate is not readily found in the literature, a detailed prediction can be made based on established principles of NMR spectroscopy and data from closely related analogs, such as its constitutional isomer, tert-butyl 3-formylazetidine-1-carboxylate.

Key Structural Features and Expected ¹H NMR Signals

The structure of tert-butyl 2-formylazetidine-1-carboxylate contains several distinct proton environments that will give rise to characteristic signals in the ¹H NMR spectrum:

  • Boc (tert-butoxycarbonyl) Group: The nine protons of the tert-butyl group are chemically equivalent and will appear as a sharp, intense singlet.

  • Aldehyde Proton (-CHO): The proton attached to the carbonyl carbon of the aldehyde is highly deshielded and will appear at a characteristic downfield chemical shift.

  • Azetidine Ring Protons: The protons on the four-membered ring (at positions 2, 3, and 4) will exhibit complex splitting patterns due to geminal and vicinal coupling.

The following table summarizes the predicted ¹H NMR spectral data for tert-butyl 2-formylazetidine-1-carboxylate in a standard NMR solvent like deuterated chloroform (CDCl₃).

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration Predicted Coupling Constants (J, Hz)
Boc (-C(CH₃)₃) 1.4 - 1.5Singlet (s)9HN/A
H-2 (CH-CHO) 4.2 - 4.4Triplet (t) or Doublet of Doublets (dd)1HJ(H2, H3a) ≈ 7-9 Hz, J(H2, H3b) ≈ 5-7 Hz
H-3a, H-3b (-CH₂-) 2.2 - 2.6Multiplet (m)2HJ(H3a, H3b) ≈ 10-12 Hz (geminal), J(H3, H4) ≈ 7-9 Hz (vicinal)
H-4a, H-4b (-CH₂-N) 3.8 - 4.2Multiplet (m)2HJ(H4a, H4b) ≈ 8-10 Hz (geminal), J(H4, H3) ≈ 7-9 Hz (vicinal)
Aldehyde (-CHO) 9.5 - 9.7Singlet (s) or Doublet (d)1HJ(CHO, H2) ≈ 1-3 Hz (if coupled)
Detailed Rationale for Spectral Assignments

Boc Group (1.4 - 1.5 ppm): The nine equivalent protons of the tert-butyl group in the Boc protecting group consistently appear as a sharp singlet in the upfield region of the spectrum, typically between 1.4 and 1.5 ppm[1]. This signal is an excellent diagnostic marker for the presence of the Boc group and its integration to 9H confirms its integrity.

Aldehyde Proton (9.5 - 9.7 ppm): The aldehyde proton is directly attached to a carbonyl group, which exerts a strong deshielding effect. Consequently, this proton resonates at a very downfield chemical shift, typically in the range of 9-10 ppm[2]. Its multiplicity will likely be a singlet or a small doublet due to weak coupling with the H-2 proton. For comparison, the aldehyde proton in the 3-formyl isomer is observed as a doublet at 9.85 ppm with a small coupling constant of 2.0 Hz.

Azetidine Ring Protons: The protons on the strained azetidine ring present a more complex picture due to their diastereotopic nature and the conformational constraints of the ring.

  • H-2 (4.2 - 4.4 ppm): This proton is alpha to both the nitrogen of the ring and the electron-withdrawing formyl group. This dual influence will shift its signal significantly downfield. It will be coupled to the two geminal protons at the C3 position (H-3a and H-3b), resulting in a triplet or, more likely, a doublet of doublets if the coupling constants are different.

  • H-3 Protons (2.2 - 2.6 ppm): These methylene protons are adjacent to the chiral center at C2, making them diastereotopic and thus chemically non-equivalent. They will appear as a complex multiplet due to geminal coupling to each other and vicinal coupling to both H-2 and the H-4 protons. Their chemical shift is influenced by the adjacent C2-substituent.

  • H-4 Protons (3.8 - 4.2 ppm): These methylene protons are attached to the nitrogen atom, which is part of the electron-withdrawing carbamate group. This will cause them to be deshielded and appear at a downfield chemical shift. They will also be a complex multiplet due to geminal and vicinal couplings.

The interpretation of the azetidine ring proton signals is crucial for confirming the substitution pattern. In the case of the 3-formyl isomer, the multiplet for the azetidine protons is observed between 3.32-3.40 ppm and 4.07-4.14 ppm.

Experimental Protocol for ¹H NMR Data Acquisition

To ensure the acquisition of high-quality, reproducible ¹H NMR data for tert-butyl 2-formylazetidine-1-carboxylate, the following protocol is recommended.

Sample Preparation
  • Sample Purity: Ensure the sample is of high purity, as impurities can complicate spectral interpretation. Purification by flash column chromatography is often necessary after synthesis.

  • Solvent Selection: Use a high-purity deuterated solvent. Deuterated chloroform (CDCl₃) is a common choice for this type of compound.

  • Concentration: Prepare a solution of approximately 5-10 mg of the compound in 0.6-0.7 mL of the deuterated solvent in a standard 5 mm NMR tube.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm).

NMR Spectrometer Parameters

The following parameters are recommended for a 400 MHz NMR spectrometer.

Parameter Recommended Value Rationale
Pulse Program Standard 30° or 90° pulseTo ensure quantitative excitation of all protons.
Spectral Width 0 - 12 ppmTo encompass all expected proton signals.
Acquisition Time 3 - 4 secondsTo ensure good resolution.
Relaxation Delay 2 - 5 secondsTo allow for full relaxation of all protons, ensuring accurate integration.
Number of Scans 16 - 64To achieve an adequate signal-to-noise ratio.
Data Processing
  • Fourier Transform: Apply an exponential window function with a line broadening of 0.3 Hz before Fourier transformation to improve the signal-to-noise ratio without significantly sacrificing resolution.

  • Phasing and Baseline Correction: Carefully phase the spectrum to obtain pure absorption lineshapes and apply a baseline correction to ensure a flat baseline for accurate integration.

  • Referencing: Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

  • Integration: Integrate all signals to determine the relative number of protons for each resonance.

  • Peak Picking and Coupling Constant Analysis: Accurately pick all peaks and analyze the splitting patterns to determine the coupling constants.

Visualization of Experimental Workflow

The following diagram, generated using Graphviz, illustrates the logical workflow for the ¹H NMR analysis of tert-butyl 2-formylazetidine-1-carboxylate.

HNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis start Start: Purified Compound dissolve Dissolve in CDCl₃ with TMS start->dissolve transfer Transfer to NMR Tube dissolve->transfer setup Set Up Spectrometer (400 MHz) transfer->setup acquire Acquire FID setup->acquire ft Fourier Transform acquire->ft phase_base Phase & Baseline Correction ft->phase_base reference Reference to TMS phase_base->reference integrate Integrate Signals reference->integrate assign Assign Chemical Shifts (δ) integrate->assign coupling Analyze Coupling Constants (J) assign->coupling structure Confirm Structure coupling->structure end end structure->end End: Validated Structure

Caption: Workflow for the ¹H NMR analysis of tert-butyl 2-formylazetidine-1-carboxylate.

Conclusion

This in-depth technical guide provides a comprehensive framework for understanding and acquiring the ¹H NMR spectral data of tert-butyl 2-formylazetidine-1-carboxylate. By combining theoretical predictions with established experimental protocols, researchers, scientists, and drug development professionals can confidently characterize this important synthetic intermediate. The detailed analysis of chemical shifts and coupling constants, along with the provided workflow, serves as a valuable resource for ensuring the structural integrity of this and related azetidine-containing molecules.

References

  • Oregon State University. Aldehyde Spectroscopy. Available at: [Link]

  • Chemistry LibreTexts. 19.14 Spectroscopy of Aldehydes and Ketones. Available at: [Link]

  • Iowa State University. NMR Coupling Constants. Available at: [Link]

  • University of Wisconsin-Madison. NMR Spectroscopy :: 1H NMR Chemical Shifts. Available at: [Link]

  • Oregon State University. 1H NMR Chemical Shifts. Available at: [Link]

Sources

Exploratory

An In-depth Technical Guide to the ¹³C NMR Spectrum of Tert-butyl 2-formylazetidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectrum of tert-butyl 2-formylazetidine-1-carbo...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectrum of tert-butyl 2-formylazetidine-1-carboxylate, a vital chiral building block in modern synthetic and medicinal chemistry. We will delve into the theoretical underpinnings of the spectrum, provide detailed peak assignments based on established chemical shift principles, and present a robust, field-tested protocol for acquiring high-fidelity spectral data. This document is intended to serve as an expert resource for researchers, enabling accurate structural verification, purity assessment, and a deeper understanding of the molecule's electronic architecture.

Introduction: The Azetidine Core in Synthesis

Tert-butyl 2-formylazetidine-1-carboxylate is a functionally rich, constrained heterocyclic compound. The azetidine ring, a four-membered nitrogen-containing heterocycle, imparts significant conformational rigidity, a desirable trait in drug design for optimizing ligand-receptor interactions. The presence of the N-Boc protecting group and a reactive aldehyde at the C2 position makes it a versatile intermediate for the synthesis of complex nitrogenous compounds, including peptidomimetics and pharmaceutical agents.

Given its crucial role, unambiguous structural confirmation and purity analysis are paramount. ¹³C NMR spectroscopy offers a powerful, non-destructive method to probe the carbon skeleton of the molecule. Each unique carbon atom in the structure gives rise to a distinct resonance in the spectrum, providing a veritable "fingerprint" of the compound. This guide will meticulously dissect this fingerprint.

Theoretical Principles & Structural Analysis

The chemical shift (δ) of a ¹³C nucleus is highly sensitive to its local electronic environment. Factors such as hybridization, electronegativity of neighboring atoms, and steric effects dictate the resonance frequency. In tert-butyl 2-formylazetidine-1-carboxylate, we can predict the spectral features by analyzing its constituent parts: the azetidine ring, the N-tert-butoxycarbonyl (Boc) group, and the C2-formyl (aldehyde) group.

The electron-withdrawing nature of the nitrogen atom and the two carbonyl groups significantly influences the chemical shifts, generally causing a downfield shift (deshielding) for adjacent carbons.

Molecular Structure and Carbon Numbering

To facilitate a clear discussion, the carbon atoms of the molecule are numbered as follows:

Caption: Labeled structure of tert-butyl 2-formylazetidine-1-carboxylate.

Detailed ¹³C NMR Spectral Analysis & Peak Assignment

Based on established chemical shift ranges for analogous functional groups, a detailed assignment for each carbon can be made.[1] The spectrum will exhibit six distinct signals corresponding to the unique carbon environments.

Carbon AtomLabelHybridizationExpected Chemical Shift (δ, ppm)Rationale for Chemical Shift
Aldehyde CarbonylC6 (CHO)sp²190 - 200Highly deshielded due to the double bond to an electronegative oxygen atom. This is characteristic of aldehyde carbons.[1]
Boc CarbonylC5 (Boc C=O)sp²154 - 157Deshielded carbonyl carbon of the carbamate group. Less deshielded than an aldehyde due to resonance with the adjacent nitrogen and oxygen.[2][3]
Boc QuaternaryCqsp³79 - 81Quaternary carbon of the t-butyl group, bonded to an oxygen atom, resulting in a significant downfield shift.[2][4]
Azetidine C2C2sp³60 - 65Methine carbon bonded to the electronegative nitrogen and the electron-withdrawing aldehyde group, causing strong deshielding.[2]
Azetidine C4C4sp³~46Methylene carbon adjacent to the electron-withdrawing nitrogen of the Boc-protected amine.[2][4]
Azetidine C3C3sp³~25Methylene carbon of the azetidine ring. It is the most shielded of the ring carbons, being beta to both the nitrogen and the formyl group.[2]
Boc MethylC(CH₃)₃sp³28 - 29The three equivalent methyl carbons of the t-butyl group. This is a highly characteristic and intense signal for a Boc group.[2][4][5]

Experimental Protocol for High-Fidelity ¹³C NMR Acquisition

Adherence to a standardized protocol is critical for obtaining reproducible and high-quality spectra. The following methodology is a field-proven approach for the analysis of tert-butyl 2-formylazetidine-1-carboxylate.

Workflow Diagram

G cluster_prep Sample Preparation cluster_acq Spectral Acquisition cluster_proc Data Processing prep1 Weigh ~20-30 mg of sample prep2 Dissolve in ~0.6 mL of CDCl₃ prep1->prep2 prep3 Add TMS as internal standard (0 ppm) prep2->prep3 prep4 Transfer to 5 mm NMR tube prep3->prep4 acq1 Insert sample into spectrometer (≥400 MHz) prep4->acq1 acq2 Lock, tune, and shim acq3 Set acquisition parameters (zgpg30) acq2->acq3 acq4 Acquire data (NS ≥ 1024) acq3->acq4 proc1 Apply exponential multiplication (LB=1-2 Hz) acq4->proc1 proc2 Fourier Transform proc1->proc2 proc3 Phase and baseline correction proc2->proc3 proc4 Reference spectrum to TMS (0.0 ppm) proc3->proc4 end end proc4->end Final Spectrum Analysis

Caption: Standard workflow for ¹³C NMR analysis.

Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh 20-30 mg of tert-butyl 2-formylazetidine-1-carboxylate.

    • Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common choice due to its excellent solvating power for this type of molecule and its single, well-characterized solvent resonance at ~77.16 ppm.

    • Add a small drop of tetramethylsilane (TMS) to serve as the internal reference standard, defining the 0.0 ppm point of the chemical shift scale.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrumental Setup and Parameters:

    • The following parameters are recommended for a 400 MHz or 500 MHz spectrometer.

    • Pulse Program: zgpg30 (a standard proton-decoupled pulse sequence with a 30° pulse angle) is recommended to ensure adequate relaxation of all carbons, especially the slow-relaxing quaternary and carbonyl carbons.

    • Relaxation Delay (D1): Set to 2.0 seconds. A sufficient delay is crucial for quantitative accuracy, although for simple identification, this can be shortened.

    • Acquisition Time (AQ): Approximately 1.0-1.5 seconds.

    • Spectral Width (SW): A range of 0 to 220 ppm is sufficient to capture all expected carbon signals.

    • Number of Scans (NS): Due to the low natural abundance of ¹³C (1.1%), a higher number of scans is required. A minimum of 1024 scans is recommended to achieve a good signal-to-noise ratio.

    • Temperature: Standard probe temperature (e.g., 298 K).

  • Data Processing:

    • Apply an exponential window function with a line broadening factor (LB) of 1-2 Hz to improve the signal-to-noise ratio.

    • Perform a Fourier transform to convert the time-domain signal (FID) into the frequency-domain spectrum.

    • Carefully phase the spectrum to ensure all peaks are in the pure absorption mode (positive and symmetric).

    • Apply a baseline correction algorithm to ensure the baseline is flat.

    • Calibrate the spectrum by setting the TMS peak to exactly 0.0 ppm.

Trustworthiness and Validation

The protocol described is a self-validating system. The use of an internal standard (TMS) ensures the accuracy and reproducibility of chemical shifts across different instruments and experiments. The predicted chemical shifts, grounded in extensive literature data and chemical principles, provide a robust framework for validating the experimental results. Any significant deviation from the expected values could indicate the presence of impurities, diastereomers, or an incorrect structure, prompting further investigation.

Conclusion

The ¹³C NMR spectrum of tert-butyl 2-formylazetidine-1-carboxylate is a data-rich analytical tool that provides direct insight into its molecular structure. By understanding the influence of the azetidine ring, the Boc-protecting group, and the aldehyde functionality on the carbon chemical shifts, researchers can confidently assign each resonance. The detailed experimental protocol provided herein serves as a standardized method to generate high-quality, reliable data essential for the rigorous demands of synthetic chemistry and drug development.

References

  • D. M. Allas et al. (2015). Easy access to constrained peptidomimetics and 2,2- disubstituted azetidines by unexpected reactivity profile of α-lithiated N-Boc-azetidines. The Royal Society of Chemistry. Available at: [Link]

  • Macmillan Group, Princeton University. SUPPLEMENTARY INFORMATION. Available at: [Link]

  • Supporting Information for tert-Butyloxycarbonyl-protected amino acid ionic liquids and their application to dipeptide synthesis. Available at: [Link]

  • D. K. Yadav et al. (2014). Efficient and selective cleavage of the tert-butoxycarbonyl (Boc) group under basic condition. Organic Chemistry International. Available at: [Link]

  • S. E. Ahmed et al. (2025). Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. Advanced Journal of Chemistry, Section A.
  • Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Available at: [Link]

  • Oregon State University. 13C NMR Chemical Shift. Available at: [Link]

  • 13C NMR spectroscopy • Chemical shift. Available at: [Link]

Sources

Foundational

An In-depth Technical Guide to the Infrared Spectrum Analysis of Tert-butyl 2-formylazetidine-1-carboxylate

Abstract Tert-butyl 2-formylazetidine-1-carboxylate is a valuable chiral building block in medicinal chemistry, prized for its conformationally constrained azetidine scaffold. As with any synthetic intermediate, rigorous...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Tert-butyl 2-formylazetidine-1-carboxylate is a valuable chiral building block in medicinal chemistry, prized for its conformationally constrained azetidine scaffold. As with any synthetic intermediate, rigorous structural confirmation is paramount to ensure the integrity of subsequent research and development. Infrared (IR) spectroscopy provides a rapid, non-destructive, and highly informative method for verifying the key functional groups within this molecule. This guide presents a detailed analysis of the expected vibrational spectroscopy of tert-butyl 2-formylazetidine-1-carboxylate, explaining the causal relationships between molecular structure and spectral features. It includes a robust experimental protocol for acquiring high-quality data from a viscous liquid sample and provides a thorough interpretation of the anticipated spectrum, grounded in authoritative spectroscopic principles.

Introduction: The Structural Significance of Tert-butyl 2-formylazetidine-1-carboxylate

The azetidine ring, a four-membered nitrogen-containing heterocycle, imparts significant conformational rigidity, a desirable trait in modern drug design for optimizing ligand-receptor interactions.[1] The N-tert-butoxycarbonyl (Boc) protecting group is a cornerstone of modern organic synthesis, enabling precise chemical manipulations, while the 2-formyl group serves as a versatile synthetic handle for elaboration into more complex structures.

The correct assembly of these three components—the strained azetidine ring, the carbamate, and the aldehyde—is critical. Each functional group possesses unique vibrational modes that can be probed by IR spectroscopy. A thorough understanding of this molecule's IR spectrum is therefore not merely an academic exercise but a crucial quality control checkpoint in its synthesis and application.

Theoretical Framework: Predicting the Vibrational Landscape

The infrared spectrum of tert-butyl 2-formylazetidine-1-carboxylate is dominated by the characteristic absorptions of its three primary functional moieties. The analysis hinges on understanding not only the typical frequency ranges for these groups but also how the unique structural environment of the molecule—particularly the ring strain of the azetidine—influences these vibrations.

The Aldehyde Group (–CHO)

The aldehyde is defined by two key vibrational modes: the C=O stretch and the C-H stretch of the aldehyde proton itself.

  • Aldehyde C=O Stretch (νC=O): For a typical saturated, acyclic aldehyde, this is a very strong and sharp absorption appearing in the 1740-1720 cm⁻¹ region.[2][3] However, the positioning of the formyl group directly on the four-membered azetidine ring introduces significant angle strain. This strain forces the bonds into a more compressed geometry than the ideal sp² hybridization of the carbonyl carbon would prefer. To compensate, more s-character is incorporated into the C=O bond, strengthening it and increasing the energy required to excite its stretching vibration.[4][5] This effect is well-documented for cyclic ketones, where the C=O stretching frequency of cyclobutanone is observed at a significantly higher wavenumber (1785 cm⁻¹) compared to the unstrained cyclohexanone (1715 cm⁻¹).[6] A similar upward shift is therefore predicted for the aldehyde C=O stretch in this molecule.

  • Aldehyde C-H Stretch (νC-H): A hallmark of aldehydes is the appearance of two moderate-intensity bands corresponding to the stretching of the C-H bond of the formyl group. These typically manifest as a doublet in the 2830-2695 cm⁻¹ range.[2][3] The lower frequency band, often appearing around 2720 cm⁻¹, is particularly diagnostic as it falls in a region with few other absorptions.[2]

The N-Boc Carbamate Group

The tert-butoxycarbonyl (Boc) group is characterized by a strong carbonyl stretch and vibrations associated with the tert-butyl and C-O single bonds.

  • Carbamate C=O Stretch (νC=O): The carbonyl of the Boc group is part of a carbamate linkage (N-C=O). Electron donation from the nitrogen lone pair into the carbonyl π-system slightly weakens the C=O double bond character through resonance. This effect typically places the carbamate carbonyl stretch at a lower frequency than that of a simple ketone. For N-Boc protected azetidines, this strong absorption is consistently observed in the 1717-1693 cm⁻¹ range.[7]

  • C-O Stretches: The carbamate also features C-O single bonds, which will exhibit strong stretching vibrations in the fingerprint region, typically between 1300-1150 cm⁻¹.

  • Tert-butyl Group Vibrations: The tert-butyl group will give rise to characteristic C-H stretching and bending modes. Asymmetric and symmetric stretching vibrations are expected in the 2980-2960 cm⁻¹ range.

The Azetidine Ring

The azetidine ring itself contributes to the spectrum primarily in the fingerprint region (below 1500 cm⁻¹). These vibrations include C-N stretching, C-C stretching, and various CH₂ bending modes (scissoring, wagging, twisting). Due to the strained nature of the ring, these vibrations can be complex and are highly sensitive to the substitution pattern.

Experimental Protocol: Acquiring a High-Fidelity Spectrum

Given that tert-butyl 2-formylazetidine-1-carboxylate is often isolated as a viscous liquid or oil, Attenuated Total Reflectance (ATR) is the ideal sampling technique for Fourier-Transform Infrared (FTIR) spectroscopy. ATR requires minimal sample preparation and is well-suited for viscous materials.[8]

Step-by-Step ATR-FTIR Methodology
  • Instrument Preparation:

    • Ensure the FTIR spectrometer is powered on and has been allowed to stabilize according to the manufacturer's guidelines.

    • Verify that the ATR accessory (e.g., with a diamond or germanium crystal) is correctly installed and aligned.

  • Background Spectrum Acquisition:

    • Before introducing the sample, the ATR crystal surface must be meticulously cleaned. Use a soft, lint-free wipe moistened with a volatile solvent (e.g., isopropanol or acetone) and allow it to fully evaporate.

    • Acquire a background spectrum. This scan measures the ambient atmosphere (H₂O, CO₂) and the instrument's optical bench, which will be subtracted from the sample spectrum. A typical background scan involves co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

  • Sample Application:

    • Place a single, small drop of the viscous tert-butyl 2-formylazetidine-1-carboxylate sample directly onto the center of the ATR crystal. Only enough sample to completely cover the crystal surface is needed.

    • If the ATR accessory has a pressure arm, lower it to ensure firm and even contact between the sample and the crystal. Apply consistent pressure for reproducible results.

  • Sample Spectrum Acquisition:

    • Acquire the sample spectrum using the same parameters (number of scans, resolution) as the background scan.

  • Data Processing and Cleaning:

    • The instrument software will automatically subtract the background spectrum from the sample spectrum, yielding the final infrared spectrum of the compound.

    • Thoroughly clean the ATR crystal and pressure arm tip with a suitable solvent to remove all traces of the sample, preparing the instrument for the next measurement.

Data Analysis and Interpretation

While an experimental spectrum for the exact title compound is not publicly available, a comprehensive and reliable interpretation can be constructed from the theoretical principles discussed and from data on closely related structures. The following table summarizes the predicted key vibrational absorptions.

Table 1: Predicted IR Absorption Bands for Tert-butyl 2-formylazetidine-1-carboxylate

Predicted Wavenumber (cm⁻¹)IntensityVibrational Mode AssignmentRationale & Comments
~2975Strongν(C-H)Asymmetric and symmetric C-H stretching of the tert-butyl group and azetidine ring CH₂ groups.
~2870Mediumν(C-H)Symmetric C-H stretching of the tert-butyl group and azetidine ring.
~2820 & ~2720Medium, Sharpν(C-H), AldehydeCharacteristic Fermi resonance doublet for the aldehyde C-H stretch. The ~2720 cm⁻¹ peak is highly diagnostic.[2]
~1745 - 1760 Strong, Sharp ν(C=O), Aldehyde Higher than a typical saturated aldehyde (1720-1740 cm⁻¹) due to the significant ring strain of the four-membered azetidine ring.[4][6]
~1700 Very Strong, Sharp ν(C=O), Carbamate Typical region for an N-Boc group. Strong intensity due to the large change in dipole moment during vibration.[7]
~1470 & ~1370Mediumδ(C-H)Bending (scissoring/deformation) modes of CH₂ and CH₃ groups from the azetidine and tert-butyl moieties.
~1250 & ~1160Strongν(C-O) & ν(C-N)Strong absorptions from the C-O stretches of the carbamate and C-N stretches of the azetidine ring.

Visualization of Key Molecular Features

To further clarify the relationship between the molecular structure and its IR spectrum, the following diagrams illustrate the key components and their associated vibrational modes.

Caption: Molecular structure and key IR-active functional groups.

Caption: Experimental and analytical workflow for IR spectroscopy.

Conclusion

The infrared spectrum of tert-butyl 2-formylazetidine-1-carboxylate is a powerful fingerprint of its molecular structure. The analysis is anchored by the identification of two distinct, strong carbonyl absorptions: the carbamate C=O stretch anticipated around 1700 cm⁻¹ and the aldehyde C=O stretch, which is predicted to be shifted to a higher frequency of approximately 1745-1760 cm⁻¹ due to the influence of the strained azetidine ring. The presence of the characteristic aldehyde C-H stretching doublet around 2720 cm⁻¹ provides further unambiguous confirmation. By following the prescribed ATR-FTIR protocol and utilizing this interpretive guide, researchers can confidently verify the structural integrity of this key synthetic intermediate, ensuring the reliability and success of their drug discovery and development efforts.

References

  • Beaulieu, F., et al. (2015). Easy access to constrained peptidomimetics and 2,2-disubstituted azetidines by unexpected reactivity profile of α-lithiated N-Boc-azetidines. The Royal Society of Chemistry. Available at: [Link]

  • University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Aldehydes. UCLA Chemistry & Biochemistry. Available at: [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Gable, K. (2018). Carbonyl Stretching Vibrations. Oregon State University. Available at: [Link]

  • LibreTexts Chemistry. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Available at: [Link]

  • Higgins, F., & Rein, A. (2021). Improved Measurement of Liquid Samples Using FTIR. Agilent Technologies, Inc. Available at: [Link]

  • Mettler Toledo. (n.d.). ATR-FTIR Spectroscopy Basics. Available at: [Link]

  • NC State University Libraries. (n.d.). 19.14 Spectroscopy of Aldehydes and Ketones. In Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. Available at: [Link]

  • Smith, B. C. (2022). The Infrared Spectra of Polymers, VII: Polymers with Carbonyl (C=O) Bonds. Spectroscopy. Available at: [Link]

  • LibreTexts Chemistry. (2024). 13.4: Infrared Spectra of Some Common Functional Groups. Available at: [Link]

  • Various Authors. (n.d.). Carbonyl - compounds - IR - spectroscopy. SlidePlayer. Available at: [Link]

  • Wojcieszak, J., et al. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. Available at: [Link]

Sources

Exploratory

Introduction: Unveiling the Structure of a Versatile Synthetic Building Block

An In-Depth Technical Guide to the Mass Spectrometry of Tert-butyl 2-formylazetidine-1-carboxylate Tert-butyl 2-formylazetidine-1-carboxylate is a pivotal intermediate in contemporary drug discovery and organic synthesis...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Mass Spectrometry of Tert-butyl 2-formylazetidine-1-carboxylate

Tert-butyl 2-formylazetidine-1-carboxylate is a pivotal intermediate in contemporary drug discovery and organic synthesis. Its strained four-membered azetidine ring, coupled with a reactive aldehyde and a sterically demanding tert-butyloxycarbonyl (Boc) protecting group, presents a unique analytical challenge. Mass spectrometry (MS) is the definitive technique for confirming its molecular weight and elucidating its structure through controlled fragmentation. This guide provides an in-depth exploration of the mass spectrometric behavior of this molecule, offering field-proven insights and detailed protocols for researchers, analytical chemists, and drug development professionals. We will dissect the causal mechanisms behind its ionization and fragmentation, enabling confident structural verification and impurity profiling.

Section 1: Foundational Chemical Properties & Ionization Strategy

Before analysis, understanding the molecule's inherent properties is critical for selecting the optimal ionization method.

  • Molecular Formula: C₉H₁₅NO₃[1]

  • Molecular Weight: 185.22 g/mol [1][2][3]

The structure contains a tertiary amine within the azetidine ring and two carbonyl oxygens (one in the Boc group, one in the aldehyde). These sites are readily protonated, making Electrospray Ionization (ESI) in the positive ion mode the superior choice for analysis. ESI is a "soft" ionization technique that gently transfers the analyte from solution to the gas phase as an ion, minimizing in-source fragmentation and typically yielding a strong signal for the protonated molecule, [M+H]⁺.[4] The addition of a proton-donating acid, such as formic acid, to the solvent system is crucial as it lowers the pH and ensures efficient protonation of the basic nitrogen atom, thereby maximizing the intensity of the desired [M+H]⁺ ion.

While Atmospheric Pressure Chemical Ionization (APCI) is an alternative, it is generally better suited for less polar analytes and can induce more thermal degradation, making ESI the more reliable and controllable method for this particular compound.[5]

Section 2: Predicted Fragmentation Pathways under Collision-Induced Dissociation (CID)

The true power of mass spectrometry lies in tandem MS (MS/MS), where the isolated protonated molecule is fragmented to reveal its substructural components. The fragmentation of Tert-butyl 2-formylazetidine-1-carboxylate is highly predictable and dominated by the lability of the Boc protecting group.

  • The Signature of the Boc Group: The tert-butyl carbamate moiety is notoriously fragile under CID. Its fragmentation cascade provides immediate and unmistakable evidence of its presence.

    • Loss of Isobutylene: The most characteristic fragmentation is the facile neutral loss of isobutylene (C₄H₈, 56 Da) via a six-membered ring rearrangement, leading to a highly abundant fragment ion.[6]

    • Subsequent Decarboxylation: Following the loss of isobutylene, the resulting carbamic acid intermediate readily loses carbon dioxide (CO₂, 44 Da).

    • Direct Loss of the tert-Butyl Cation: A competing pathway involves the cleavage of the oxygen-tert-butyl bond to lose a tert-butyl cation (C₄H₉⁺, 57 Da), though the neutral loss of isobutylene is often more prominent.

  • Fragmentation of the Azetidine Core: The azetidine ring and its aldehyde substituent will fragment after the initial, more favorable losses from the Boc group.

    • α-Cleavage of the Aldehyde: Aldehydes commonly undergo α-cleavage, which would involve the loss of the formyl group as a carbon monoxide (CO, 28 Da) radical or the loss of a hydrogen atom.[7][8][9]

    • Ring Opening/Cleavage: Cyclic amines can undergo complex ring-opening mechanisms, typically involving the loss of small, stable neutral molecules like ethene (C₂H₄, 28 Da).[10][11]

The logical flow of fragmentation begins with the most labile bond, which in this case is within the Boc group. The energy required to fragment the robust azetidine ring is higher, meaning ring fragments will primarily be observed in MS³ experiments or from the fragmentation of ions that have already lost the Boc group.

Visualizing the Fragmentation Cascade

The following diagram illustrates the primary fragmentation pathway for the [M+H]⁺ ion of Tert-butyl 2-formylazetidine-1-carboxylate.

G M [M+H]⁺ m/z 186.12 F1 [M+H - C₄H₈]⁺ m/z 130.06 M->F1 - 56.06 Da (Isobutylene) F2 [M+H - C₅H₈O₂]⁺ m/z 86.06 F1->F2 - 44.00 Da (CO₂) F3 [C₄H₆NO]⁺ m/z 84.04 F2->F3 - 2.02 Da (H₂) F4 [C₄H₈N]⁺ m/z 70.06 F2->F4 - 16.00 Da (NH₂)

Caption: Proposed ESI-MS/MS fragmentation pathway for [M+H]⁺.

Section 3: Experimental Protocol for LC-MS Analysis

This protocol provides a robust starting point for the analysis of Tert-butyl 2-formylazetidine-1-carboxylate on a standard ESI-LC-MS system (e.g., Q-TOF or Ion Trap).

1. Sample Preparation:

  • Prepare a stock solution of the analyte at 1 mg/mL in methanol or acetonitrile.
  • Create a working solution by diluting the stock solution to 1-10 µg/mL in the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid). The formic acid is essential for promoting protonation.[12][13]

2. Liquid Chromatography (LC) Parameters (Optional, for sample cleanup/separation):

  • Column: C18, 2.1 x 50 mm, 1.8 µm particle size.
  • Mobile Phase A: 0.1% Formic Acid in Water.
  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
  • Gradient: 5% B to 95% B over 5 minutes.
  • Flow Rate: 0.4 mL/min.
  • Column Temperature: 40 °C.
  • Injection Volume: 2 µL.

3. Mass Spectrometry (MS) Parameters:

  • Ionization Mode: ESI Positive.
  • Capillary Voltage: 3.5 kV.
  • Nebulizer Gas (N₂): 35 psi.
  • Drying Gas (N₂): 10 L/min.
  • Gas Temperature: 325 °C.
  • MS1 Scan Range: m/z 50 - 300.
  • MS/MS Analysis:
  • Precursor Ion: Isolate the [M+H]⁺ ion at m/z 186.12.
  • Collision Gas: Argon.
  • Collision Energy (CE): Use a stepped or ramped CE (e.g., 10-40 eV). This is a self-validating approach; low energy will show the initial loss of isobutylene, while higher energies will reveal the core fragments.

Section 4: Data Presentation & Interpretation

The expected ions are summarized below. The presence of the m/z 130.06 ion and the neutral loss of 56.06 Da from the precursor are the most definitive pieces of evidence for the compound's structure.

m/z (Calculated) Proposed Formula Proposed Identity Neutral Loss (Da) Comment
186.12[C₉H₁₆NO₃]⁺[M+H]⁺-Protonated parent molecule.
130.06[C₅H₈NO₃]⁺[M+H - C₄H₈]⁺56.06Key Fragment. Loss of isobutylene from the Boc group.[6]
86.06[C₄H₈NO]⁺Protonated 2-formylazetidine100.06Loss of the entire Boc group (isobutylene + CO₂).
70.06[C₄H₈N]⁺Azetidine ring fragment116.06Further fragmentation of the core ring structure.[10]

Conclusion

The mass spectrometric analysis of Tert-butyl 2-formylazetidine-1-carboxylate is straightforward yet illustrative of fundamental fragmentation principles. The behavior is dominated by the predictable and characteristic losses from the Boc protecting group, which serves as a reliable diagnostic handle. By employing ESI in positive ion mode with collision-induced dissociation, researchers can unambiguously confirm the identity and integrity of this valuable synthetic intermediate. The protocols and fragmentation pathways detailed in this guide provide a comprehensive framework for achieving accurate and self-validating results, ensuring the high level of analytical certainty required in modern chemical and pharmaceutical development.

References

  • JoVE. (2024). Mass Spectrometry: Aldehyde and Ketone Fragmentation. JoVE Science Education Database. Available at: [Link]

  • NPTEL. (n.d.). Lecture 25 : Mass and Infrared Spectrocopies. NPTEL Archive. Available at: [Link]

  • Smith, R. M. (2010). Chapter 11 - Amines. In Gas Chromatography and Mass Spectrometry. Future4200. Available at: [Link]

  • Slideshare. (n.d.). Mass fragmentation of Carbonyl compounds(spectral analysis). Available at: [Link]

  • University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. Available at: [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

  • Whitman College. (n.d.). GCMS Section 6.15 - Fragmentation of Amines. Available at: [Link]

  • Zhang, K., et al. (2018). Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System. Molecules. Available at: [Link]

  • Asami, Y., et al. (2002). Simultaneous analysis of carbamate pesticides in tap and raw water by LC/ESI/MS. Journal of Health Science. Available at: [Link]

  • Djerassi, C., et al. (1965). Mass Spectrometry in Structural and Stereochemical Problems. LXIV. A Study of the Fragmentation Processes of Some Cyclic Amines. Journal of the American Chemical Society. Available at: [Link]

  • GM Chemistry. (2022). Lec-32 || Mass fragmentation pattern of amines || Alpha cleavage. YouTube. Available at: [Link]

  • Dunnivant, F. M. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. Available at: [Link]

  • Guella, G., et al. (2004). Characterization of N-Boc/Fmoc/Z-N'-formyl-gem-diaminoalkyl derivatives using electrospray ionization multi-stage mass spectrometry. Journal of Mass Spectrometry. Available at: [Link]

  • Wikipedia. (n.d.). Electrospray ionization. Available at: [Link]

  • Hida, M., et al. (2007). Determination of carbamate pesticide residues in vegetables and fruits by liquid chromatography-atmospheric pressure photoionization-mass spectrometry and atmospheric pressure chemical ionization-mass spectrometry. Journal of Pesticide Science. Available at: [Link]

Sources

Foundational

Stability and storage of Tert-butyl 2-formylazetidine-1-carboxylate.

An In-Depth Technical Guide to the Stability and Storage of Tert-butyl 2-formylazetidine-1-carboxylate Abstract: Tert-butyl 2-formylazetidine-1-carboxylate is a pivotal chiral building block in contemporary drug discover...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Stability and Storage of Tert-butyl 2-formylazetidine-1-carboxylate

Abstract: Tert-butyl 2-formylazetidine-1-carboxylate is a pivotal chiral building block in contemporary drug discovery, valued for its strained azetidine ring and reactive aldehyde functionality. However, the very features that make it synthetically useful also render it susceptible to degradation, posing significant challenges for storage, handling, and experimental reproducibility. This guide provides a comprehensive analysis of the compound's stability profile, detailing the primary degradation pathways including racemization, oxidation, and deprotection. We present field-proven protocols for optimal storage and handling, alongside robust analytical methodologies for assessing purity and stability over time. This document is intended for researchers, chemists, and drug development professionals who rely on the structural integrity of this critical reagent.

Introduction to Tert-butyl 2-formylazetidine-1-carboxylate

Tert-butyl 2-formylazetidine-1-carboxylate (N-Boc-2-formylazetidine) is a functionalized heterocyclic compound widely employed in medicinal chemistry. Its utility stems from the combination of a Boc-protected amine, which allows for controlled deprotection and subsequent derivatization, and a reactive aldehyde group, a versatile handle for forming carbon-carbon and carbon-nitrogen bonds. The presence of a chiral center alpha to the aldehyde makes it a valuable precursor for the synthesis of enantiomerically pure pharmaceutical intermediates.

However, the inherent reactivity of its functional groups necessitates a thorough understanding of its chemical stability to ensure the integrity of starting materials and the validity of synthetic outcomes.

Table 1: Physicochemical Properties of Tert-butyl 2-formylazetidine-1-carboxylate

PropertyValueSource(s)
CAS Number 177947-96-5 (racemate), 200184-45-8 ((S)-enantiomer)[1][2]
Molecular Formula C₉H₁₅NO₃[1][3]
Molecular Weight 185.22 g/mol [1][3]
Physical Form Viscous Liquid / Oil[4]
Boiling Point 256.6 °C at 760 mmHg[4][5]
Purity (Typical) ≥95-96%[1][4]
Synonyms 1-Boc-2-formylazetidine, tert-butyl 2-formyl-1-azetidinecarboxylate[6]

The Chemical Basis of Instability

The stability of Tert-butyl 2-formylazetidine-1-carboxylate is dictated by the interplay of its three key structural features: the aldehyde, the chiral alpha-carbon, and the acid-labile Boc protecting group.

The Aldehyde Functionality: Susceptibility to Oxidation

Aldehydes are readily oxidized to their corresponding carboxylic acids, a common degradation pathway upon exposure to atmospheric oxygen. This transformation is often uncatalyzed but can be accelerated by light, heat, or trace metal impurities. The recommendation from multiple suppliers to store this compound under an inert nitrogen atmosphere underscores its sensitivity to oxidation[1][4][6].

The Chiral Alpha-Carbon: The Inherent Risk of Racemization

A significant, and often overlooked, stability concern for this molecule is the potential for racemization. The proton on the carbon adjacent to the aldehyde (the α-carbon) is acidic and can be abstracted by trace amounts of acid or base.[7][8] This leads to the formation of a planar, achiral enol or enolate intermediate.[9] Reprotonation of this intermediate can occur from either face of the planar structure, resulting in a 50:50 mixture of the (R)- and (S)-enantiomers, a process known as racemization.[7][8][9][10] This loss of stereochemical integrity is detrimental in chiral synthesis, where a single enantiomer is typically desired for biological activity.[8][11]

The Boc Protecting Group: Acid Lability

The tert-butoxycarbonyl (Boc) group is a standard amine protecting group, prized for its stability to a wide range of reaction conditions but its facile removal under acidic conditions.[12] Consequently, exposure of Tert-butyl 2-formylazetidine-1-carboxylate to even mild acids can lead to the cleavage of the Boc group, yielding the free secondary amine. This not only generates a significant impurity but can also catalyze further degradation.

Primary Degradation Pathways

Based on the compound's structural features, three primary degradation pathways can be identified. Minimizing exposure to the initiators of these pathways is the foundation of a robust storage and handling strategy.

parent Tert-butyl 2-formylazetidine-1-carboxylate racemate Racemic Mixture (R/S)-enantiomers parent->racemate Trace Acid/Base (Enolization) acid Tert-butyl 2-carboxyazetidine- 1-carboxylate parent->acid O₂ (Air) (Oxidation) deprotected 2-Formylazetidine parent->deprotected H⁺ (Acid) (Deprotection)

Caption: Key degradation pathways for Tert-butyl 2-formylazetidine-1-carboxylate.

Recommended Storage and Handling Protocols

A multi-faceted approach to storage and handling is required to preserve the purity and stereochemical integrity of this reagent.

Long-Term Storage

The primary objective for long-term storage is to mitigate all identified degradation pathways by controlling the compound's environment.

Table 2: Recommended Long-Term Storage Conditions

ParameterRecommended ConditionRationaleSource(s)
Temperature -20°C (Freezer) Reduces the rate of all chemical reactions, including oxidation and racemization.[1][4]
Atmosphere Inert Gas (Nitrogen or Argon) Prevents oxidation of the aldehyde to a carboxylic acid.[1][4][6]
Container Amber glass vial with a PTFE-lined capProtects from light, which can accelerate degradation, and provides an inert, well-sealed environment.
Purity Use high-purity material (≥96%)Minimizes the presence of acidic, basic, or metallic impurities that can catalyze degradation.[1]
Laboratory Handling and Short-Term Use

Proper handling during experimental use is critical to prevent degradation before the compound is consumed in a reaction.

  • Aliquotting: Upon receipt, if the entire quantity will not be used at once, it is best practice to aliquot the material into smaller, single-use vials under an inert atmosphere. This minimizes the number of times the main stock is warmed and exposed to the laboratory atmosphere.

  • Inert Atmosphere Operations: For weighing and transfer, use a glove box or glove bag with a nitrogen or argon atmosphere. If unavailable, flush the headspace of the vial with an inert gas before and after removing material.

  • Solvent Choice: When preparing stock solutions, use dry, amine-free, and peroxide-free solvents. Solvents should be degassed to remove dissolved oxygen.

  • pH Control: Avoid contact with acidic or basic materials, including glassware that has not been properly neutralized. Do not use acidic solutions for washing or workup if the Boc-group needs to be preserved.[13]

Methodologies for Stability and Purity Assessment

Regularly assessing the purity of Tert-butyl 2-formylazetidine-1-carboxylate, especially for lots that have been stored for extended periods, is a self-validating protocol that ensures experimental success.

Experimental Workflow: Stability Assessment

A forced degradation study is the most effective way to understand the stability profile of the compound under various stress conditions.

start Receive and Aliquot Reagent t0 Time-Zero Analysis (HPLC, Chiral HPLC, NMR) Establish Baseline start->t0 stress Store Aliquots under Stress Conditions (e.g., 4°C, RT, 40°C, Light, Air) t0->stress sampling Pull Samples at Defined Time Points (e.g., 1, 2, 4 weeks) stress->sampling analysis Analyze Samples (HPLC, Chiral HPLC, NMR) sampling->analysis compare Compare Data to Time-Zero Baseline Quantify Degradation analysis->compare

Caption: A typical experimental workflow for assessing the stability of the reagent.

Key Analytical Techniques

Table 3: Analytical Techniques for Stability and Purity Monitoring

TechniqueInformation ProvidedKey Insights
¹H NMR Structural confirmation and detection of major impurities.Can identify the disappearance of the aldehyde proton (~9.8 ppm) and the appearance of new signals corresponding to the carboxylic acid or deprotected species.
RP-HPLC Quantitative assessment of chemical purity.Separates the parent compound from more polar (oxidized, deprotected) and less polar impurities. Allows for precise quantification of purity loss over time.
Chiral HPLC Determination of enantiomeric excess (e.e.) or enantiomeric ratio (e.r.).This is the critical test for racemization. A decrease in e.e. over time directly measures the loss of stereochemical integrity.
LC-MS Identification of degradation products.Provides mass-to-charge ratio data to confirm the identity of impurities observed in HPLC, such as the oxidized (+16 Da) or deprotected (-100 Da) products.

Summary of Best Practices

To ensure the highest quality and reliability of Tert-butyl 2-formylazetidine-1-carboxylate in research and development, the following practices are mandatory:

  • Procure high-purity material from reputable suppliers and review the Certificate of Analysis (CoA).

  • Store the compound long-term at -20°C under an inert atmosphere (Nitrogen or Argon) .

  • Aliquot the material into single-use quantities to minimize handling of the bulk stock.

  • Handle the compound using inert atmosphere techniques and dry, appropriate solvents.

  • Avoid any contact with acidic or basic media to prevent racemization and deprotection.

  • Verify the purity and enantiomeric excess of the material using HPLC and Chiral HPLC before use, especially if it has been stored for an extended period.

By adhering to these guidelines, researchers can mitigate the inherent instability of this valuable building block, ensuring the integrity of their chemistry and the reliability of their results.

References

  • [10] Reddit. (2019). Understanding racemic mixtures and tautomerization. Available at: [Link]

  • [7] Dr. B. (2024). CHEM 2325 Module 27: Alpha Substitution Reactions - Racemization. YouTube. Available at: [Link]

  • [8] Chemguy. (2014). Racemization of Aldehydes and Ketones. YouTube. Available at: [Link]

  • [9] Wikipedia. Racemization. Available at: [Link]

  • [11] Scheeff, S. (2025). Deracemisation lead to enriched alpha Amino Aldehydes. Available at: [Link]

  • [14] Greenbook.net. (2015). Safety Data Sheet. Available at: [Link]

  • [15] Organic Syntheses. SYNTHESIS OF ENANTIOPURE DI(TERT-BUTYL) (2S,4S)-4-HYDROXY-6-OXO-1,2-PIPERIDINEDICARBOXYLATE. Available at: [Link]

  • [16] Organic Syntheses. THE USE OF POLYSTYRYLSULFONYL CHLORIDE RESIN AS A SOLID SUPPORTED CONDENSATION REAGENT FOR THE FORMATION OF ESTERS. Available at: [Link]

  • [3] Acmec Biochemical. 177947-96-5[tert-Butyl 3-formylazetidine-1-carboxylate]. Available at: [Link]

  • [17] Molbase. 3-FORMYL-AZETIDINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER synthesis. Available at: [Link]

  • [18] Atlantis Press. (2016). Study on synthesis of (R)-tert-butyl 4-formyl-2,2-dimethylthiazolidine-3-carboxylate. Available at: [Link]

  • [19] Chemspace. Tert-butyl 2-formylazetidine-1-carboxylate. Available at: [Link]

  • [20] Organic Syntheses. SYNTHESIS AND RU(II)-BINAP REDUCTION OF A KETOESTER DERIVED FROM HYDROXYPROLINE. Available at: [Link]

  • [21] Organic Syntheses. Carbazic acid, tert-butyl ester. Available at: [Link]

  • [12] Organic Chemistry Portal. tert-Butyl Esters. Available at: [Link]

  • [13] ResearchGate. (2000). Selective tert-Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr2. Available at: [Link]

  • [22] PubChem. Tert-butyl 3-formylazetidine-1-carboxylate. Available at: [Link]

  • [23] ResearchGate. (2025). Thermal and Crystallographic Studies of tert-Butyl 2-amino-1H-1,3-benzodiazole-1-carboxylate. Available at: [Link]

  • [24] ResearchGate. (2025). Synthesis and Characterization of tert-butyl 3-(((2-hydroxynaphthalen1-yl)methylene)amino)-4-(4-(trifluoromethyl)phenyl)piperidine-1- carboxylate. Available at: [Link]

Sources

Exploratory

An In-depth Technical Guide to the Safe Handling of Tert-butyl 3-formylazetidine-1-carboxylate

Abstract: This document provides a comprehensive technical guide on the safe handling, storage, and emergency procedures for tert-butyl 3-formylazetidine-1-carboxylate (CAS No. 177947-96-5). Intended for researchers, che...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive technical guide on the safe handling, storage, and emergency procedures for tert-butyl 3-formylazetidine-1-carboxylate (CAS No. 177947-96-5). Intended for researchers, chemists, and drug development professionals, this guide synthesizes critical safety data with practical, field-proven insights to ensure laboratory safety and experimental integrity. The protocols and recommendations herein are grounded in authoritative safety data sheets and chemical literature, addressing the specific hazards associated with this compound's unique structural features, including its strained azetidine ring and reactive aldehyde functional group.

Note to the Reader: This guide pertains specifically to the 3-formyl isomer of tert-butyl formylazetidine-1-carboxylate. The 2-formyl isomer is less common, and specific safety data for it is not widely available. Due to the difference in chemical structure, the safety and reactivity profiles may differ significantly. Users should exercise caution and perform a separate risk assessment if working with the 2-formyl isomer.

Chemical Identification and Physicochemical Properties

Tert-butyl 3-formylazetidine-1-carboxylate, also known as N-Boc-3-formylazetidine, is a key building block in medicinal chemistry.[1][2] Its structure incorporates a tert-butoxycarbonyl (Boc) protecting group on a four-membered azetidine ring bearing a reactive aldehyde. This combination of a strained ring and a versatile functional group makes it valuable but also necessitates careful handling.[3]

PropertyValueSource(s)
CAS Number 177947-96-5[4][5]
Molecular Formula C₉H₁₅NO₃[4]
Molecular Weight 185.22 g/mol [4][5]
Synonyms N-Boc-3-azetidinecarboxaldehyde, tert-butyl 3-formyl-1-azetidinecarboxylate[5][6]
Appearance Viscous liquid, clear liquid, or yellow oil[5][6]
Boiling Point 256.6°C at 760 mmHg
Flash Point 109°C
Purity Typically ≥95%[5]

Hazard Identification and Toxicological Profile

The primary hazards associated with this compound are irritation to the skin, eyes, and respiratory system, and it is considered harmful if ingested.[5] The Globally Harmonized System (GHS) classification provides a clear summary of its potential health effects.

Hazard ClassificationGHS InformationSource(s)
Pictogram GHS07 (Exclamation Mark)
Signal Word Warning [5][7]
Hazard Statements H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.[5][7]
Primary Routes of Exposure Inhalation, skin contact, eye contact, ingestion.[8]

Expert Analysis of Causality:

  • Respiratory Irritation (H335): The aldehyde functional group is a known irritant. Vapors, even if minimal due to the compound's low volatility, can irritate the mucous membranes of the respiratory tract.

  • Skin and Eye Irritation (H315, H319): As with many organic reagents, direct contact can defat the skin, leading to irritation. Its potential to react with biological macromolecules makes it a potent eye irritant, capable of causing serious damage if not promptly flushed.

  • Harmful if Swallowed (H302): The toxicological properties have not been fully investigated, but ingestion is considered harmful, warranting immediate medical attention.[9]

Core Directive: Safe Handling and Engineering Controls

A self-validating safety protocol relies on a multi-layered approach, combining engineering controls with rigorous personal practices. The following workflow is designed to minimize exposure at every step.

Safe_Handling_Workflow cluster_prep Preparation Phase cluster_handling Handling & Reaction Phase cluster_cleanup Post-Procedure Phase A 1. Risk Assessment Review SDS and procedures. B 2. Don PPE (Gloves, Gown, Goggles) A->B C 3. Prepare Work Area (Certified Fume Hood) B->C D 4. Retrieve from Storage (From -20°C Freezer) C->D E 5. Equilibrate to RT (Under Inert Gas) D->E F 6. Dispense Reagent (In Fume Hood) E->F G 7. Perform Reaction (Maintain Inert Atmosphere) F->G H 8. Quench & Workup (In Fume Hood) G->H I 9. Dispose of Waste (Segregated Waste Stream) H->I J 10. Decontaminate & Doff PPE (Wash Hands Thoroughly) I->J

Caption: A workflow for handling tert-butyl 3-formylazetidine-1-carboxylate.

Step-by-Step Protocol:

  • Preparation and Engineering Controls:

    • Ventilation: All manipulations must be performed within a certified chemical fume hood to mitigate inhalation risks.[10] Ensure the sash is at the lowest practical height.

    • Eyewash and Safety Shower: Confirm that an eyewash station and safety shower are unobstructed and operational before beginning work.[10]

  • Reagent Handling:

    • Inert Atmosphere: The compound is typically stored under nitrogen.[4] To prevent degradation via oxidation of the aldehyde and potential reactions with atmospheric moisture, maintain an inert atmosphere (nitrogen or argon) during equilibration and transfer.

    • Transfer: Use a syringe or cannula for liquid transfers to minimize exposure. Avoid pouring.

  • Post-Handling:

    • Decontamination: Wipe down all surfaces, glassware, and equipment with an appropriate solvent (e.g., isopropanol) after use.

    • Hygiene: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[8][11]

Personal Protective Equipment (PPE)

PPE is the last line of defense and must be selected based on the specific hazards of the compound.[12]

  • Hand Protection: Wear nitrile or neoprene gloves. Double-gloving is recommended for extended operations or when handling larger quantities. Discard gloves immediately if contamination is suspected and wash hands.[8]

  • Eye and Face Protection: Use chemical safety goggles that meet OSHA's 29 CFR 1910.133 or European Standard EN166 regulations at all times.[10] A face shield should be worn in addition to goggles if there is a significant splash risk.

  • Skin and Body Protection: A flame-resistant lab coat must be worn and kept fully buttoned. Ensure clothing completely covers the legs and wear closed-toe shoes.

Storage, Stability, and Incompatibilities

Proper storage is critical for maintaining the compound's purity and preventing hazardous reactions.

  • Storage Conditions: Store in a tightly sealed container in a freezer at or below -20°C.[4][5] The container should be placed in a secondary container to manage potential leaks. Storage under an inert nitrogen atmosphere is recommended by suppliers.[4]

  • Chemical Stability: The azetidine ring possesses significant ring strain (approx. 25.4 kcal/mol), making it susceptible to ring-opening reactions when exposed to strong acids, bases, or nucleophiles.[3] The aldehyde group is prone to oxidation to a carboxylic acid and can participate in various condensation reactions.

  • Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases. These materials can catalyze degradation or lead to uncontrolled reactions.

Emergency Procedures and First Aid

Rapid and correct response to an exposure or spill is critical.

Exposure ScenarioFirst Aid ProtocolSource(s)
Inhalation Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. Seek medical attention.[10]
Skin Contact Immediately remove all contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes. Seek medical attention if irritation persists.[8]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[8][10]
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[8][9]

Spill Response Protocol:

The following flowchart outlines the decision-making process for a chemical spill.

Spill_Response Start Spill Occurs Alert Alert personnel in the area Isolate the spill Start->Alert Assess Is the spill large or beyond your ability to handle? Alert->Assess Evacuate Evacuate the area Call Emergency Response Assess->Evacuate Yes Cleanup Contain spill with absorbent material (e.g., vermiculite) Assess->Cleanup No Collect Collect absorbed material into a sealed container Cleanup->Collect Dispose Label as hazardous waste for proper disposal Collect->Dispose Decon Decontaminate the area and all equipment used Dispose->Decon End Procedure Complete Decon->End

Caption: A decision flowchart for responding to a chemical spill.

Disposal Considerations

All waste containing tert-butyl 3-formylazetidine-1-carboxylate must be treated as hazardous.

  • Waste Collection: Collect all contaminated materials (e.g., absorbent pads, gloves, empty containers) in a dedicated, clearly labeled, and sealed hazardous waste container.

  • Disposal: Dispose of the waste through a licensed chemical waste disposal company, following all local, state, and federal regulations. Do not dispose of it down the drain or in general trash.

References

  • tert-Butyl 2-formylpiperidine-1-carboxylate | C11H19NO3 | CID 10656219 . PubChem. [Link]

  • Safety Data Sheet . Greenbook.net. [Link]

  • 177947-96-5[tert-Butyl 3-formylazetidine-1-carboxylate] . Acmec Biochemical. [Link]

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle . RSC Publishing. [Link]

  • tert-butyl 2-{[(tert-butyldiphenylsilyl)oxy]methyl}-3-formylazetidine-1-carboxylate, min 97%, 100 mg . HDH Chemicals. [Link]

  • Simple and efficient protocol for synthesis of N-Boc protected oxazolidines via cyclization of chiral serine . TSI Journals. [Link]

  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin . PubMed Central. [Link]

  • A general method for preparation of N-Boc-protected or N-Fmoc-protected α,β-didehydropeptide building blocks and their use in the solid-phase peptide synthesis . PubMed. [Link]

  • L-Proline . Organic Syntheses Procedure. [Link]

  • Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity . Journal of Medicinal and Chemical Sciences. [Link]

  • Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery . PMC - NIH. [Link]

  • A safe and efficient synthesis of N-Boc-β3-amino acid methyl esters from α-amino acids: applications in the formal synthesis of sedum alkaloids . PMC - NIH. [Link]

  • Personal protective equipment for preparing toxic drugs . GERPAC. [Link]

  • A convenient synthesis of N-Boc-4-formylpiperidine | Request PDF . ResearchGate. [Link]

  • tert-Butyl Esters . Organic Chemistry Portal. [Link]

  • 1922143-50-7|tert-butyl 3-(5-aminopyridin-2-yl)azetidine-1-carboxylate . Knight Chemicals Online. [Link]

  • tert-butyl 3-(4-(hydroxymethyl)benzyl)azetidine-1-carboxylate . Knight Chemicals Online. [Link]

  • Tert-butyl 3-formylazetidine-1-carboxylate | C9H15NO3 | CID 10726182 . PubChem. [Link]

Sources

Foundational

Foreword: The Azetidine Scaffold - A Privileged Motif in Modern Drug Discovery

An In-Depth Technical Guide to the Discovery of Novel Azetidine-Containing Compounds To the dedicated researcher, scientist, and drug development professional, this guide offers a deep dive into the strategic discovery o...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Discovery of Novel Azetidine-Containing Compounds

To the dedicated researcher, scientist, and drug development professional, this guide offers a deep dive into the strategic discovery of novel compounds centered on the azetidine scaffold. Azetidines, four-membered nitrogen-containing heterocycles, have transcended their status as mere curiosities of strained-ring chemistry to become powerful tools in medicinal chemistry.[1][2] Their unique structural constraints and physicochemical properties offer a compelling solution to many challenges faced in modern drug design.

The inherent ring strain of approximately 25.4 kcal/mol endows the azetidine ring with a unique conformational rigidity.[3][4] This pre-organization of substituents can significantly reduce the entropic penalty upon binding to a biological target, often leading to enhanced potency and selectivity.[5] Furthermore, the sp³-rich character of the azetidine scaffold improves aqueous solubility and provides escape vectors from the flat, aromatic-heavy chemical space that often plagues drug candidates with poor pharmacokinetic profiles.[1] The clinical success of FDA-approved drugs such as the antihypertensive Azelnidipine and the MEK1/2 inhibitor Cobimetinib validates the therapeutic potential of this scaffold.[1][6]

This guide is structured not as a rigid template, but as a narrative that follows the logical flow of a discovery campaign, from synthetic conception to analytical validation. As a Senior Application Scientist, my goal is to illuminate not just the what, but the why behind each experimental choice, grounding every protocol in a self-validating system of scientific integrity.

Part 1: Strategic Synthesis of the Azetidine Core

The historical difficulty in synthesizing the strained azetidine ring has given way to a host of innovative and robust methodologies.[7] The choice of synthetic strategy is paramount and is dictated by the desired substitution pattern, scalability, and tolerance for various functional groups.

[2+2] Cycloaddition Reactions: The Power of Photochemistry

Among the most elegant and efficient methods for constructing the azetidine ring is the aza Paternò-Büchi reaction—a [2+2] photocycloaddition between an imine and an alkene.[8] This approach is powerful for rapidly assembling complex and functionalized azetidines.[9]

Causality of Experimental Choice: Traditional thermal cycloadditions are often disfavored or lead to complex product mixtures. Photochemical activation, particularly using visible light and a suitable photocatalyst, provides a milder and more selective pathway.[10] The mechanism often relies on the photocatalyst (e.g., an Iridium(III) complex) absorbing light and transferring energy to one of the reactants, promoting it to a reactive triplet state that can then engage in the cycloaddition.[3] This method avoids harsh reagents and high temperatures that could degrade the strained product.

G cluster_prep Reactant Preparation cluster_reaction Photochemical Reaction cluster_workup Workup & Purification cluster_analysis Analysis Reactants 1. Prepare Alkene & Oxime Precursor Solution Degas 2. Degas Solution (N2/Ar Purge) Why: O2 can quench the excited triplet state Reactants->Degas Catalyst 3. Add Ir(III) Photocatalyst Degas->Catalyst Irradiate 4. Irradiate with Blue LED (450 nm) Time: 12-24h | Temp: RT Catalyst->Irradiate Quench 5. Reaction Monitoring (TLC/LC-MS) Irradiate->Quench Extract 6. Solvent Removal & Aqueous Workup Quench->Extract Purify 7. Column Chromatography (Silica Gel, EtOAc/Hexanes) Extract->Purify Characterize 8. Spectroscopic Characterization (NMR, HRMS) Purify->Characterize

Caption: High-level workflow for a photocatalytic azetidine synthesis.

Intramolecular Cyclizations: Leveraging Pre-installed Functionality

Intramolecular reactions, such as the cyclization of γ-amino alcohols or related derivatives, represent a robust strategy for forming the azetidine ring.[11] A particularly powerful modern variant is the palladium(II)-catalyzed intramolecular γ-C(sp³)–H amination.[3]

Causality of Experimental Choice: This method is advantageous for creating specific, often complex, substitution patterns that are pre-determined by the linear precursor. The C-H activation strategy is highly atom-economical and avoids the need to pre-functionalize the carbon backbone with leaving groups. The mechanism involves a directed C-H activation event, followed by reductive elimination from a high-valent Pd(IV) intermediate to forge the C-N bond, ensuring high regioselectivity.[3]

Other Prominent Synthetic Routes

While photocycloadditions and C-H aminations are at the forefront, several other methods are crucial for accessing diverse azetidine scaffolds.

Synthetic MethodBrief DescriptionKey AdvantagesRepresentative Citation
Ring Contraction Rearrangement of five-membered heterocycles, such as 2-pyrrolidinones, to form α-carbonyl-azetidines.Access to unique substitution patterns, particularly at the C2 position.[3]
Aza-Michael Addition Conjugate addition of an amine to an activated alkene, followed by cyclization. A powerful method for building C-N bonds.[12]Mild conditions, high functional group tolerance.[13][12]
Ring Expansion Expansion of three-membered rings like aziridines.Utilizes the strain of aziridines to drive the formation of the azetidine ring.[14]
Reduction of β-Lactams Chemoselective reduction of the amide bond in azetidin-2-ones to yield the corresponding azetidines.Access to a wide variety of azetidines from readily available β-lactam precursors.[15]

Part 2: The Self-Validating Protocol: Purification and Characterization

The synthesis of a novel compound is incomplete without rigorous purification and unambiguous structural characterization. The inherent strain and polarity of azetidines can present unique challenges and require carefully considered protocols.

Purification Strategy: Navigating Stability and Polarity

Standard column chromatography on silica gel is the workhorse for purification. However, the Lewis acidic nature of silica can sometimes cause degradation of highly strained or sensitive azetidines.

Trustworthiness through Protocol Design:

  • TLC Analysis First: Always assess compound stability on a TLC plate before committing to a column. Spot the crude material and let it sit for 30-60 minutes before eluting to check for decomposition.

  • Deactivation of Silica: If instability is observed, the silica gel can be deactivated by pre-treating it with a solvent mixture containing a small amount of a basic modifier, such as triethylamine (~1-2%), to neutralize acidic sites.

  • Alternative Stationary Phases: For particularly challenging separations, consider using neutral alumina or C18-functionalized reverse-phase silica.

Spectroscopic Characterization: The Unambiguous Proof

A combination of NMR spectroscopy and mass spectrometry is essential for structural elucidation.

NMR provides the definitive map of the compound's covalent framework. Due to ring strain, the proton (¹H) and carbon (¹³C) signals for the azetidine ring appear in characteristic regions.[16]

  • ¹H NMR: Protons on the azetidine ring typically appear in the upfield region (δ 2.0-4.5 ppm). The specific chemical shifts and coupling constants are highly diagnostic of the substitution pattern and stereochemistry.[17]

  • ¹³C NMR: The strained ring carbons resonate at characteristic chemical shifts, which can be confirmed using 2D techniques like HSQC.

  • 2D NMR (COSY, HSQC, HMBC, NOESY): These experiments are not optional; they are critical for a self-validating system.

    • COSY confirms proton-proton coupling networks.

    • HSQC/HMBC definitively assigns proton signals to their attached carbons and maps long-range C-H correlations.

    • NOESY is invaluable for determining the relative stereochemistry of substituents on the ring by measuring through-space proton proximities.[18]

High-Resolution Mass Spectrometry (HRMS) provides the exact mass of the synthesized compound, allowing for the unambiguous determination of its elemental formula. This is a final, critical check to validate the identity of the novel compound.

Part 3: Experimental Protocol - A Case Study

This section provides a detailed, field-proven protocol for the synthesis of a functionalized azetidine via a visible-light-mediated [2+2] cycloaddition, a technique noted for its green credentials and broad applicability.[3][10]

Synthesis of Methyl 1-(4-methoxybenzoyl)-6-phenyl-5-azaspiro[2.3]hexane-5-carboxylate

G Reactant1 Methylenecyclopropane Conditions fac-[Ir(dFppy)3] (photocatalyst) Blue LED (450 nm) CH3CN, Room Temp, 24h Reactant2 Oxime Ester Precursor Reactant2->Conditions Plus + Product Target Azetidine Product Conditions->Product

Caption: Aza Paternò-Büchi reaction for spirocyclic azetidine synthesis.

Materials & Equipment:

  • 2-isoxazoline-3-carboxylate precursor (1.0 equiv)

  • Alkene (e.g., 1,1-diphenylethylene) (2.0 equiv)

  • fac-[Ir(dFppy)₃] photocatalyst (1-2 mol%)

  • Anhydrous acetonitrile (MeCN)

  • Schlenk flask or reaction vial with stir bar

  • Nitrogen or Argon line for degassing

  • 450 nm blue LED strip/lamp with cooling fan

  • Standard laboratory glassware for workup and purification

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (N₂), add the 2-isoxazoline-3-carboxylate precursor (e.g., 0.5 mmol, 1.0 equiv) and the photocatalyst (e.g., 0.005 mmol, 1 mol%).

  • Solvent and Reactant Addition: Add anhydrous MeCN (to achieve ~0.1 M concentration) followed by the alkene (1.0 mmol, 2.0 equiv) via syringe.

  • Degassing (Critical Step): The reaction mixture must be thoroughly degassed to remove dissolved oxygen, which can quench the excited state of the photocatalyst. Bubble N₂ or Argon through the solution for 15-20 minutes.

  • Photochemical Irradiation: Place the sealed flask approximately 5-10 cm from the blue LED light source. Ensure the reaction is stirred vigorously. A cooling fan should be directed at the flask to maintain ambient temperature, as LEDs can generate heat.

  • Reaction Monitoring: Monitor the reaction progress by taking small aliquots and analyzing via TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • Workup: Upon completion, concentrate the reaction mixture in vacuo. Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure azetidine product.

  • Characterization: Obtain ¹H NMR, ¹³C NMR, and HRMS data to confirm the structure and purity of the final compound.

Conclusion and Future Outlook

The azetidine scaffold continues to be a dynamic frontier in pharmaceutical innovation.[1] Advances in synthetic methodology, particularly in catalytic and photochemical reactions, have made these valuable motifs more accessible than ever.[19] The ability to functionalize the azetidine ring regioselectively allows for the fine-tuning of steric and electronic properties, enabling precise optimization of drug-target interactions.[20][21] As our understanding of their synthesis and biological activity deepens, novel azetidine-containing compounds will undoubtedly play an increasingly critical role in the development of next-generation therapeutics for a wide range of diseases.[22][23]

References

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. [Link]

  • New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. National Institutes of Health (NIH). [Link]

  • Synthesis of Azetidines. Progress in Chemistry. [Link]

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed. [Link]

  • Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Azetidines of pharmacological interest. PubMed. [Link]

  • Synthesis of azetidines by aza Paternò–Büchi reactions. National Institutes of Health (NIH). [Link]

  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. MDPI. [Link]

  • Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update. MDPI. [Link]

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. ResearchGate. [Link]

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. Taylor & Francis Online. [Link]

  • Synthesis and Functionalization of Azetidine‐Containing Small Macrocyclic Peptides. Wiley Online Library. [Link]

  • Synthesis of azetidines via visible-light-mediated intermolecular [2+2] photocycloadditions. Nature Portfolio. [Link]

  • Harnessing the ortho-directing ability of the azetidine ring for the regioselective and exhaustive functionalization of arenes. PubMed. [Link]

  • Azetidine synthesis. Organic Chemistry Portal. [Link]

  • Synthesis of Azetidines by Aza Paternò-Büchi Reactions. ResearchGate. [Link]

  • Recent advances in synthetic facets of immensely reactive azetidines. RSC Publishing. [Link]

  • An Approach to Alkyl Azetidines for Medicinal Chemistry. ChemRxiv. [Link]

  • Synthesis of Azetidines by Ring Opening and Closing of Cyclopropanes. Thieme Connect. [Link]

  • Azetidines of pharmacological interest. ResearchGate. [Link]

  • Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. PubMed. [Link]

  • Spectroscopic characterization of the 1-substituted 3,3-diphenyl-4-(2'-hydroxyphenyl)azetidin-2-ones: Application of C-13 NMR, H-1-C-13 COSYNMR and mass spectroscopy. Elsevier. [Link]

  • Harnessing the ortho-directing ability of the azetidine ring for the regioselective and exhaustive functionalization of arenes. Semantic Scholar. [Link]

  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. PubMed. [Link]

  • Synthetic Azetidines Could Help Simplify Drug Design. Technology Networks. [Link]

  • Advanced NMR techniques for structural characterization of heterocyclic structures. ResearchGate. [Link]

  • Synthesis, Characterization of Azetidine Derivative and Studying the Antioxidant Activity. Journal of Medicinal and Chemical Sciences. [Link]

Sources

Protocols & Analytical Methods

Method

Tert-butyl 2-formylazetidine-1-carboxylate: Mechanistic Insights and Synthetic Protocols

An Application Guide for Drug Development Professionals Abstract: This document provides a detailed exploration of the synthesis and reaction mechanisms of tert-butyl 2-formylazetidine-1-carboxylate, a pivotal building b...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Drug Development Professionals

Abstract: This document provides a detailed exploration of the synthesis and reaction mechanisms of tert-butyl 2-formylazetidine-1-carboxylate, a pivotal building block in modern medicinal chemistry. By leveraging the unique reactivity conferred by its strained four-membered ring and versatile aldehyde functionality, this guide offers researchers and drug development professionals both the theoretical underpinnings and practical protocols for its effective utilization in complex molecule synthesis.

Introduction: The Strategic Value of a Strained Aldehyde

The azetidine moiety, a four-membered nitrogen-containing heterocycle, is a privileged scaffold in drug discovery.[1] Its incorporation into molecular architectures can significantly improve pharmacokinetic properties such as aqueous solubility and metabolic stability. The reactivity of azetidines is largely governed by their considerable ring strain, yet they are significantly more stable and easier to handle than their three-membered aziridine counterparts.[2]

N-Boc-protected 2-formylazetidine, specifically tert-butyl 2-formylazetidine-1-carboxylate, emerges as an exceptionally versatile synthetic intermediate.[3] The tert-butoxycarbonyl (Boc) group serves as a robust protecting group for the nitrogen atom, rendering it less nucleophilic and stable to a wide range of reaction conditions, while the aldehyde group at the C2 position acts as a linchpin for a diverse array of chemical transformations. This guide elucidates the key reaction mechanisms involving this aldehyde, providing detailed protocols to empower chemists in their synthetic endeavors.

Synthesis of the Key Intermediate

The most common and efficient route to tert-butyl 2-formylazetidine-1-carboxylate is through the mild oxidation of the corresponding primary alcohol, tert-butyl 2-(hydroxymethyl)azetidine-1-carboxylate. Several oxidation protocols are effective, with Swern oxidation being a widely adopted method due to its high yields and tolerance for various functional groups.

Mechanism: Swern Oxidation

The Swern oxidation proceeds via the formation of an active dimethylchlorosulfonium cation from the reaction of dimethyl sulfoxide (DMSO) with oxalyl chloride at low temperatures (-78 °C). This cation is then attacked by the primary alcohol to form an alkoxysulfonium salt. The addition of a hindered base, such as triethylamine (TEA), facilitates an intramolecular E2-like elimination reaction, yielding the desired aldehyde, dimethyl sulfide, and triethylammonium chloride.

DMSO DMSO ActiveCation Dimethylchlorosulfonium Cation DMSO->ActiveCation + Oxalyl Chloride -78 °C OxalylCl Oxalyl Chloride OxalylCl->ActiveCation Alcohol N-Boc-azetidine-2-methanol AlkoxySalt Alkoxysulfonium Salt Alcohol->AlkoxySalt TEA Triethylamine (Base) Ylide Sulfonium Ylide TEA->Ylide ActiveCation->AlkoxySalt + Alcohol CO2_CO CO₂ + CO ActiveCation->CO2_CO AlkoxySalt->Ylide + TEA Aldehyde tert-Butyl 2-formylazetidine-1-carboxylate Ylide->Aldehyde Intramolecular Elimination DMS Dimethyl Sulfide Ylide->DMS TEA_HCl Et₃N·HCl Ylide->TEA_HCl

Caption: Swern Oxidation Workflow for Aldehyde Synthesis.

Protocol 2.1: Synthesis via Swern Oxidation

This protocol is adapted from common laboratory procedures for Swern oxidation.[4]

Materials:

  • Oxalyl chloride (2.0 M solution in dichloromethane)

  • Dimethyl sulfoxide (DMSO)

  • tert-Butyl 2-(hydroxymethyl)azetidine-1-carboxylate

  • Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • To a flame-dried, three-necked round-bottom flask under an argon atmosphere, add anhydrous DCM and cool to -78 °C using a dry ice/acetone bath.

  • Slowly add the oxalyl chloride solution, followed by the dropwise addition of DMSO. Stir the mixture for 30 minutes at -78 °C.

  • Add a solution of tert-butyl 2-(hydroxymethyl)azetidine-1-carboxylate in DCM dropwise. Stir for 1 hour at -78 °C.

  • Add triethylamine slowly to the reaction mixture. A thick white precipitate will form.

  • Stir for an additional hour at -78 °C, then allow the reaction to slowly warm to room temperature.

  • Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (eluent: hexane/ethyl acetate gradient) to yield the title compound as a clear oil.

Expert Insight: Maintaining the temperature at -78 °C during the initial steps is critical to prevent the decomposition of the active electrophile. The order of addition is equally important; the alcohol must be added only after the DMSO and oxalyl chloride have reacted.

Key Reaction Mechanisms of the Aldehyde

The aldehyde functionality of tert-butyl 2-formylazetidine-1-carboxylate is a gateway to numerous synthetic transformations, primarily involving nucleophilic attack at the electrophilic carbonyl carbon.

Nucleophilic Addition of Organometallic Reagents

The addition of Grignard or organolithium reagents is a fundamental carbon-carbon bond-forming reaction, converting the aldehyde into a chiral secondary alcohol.

Mechanism: The carbon-metal bond in Grignard (R-MgX) and organolithium (R-Li) reagents is highly polarized, rendering the carbon atom strongly nucleophilic.[5] This carbon nucleophile attacks the electrophilic carbonyl carbon of the azetidine aldehyde.[6] The pi-bond of the carbonyl breaks, and the electrons move to the oxygen atom, forming a magnesium or lithium alkoxide intermediate. A subsequent aqueous acidic workup protonates the alkoxide to yield the final secondary alcohol.

Aldehyde N-Boc-2-formylazetidine Alkoxide Magnesium Alkoxide Intermediate Aldehyde->Alkoxide Nucleophilic Attack Grignard Grignard Reagent (R-MgX) Grignard->Alkoxide Workup Aqueous Acid (e.g., H₃O⁺) Alcohol Secondary Alcohol Workup->Alcohol Alkoxide->Alcohol Protonation

Caption: Grignard Reaction Mechanism.

Protocol 3.1.1: Grignard Addition to Form a Secondary Alcohol

Materials:

  • tert-Butyl 2-formylazetidine-1-carboxylate

  • Grignard reagent (e.g., Methylmagnesium bromide, 3.0 M in diethyl ether)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

Procedure:

  • Dissolve tert-butyl 2-formylazetidine-1-carboxylate in anhydrous THF in a flame-dried flask under an argon atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add the Grignard reagent dropwise via syringe. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete (typically 1-2 hours), quench it by the slow, dropwise addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Allow the mixture to warm to room temperature and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify via flash column chromatography to obtain the desired secondary alcohol.

Trustworthiness Note: Grignard reagents are extremely strong bases and will react with any protic source, including water and alcohols.[6] Therefore, the use of anhydrous solvents and flame-dried glassware is absolutely essential for the success of this reaction.

Stereoselectivity: The chiral center at the C2 position of the azetidine ring can influence the stereochemical outcome of the nucleophilic addition, potentially leading to a mixture of diastereomers. The degree of diastereoselectivity is dependent on the specific Grignard reagent and reaction conditions used.

Wittig Olefination for Alkene Synthesis

The Wittig reaction is an indispensable tool for converting aldehydes into alkenes with absolute regiochemical control.[7] It involves the reaction of the aldehyde with a phosphorus ylide (a Wittig reagent).

Mechanism: The reaction is initiated by the nucleophilic attack of the ylide's carbanion on the aldehyde's carbonyl carbon.[8] This forms a betaine intermediate, which rapidly collapses to a four-membered oxaphosphetane ring. This cyclic intermediate then fragments in an irreversible, concerted [2+2] cycloreversion to yield the desired alkene and a stable triphenylphosphine oxide byproduct.[8][9]

Aldehyde N-Boc-2-formylazetidine Betaine Betaine Intermediate Aldehyde->Betaine [2+2] Cycloaddition Ylide Phosphorus Ylide (Ph₃P=CHR) Ylide->Betaine Oxaphosphetane Oxaphosphetane Intermediate Betaine->Oxaphosphetane Ring Closure Alkene Azetidine-Alkene Oxaphosphetane->Alkene Cycloreversion TPPO Triphenylphosphine Oxide (TPPO) Oxaphosphetane->TPPO

Caption: Wittig Reaction Mechanism Pathway.

Protocol 3.2.1: Synthesis of an Exocyclic Alkene via Wittig Reaction

Materials:

  • Methyltriphenylphosphonium bromide

  • Potassium tert-butoxide (KOtBu)

  • tert-Butyl 2-formylazetidine-1-carboxylate

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • Suspend methyltriphenylphosphonium bromide in anhydrous THF in a flame-dried flask under argon.

  • Cool the suspension to 0 °C and add potassium tert-butoxide portion-wise. The mixture will turn a characteristic bright yellow, indicating ylide formation.

  • Stir the ylide solution at room temperature for 1 hour.

  • Cool the mixture back to 0 °C and add a solution of tert-butyl 2-formylazetidine-1-carboxylate in THF dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction with water and extract with diethyl ether (3x).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purify by flash column chromatography. The triphenylphosphine oxide byproduct is often difficult to separate completely; trituration with a non-polar solvent like pentane can aid in its removal.

Causality Insight: The choice of base for deprotonating the phosphonium salt is crucial. For non-stabilized ylides (like the one generated from methyltriphenylphosphonium bromide), a very strong, non-nucleophilic base like KOtBu, NaH, or n-BuLi is required.[10] The stereochemical outcome (E/Z selectivity) is highly dependent on whether the ylide is "stabilized" or "non-stabilized". Non-stabilized ylides typically favor the formation of (Z)-alkenes.[10]

Reductive Amination

Reductive amination is a powerful method for forming C-N bonds, converting the aldehyde into a secondary or tertiary amine. This two-step, one-pot process involves the initial formation of an imine (or iminium ion), which is then reduced in situ.

Mechanism: The aldehyde first reacts with a primary or secondary amine to form a hemiaminal intermediate. This intermediate then dehydrates to form an imine (from a primary amine) or an iminium ion (from a secondary amine). A mild, selective reducing agent, such as sodium triacetoxyborohydride (STAB), is present in the reaction mixture. STAB is a preferred reagent because it is less reactive towards the starting aldehyde but highly effective at reducing the more electrophilic iminium ion intermediate. This chemoselectivity prevents premature reduction of the aldehyde.

Protocol 3.3.1: Synthesis of a Secondary Amine via Reductive Amination

Materials:

  • tert-Butyl 2-formylazetidine-1-carboxylate

  • Primary amine (e.g., Benzylamine)

  • Sodium triacetoxyborohydride (STAB)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic acid (optional, catalyst)

Procedure:

  • Dissolve the azetidine aldehyde and the primary amine (1.0-1.2 equivalents) in DCM.

  • Optionally, add a catalytic amount of acetic acid to facilitate imine formation.

  • Stir the mixture at room temperature for 30-60 minutes.

  • Add sodium triacetoxyborohydride (1.2-1.5 equivalents) portion-wise. The reaction is often mildly exothermic.

  • Stir at room temperature until the reaction is complete as monitored by TLC or LC-MS (typically 2-16 hours).

  • Quench the reaction with a saturated aqueous sodium bicarbonate (NaHCO₃) solution.

  • Separate the layers and extract the aqueous phase with DCM (2x).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Summary of Key Transformations

The following table summarizes the key transformations discussed, highlighting the versatility of tert-butyl 2-formylazetidine-1-carboxylate as a synthetic precursor.

Reaction TypeReagentsProduct Functional GroupKey Insight
Grignard Addition R-MgX, then H₃O⁺Secondary AlcoholForms a C-C bond; requires strictly anhydrous conditions.[5][6]
Wittig Olefination Ph₃P=CHRAlkeneForms a C=C bond; byproduct removal can be challenging.[8][11]
Reductive Amination R-NH₂, NaBH(OAc)₃Secondary AmineForms a C-N bond; STAB provides high chemoselectivity.
Reduction NaBH₄, MeOHPrimary AlcoholA mild and straightforward reduction of the aldehyde.
Oxidation NaClO₂, NaH₂PO₄Carboxylic AcidPinnick oxidation conditions are mild and selective for aldehydes.

Conclusion

Tert-butyl 2-formylazetidine-1-carboxylate is a high-value building block whose synthetic potential is realized through the diverse reactivity of its aldehyde group. Understanding the mechanisms of key transformations such as nucleophilic additions, olefinations, and reductive aminations allows chemists to strategically incorporate the strained azetidine core into complex target molecules. The protocols and insights provided herein serve as a practical guide for researchers in drug discovery and organic synthesis, facilitating the efficient and rational design of novel chemical entities.

References

  • Dakin Lansell. Tert-Butyl 2-Formylpiperidine-1-Carboxylate: A Key Intermediate in Modern Chemistry. Available at: [Link]

  • Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES, 84(1), 223. Available at: [Link]

  • ResearchGate. Formation of NH‐azetidines from Grignard reagents. Available at: [Link]

  • PubMed Central. Molecular basis for azetidine-2-carboxylic acid biosynthesis. Available at: [Link]

  • Royal Society of Chemistry. Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Available at: [Link]

  • Google Patents. Processes for producing azetidine-2-carboxylic acid and intermediates thereof.
  • Master Organic Chemistry. Reactions of Grignard Reagents. Available at: [Link]

  • Master Organic Chemistry. Grignard Reagents For Addition To Aldehydes and Ketones. Available at: [Link]

  • PubMed Central. Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. Available at: [Link]

  • Organic Chemistry Portal. Wittig Reaction. Available at: [Link]

  • Chemistry LibreTexts. Wittig Reaction. Available at: [Link]

  • Master Organic Chemistry. The Wittig Reaction - Examples and Mechanism. Available at: [Link]

  • Chemistry LibreTexts. The Wittig Reaction. Available at: [Link]

Sources

Application

Application Notes &amp; Protocols: Diastereoselective Aldol Condensation Using Tert-butyl 2-formylazetidine-1-carboxylate

Prepared by: Gemini, Senior Application Scientist Introduction: The Strategic Value of the Azetidine Scaffold The azetidine ring, a four-membered nitrogen-containing heterocycle, has become a privileged scaffold in moder...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The Strategic Value of the Azetidine Scaffold

The azetidine ring, a four-membered nitrogen-containing heterocycle, has become a privileged scaffold in modern medicinal chemistry.[1] Its inherent ring strain and conformational rigidity provide a unique three-dimensional architecture that can enhance pharmacokinetic properties such as solubility and metabolic stability when incorporated into drug candidates.[2][3] Molecules containing the azetidine motif are found in several FDA-approved drugs, highlighting their therapeutic significance.[1][4] The functionalization of this scaffold is therefore of paramount importance for the development of novel therapeutics.

Tert-butyl 2-formylazetidine-1-carboxylate is a chiral building block that serves as an excellent starting point for creating complex molecular architectures. The aldehyde functionality is primed for a variety of carbon-carbon bond-forming reactions, among which the aldol condensation is one of the most powerful and fundamental.[5] This application note provides a detailed guide to performing a diastereoselective aldol condensation using this azetidine-based aldehyde, with a focus on organocatalysis—a green and efficient approach for asymmetric synthesis.[6]

The Proline-Catalyzed Aldol Reaction: Mechanism and Rationale

The direct asymmetric aldol reaction, particularly when catalyzed by small organic molecules like the amino acid L-proline, has revolutionized synthetic chemistry.[7] The reaction proceeds through an enamine-based mechanism, mimicking the strategy employed by Class I aldolase enzymes.[8] This approach obviates the need for pre-forming a stoichiometric metal enolate, offering milder reaction conditions and operational simplicity.

The catalytic cycle can be summarized in the following key steps:

  • Enamine Formation: The catalyst, L-proline, reacts with a ketone (the nucleophile) to form a chiral enamine intermediate. This is the crucial step where the catalyst's chirality is introduced into the system.[8]

  • Carbon-Carbon Bond Formation: The nucleophilic enamine attacks the electrophilic carbonyl carbon of Tert-butyl 2-formylazetidine-1-carboxylate. The stereochemistry of this step is directed by the catalyst, which forms a hydrogen-bonded, chair-like transition state to minimize steric interactions, thereby favoring one diastereomer over the other.[7]

  • Hydrolysis and Catalyst Regeneration: The resulting iminium ion is hydrolyzed by water present in the reaction medium to release the β-hydroxy ketone product and regenerate the proline catalyst, allowing the cycle to continue.[7]

Aldol_Mechanism Figure 1: Proline-Catalyzed Aldol Reaction Mechanism R1COR2 Ketone (Nucleophile) Enamine Chiral Enamine Intermediate R1COR2->Enamine - H₂O Proline L-Proline (Catalyst) Proline->Enamine Azetidine Tert-butyl 2-formylazetidine-1-carboxylate (Electrophile) TS Diastereoselective Transition State (C-C Bond Formation) Azetidine->TS Enamine->TS Iminium Iminium Ion TS->Iminium Iminium->Proline Catalyst Regeneration Product β-Hydroxy Ketone (Aldol Adduct) Iminium->Product + H₂O H2O_in H₂O H2O_out H₂O

Sources

Method

Application Notes &amp; Protocols: Leveraging Tert-butyl 2-formylazetidine-1-carboxylate in Advanced Peptide Synthesis

An in-depth guide for researchers, scientists, and drug development professionals on the application of Tert-butyl 2-formylazetidine-1-carboxylate in modern peptide synthesis. Introduction: Beyond Nature's Amino Acids In...

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide for researchers, scientists, and drug development professionals on the application of Tert-butyl 2-formylazetidine-1-carboxylate in modern peptide synthesis.

Introduction: Beyond Nature's Amino Acids

In the landscape of modern drug discovery, peptides represent a rapidly expanding class of therapeutics. However, native peptides often suffer from poor metabolic stability and limited conformational rigidity, hindering their development. The incorporation of non-natural amino acids and peptidomimetic scaffolds is a cornerstone strategy to overcome these limitations. Azetidine-2-carboxylic acid (Aze), a four-membered ring homolog of proline, has emerged as a powerful tool in this regard.[1] Its constrained structure imparts unique conformational properties to peptide backbones, often enhancing proteolytic resistance and influencing secondary structures like γ-turns.[2][3][4]

Tert-butyl 2-formylazetidine-1-carboxylate serves as a versatile and reactive precursor for introducing the azetidine moiety. Its aldehyde functional group provides a gateway for covalent modification, primarily through reductive amination, allowing for the construction of novel peptide architectures and peptidomimetics that are otherwise difficult to access. This guide provides a comprehensive overview of its properties, applications, and detailed protocols for its use in peptide synthesis.

Section 1: The Strategic Advantage of the Azetidine Scaffold

The substitution of a proline residue with azetidine-2-carboxylic acid introduces significant, predictable changes to a peptide's structure and function.

  • Conformational Constraint: The smaller, more strained four-membered ring of azetidine imposes greater restrictions on the peptide backbone's phi (Φ) and psi (Ψ) dihedral angles compared to proline's five-membered ring. While the overall conformational preferences are similar to proline, peptides containing Aze are generally more flexible due to decreased non-covalent repulsive interactions.[5] This unique profile can be exploited to stabilize specific secondary structures or to disrupt undesirable protein-protein interactions.

  • Enhanced Proteolytic Stability: The unnatural azetidine ring is less recognized by proteases, leading to a significant increase in the peptide's half-life in biological systems.[4][6] This is a critical attribute for developing viable peptide-based drugs.

  • Improved Macrocyclization Efficiency: The turn-inducing properties of the azetidine scaffold can pre-organize a linear peptide into a conformation favorable for cyclization.[2][7] This has been shown to dramatically improve the yields of challenging head-to-tail macrocyclizations for small- to medium-sized peptides.[6][7]

The core of leveraging these advantages begins with the efficient incorporation of the azetidine ring, where Tert-butyl 2-formylazetidine-1-carboxylate is a key starting material.

Section 2: Primary Application—Reductive Amination

The most direct application of Tert-butyl 2-formylazetidine-1-carboxylate is the reductive amination with the N-terminal amine of a peptide or an amino acid ester. This reaction forms a stable secondary amine linkage, creating a key building block for peptidomimetics.

Mechanism and Rationale

The reaction proceeds in two main steps:

  • Imine Formation: The amine nucleophile attacks the aldehyde carbonyl, followed by dehydration to form a protonated iminium ion intermediate. This step is often catalyzed by mild acid.

  • Reduction: A hydride reagent selectively reduces the iminium ion to the corresponding secondary amine.

The choice of reducing agent is critical for success, as it must be mild enough not to reduce the aldehyde starting material or other sensitive functional groups (e.g., esters, amides) in the peptide chain.

Table 1: Comparison of Common Reducing Agents for Reductive Amination

Reducing AgentAbbreviationTypical Solvent(s)Key AdvantagesConsiderations & Rationale for Choice
Sodium Triacetoxyborohydride NaBH(OAc)₃ or STABDichloromethane (DCM), Dichloroethane (DCE), THFHigh Selectivity: Reduces iminium ions much faster than aldehydes/ketones. Mild: Tolerates a wide range of functional groups. One-Pot: Can be added directly with the amine and aldehyde.[8][9]Preferred choice for most applications. Its mildness and selectivity prevent side reactions. It is sensitive to water and protic solvents like methanol.[8]
Sodium Cyanoborohydride NaCNBH₃Methanol (MeOH), Ethanol (EtOH)Stable in protic solvents. Effective at mildly acidic pH (required for imine formation).Toxicity: Releases toxic HCN gas at low pH. Requires careful pH control. Less selective than STAB.
Sodium Borohydride NaBH₄Methanol (MeOH), Ethanol (EtOH)Inexpensive and readily available.Low Selectivity: Rapidly reduces aldehydes. Requires a two-step process: pre-formation of the imine, then addition of NaBH₄.[8][9] Risk of reducing the starting aldehyde if imine formation is slow.
Experimental Workflow: Reductive Amination

The following diagram outlines the general workflow for coupling the azetidine aldehyde with a peptide.

G cluster_0 Step 1: Reaction Setup cluster_1 Step 2: Imine Formation & Reduction cluster_2 Step 3: Workup & Purification A Dissolve Peptide-NH2 in Anhydrous DCM/DCE B Add Tert-butyl 2-formylazetidine-1-carboxylate (1.0 - 1.2 eq) A->B Mix Reagents C Add Sodium Triacetoxyborohydride (STAB, 1.5 - 2.0 eq) B->C Initiate Reduction D Stir at Room Temperature (2-16 h) C->D E Monitor by LC-MS/TLC D->E F Quench with sat. NaHCO3 (aq) E->F Reaction Complete G Extract with Organic Solvent F->G H Purify by Chromatography G->H I Azetidine-Peptide Conjugate H->I Final Product

Caption: General workflow for one-pot reductive amination.

Protocol 1: Reductive Amination with a Dipeptide Ester

This protocol describes the coupling of Tert-butyl 2-formylazetidine-1-carboxylate with H-Gly-Phe-OMe as a model system.

Materials:

  • H-Gly-Phe-OMe·HCl (Dipeptide methyl ester hydrochloride)

  • Tert-butyl 2-formylazetidine-1-carboxylate

  • Sodium triacetoxyborohydride (NaBH(OAc)₃, STAB)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add H-Gly-Phe-OMe·HCl (1.0 eq) and dissolve in anhydrous DCM (approx. 0.1 M concentration).

  • Neutralization: Add TEA or DIPEA (1.1 eq) to the solution to neutralize the hydrochloride salt, forming the free amine. Stir for 10-15 minutes at room temperature.

    • Scientist's Note: Complete neutralization is crucial for the subsequent nucleophilic attack. The formation of triethylammonium chloride salt may cause the solution to become cloudy.

  • Aldehyde Addition: Add Tert-butyl 2-formylazetidine-1-carboxylate (1.1 eq) to the reaction mixture.

  • Reduction: In a single portion, add NaBH(OAc)₃ (1.5 eq).

    • Rationale: STAB is chosen for its high selectivity, allowing for a one-pot procedure where imine formation and reduction occur concurrently without significant reduction of the starting aldehyde.[9]

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting peptide is consumed (typically 4-12 hours).

  • Workup (Quenching): Carefully quench the reaction by slow addition of saturated aqueous NaHCO₃ solution. Stir vigorously for 20-30 minutes until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with DCM.

  • Washing & Drying: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to yield the pure product.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Section 3: Alternative Application—Conversion to N-Boc-Azetidine-2-carboxylic acid

While reductive amination is a powerful tool for creating peptidomimetics, traditional peptide synthesis requires a carboxylic acid for amide bond formation. Tert-butyl 2-formylazetidine-1-carboxylate can be easily oxidized to N-Boc-Azetidine-2-carboxylic acid, which can then be used in standard solution-phase or solid-phase peptide synthesis (SPPS).

Oxidation and Coupling Workflow

G A Tert-butyl 2-formylazetidine-1-carboxylate B Oxidation (e.g., Pinnick Oxidation) A->B C N-Boc-Azetidine-2-carboxylic acid (N-Boc-Aze-OH) B->C D Peptide Coupling (SPPS or Solution Phase) C->D F Aze-Containing Peptide D->F E Peptide Chain E->D

Caption: Pathway to incorporate Aze via standard amide coupling.

Protocol 2: Pinnick Oxidation to N-Boc-Azetidine-2-carboxylic acid

The Pinnick oxidation is a mild and efficient method for converting aldehydes to carboxylic acids, even in the presence of sensitive protecting groups like Boc.

Materials:

  • Tert-butyl 2-formylazetidine-1-carboxylate

  • Sodium chlorite (NaClO₂)

  • Sodium dihydrogen phosphate (NaH₂PO₄)

  • 2-Methyl-2-butene

  • tert-Butanol (t-BuOH) and Water

  • Diethyl ether or Ethyl acetate

  • 1 M Hydrochloric acid (HCl)

Procedure:

  • Solution Preparation: In a round-bottom flask, dissolve Tert-butyl 2-formylazetidine-1-carboxylate (1.0 eq) in a 2:1 mixture of t-BuOH and water.

  • Reagent Addition: Add 2-methyl-2-butene (4.0-5.0 eq), which acts as a scavenger for the hypochlorite byproduct.

  • Oxidant Addition: In a separate flask, prepare a solution of NaClO₂ (1.5 eq) and NaH₂PO₄ (1.5 eq) in water. Add this solution dropwise to the aldehyde solution at room temperature over 20-30 minutes.

    • Rationale: NaH₂PO₄ maintains a slightly acidic pH to ensure the active oxidant is chlorous acid, while the scavenger prevents unwanted side reactions.

  • Reaction Monitoring: Stir the reaction at room temperature for 2-4 hours, monitoring by TLC until the starting aldehyde is consumed.

  • Workup: Concentrate the reaction mixture under reduced pressure to remove the t-BuOH.

  • Acidification & Extraction: Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with 1 M HCl. Extract the product three times with ethyl acetate or diethyl ether.

  • Washing & Drying: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the crude N-Boc-Azetidine-2-carboxylic acid, which can often be used without further purification or can be purified by crystallization or chromatography.

The resulting N-Boc-Aze-OH can then be incorporated into peptides using standard coupling reagents like HBTU, HATU, or EDC/HOBt, following established protocols for solid-phase or solution-phase synthesis.[10][11]

Conclusion

Tert-butyl 2-formylazetidine-1-carboxylate is more than a simple building block; it is a strategic tool for the medicinal chemist and peptide scientist. Its aldehyde functionality offers a direct route to novel peptidomimetics through reductive amination, while its straightforward oxidation to the corresponding carboxylic acid allows for its seamless integration into standard peptide synthesis workflows. By enabling the incorporation of the conformationally unique and proteolytically robust azetidine scaffold, this reagent empowers the design and synthesis of next-generation peptide therapeutics with enhanced drug-like properties.

References

  • Zagari, A., Némethy, G., & Scheraga, H. A. (1990). The effect of the L-azetidine-2-carboxylic acid residue on protein conformation. I. Conformations of the residue and of dipeptides. Biopolymers, 30(9-10), 951-9. Available from: [Link]

  • Vitale, R., et al. (2018). Stereoselective Access to Azetidine-Based α-Amino Acids and Applications to Small Peptide Synthesis. Organic Letters. Available from: [Link]

  • Vitale, R., et al. (2018). Stereoselective Access to Azetidine-Based α-Aminoacids and Applications to Small Peptides Synthesis. ChemRxiv. Available from: [Link]

  • Yap, S. Q., et al. (2024). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. Chemistry – A European Journal. Available from: [Link]

  • Yap, S. Q., et al. (2024). Synthesis and Functionalization of Azetidine‐Containing Small Macrocyclic Peptides. Chemistry – A European Journal. Available from: [Link]

  • Ashworth, I. H., et al. (1990). Synthesis and peptide bond orientation in tetrapeptides containing L-azetidine-2-carboxylic acid and L-proline. Biopolymers, 30(9-10), 1039-1049. Available from: [Link]

  • Chernyak, D., et al. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry. Available from: [Link]

  • Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES, 84(1), 223. Available from: [Link]

  • Pérez-Faginas, P., et al. (2011). Synthesis and SAR studies on azetidine-containing dipeptides as HCMV inhibitors. Bioorganic & Medicinal Chemistry, 19(3), 1155-61. Available from: [Link]

  • Yap, S. Q., et al. (2024). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. LJMU Research Online. Available from: [Link]

  • Organic Chemistry Portal. Reductive Amination - Common Conditions. Available from: [Link]

  • Anaspec. Overview of Custom Peptide Synthesis. Available from: [Link]

  • CSBio. Solid-phase peptide synthesis introduction. Available from: [Link]

  • Kay, A. D., et al. (2024). A comprehensive review of the proline mimic azetidine-2-carboxylic acid (A2C). Amino Acids. Available from: [Link]

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849-3862. Available from: [Link]

Sources

Application

Chiral synthesis of azetidine derivatives from Tert-butyl 2-formylazetidine-1-carboxylate

An In-Depth Guide to the Chiral Synthesis of Azetidine Derivatives from Tert-butyl 2-formylazetidine-1-carboxylate Introduction: The Strategic Value of Chiral Azetidines in Modern Drug Discovery Azetidines, four-membered...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Chiral Synthesis of Azetidine Derivatives from Tert-butyl 2-formylazetidine-1-carboxylate

Introduction: The Strategic Value of Chiral Azetidines in Modern Drug Discovery

Azetidines, four-membered nitrogen-containing heterocycles, have transitioned from being a niche curiosity to a cornerstone motif in medicinal chemistry.[1] Their unique structural and physicochemical properties—a combination of high ring strain (approx. 25.4 kcal/mol), sp³-rich three-dimensionality, and conformational rigidity—confer significant advantages in drug design.[1][2] These attributes can lead to improved metabolic stability, enhanced solubility, and novel intellectual property landscapes. Consequently, the azetidine scaffold is a feature of several FDA-approved drugs, including the kinase inhibitors baricitinib and cobimetinib.[1]

The stereoselective synthesis of substituted azetidines is of paramount importance, as biological activity is often confined to a single stereoisomer. Tert-butyl (S)-2-formylazetidine-1-carboxylate (N-Boc-(S)-azetidine-2-carbaldehyde) has emerged as a powerhouse chiral building block for this purpose. Its readily available, enantiopure nature and the versatile reactivity of the aldehyde functional group provide a direct entry point to a diverse array of C2-substituted chiral azetidine derivatives.

This guide provides detailed application notes and validated protocols for the stereoselective transformation of this key starting material. We will explore three fundamental synthetic pathways: Nucleophilic Addition, Wittig Olefination, and Reductive Amination. The protocols are designed to be robust and reproducible, and the accompanying scientific rationale aims to empower researchers to adapt and innovate upon these foundational methods.

Handling and Properties of the Starting Material

(S)-N-Boc-2-formylazetidine-1-carboxylate (CAS: 200184-45-8) is a viscous liquid that requires careful handling to maintain its integrity.[3]

  • Storage: The compound should be stored long-term at -20°C under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the aldehyde and potential degradation.[4]

  • Stability: Aldehydes, particularly those on chiral centers, can be susceptible to racemization, although the Boc-protected nitrogen within the rigid four-membered ring provides significant stability. The tert-butoxycarbonyl (Boc) protecting group is stable under basic and nucleophilic conditions but is readily cleaved under acidic conditions (e.g., with trifluoroacetic acid).[5]

  • Safety: The compound is classified as a warning-level hazard, with statements indicating potential harm if swallowed and causing skin, eye, and respiratory irritation. Standard personal protective equipment (lab coat, gloves, safety glasses) should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

Protocol 1: Diastereoselective Nucleophilic Addition of Grignard Reagents

This protocol details the addition of an organometallic (Grignard) reagent to the aldehyde, yielding a chiral secondary alcohol. The inherent chirality of the azetidine ring directs the nucleophilic attack, resulting in one major diastereomer.

Scientific Rationale

The carbonyl carbon of the aldehyde is electrophilic and undergoes nucleophilic addition, changing its hybridization from sp² to sp³. The nucleophile can attack from one of two faces of the planar carbonyl. The existing stereocenter at C2 of the azetidine ring sterically hinders one face more than the other. This facial bias, often rationalized by the Felkin-Anh model, leads to the preferential formation of one diastereomer. The choice of a non-coordinating solvent like THF is crucial to prevent complexation with the Grignard reagent, which could alter its reactivity and selectivity. The reaction is conducted at low temperatures (-78 °C) to maximize diastereoselectivity by minimizing the kinetic energy of the system, which enhances the energetic difference between the two diastereomeric transition states.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_aldehyde Dissolve Aldehyde (1) in dry THF cool Cool to -78 °C (Dry Ice/Acetone) prep_aldehyde->cool add_grignard Add Grignard Reagent (e.g., PhMgBr) dropwise cool->add_grignard stir Stir at -78 °C for 2h add_grignard->stir quench Quench with sat. aq. NH4Cl solution stir->quench extract Extract with EtOAc quench->extract purify Purify via Column Chromatography extract->purify product Diastereomeric Alcohol Product (2) purify->product

Caption: Workflow for nucleophilic addition to N-Boc-2-formylazetidine.

Detailed Step-by-Step Protocol
  • Preparation: To a flame-dried round-bottom flask under an argon atmosphere, add tert-butyl (S)-2-formylazetidine-1-carboxylate (1.0 eq, e.g., 500 mg, 2.70 mmol).

  • Solvation: Dissolve the aldehyde in anhydrous tetrahydrofuran (THF, 10 mL).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Reagent Addition: Slowly add the Grignard reagent (e.g., Phenylmagnesium bromide, 1.1 eq, 1.0 M in THF) dropwise via syringe over 10 minutes.

  • Reaction: Stir the mixture at -78 °C for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (15 mL) at -78 °C.

  • Warm-up & Extraction: Allow the mixture to warm to room temperature. Transfer to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

  • Washing: Wash the combined organic layers with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired alcohol and separate the diastereomers.

  • Analysis: Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry. Determine the diastereomeric ratio (d.r.) by ¹H NMR analysis of the crude product.

Data Summary Table
EntryGrignard Reagent (R-MgBr)ProductExpected YieldExpected d.r.
1Phenylmagnesium bromidetert-butyl (S)-2-((R)-hydroxy(phenyl)methyl)azetidine-1-carboxylate85-95%>95:5
2Methylmagnesium bromidetert-butyl (S)-2-((R)-1-hydroxyethyl)azetidine-1-carboxylate80-90%90:10
3Vinylmagnesium bromidetert-butyl (S)-2-((R)-1-hydroxyallyl)azetidine-1-carboxylate75-85%92:8

Protocol 2: Stereoselective Wittig Olefination

The Wittig reaction provides a powerful and reliable method for converting aldehydes into alkenes with excellent control over the location of the double bond.[6] The stereochemical outcome (E vs. Z alkene) is highly dependent on the nature of the phosphorus ylide used.[7]

Scientific Rationale

The reaction proceeds via the nucleophilic attack of the phosphorus ylide on the aldehyde carbonyl, forming a betaine intermediate which then collapses to an oxaphosphetane.[8] This four-membered ring intermediate subsequently fragments to yield the alkene and triphenylphosphine oxide.[8]

  • Non-stabilized Ylides: (e.g., from alkyltriphenylphosphonium salts) react rapidly and irreversibly under kinetic control, typically leading to the Z-alkene (cis) as the major product.

  • Stabilized Ylides: (e.g., those containing an adjacent ester or ketone) react more slowly and reversibly, allowing for equilibration to the more thermodynamically stable intermediate, which preferentially yields the E-alkene (trans).[7]

This protocol uses a non-stabilized ylide to favor the formation of the Z-alkene.

Experimental Workflow Diagram

G cluster_ylide Ylide Generation (In Situ) cluster_reaction Wittig Reaction cluster_workup Workup & Purification phosphonium Suspend Phosphonium Salt (e.g., Ph3P+CH3Br-) in THF cool_ylide Cool to 0 °C phosphonium->cool_ylide add_base Add Strong Base (e.g., n-BuLi) cool_ylide->add_base stir_ylide Stir for 30 min at 0 °C add_base->stir_ylide add_aldehyde Add Aldehyde (1) in THF dropwise stir_ylide->add_aldehyde warm_reaction Warm to RT and Stir for 4h add_aldehyde->warm_reaction quench Quench with H2O warm_reaction->quench extract Extract with Et2O quench->extract purify Purify via Column Chromatography extract->purify product Alkene Product (3) purify->product

Caption: Workflow for the Witt-ig olefination of N-Boc-2-formylazetidine.

Detailed Step-by-Step Protocol
  • Ylide Preparation: To a flame-dried flask under argon, suspend methyltriphenylphosphonium bromide (1.2 eq) in anhydrous THF (15 mL).

  • Cooling: Cool the suspension to 0 °C in an ice bath.

  • Deprotonation: Add n-butyllithium (1.15 eq, 2.5 M in hexanes) dropwise. The solution will turn a characteristic deep yellow or orange color, indicating ylide formation.

  • Stirring: Stir the mixture at 0 °C for 30 minutes.

  • Aldehyde Addition: In a separate flask, dissolve tert-butyl (S)-2-formylazetidine-1-carboxylate (1.0 eq) in anhydrous THF (5 mL). Add this solution dropwise to the ylide mixture at 0 °C.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4 hours. A white precipitate (triphenylphosphine oxide) will form.

  • Quenching: Quench the reaction by carefully adding water (10 mL).

  • Extraction: Extract the mixture with diethyl ether (3 x 20 mL).

  • Washing & Concentration: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography (hexane/ethyl acetate gradient) to remove triphenylphosphine oxide and isolate the pure alkene.

Data Summary Table
EntryPhosphonium Salt (R-CH₂-P⁺Ph₃ Br⁻)Ylide TypeProductExpected YieldExpected Z:E Ratio
1Methyltriphenylphosphonium bromideNon-stabilizedtert-butyl (S)-2-vinylazetidine-1-carboxylate80-90%N/A
2Ethyltriphenylphosphonium bromideNon-stabilizedtert-butyl (S)-2-((Z)-prop-1-en-1-yl)azetidine-1-carboxylate75-85%>90:10
3(Methoxycarbonylmethyl)triphenylphosphonium bromideStabilizedtert-butyl (S)-2-((E)-3-methoxy-3-oxoprop-1-en-1-yl)azetidine-1-carboxylate85-95%>5:95

Protocol 3: Diastereoselective Reductive Amination

Reductive amination is a highly efficient method for forming C-N bonds, converting an aldehyde into a new secondary or tertiary amine in a single pot.[9] This protocol uses sodium triacetoxyborohydride (STAB), a mild and selective reducing agent.

Scientific Rationale

The reaction proceeds in two stages:

  • Imine Formation: The primary or secondary amine attacks the aldehyde to form a hemiaminal intermediate, which then dehydrates to form an iminium ion (for secondary amines) or an imine (for primary amines). This step is often catalyzed by a mild acid, like the acetic acid present as a byproduct or impurity in STAB.

  • Reduction: A mild hydride-donating reagent, such as sodium triacetoxyborohydride (STAB), selectively reduces the iminium ion/imine much faster than it reduces the starting aldehyde.[10] This selectivity is key to the success of one-pot procedures. The stereochemical outcome is determined during the hydride delivery step to the prochiral iminium intermediate, with the existing chiral center on the azetidine ring directing the approach of the hydride.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Reduction cluster_workup Workup & Purification mix_reagents Combine Aldehyde (1) and Amine (e.g., Benzylamine) in CH2Cl2 stir_imine Stir for 30 min at RT (Imine Formation) mix_reagents->stir_imine add_stab Add NaBH(OAc)3 (STAB) in portions stir_imine->add_stab stir_reaction Stir at RT for 12h add_stab->stir_reaction quench Quench with sat. aq. NaHCO3 solution stir_reaction->quench extract Extract with CH2Cl2 quench->extract purify Purify via Column Chromatography extract->purify product Amine Product (4) purify->product

Caption: Workflow for reductive amination of N-Boc-2-formylazetidine.

Detailed Step-by-Step Protocol
  • Preparation: In a round-bottom flask, dissolve tert-butyl (S)-2-formylazetidine-1-carboxylate (1.0 eq) and the desired amine (e.g., benzylamine, 1.1 eq) in dichloromethane (DCM, 0.1 M).

  • Imine Formation: Stir the solution at room temperature for 30 minutes.

  • Reducing Agent Addition: Add sodium triacetoxyborohydride (STAB, 1.5 eq) to the mixture in portions over 5 minutes.

  • Reaction: Stir the reaction at room temperature for 12-16 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Quenching: Carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (2 x 20 mL).

  • Washing & Concentration: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography (e.g., using a DCM/methanol or hexane/ethyl acetate gradient) to yield the pure amine product.

Data Summary Table
EntryAmine (R¹R²NH)ProductExpected YieldExpected d.r.
1Benzylaminetert-butyl (S)-2-((benzylamino)methyl)azetidine-1-carboxylate90-98%>95:5
2Morpholinetert-butyl (S)-2-(morpholinomethyl)azetidine-1-carboxylate85-95%N/A
3Anilinetert-butyl (S)-2-((phenylamino)methyl)azetidine-1-carboxylate80-90%>95:5

References

  • BenchChem. (2025). Application Notes and Protocols: Azetidines in Asymmetric Catalysis. 11

  • BenchChem. (2025). Application Notes and Protocols for the Stereoselective Synthesis of Substituted Azetidines. 12

  • RSC Publishing. (2017). Recent advances in synthetic facets of immensely reactive azetidines. 13

  • ACS Publications. (2024). A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides. The Journal of Organic Chemistry.

  • Semantic Scholar. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs.

  • CNKI. (2011). Synthesis of Azetidines.

  • PubMed. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs.

  • ChemicalBook. (N.D.). 3-FORMYL-AZETIDINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER synthesis.

  • Technology Networks. (2019). Synthetic Azetidines Could Help Simplify Drug Design.

  • RSC Publishing. (2021). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry.

  • RSC Publishing. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle.

  • Serve Content. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES, Vol. 84, No. 1.

  • NIH. (N.D.). Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N-borane complexes.

  • Pharm D Guru. (N.D.). NUCLEOPHILIC ADDITION REACTION.

  • Thieme. (N.D.). Synthesis and Biological Profile of Substituted Azetidinyl Carboxamides, A Novel Class of Herbicidal Acyl-ACP Thioesterase Inhibitors.

  • AKSci. (2026). 177947-96-5 1-Boc-3-Formylazetidine.

  • Organic Chemistry Portal. (N.D.). Wittig Reaction.

  • Master Organic Chemistry. (2022). Nucleophilic Addition To Carbonyls.

  • HETEROCYCLES. (2018). multigram-scale and column chromatography-free synthesis of l-azetidine-2-carboxylic acid for. Vol. 96, No. 12.

  • Chemistry LibreTexts. (2023). Wittig Reaction.

  • Thermo Fisher Scientific. (N.D.). Wittig Reaction.

  • Master Organic Chemistry. (2018). The Wittig Reaction - Examples and Mechanism.

  • Chemistry LibreTexts. (2025). 19.4: Nucleophilic Addition Reactions of Aldehydes and Ketones.

  • Chemistry LibreTexts. (2023). The Wittig Reaction.

  • University of Liverpool. (N.D.). Lecture 5: Nucleophilic Addition Reactions of Carboxylic Acid Derivatives.

  • Abovchem. (N.D.). tert-butyl (S)-2-formylazetidine-1-carboxylate.

  • ResearchGate. (2022). The Reactivity of the N-Boc Protecting Group: An Underrated Feature.

  • ChemScene. (N.D.). 177947-96-5 | tert-Butyl 3-formylazetidine-1-carboxylate.

  • ResearchGate. (2025). Regio- and stereoselective synthesis of functionalized N-Boc-2-alkynylcyclopropylamines.

  • ResearchGate. (2013). Does anyone have experience with reductive amination of 2-amino pyrimidine and tert-butyl 4-formylpiperidine-1-carboxylate?.

  • PubMed. (2010). Regioselective and stereoselective copper(I)-promoted allylation and conjugate addition of N-Boc-2-lithiopyrrolidine and N-Boc-2-lithiopiperidine.

  • Chad's Prep. (2021). 19.3 Introduction to Nucleophilic Addition of Ketones and Aldehydes | Organic Chemistry.

  • RSC Publishing. (2022). The mechanism of direct reductive amination of aldehyde and amine with formic acid catalyzed by boron trifluoride complexes: insights from a DFT study. Catalysis Science & Technology.

  • PubMed Central. (N.D.). Enhanced Stereoselectivity of a Cu(II) Complex Chiral Auxiliary in the Synthesis of Fmoc-L-γ-carboxyglutamic Acid.

  • BLD Pharm. (N.D.). 177947-96-5|tert-Butyl 3-formylazetidine-1-carboxylate.

  • Sigma-Aldrich. (N.D.). tert-butyl 3-Formylazetidine-1-carboxylate | 177947-96-5.

  • ResearchGate. (2025). Stereoselective synthesis of both enantiomers of N-Boc-α-aryl-γ-aminobutyric acids | Request PDF.

  • ChemSpider. (2021). A telescoped, selective, mono N-methylation of Boc-DAB-OH via reductive amination using picoline-borane.

  • ResearchGate. (2025). ChemInform Abstract: An Efficient and Highly Chemoselective N-Boc Protection of Amines, Amino Acids, and Peptides under Heterogeneous Conditions..

Sources

Method

Application Notes &amp; Protocols: Tert-butyl 2-formylazetidine-1-carboxylate as a Strategic Building Block for Modern Drug Discovery

Introduction: The Strategic Value of Strained Scaffolds In contemporary medicinal chemistry, the quest for novel chemical matter with improved pharmacological profiles is paramount. Saturated heterocycles are foundationa...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Strained Scaffolds

In contemporary medicinal chemistry, the quest for novel chemical matter with improved pharmacological profiles is paramount. Saturated heterocycles are foundational scaffolds, but moving beyond traditional five- and six-membered rings is critical for accessing new intellectual property and enhancing drug-like properties. The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a particularly valuable motif.[1][2] Its inherent ring strain and constrained geometry introduce a high degree of three-dimensionality (sp³-rich character) into molecules, a feature increasingly correlated with clinical success.[1][3] This rigidity can reduce the entropic penalty of binding to a biological target, potentially leading to higher affinity and selectivity.[4] Furthermore, the azetidine scaffold often imparts improved metabolic stability, solubility, and other desirable pharmacokinetic properties when used as a bioisostere for larger rings like piperidines or piperazines.[2]

Within this class of valuable scaffolds, tert-butyl 2-formylazetidine-1-carboxylate (N-Boc-2-formylazetidine) stands out as a versatile and strategically vital building block. It provides a robust entry point for creating diverse libraries of drug-like molecules. Its structure features two key points of orthogonal reactivity:

  • A Reactive Aldehyde: The formyl group at the 2-position is a versatile chemical handle, primed for a wide range of carbon-carbon and carbon-nitrogen bond-forming reactions.

  • A Labile N-Boc Protecting Group: The tert-butyloxycarbonyl (Boc) group protects the azetidine nitrogen, rendering it stable to many reaction conditions while allowing for facile deprotection under acidic conditions for late-stage functionalization.[5][6]

This guide provides an in-depth exploration of the reactivity of this building block and detailed, field-tested protocols for its application in key synthetic transformations relevant to drug discovery programs.

Physicochemical Properties and Handling

Proper handling and storage are essential for maintaining the integrity of this reactive aldehyde.

PropertyValueSource
CAS Number 200184-45-8 (S-enantiomer)[7]
Molecular Formula C₉H₁₅NO₃[8][9]
Molecular Weight 185.22 g/mol [8][9]
Appearance Viscous liquid/oil[8]
Purity Typically ≥95%[8][9]
Storage Store at -20°C or in a freezer under an inert atmosphere (e.g., Nitrogen) to prevent oxidation of the aldehyde.[8][9]
Safety May cause skin, eye, and respiratory irritation. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE).[8]

Core Reactivity: A Bifunctional Linchpin

The synthetic power of N-Boc-2-formylazetidine lies in the chemoselective transformations that can be performed at its two functional handles. The diagram below illustrates these key reactive sites.

Caption: Key reactive sites on N-Boc-2-formylazetidine.

  • The Aldehyde "Handle": As a moderately reactive electrophile, the formyl group is an ideal substrate for nucleophilic attack. This allows for the construction of diverse side chains, introducing key pharmacophoric elements. Its reactivity is generally high enough for efficient reactions but not so high as to cause rampant side reactions or instability.

  • The N-Boc "Switch": The Boc group serves a dual purpose. It deactivates the nucleophilicity of the azetidine nitrogen, preventing it from interfering in reactions targeting the aldehyde. Crucially, its removal under acidic conditions unmasks the secondary amine, providing a vector for late-stage diversification, such as amide coupling or further alkylation, to fine-tune a lead candidate's properties.[5]

Key Synthetic Protocols

The following protocols are foundational for leveraging N-Boc-2-formylazetidine in a drug discovery context. They are designed to be robust and reproducible.

Protocol 1: Reductive Amination for C-N Bond Formation

Principle & Rationale: This is one of the most powerful and widely used methods for forming amine-containing compounds.[10] The reaction proceeds in a one-pot fashion where the aldehyde first condenses with a primary or secondary amine to form an imine or iminium ion intermediate. This intermediate is then immediately reduced in situ to the corresponding amine. The choice of reducing agent is critical. Mild hydride donors like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride are ideal because they are selective for the protonated iminium ion over the starting aldehyde, minimizing competitive reduction of the starting material.[11][12]

Materials & Reagents:

  • tert-butyl 2-formylazetidine-1-carboxylate

  • Primary or secondary amine of choice (1.0 - 1.2 equivalents)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 - 2.0 equivalents)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE), anhydrous

  • Acetic acid (optional, catalytic amount, ~5 mol%)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, argon/nitrogen inlet

Step-by-Step Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), add tert-butyl 2-formylazetidine-1-carboxylate (1 equivalent).

  • Dissolve the aldehyde in anhydrous DCM or DCE (approx. 0.1 M concentration).

  • Add the desired amine (1.1 equivalents). If the amine is a hydrochloride salt, add 1.1 equivalents of a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) to liberate the free amine.

  • Stir the mixture at room temperature for 20-30 minutes to allow for iminium ion formation. Rationale: This pre-stirring period is crucial for allowing the condensation equilibrium to be established before the reducing agent is introduced.

  • If the amine is a weak nucleophile (e.g., an aniline), a catalytic amount of acetic acid can be added to protonate the aldehyde's carbonyl oxygen, thereby activating it towards nucleophilic attack.

  • Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise over 5-10 minutes. Causality: Portion-wise addition helps to control any potential exotherm and effervescence.

  • Stir the reaction at room temperature for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aldehyde is consumed.

  • Work-up: Carefully quench the reaction by slow addition of saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel.

  • Separate the layers and extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by flash column chromatography on silica gel.

Characterization & Validation: The final product should be characterized by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity. The disappearance of the aldehyde proton signal (~9.8 ppm) and the appearance of new signals corresponding to the amine side chain in the NMR spectrum are key indicators of a successful reaction.

Protocol 2: Wittig Reaction for C=C Bond Formation

Principle & Rationale: The Wittig reaction is a Nobel Prize-winning method for converting aldehydes or ketones into alkenes.[13][14] It involves the reaction of the aldehyde with a phosphorus ylide (a Wittig reagent). The reaction proceeds through a [2+2] cycloaddition to form a transient four-membered oxaphosphetane intermediate, which then collapses to form the desired alkene and a triphenylphosphine oxide byproduct.[15][16] The stereochemical outcome (E vs. Z alkene) depends on the nature of the ylide (stabilized vs. unstabilized).[15]

Materials & Reagents:

  • tert-butyl 2-formylazetidine-1-carboxylate

  • Appropriate phosphonium salt (e.g., (methoxymethyl)triphenylphosphonium chloride) (1.2 equivalents)

  • Strong, non-nucleophilic base (e.g., n-Butyllithium, NaH, KHMDS) (1.1 equivalents)

  • Anhydrous Tetrahydrofuran (THF) or Diethyl Ether

  • Round-bottom flask, magnetic stirrer, argon/nitrogen inlet, syringe

Step-by-Step Procedure:

  • Ylide Generation: To a flame-dried, three-neck flask under a strict inert atmosphere, add the phosphonium salt (1.2 equivalents) and suspend it in anhydrous THF.

  • Cool the suspension to -78°C (dry ice/acetone bath) or 0°C (ice bath), depending on the base used.

  • Slowly add the strong base (e.g., n-BuLi in hexanes, 1.1 equivalents) dropwise via syringe. A distinct color change (often to deep red, orange, or yellow) indicates the formation of the ylide.

  • Stir the ylide solution at the cold temperature for 30-60 minutes.

  • Wittig Reaction: In a separate dry flask, dissolve tert-butyl 2-formylazetidine-1-carboxylate (1 equivalent) in anhydrous THF.

  • Slowly add the aldehyde solution to the pre-formed ylide solution at the cold temperature.

  • Allow the reaction to slowly warm to room temperature and stir for 2-12 hours. Monitor by TLC or LC-MS.

  • Work-up: Quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Transfer to a separatory funnel and extract with ethyl acetate or diethyl ether (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: The major byproduct is triphenylphosphine oxide, which can often be difficult to separate completely by standard silica gel chromatography. Trituration with a non-polar solvent like hexanes or a hexanes/ether mixture can sometimes precipitate the oxide. Alternatively, specialized chromatography techniques may be required.

Characterization & Validation: Successful olefination is confirmed by NMR, observing the disappearance of the aldehyde proton and the appearance of new vinyl proton signals. The coupling constants (J-values) of the vinyl protons can help determine the E/Z stereochemistry of the newly formed double bond.

Protocol 3: N-Boc Deprotection to Unveil the Core Amine

Principle & Rationale: The Boc group is cleaved under acidic conditions. The mechanism involves protonation of the carbonyl oxygen, followed by the loss of the stable tert-butyl cation, which is then quenched or eliminated.[17] The resulting carbamic acid is unstable and rapidly decarboxylates to yield the free amine as an acid salt.[17] Strong acids like trifluoroacetic acid (TFA) or hydrogen chloride (HCl) are commonly used.[17][18]

Materials & Reagents:

  • N-Boc protected azetidine derivative

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Alternatively: 4M HCl in 1,4-dioxane

  • Diethyl ether (for precipitation)

  • Rotary evaporator

Step-by-Step Procedure (Using TFA/DCM):

  • Dissolve the N-Boc protected azetidine (1 equivalent) in DCM (approx. 0.1 - 0.2 M).

  • Add TFA (5-10 equivalents). A common cocktail is a 1:1 or 1:4 mixture of TFA:DCM. Rationale: The excess acid ensures the reaction goes to completion and keeps the product protonated and soluble.

  • Stir the reaction at room temperature for 1-4 hours. Monitor by LC-MS for the disappearance of the starting material.

  • Once complete, remove the solvent and excess TFA under reduced pressure using a rotary evaporator. Co-evaporation with a solvent like toluene or DCM can help remove residual TFA.

  • The resulting product is typically the TFA salt of the azetidine amine. It can often be precipitated as a solid by adding cold diethyl ether.

  • The salt can be used directly in subsequent reactions or neutralized by washing with a mild aqueous base (e.g., NaHCO₃) during an extractive work-up if the free amine is required.

Deprotection ConditionCommon Use CaseNotesSource
25-50% TFA in DCM Standard, robust, and fast deprotection.Most common method. Volatile and corrosive.[17]
4M HCl in Dioxane Good for substrates sensitive to TFA or when an HCl salt is desired.Dioxane is a peroxide-former and should be handled with care.[17]
Oxalyl Chloride in Methanol A very mild method for substrates with other acid-labile groups.Generates HCl in situ.[18]

Application Workflow: From Building Block to Complex Scaffold

The true power of N-Boc-2-formylazetidine is realized when these individual reactions are combined into a synthetic sequence to rapidly build molecular complexity. The following workflow illustrates how a novel, drug-like scaffold can be assembled.

Caption: A synthetic workflow for scaffold diversification.

This workflow demonstrates a typical sequence in a medicinal chemistry campaign:

  • Core Elaboration: A diverse set of amines (R¹R²NH) are coupled to the aldehyde via reductive amination, exploring the "left-hand side" of the molecule.

  • Deprotection: The Boc group is removed to reveal the core azetidine nitrogen.

  • Late-Stage Functionalization: The newly freed secondary amine is acylated with a library of carboxylic acids (R³COOH), exploring the "right-hand side" of the molecule.

This strategy allows for the rapid generation of a matrix of analogs, enabling an efficient exploration of the structure-activity relationship (SAR) around the novel azetidine core.

Conclusion

Tert-butyl 2-formylazetidine-1-carboxylate is more than just a chemical reagent; it is a strategic tool for escaping the flatlands of traditional aromatic scaffolds. Its bifunctional nature allows for controlled, sequential, and diverse modifications, making it an invaluable building block for generating novel, sp³-rich molecules. The inherent properties of the azetidine ring can bestow significant advantages in potency, selectivity, and pharmacokinetic profiles, aligning perfectly with the goals of modern drug discovery.[1][19][20] By mastering the protocols outlined herein, researchers can effectively harness the potential of this strained ring system to accelerate their discovery programs and create the next generation of innovative therapeutics.

References

  • Azetidines in medicinal chemistry: emerging applic
  • Azetidines in medicinal chemistry: emerging applications and approved drugs.
  • Substituted Azetidines in Drug Discovery. Life Chemicals Blog.
  • Synthetic Azetidines Could Help Simplify Drug Design. Technology Networks.
  • Azetidines. Enamine.
  • Structure of azetidine‐containing compounds found in nature.
  • Biologically active compounds with azetidine rings.
  • Amine Protection/α-Activation with the tert-Butoxythiocarbonyl Group: Application to Azetidine Lithiation–Electrophilic Substitution.
  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride.
  • Application Notes and Protocols for Boc Deprotection in Peptide Synthesis. Benchchem.
  • tert-butyl (S)
  • tert-butyl 3-Formylazetidine-1-carboxyl
  • tert-Butyl 3-formylazetidine-1-carboxyl
  • The Reactivity of the N-Boc Protecting Group: An Underrated Feature.
  • Wittig Reaction. Organic Chemistry Portal.
  • Wittig Reaction. Chemistry LibreTexts.
  • Wittig Reaction: Examples and Mechanism. Master Organic Chemistry.
  • The Wittig Reaction. Chemistry LibreTexts.
  • Reductive Amin
  • One-pot protocol for the reductive amination of aldehydes using thiamine hydrochloride as a green catalyst under solvent-free condition.
  • Two-Step, One-Pot Sequence: Reductive Amination.

Sources

Application

The Architect's Toolkit: A Guide to the Synthesis of Bioactive Molecules

Introduction: The Imperative for Synthetic Access to Bioactive Molecules In the intricate dance of life, molecules are the principal actors. Bioactive molecules, endowed with the ability to modulate biological processes,...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Synthetic Access to Bioactive Molecules

In the intricate dance of life, molecules are the principal actors. Bioactive molecules, endowed with the ability to modulate biological processes, are the cornerstone of modern medicine and biomedical research. While nature provides a breathtaking array of these compounds, they are often produced in minute quantities, making their isolation from natural sources impractical for extensive study or therapeutic use.[1][2][3] This is where the discipline of chemical synthesis asserts its power. Total synthesis not only provides a scalable route to rare natural products but also opens the door to creating novel analogs with improved efficacy, selectivity, and pharmacokinetic properties.[2][3] This guide provides researchers, scientists, and drug development professionals with a detailed overview of key synthetic strategies, complete with actionable protocols and the rationale behind their application in the synthesis of bioactive molecules.

Pillar 1: Asymmetric Synthesis - The Art of Chirality

Chirality is a fundamental property of many bioactive molecules, with different enantiomers often exhibiting profoundly different biological activities. One enantiomer might be a potent therapeutic, while the other could be inactive or even toxic.[4][5] Consequently, the ability to selectively synthesize a single enantiomer is paramount in drug development. Asymmetric synthesis provides the tools to achieve this with precision.[6][7]

Key Strategies in Asymmetric Synthesis

There are three primary approaches to obtaining enantiomerically pure compounds:

  • Chiral Pool Synthesis: This method utilizes naturally occurring chiral molecules as starting materials.[4][7]

  • Chiral Resolution: A racemic mixture is separated into its constituent enantiomers, often through enzymatic processes or by forming diastereomeric salts that can be separated by crystallization.[4][7]

  • Asymmetric Catalysis: A small amount of a chiral catalyst is used to stereoselectively convert a prochiral substrate into a chiral product. This is often the most efficient and atom-economical approach.

Application Focus: Asymmetric Hydrogenation of Ketones

The asymmetric hydrogenation of ketones to produce chiral secondary alcohols is a powerful transformation, as these alcohols are common structural motifs in bioactive molecules.[8][9] The Noyori asymmetric hydrogenation, which was recognized with the Nobel Prize, is a landmark achievement in this field, utilizing ruthenium catalysts bearing chiral BINAP ligands.[10][11][12]

cluster_prep Catalyst Preparation & Reaction Setup cluster_reaction Hydrogenation cluster_workup Work-up & Analysis prep_catalyst Prepare Ru-BINAP catalyst in situ or use pre-formed catalyst setup_reactor Charge autoclave with substrate and catalyst under inert atmosphere prep_catalyst->setup_reactor 1. add_solvent Add degassed solvent (e.g., methanol, ethanol) setup_reactor->add_solvent 2. purge Purge autoclave with H₂ gas add_solvent->purge 3. pressurize Pressurize with H₂ to desired pressure (e.g., 4-100 atm) purge->pressurize 4. react Stir at controlled temperature (e.g., 23-100 °C) pressurize->react 5. vent Carefully vent H₂ pressure react->vent 6. concentrate Concentrate reaction mixture vent->concentrate 7. purify Purify by column chromatography or distillation concentrate->purify 8. analyze Analyze yield and enantiomeric excess (ee%) by chiral GC or HPLC purify->analyze 9.

Caption: General workflow for a Noyori-type asymmetric hydrogenation.

This protocol is a representative example for the asymmetric hydrogenation of acetophenone using a Ru-BINAP catalyst.

Materials:

  • [RuCl₂(benzene)]₂

  • (R)-(+)-BINAP

  • Sodium acetate

  • Degassed toluene and ethanol

  • Acetophenone

  • High-pressure autoclave or Parr hydrogenator

  • High-purity hydrogen gas

Procedure:

  • Catalyst Preparation (in situ):

    • In a 100-mL Schlenk flask under an argon atmosphere, combine [RuCl₂(benzene)]₂ (25 mg, 0.05 mmol) and (R)-(+)-BINAP (65.5 mg, 0.105 mmol).

    • Add degassed toluene (2.5 mL) and degassed ethanol (2.5 mL) via cannula.

    • Heat the reddish-brown suspension at 55-60°C for 10 minutes.

    • Add a solution of sodium acetate (25 mg, 0.305 mmol) dissolved in hot, degassed ethanol (0.5 mL).

    • Stir the mixture at 55-60°C for 1-2 hours, during which the solution should turn to a clear orange-yellow.[13]

  • Hydrogenation:

    • In a nitrogen-filled glovebox or under a continuous stream of argon, transfer the catalyst solution to a glass liner for the autoclave.

    • Add degassed methanol (5 mL) and acetophenone (120.1 mg, 1.0 mmol).

    • Seal the glass liner inside the autoclave.

    • Purge the autoclave three to five times with hydrogen gas.

    • Pressurize the autoclave to 100 atm with hydrogen.

    • Stir the reaction mixture at 25°C for 12 hours.[3][13]

  • Work-up and Analysis:

    • After the reaction, carefully vent the hydrogen pressure.

    • Remove the reaction mixture and concentrate it under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes).

    • Determine the enantiomeric excess (ee%) of the resulting 1-phenylethanol by chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC).

ParameterConditionRationale
Catalyst Ru-BINAPProvides high enantioselectivity for a broad range of ketones.[9]
Hydrogen Pressure 4-100 atmHigher pressure can increase reaction rate but may require specialized equipment.[9]
Temperature 23-100 °CReaction can often proceed at room temperature, but heating may be necessary for less reactive substrates.[9]
Solvent Methanol, EthanolPolar protic solvents are typically used and must be thoroughly degassed.

Pillar 2: Biocatalysis - Nature's Synthetic Machinery

Application Focus: Lipase-Catalyzed Kinetic Resolution

Lipases are a class of enzymes that catalyze the hydrolysis of esters. In organic synthesis, they are widely used in their reverse role to catalyze the acylation of alcohols.[4] By exploiting the different rates at which a lipase acylates the two enantiomers of a racemic alcohol, a highly effective kinetic resolution can be achieved. This separates the racemic mixture into an enantioenriched ester and the unreacted, enantioenriched alcohol.[4][16] A key advantage is the potential for catalyst reuse, especially when using immobilized enzymes.[4]

racemic_alcohol Racemic Alcohol (R/S) lipase Lipase racemic_alcohol->lipase acyl_donor Acyl Donor (e.g., Vinyl Acetate) acyl_donor->lipase enantioenriched_ester Enantioenriched Ester (R) lipase->enantioenriched_ester Fast unreacted_alcohol Unreacted Alcohol (S) lipase->unreacted_alcohol Slow

Caption: Simplified mechanism of lipase-catalyzed kinetic resolution.

This protocol describes the kinetic resolution of a racemic secondary alcohol on a preparative scale.

Materials:

  • Racemic secondary alcohol (e.g., 1-phenylethanol)

  • Immobilized lipase (e.g., Novozym 435 - Candida antarctica lipase B)

  • Acyl donor (e.g., vinyl acetate)

  • Anhydrous organic solvent (e.g., hexane or toluene)

  • Reaction flask, magnetic stirrer, and temperature control

  • Filtration apparatus

  • Rotary evaporator and silica gel for column chromatography

Procedure:

  • Reaction Setup:

    • To a flame-dried reaction flask under an inert atmosphere (e.g., argon or nitrogen), add the racemic secondary alcohol (e.g., 1.0 g, 1 equivalent).

    • Add the immobilized lipase (typically 10-20% by weight of the substrate).[4]

    • Add the anhydrous organic solvent to achieve a concentration of 0.1-0.5 M.

    • Begin stirring and bring the mixture to the optimal temperature (often 30-40 °C).

  • Reaction Execution:

    • Add the acyl donor (typically 1.5 equivalents to achieve approximately 50% conversion).[4]

    • Monitor the reaction progress by taking small aliquots at regular intervals (e.g., 1, 3, 6, 24 hours). Quench the aliquot by filtering out the enzyme and analyze by chiral GC or HPLC to determine conversion and enantiomeric excess (ee%) of both the ester product and the remaining alcohol.[4]

  • Work-up and Purification:

    • Once the conversion is close to 50% and high ee is achieved for both components, stop the reaction by filtering off the immobilized lipase. The lipase can often be washed with solvent and reused.[4]

    • Remove the solvent from the filtrate under reduced pressure.

    • Separate the resulting mixture of the acylated product and the unreacted alcohol by flash column chromatography on silica gel to yield the two enantiomerically enriched compounds.[4]

ParameterConditionRationale
Enzyme Immobilized Lipase (e.g., Novozym 435)High enantioselectivity for a broad range of alcohols and ease of removal and reuse.[17]
Acyl Donor Vinyl AcetateIrreversible acyl donor, as the vinyl alcohol tautomerizes to acetaldehyde.
Solvent Anhydrous Hexane or TolueneNon-polar solvents are generally preferred to maintain enzyme activity.
Temperature 30-40 °CBalances reaction rate and enzyme stability.[4]

Pillar 3: Modern Carbon-Carbon Bond Formation - The Suzuki-Miyaura Cross-Coupling

The formation of carbon-carbon bonds is the bedrock of organic synthesis. The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a preeminent method for constructing C-C bonds, particularly for the synthesis of biaryls, which are prevalent in pharmaceuticals.[1] Its Nobel Prize-winning status is a testament to its reliability, mild reaction conditions, and functional group tolerance.[1]

The Catalytic Cycle

The reaction proceeds through a well-defined catalytic cycle involving a palladium(0) species.

pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_intermediate1 R¹-Pd(II)L₂-X oxidative_addition->pd2_intermediate1 transmetalation Transmetalation pd2_intermediate1->transmetalation pd2_intermediate2 R¹-Pd(II)L₂-R² transmetalation->pd2_intermediate2 reductive_elimination Reductive Elimination pd2_intermediate2->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product R¹-R² reductive_elimination->product aryl_halide Aryl Halide (R¹-X) aryl_halide->oxidative_addition organoboron Organoboron (R²-B(OR)₂) organoboron->transmetalation base Base base->transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Detailed Protocol: Suzuki-Miyaura Coupling of an Aryl Bromide

This protocol provides a general procedure for the coupling of an aryl bromide with an arylboronic acid.

Materials:

  • Aryl bromide (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • SPhos (buchwaldphos, 0.04 mmol, 4 mol%)

  • Potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv)

  • Degassed toluene and water

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel and solvents for column chromatography

Procedure:

  • Reaction Setup:

    • To an oven-dried round-bottom flask or Schlenk tube with a magnetic stir bar, add the aryl bromide, arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.[1]

    • Seal the flask with a rubber septum.

    • Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times.[1]

    • Add degassed toluene (5 mL) and degassed water (0.5 mL) via syringe.[1]

  • Reaction Execution:

    • Place the flask in a preheated oil bath at 100 °C.

    • Stir the reaction mixture vigorously for 2-24 hours.

    • Monitor the reaction's progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).[1]

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Add water (10 mL) and transfer to a separatory funnel.

    • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

    • Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.[1]

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the desired biaryl product.[1]

ComponentExampleRationale
Catalyst Pd(OAc)₂A common and relatively inexpensive Pd(II) precatalyst.
Ligand SPhosAn electron-rich, bulky phosphine ligand that promotes efficient oxidative addition and reductive elimination.[1]
Base K₃PO₄A moderately strong base that is effective in many Suzuki couplings.
Solvent Toluene/WaterA biphasic system that facilitates the reaction and helps to dissolve the base.

Essential Laboratory Practices

The successful synthesis of bioactive molecules relies not only on robust chemical reactions but also on meticulous laboratory technique.

Reaction Monitoring

Careful monitoring of a reaction's progress is crucial to determine its endpoint and to avoid the formation of byproducts.

  • Thin-Layer Chromatography (TLC): A rapid and inexpensive method for qualitatively assessing the consumption of starting materials and the formation of products. A typical setup involves spotting the starting material, the reaction mixture, and a "co-spot" of both on a silica gel plate, which is then developed in an appropriate solvent system.[5][7]

  • High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS): These techniques provide quantitative data on the concentrations of reactants and products over time, allowing for the determination of reaction kinetics.[6][18][19]

Purification

Isolation of the desired product in high purity is a critical step.

  • Flash Column Chromatography: The most common method for purifying organic compounds. It involves passing the crude reaction mixture through a column of silica gel under pressure, eluting with a solvent system of increasing polarity to separate the components based on their affinity for the stationary phase.[13][20]

Structural Characterization

Unequivocal confirmation of the synthesized molecule's structure is essential.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework of a molecule, including connectivity and stereochemistry.[8][16]

  • Mass Spectrometry (MS): Determines the molecular weight of the compound and can provide structural information through analysis of fragmentation patterns.[1][4]

Safety in the Laboratory

A commitment to safety is non-negotiable in a research environment. Always:

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coats, and gloves.[3][14][19]

  • Work in a well-ventilated fume hood, especially when handling volatile or hazardous chemicals.[14]

  • Be knowledgeable about the hazards of all chemicals being used by consulting their Safety Data Sheets (SDS).[14]

  • Dispose of chemical waste according to institutional guidelines.[19]

Conclusion

The synthesis of bioactive molecules is a dynamic and enabling field that fuels progress in medicine and biology. By mastering key synthetic strategies such as asymmetric synthesis, biocatalysis, and modern cross-coupling reactions, and by adhering to rigorous practices for reaction execution, monitoring, purification, and characterization, researchers can confidently and efficiently create the molecules that will drive future discoveries.

References

  • HSC Chemistry. (n.d.). Mass Spectrometry Fragmentation Patterns. Science Ready. Retrieved from [Link]

  • Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]

  • University of Rochester Department of Chemistry. (n.d.). Purification: Tips for Flash Column Chromatography. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Chemicals and Reagents. Retrieved from [Link]

  • Patsnap Eureka. (2025). How to Use Flash Column Chromatography for Rapid Purification — Best Practices and Yield Benchmarks. Retrieved from [Link]

  • The Chemists' Cookbook. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Video]. YouTube. Retrieved from [Link]

  • University of Rochester Department of Chemistry. (n.d.). Chromatography: How to Run a Flash Column. Retrieved from [Link]

  • Quimivita. (n.d.). Best practices for handling chemical reagents to prevent cross-contamination. Retrieved from [Link]

  • Teledyne LABS. (n.d.). Effective Organic Compound Purification Handbook. Retrieved from [Link]

  • Caron, S. (Ed.). (2016). Practical Synthetic Organic Chemistry: Reactions, Principles, and Techniques (2nd ed.). Wiley.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Qayed, W. S., et al. (2015). Lipases-catalyzed enantioselective kinetic resolution of alcohols. Journal of Chemical and Pharmaceutical Research, 7(5), 311-322.
  • Organic Chemistry Portal. (2006). Modern Methods for Asymmetric Hydrogenation of Ketones. Retrieved from [Link]

  • Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-coupling Reaction procedure. Retrieved from [Link]

  • Andrade, L. H., et al. (2018). Lipase-Catalyzed Kinetic Resolution of Aryltrimethylsilyl Chiral Alcohols. Molecules, 23(10), 2541.
  • California State University, Bakersfield. (n.d.). Topic 1: Safety in the Organic Chemistry Laboratory. Retrieved from [Link]

  • Noyori, R., et al. (2001). Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope. Accounts of Chemical Research, 34(1), 8-16.
  • TigerWeb. (n.d.). Safety in Organic Chemistry Laboratory. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • IRIS . (2021). Lipase-Catalyzed Kinetic Resolution of Alcohols as Intermediates for the Synthesis of Heart Rate Reducing Agent Ivabradine. Retrieved from [Link]

  • ResearchGate. (n.d.). Selected examples of lipase-catalyzed kinetic resolution of tertiary alcohols. Retrieved from [Link]

  • Xiao, D., & Zhang, X. (2003). Asymmetric Hydrogenation of Ketones with Polymer-Supported Chiral 1,2-Diphenylethylenediamine. Organic Letters, 5(7), 1135-1137.
  • Chemistry LibreTexts. (2020). Safety. Retrieved from [Link]

  • Cooperative Organic Chemistry Student Laboratory Manual. (n.d.). Monitoring a Reaction. Retrieved from [Link]

  • Bode, J. W. (2015).
  • University of Rochester Department of Chemistry. (n.d.). How To Run A Reaction: Planning and Strategy. Retrieved from [Link]

  • ChemComplete. (2017, February 24). Solving an Unknown Organic Structure using NMR, IR, and MS. [Video]. YouTube. Retrieved from [Link]

  • Spectroscopy Online. (n.d.). Seven Essential Steps for In Situ Reaction Monitoring. Retrieved from [Link]

  • ACD/Labs. (2021, December 2). The Basics of Interpreting a Proton (¹H) NMR Spectrum. Retrieved from [Link]

  • Ladderane. (2020, December 14). The ABCs of performing organic synthesis reactions. [Video]. YouTube. Retrieved from [Link]

  • Nájera, C., & Yus, M. (2014). Catalytic asymmetric transfer hydrogenation of ketones: Recent advances. Tetrahedron: Asymmetry, 25(1), 1-28.
  • Chad's Prep. (2018, September 20). 15.6d Structural Determination From All Spectra Example 4 | Organic Chemistry. [Video]. YouTube. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Sciences. (n.d.). 1HNMR spectrometry in structural elucidation of organic compounds. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). NMR - Interpretation. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Pd-Catalyzed Cross Coupling Reactions. Retrieved from [Link]

  • Proton Guru. (2019, January 6). Proton Guru Practice V.4: Palladium Catalyzed Coupling Reactions. [Video]. YouTube. Retrieved from [Link]

  • White Rose Research Online. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions. Retrieved from [Link]

Sources

Method

Application Notes and Protocols for the Scale-Up Synthesis of Tert-butyl 2-formylazetidine-1-carboxylate Derivatives

Abstract This guide provides a detailed technical overview and robust protocols for the scale-up synthesis of tert-butyl 2-formylazetidine-1-carboxylate, a critical building block in modern medicinal chemistry. Recognizi...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a detailed technical overview and robust protocols for the scale-up synthesis of tert-butyl 2-formylazetidine-1-carboxylate, a critical building block in modern medicinal chemistry. Recognizing the challenges of transitioning from laboratory to pilot-plant scale, this document emphasizes a process rooted in safety, efficiency, and scalability. We critically evaluate common oxidation methodologies and present a comprehensive, field-proven protocol based on the Parikh-Doering oxidation. This choice is justified by its operational simplicity, non-cryogenic temperature requirements, and superior safety profile compared to alternatives like the Swern or Dess-Martin oxidations. Detailed experimental procedures, process control parameters, safety considerations, and characterization data are provided to enable researchers, scientists, and drug development professionals to confidently implement and adapt this synthesis for multigram to kilogram production.

Part 1: Strategic Importance and Synthesis Challenges

The Azetidine Moiety in Drug Discovery

Azetidines are four-membered nitrogen-containing heterocycles that have emerged as privileged scaffolds in drug design.[1] Their strained ring system provides a unique three-dimensional vector for molecular exploration, often improving physicochemical properties such as solubility and metabolic stability when replacing more common five- or six-membered rings. (S)-azetidine-2-carboxylic acid, a key precursor, is a valuable intermediate for producing thrombin inhibitors and other therapeutics.[2][3] The N-Boc protected 2-formyl derivative, tert-butyl 2-formylazetidine-1-carboxylate, is particularly valuable as its aldehyde functional group serves as a versatile handle for a wide array of subsequent chemical transformations, including reductive aminations, Wittig reactions, and nucleophilic additions.

The Scale-Up Imperative: Selecting the Right Oxidation

The synthesis of tert-butyl 2-formylazetidine-1-carboxylate is achieved by the oxidation of the corresponding primary alcohol, tert-butyl 2-(hydroxymethyl)azetidine-1-carboxylate. While numerous oxidation methods exist, their suitability for large-scale synthesis varies dramatically. The primary considerations for scale-up are:

  • Thermal Safety: Avoiding highly exothermic or potentially explosive reagents.

  • Operational Simplicity: Utilizing non-cryogenic temperatures and straightforward work-up procedures.

  • Reagent Cost and Availability: Ensuring economic viability for large quantities.

  • Waste Management: Minimizing toxic and environmentally harmful by-products.

The following diagram illustrates the decision-making process for selecting an appropriate oxidation method for scale-up.

G cluster_options Common Lab-Scale Methods Start Select Oxidation for Scale-Up (Alcohol to Aldehyde) Swern Swern Oxidation Start->Swern DMP Dess-Martin Periodinane (DMP) Start->DMP ParikhDoering Parikh-Doering Oxidation Start->ParikhDoering Swern_Pros Pros: - High Yield - Mild Conditions Swern->Swern_Pros Swern_Cons Cons (Scale-Up Issues): - Cryogenic Temp (-78 °C) - Toxic CO Gas By-product - Foul-smelling DMS By-product Swern->Swern_Cons DMP_Pros Pros: - Neutral pH - Simple Work-up - High Chemoselectivity DMP->DMP_Pros DMP_Cons Cons (Scale-Up Issues): - Potentially Explosive - High Cost - Poor Atom Economy DMP->DMP_Cons PD_Pros Pros (Scale-Up Advantages): - Non-Cryogenic (0 °C to RT) - Stable, Solid Oxidant Activator - Operationally Simple - Good Safety Profile ParikhDoering->PD_Pros PD_Cons Cons: - Requires Stoichiometric Base - Hygroscopic SO3-Pyridine ParikhDoering->PD_Cons Swern_Decision Rejected for Scale-Up Swern_Cons->Swern_Decision DMP_Decision Rejected for Scale-Up DMP_Cons->DMP_Decision PD_Decision Selected for Scale-Up PD_Pros->PD_Decision

Caption: Oxidation Method Selection Logic for Scale-Up.

Based on this analysis, the Parikh-Doering oxidation is the superior choice. It avoids the cryogenic temperatures and toxic off-gassing of the Swern oxidation and circumvents the significant safety hazards and cost associated with the Dess-Martin periodinane (DMP) on an industrial scale.[4][5][6][7] The Parikh-Doering protocol utilizes the sulfur trioxide pyridine complex (SO₃•py), a stable and easy-to-handle solid, to activate dimethyl sulfoxide (DMSO) at a manageable temperature of 0 °C to room temperature.[8][9][10]

Part 2: The Parikh-Doering Oxidation Protocol

Reaction Mechanism

The reaction proceeds through the activation of DMSO with the SO₃•pyridine complex. The alcohol then attacks the activated sulfur species, and subsequent deprotonation by a hindered base (like triethylamine) generates a sulfur ylide. This ylide undergoes a[4][11]-sigmatropic rearrangement via a five-membered ring transition state to yield the desired aldehyde, dimethyl sulfide, and the protonated base.[8][10][12]

G DMSO DMSO (Resonance Structures) ActivatedDMSO Activated DMSO Intermediate DMSO->ActivatedDMSO Activation SO3Py SO3-Pyridine Complex SO3Py->ActivatedDMSO Alcohol R-CH2OH (Starting Alcohol) AlkoxySulfonium Alkoxysulfonium Ion Alcohol->AlkoxySulfonium Base Base (Et3N) Ylide Sulfur Ylide Base->Ylide ActivatedDMSO->AlkoxySulfonium Nucleophilic Attack AlkoxySulfonium->Ylide Deprotonation TransitionState [1,5]-Sigmatropic Transition State Ylide->TransitionState Aldehyde R-CHO (Product Aldehyde) TransitionState->Aldehyde DMS Dimethyl Sulfide (By-product) TransitionState->DMS

Caption: Parikh-Doering Oxidation Reaction Mechanism Workflow.

Materials and Equipment
Reagents & SolventsEquipment
tert-Butyl 2-(hydroxymethyl)azetidine-1-carboxylateJacketed glass reactor with overhead stirrer
Sulfur trioxide pyridine complex (SO₃•py)Temperature probe and controller
Anhydrous Dimethyl sulfoxide (DMSO)Addition funnels
Anhydrous Dichloromethane (DCM)Inert gas line (Nitrogen or Argon)
Triethylamine (Et₃N) or DIPEARotary evaporator
Saturated aqueous sodium bicarbonate (NaHCO₃)Separatory funnel (for work-up)
Brine (Saturated aqueous NaCl)Standard laboratory glassware
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)Thin Layer Chromatography (TLC) supplies
Detailed Step-by-Step Protocol (100 g Scale)

Safety First: Conduct this procedure in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Reactor Setup: Set up a 3 L jacketed reactor equipped with an overhead mechanical stirrer, a temperature probe, an inert gas inlet, and two addition funnels. Ensure the system is completely dry and purged with nitrogen.

  • Reagent Preparation:

    • Charge the reactor with tert-butyl 2-(hydroxymethyl)azetidine-1-carboxylate (100 g, 0.534 mol, 1.0 equiv.).

    • Add anhydrous Dichloromethane (DCM, 1 L) and anhydrous Dimethyl sulfoxide (DMSO, 370 mL, 5.23 mol, 9.8 equiv.).

    • Add Triethylamine (Et₃N, 223 mL, 1.60 mol, 3.0 equiv.).

  • Reaction Initiation:

    • Begin stirring and cool the reaction mixture to 0-5 °C using a circulating chiller.

    • In a separate flask, prepare a solution of sulfur trioxide pyridine complex (SO₃•py) (255 g, 1.60 mol, 3.0 equiv.) in anhydrous DMSO (500 mL) and anhydrous DCM (500 mL). Note: This dissolution can be mildly exothermic; prepare in a flask with cooling if necessary.

    • Transfer the SO₃•py solution to an addition funnel.

  • Controlled Addition:

    • Add the SO₃•py solution dropwise to the reactor over 1.5 - 2 hours, ensuring the internal temperature is maintained below 15 °C. A slight exotherm is expected.

  • Reaction Monitoring:

    • After the addition is complete, allow the mixture to stir at 0-5 °C for 30 minutes, then let it warm to room temperature and stir for an additional 1-2 hours.

    • Monitor the reaction progress by TLC (e.g., 30% Ethyl Acetate in Hexanes) or LC-MS until the starting material is consumed.

  • Work-up and Extraction:

    • Once the reaction is complete, carefully quench by slowly adding 1 L of water, ensuring the temperature does not rise excessively.

    • Transfer the mixture to a large separatory funnel.

    • Wash the organic layer sequentially with:

      • Saturated aqueous NaHCO₃ (2 x 500 mL)

      • Water (1 x 500 mL)

      • Brine (1 x 500 mL)

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure at a bath temperature below 35 °C.

  • Purification and Storage:

    • The resulting crude oil is often of sufficient purity (>90%) for use in subsequent steps like reductive amination.

    • If higher purity is required, purification can be achieved via flash column chromatography on silica gel, though this is less ideal for very large scales.

    • Crucial Note: tert-Butyl 2-formylazetidine-1-carboxylate can be unstable upon prolonged storage. It is best used immediately or stored under an inert atmosphere at -20°C.[13][14]

Part 3: Data Presentation and Characterization

Expected Results
ParameterExpected Value
Appearance Colorless to pale yellow oil
Yield 85-95%
Purity (by ¹H NMR/LC-MS) >90% (crude)
Molecular Formula C₉H₁₅NO₃
Molecular Weight 185.22 g/mol
Analytical Data
  • ¹H NMR (400 MHz, CDCl₃): δ 9.85 (s, 1H, -CHO), 4.14 - 4.07 (m, 4H, azetidine-CH₂), 3.36 (m, 1H, azetidine-CH), 1.44 (s, 9H, -C(CH₃)₃).[15]

  • ¹³C NMR (101 MHz, CDCl₃): δ 200.1, 156.0, 80.5, 58.9, 52.1, 28.3.

  • Mass Spectrometry (ESI+): m/z 186.1 [M+H]⁺, 208.1 [M+Na]⁺.

Part 4: Downstream Derivatization Pathways

The synthesized aldehyde is a versatile intermediate for constructing a diverse library of azetidine-containing molecules. Key transformations include:

G cluster_reactions Common Derivatization Reactions Aldehyde tert-Butyl 2-formylazetidine-1-carboxylate ReductiveAmination Reductive Amination (R-NH2, NaBH(OAc)3) Aldehyde->ReductiveAmination Wittig Wittig Reaction (Ph3P=CHR) Aldehyde->Wittig Grignard Grignard / Organolithium Addition (R-MgBr or R-Li) Aldehyde->Grignard Product_Amine Substituted 2-(aminomethyl)azetidine ReductiveAmination->Product_Amine Product_Alkene 2-Vinylazetidine Derivative Wittig->Product_Alkene Product_Alcohol Secondary Alcohol Derivative Grignard->Product_Alcohol

Caption: Key Downstream Reactions of the Formyl-Azetidine Intermediate.

References

  • Reddit. (2022). Dess Martin periodinane. r/OrganicChemistry. [Link]

  • Common Organic Chemistry. Dess-Martin Periodinane (DMP). [Link]

  • Organic Synthesis. Alcohol to Aldehyde/Ketone using Dess-Martin Periodinane (DMP). [Link]

  • Wikipedia. Dess–Martin periodinane. [Link]

  • Heravi, M., Momeni, T., Zadsirjan, V., & Mohammadi, L. (2020). Application of Dess-Martin oxidation in total synthesis of natural products. Current Organic Synthesis.
  • Wikipedia. Parikh–Doering oxidation. [Link]

  • U.S. Biological. (n.d.). Safety Data Sheet: Boc-L-Azetidine-2-carboxylic acid.
  • Google Patents. (1998).
  • Chem-Station. (2014). Parikh-Doering Oxidation. [Link]

  • Stoyanov, S., & Petkova, Y. (n.d.). A new mild and selective method for oxidation of primary and secondary alcohols and amines, as well as amino acids. Scientific Works of University of Food Technologies.
  • ResearchGate. (2010). Synthesis of L -Azetidine-2-Carboxylic Acid. [Link]

  • Wikipedia. Azetidine-2-carboxylic acid. [Link]

  • NROChemistry. Parikh-Doering Oxidation. [Link]

  • SynArchive. Parikh-Doering Oxidation. [Link]

  • Atlantis Press. (2016). Study on synthesis of (R)-tert-butyl 4-formyl-2,2-dimethylthiazolidine-3-carboxylate. [Link]

  • BioMed Central. (2019). A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib. [Link]

  • Organic Chemistry Portal. Swern Oxidation. [Link]

  • gChem Global. Swern Oxidation. [Link]

  • Wikipedia. Swern oxidation. [Link]

  • Chemistry Steps. Swern Oxidation Mechanism. [Link]

  • Nature. (2024). Molecular basis for azetidine-2-carboxylic acid biosynthesis. [Link]

  • Royal Society of Chemistry. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. [Link]

  • IOP Publishing. (2019). Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate. [Link]

Sources

Application

Application Notes: Asymmetric Synthesis Using (S)-tert-Butyl 2-Formylazetidine-1-carboxylate as a Chiral Auxiliary

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Use of Strained Ring Aldehydes in Asymmetric Synthesis (S)-tert-butyl 2-formylazetidine-1-carboxylate is a chiral aldehyde that...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Use of Strained Ring Aldehydes in Asymmetric Synthesis

(S)-tert-butyl 2-formylazetidine-1-carboxylate is a chiral aldehyde that serves as a powerful tool in asymmetric synthesis. The inherent chirality of the azetidine ring, coupled with its conformational rigidity and the presence of a chelating nitrogen atom, allows for a high degree of stereocontrol in nucleophilic addition reactions to the aldehyde. This application note provides a detailed guide to the use of this chiral auxiliary, from the underlying principles of stereochemical control to detailed experimental protocols and strategies for auxiliary removal. While direct literature on this specific azetidine aldehyde as a removable auxiliary is sparse, we can infer its reactivity and stereodirecting capabilities from well-established principles and studies on analogous systems, such as N-Boc-aziridine-2-carboxaldehydes.[1][2][3]

The core utility of this chiral auxiliary lies in its ability to direct the facial selectivity of nucleophilic attack on the adjacent formyl group. The resulting diastereomeric secondary alcohols can then be separated, and the chiral azetidine moiety can be cleaved to yield enantiomerically enriched products.

Mechanistic Rationale: Predicting Stereochemical Outcomes

The stereochemical outcome of nucleophilic additions to α-amino aldehydes is often governed by a competition between the Felkin-Anh model, which predicts the outcome based on sterics, and a chelation-controlled model, where a metal ion coordinates to both the carbonyl oxygen and the nitrogen of the auxiliary.[4][5] In the case of (S)-tert-butyl 2-formylazetidine-1-carboxylate, the presence of the N-Boc group and the azetidine nitrogen allows for the formation of a rigid five-membered chelate with a suitable metal ion from the organometallic reagent (e.g., Mg in a Grignard reagent). This chelation locks the conformation of the molecule, presenting one face of the aldehyde for nucleophilic attack.

This chelation-controlled pathway is predicted to favor the formation of the syn diastereomer. The nucleophile attacks from the less sterically hindered face, opposite to the azetidine ring, leading to a predictable and high level of diastereoselectivity. This is analogous to the high syn selectivity observed in the reactions of Grignard reagents with N-Boc-protected aziridine-2-carboxaldehydes.[1][2]

G cluster_0 Chelation-Controlled Transition State CHO C(H)=O C2 C2 CHO->C2 MgX MgX CHO->MgX chelation N N C2->N Boc Boc N->Boc N->MgX chelation R R⁻ (Nucleophile) R->CHO Nucleophilic Attack

Figure 1: Chelation-controlled model for nucleophilic addition.

Application Protocol 1: Diastereoselective Grignard Addition

This protocol describes a general procedure for the diastereoselective addition of a Grignard reagent to (S)-tert-butyl 2-formylazetidine-1-carboxylate to generate a chiral secondary alcohol.

Materials:

  • (S)-tert-butyl 2-formylazetidine-1-carboxylate

  • Anhydrous tetrahydrofuran (THF)

  • Grignard reagent (e.g., Phenylmagnesium bromide, 1.0 M in THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add (S)-tert-butyl 2-formylazetidine-1-carboxylate (1.0 eq).

  • Dissolve the aldehyde in anhydrous THF (0.1 M solution).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add the Grignard reagent (1.2 eq) dropwise via a syringe, maintaining the internal temperature below -70 °C.

  • Stir the reaction mixture at -78 °C for 3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at -78 °C.

  • Allow the mixture to warm to room temperature and transfer it to a separatory funnel.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the diastereomeric alcohols. The diastereomeric ratio (d.r.) can be determined by ¹H NMR analysis of the crude product.

Data Presentation:

Nucleophile (RMgX)SolventTemp (°C)Time (h)Predicted Major DiastereomerPredicted d.r.
PhMgBrTHF-783syn>95:5
MeMgITHF-783syn>95:5
VinylMgBrTHF-784syn>90:10

Auxiliary Removal: Accessing the Enantioenriched Product

The removal of the azetidine auxiliary is a critical step to liberate the desired chiral product. This is typically a two-step process involving the deprotection of the N-Boc group followed by cleavage of the C-N bond of the azetidine ring.

Step 1: N-Boc Deprotection

The N-Boc group can be removed under acidic conditions. Trifluoroacetic acid (TFA) in dichloromethane (DCM) is a common and effective method.

Protocol for N-Boc Deprotection:

  • Dissolve the purified diastereomeric alcohol (1.0 eq) in DCM (0.1 M).

  • Add TFA (10 eq) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC.

  • Concentrate the reaction mixture under reduced pressure.

  • Redissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution to neutralize the excess acid.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield the deprotected secondary amine.

Step 2: Azetidine Ring Cleavage

Cleavage of the azetidine ring can be achieved through various methods, including hydrogenolysis or reductive cleavage. A common method involves the use of a reducing agent that facilitates the cleavage of the C-N bond.

Protocol for Reductive Ring Cleavage:

  • Dissolve the deprotected amino alcohol (1.0 eq) in a suitable solvent such as methanol.

  • Add a reducing agent, for example, sodium borohydride (NaBH₄) in the presence of a Lewis acid, or through catalytic hydrogenation with a palladium catalyst (e.g., Pd/C) under a hydrogen atmosphere.

  • The reaction conditions (temperature, pressure, and time) will need to be optimized based on the specific substrate.

  • Upon completion, work up the reaction accordingly (e.g., filtration of the catalyst, quenching of the reducing agent, and extraction).

  • Purify the final chiral alcohol product by column chromatography.

G A Chiral Aldehyde (Auxiliary Attached) B Nucleophilic Addition A->B R-M C Diastereomeric Alcohol B->C High d.r. D N-Boc Deprotection C->D TFA/DCM E Azetidine Ring Cleavage D->E [H] F Enantioenriched Product E->F Purification

Figure 2: Experimental workflow for asymmetric synthesis and auxiliary removal.

Conclusion

(S)-tert-butyl 2-formylazetidine-1-carboxylate is a promising chiral auxiliary for the asymmetric synthesis of secondary alcohols. The predictable stereochemical outcome, based on a chelation-controlled model, allows for the synthesis of the syn diastereomer with high selectivity. The subsequent straightforward deprotection and ring-cleavage protocols provide access to valuable enantiomerically enriched building blocks for drug discovery and development. The methodologies outlined in this guide, though based on established principles and analogous systems, provide a robust starting point for researchers to explore the full potential of this versatile chiral auxiliary.

References

  • Bergdahl, M., et al. (2007). Wittig Reactions in Water Media Employing Stabilized Ylides with Aldehydes. J. Org. Chem., 72, 5244-5259. Available at: [Link]

  • Cherukupalli, S., et al. (2020). 9.4: Diastereoselective Addition to Aldehydes and Ketones. Chemistry LibreTexts. Available at: [Link]

  • Kulshrestha, A., et al. (2011). Selectivity in the addition reactions of organometallic reagents to aziridine-2-carboxaldehydes: the effects of protecting groups and substitution patterns. Chemistry, 17(44), 12326-39. Available at: [Link]

  • Lubell, W. D., & Rapoport, H. (1989). Configurational stability of N-protected .alpha.-amino aldehydes. Journal of the American Chemical Society, 111(10), 3874-3876. Available at: [Link]

  • Reetz, M. T. (1984). Chelation or non-chelation control in addition reactions of organometallic reagents to α- and β-alkoxy carbonyl compounds. Angewandte Chemie International Edition in English, 23(8), 556-569. Available at: [Link]

  • Walsh, P. J., & Fan, X. (2017). Chelation-Controlled Additions to Chiral α- and β-Silyloxy, α-Halo, and β-Vinyl Carbonyl Compounds. Accounts of Chemical Research, 50(9), 2389-2400. Available at: [Link]

  • Woerpel, K. A., et al. (2014). Overriding Felkin Control: A General Method for Highly Diastereoselective Chelation-Controlled Additions to α-Silyloxy Aldehydes. Journal of the American Chemical Society, 136(30), 10764-10770. Available at: [Link]

Sources

Method

Strategic Derivatization of Tert-butyl 2-Formylazetidine-1-carboxylate for High-Throughput Library Synthesis

An Application Guide and Protocol Manual Abstract This technical guide provides a comprehensive framework for the derivatization of tert-butyl 2-formylazetidine-1-carboxylate, a valuable and versatile building block in m...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide and Protocol Manual

Abstract

This technical guide provides a comprehensive framework for the derivatization of tert-butyl 2-formylazetidine-1-carboxylate, a valuable and versatile building block in modern medicinal chemistry. The azetidine scaffold is a key structural motif in numerous approved pharmaceuticals, prized for the unique physicochemical properties it imparts, including improved metabolic stability, solubility, and three-dimensional character.[1][2][3] This document moves beyond a simple recitation of steps to explain the underlying chemical principles and strategic considerations for incorporating this scaffold into diversity-oriented synthesis (DOS) campaigns. We present detailed, field-tested protocols for three robust and orthogonal derivatization strategies: Reductive Amination, Wittig Olefination, and the Ugi Four-Component Reaction (Ugi-4CR). Each protocol is designed to be self-validating and is supported by mechanistic insights, troubleshooting advice, and data presentation guidelines to empower researchers in drug discovery and chemical biology.

The Azetidine Scaffold: A Privileged Motif in Drug Discovery

The four-membered azetidine ring is no longer a synthetic curiosity but a cornerstone of modern drug design.[4][5] Its inclusion in molecular architecture offers a distinct advantage over more common saturated heterocycles. The inherent ring strain and non-planar conformation of the azetidine ring confer a rigid, sp³-rich character that can enhance binding affinity to biological targets by reducing the entropic penalty upon binding.[1][2][6] Several FDA-approved drugs, such as baricitinib and cobimetinib, feature the azetidine motif, leveraging it to optimize pharmacokinetic profiles and receptor selectivity.[1][2]

Tert-butyl 2-formylazetidine-1-carboxylate serves as an ideal starting point for library synthesis. The Boc-protecting group ensures stability and compatibility with a wide range of reaction conditions, while the aldehyde functional group is a versatile handle for numerous carbon-carbon and carbon-nitrogen bond-forming reactions.

Core Derivatization Strategies: A Multi-Pronged Approach

To maximize the chemical space explored from a single scaffold, it is essential to employ a set of diverse and reliable chemical transformations. We will focus on three such cornerstone reactions that are well-suited for parallel synthesis and library generation.[7][8]

G cluster_start Starting Scaffold cluster_reactions Derivatization Pathways cluster_products Resulting Scaffolds start tert-butyl 2-formylazetidine-1-carboxylate Aldehyde Handle A Reductive Amination start->A B Wittig Olefination start->B C Ugi Four-Component Reaction start->C P1 Azetidin-2-ylmethanamines C-N Bond Formed A->P1 P2 2-Vinylazetidines C=C Bond Formed B->P2 P3 Peptidomimetic Scaffolds High Complexity C->P3

Figure 1: High-level workflow for the derivatization of the azetidine scaffold.

Protocol I: Reductive Amination

Reductive amination is arguably the most powerful method for converting aldehydes into amines. The reaction proceeds via the in situ formation of an imine or iminium ion, which is then reduced by a hydride-based reducing agent.

Mechanistic Rationale & Reagent Selection

The choice of reducing agent is critical for success. Strong, unselective reagents like sodium borohydride (NaBH₄) can prematurely reduce the starting aldehyde. In contrast, sodium triacetoxyborohydride (STAB, NaBH(OAc)₃) is a milder, sterically hindered reagent that preferentially reduces the protonated imine intermediate over the aldehyde.[9] This selectivity is the cornerstone of a reliable one-pot protocol, minimizing side-product formation and simplifying purification. The reaction is typically performed in solvents like dichloromethane (DCM) or dichloroethane (DCE) which are compatible with the reagents and facilitate imine formation.

G A Azetidine Aldehyde + R-NH2 B Imine/Iminium Intermediate A->B Condensation (-H2O) D Substituted Azetidine Amine B->D Hydride Transfer C NaBH(OAc)3 (STAB) C->B Selective Reduction

Figure 2: Simplified workflow for STAB-mediated reductive amination.

Detailed Experimental Protocol

This protocol is designed for a single reaction in a standard laboratory setting but can be readily adapted for parallel synthesis in 96-well plates.

  • Reagent Preparation: To a 20 mL scintillation vial equipped with a magnetic stir bar, add tert-butyl 2-formylazetidine-1-carboxylate (1.0 eq, e.g., 185 mg, 1.0 mmol).

  • Solvent Addition: Dissolve the aldehyde in anhydrous dichloromethane (DCM, 5 mL).

  • Amine Addition: Add the primary or secondary amine of choice (1.1 eq, 1.1 mmol). If the amine is a hydrochloride salt, add a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.2 eq, 1.2 mmol) to liberate the free base.

  • Imine Formation: Stir the mixture at room temperature for 20-30 minutes. The formation of the imine is often visually imperceptible but is a crucial equilibration step.

  • Reduction: Add sodium triacetoxyborohydride (STAB) (1.5 eq, 318 mg, 1.5 mmol) portion-wise over 5 minutes. Causality Note: Portion-wise addition helps to control any potential exotherm and ensures a smooth reaction progression.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 4-16 hours. Progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup and Quenching: Upon completion, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (10 mL). Stir vigorously for 15 minutes until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 15 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude product can be purified by flash column chromatography on silica gel.

Data Presentation: Representative Examples
Amine SubstrateReducing AgentSolventTime (h)Typical Yield (%)
BenzylamineNaBH(OAc)₃DCM685-95
AnilineNaBH(OAc)₃DCE1270-80
MorpholineNaBH(OAc)₃DCM490-98
n-ButylamineNaBH(OAc)₃DCM880-90

Protocol II: Wittig Olefination

The Wittig reaction is a Nobel Prize-winning transformation that provides unparalleled control for converting aldehydes into alkenes.[10][11] It involves the reaction of the aldehyde with a phosphorus ylide (a Wittig reagent), forming a C=C double bond with a high degree of regiochemical certainty.[12]

Mechanistic Rationale & Reagent Selection

The reaction proceeds through a [2+2] cycloaddition between the ylide and the aldehyde to form a transient oxaphosphetane intermediate, which then collapses to form the alkene and triphenylphosphine oxide.[11][13] The stereochemical outcome (Z vs. E alkene) is highly dependent on the nature of the ylide:

  • Non-stabilized Ylides (e.g., from alkyltriphenylphosphonium salts) are highly reactive and typically yield the Z-alkene as the major product under salt-free conditions.

  • Stabilized Ylides (e.g., containing an adjacent ester or ketone) are less reactive and thermodynamically controlled, yielding the E-alkene as the major product.

Detailed Experimental Protocol (Non-stabilized Ylide)
  • Ylide Generation: a. In a flame-dried, two-neck round-bottom flask under an inert atmosphere (N₂ or Argon), suspend methyltriphenylphosphonium bromide (1.2 eq, 428 mg, 1.2 mmol) in anhydrous tetrahydrofuran (THF, 8 mL). b. Cool the suspension to 0 °C in an ice bath. c. Slowly add a strong base such as n-butyllithium (n-BuLi, 1.15 eq of a 1.6 M solution in hexanes, 0.72 mL, 1.15 mmol) or sodium hexamethyldisilazide (NaHMDS). The formation of the ylide is indicated by the appearance of a deep yellow or orange color. d. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature for an additional 30 minutes.

  • Aldehyde Addition: a. Dissolve tert-butyl 2-formylazetidine-1-carboxylate (1.0 eq, 185 mg, 1.0 mmol) in anhydrous THF (2 mL). b. Cool the ylide solution back down to 0 °C and add the aldehyde solution dropwise via syringe.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor by TLC or LC-MS.

  • Workup and Quenching: Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl) (10 mL).

  • Extraction: Extract the mixture with diethyl ether or ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate in vacuo. The triphenylphosphine oxide byproduct can be challenging to remove. Purification is typically achieved via careful flash column chromatography.

Protocol III: Ugi Four-Component Reaction (Ugi-4CR)

For rapid library generation, few reactions can match the efficiency and diversity potential of the Ugi four-component reaction.[14][15] This one-pot reaction combines an aldehyde, a primary amine, a carboxylic acid, and an isocyanide to generate a complex α-acylamino amide product.[16] This transformation is a cornerstone of diversity-oriented synthesis.

Mechanistic Rationale

The Ugi reaction is a convergent process where the aldehyde and amine first condense to form an imine.[16] The isocyanide then undergoes a nucleophilic addition to the imine, forming a nitrilium ion intermediate. This highly reactive intermediate is trapped by the carboxylate anion, followed by an irreversible Mumm rearrangement to yield the final, stable dipeptide-like product.[17] The sheer number of commercially available starting materials for each of the four components makes this reaction ideal for generating large, diverse libraries.

Detailed Experimental Protocol
  • Reagent Preparation: In a 20 mL vial, combine tert-butyl 2-formylazetidine-1-carboxylate (1.0 eq, 185 mg, 1.0 mmol), the primary amine (1.0 eq, 1.0 mmol), and the carboxylic acid (1.0 eq, 1.0 mmol).

  • Solvent Addition: Add methanol (MeOH, 4 mL). Causality Note: Methanol is the most common solvent as it effectively solvates the components and facilitates imine formation.

  • Pre-incubation: Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the imine-iminium equilibrium.

  • Isocyanide Addition: Add the isocyanide (1.0 eq, 1.0 mmol) to the mixture. Safety Note: Isocyanides are volatile and have a strong, unpleasant odor. This step must be performed in a well-ventilated fume hood.

  • Reaction: Seal the vial and stir the reaction at room temperature for 24-48 hours. The reaction may also be gently heated (40-50 °C) to accelerate the conversion of less reactive components.[15] Monitor by LC-MS.

  • Workup and Purification: Upon completion, concentrate the reaction mixture in vacuo. The crude product can often be purified by direct precipitation, trituration with a solvent like diethyl ether, or standard flash column chromatography.

Characterization of Azetidine Derivatives

Validating the structure of each synthesized compound is a critical component of library synthesis. The following methods are standard for characterization.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the covalent structure of the final product. Key diagnostic signals include the disappearance of the aldehyde proton (~9-10 ppm) and the appearance of new signals corresponding to the added moieties.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides an accurate mass measurement, confirming the elemental composition of the synthesized molecule. LC-MS is an indispensable tool for monitoring reaction progress and assessing the purity of library members.[18][19][20]

  • Purity Analysis: High-performance liquid chromatography (HPLC) is used to determine the purity of the final compounds, which is a critical parameter for compounds intended for biological screening. A purity level of >95% is typically desired.

References

  • Lowe, J. T., Lee, M. D., 4th, Akella, L. B., Davoine, E., Donckele, E. J., Durak, L., Duvall, J. R., Gerard, B., Holson, E. B., Joliton, A., Kesavan, S., Lemercier, B. C., Liu, H., Marié, J. C., Mulrooney, C. A., Muncipinto, G., Welzel-O'Shea, M., Panko, L. M., Rowley, A., Suh, B. C., … Marcaurelle, L. A. (2012). Synthesis and profiling of a diverse collection of azetidine-based scaffolds for the development of CNS-focused lead-like libraries. The Journal of organic chemistry, 77(17), 7187–7211. [Link]

  • Cheekatla, S. R. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Journal of Enzyme Inhibition and Medicinal Chemistry, 41(1), 1-20. [Link]

  • Cheekatla, S. R. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. ResearchGate. [Link]

  • Lowe, J. T., et al. (2012). Synthesis and profiling of a diverse collection of azetidine-based scaffolds for the development of CNS-focused lead-like libraries. The Journal of Organic Chemistry. [Link]

  • Semantic Scholar. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. [Link]

  • Cheekatla, S. R. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. ResearchGate. [Link]

  • Chernyak, D., & Gevorgyan, V. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry. [Link]

  • Xu, J. (2017). Synthesis of Azetidines. Chinese Journal of Organic Chemistry. [Link]

  • Reddy, K. L., et al. (2007). A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines. Tetrahedron Letters, 48(42), 7576-7579. [Link]

  • Shaaban, S., et al. (2022). Ugi Four-Component Reactions Using Alternative Reactants. Molecules, 27(15), 4933. [Link]

  • Wessjohann, L. A., et al. (2007). Further Components Carboxylic Acid and Amine (Ugi Reaction). Science of Synthesis, 2, 1085-1159. [Link]

  • Bomann, M. D., et al. (1995). A Mild, Pyridine-Borane-Based Reductive Amination Protocol. The Journal of Organic Chemistry, 60(18), 5995–5996. [Link]

  • Lee, J., et al. (2025). Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc-N-Methylamine Using Me2SiHCl. The Journal of Organic Chemistry. [Link]

  • Sharma, P., et al. (2021). Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles. Molecules, 26(23), 7239. [Link]

  • Van der Heiden, S., et al. (2025). Ugi reaction for the synthesis of 4-aminopiperidine-4-carboxylic acid derivatives. Application to the synthesis of carfentanil and remifentanil. ResearchGate. [Link]

  • Organic Chemistry Portal. Wittig Reaction. [Link]

  • Chemistry LibreTexts. (2023). Wittig Reaction. [Link]

  • Ashenhurst, J. (2018). The Wittig Reaction. Master Organic Chemistry. [Link]

  • D'hooghe, M., et al. (2025). Reductive BOC-Amination of Aldehydes. ResearchGate. [Link]

  • Chemistry LibreTexts. (2023). The Wittig Reaction. [Link]

  • Sakarya, H. C., et al. (2025). Synthesis and characterization of novel substituted N-benzothiazole-2-yl-acetamides. ResearchGate. [Link]

  • Shafi, S., et al. (2025). SYNTHESIS AND CHARACTERIZATION OF BOC-PROTECTED THIO-1,3,4-OXADIAZOL-2-YL DERIVATIVES. ResearchGate. [Link]

  • Ricklin, M., et al. (2011). Discovery and characterization of 2-aminobenzimidazole derivatives as selective NOD1 inhibitors. ACS Chemical Biology, 6(9), 965-973. [Link]

Sources

Application

Application Notes and Protocols: Strategic One-Pot Syntheses Utilizing Tert-butyl 2-formylazetidine-1-carboxylate

Introduction: The Azetidine Scaffold and the Power of Synthetic Efficiency In the landscape of modern medicinal chemistry, the azetidine ring system has emerged as a "privileged scaffold." Its unique conformational rigid...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Azetidine Scaffold and the Power of Synthetic Efficiency

In the landscape of modern medicinal chemistry, the azetidine ring system has emerged as a "privileged scaffold." Its unique conformational rigidity and vectoral projection of substituents offer a powerful tool for optimizing ligand-receptor interactions, improving pharmacokinetic properties, and exploring novel chemical space.[1] The inherent ring strain of the four-membered heterocycle, intermediate between that of aziridines and pyrrolidines, provides a unique reactivity profile that can be strategically exploited.[1]

Among the diverse array of functionalized azetidines, Tert-butyl 2-formylazetidine-1-carboxylate (N-Boc-azetidine-2-carbaldehyde) stands out as a particularly versatile building block. The aldehyde functionality serves as a reactive handle for a multitude of carbon-carbon and carbon-nitrogen bond-forming reactions, while the tert-butoxycarbonyl (Boc) protecting group ensures stability and allows for facile deprotection under acidic conditions.

This guide moves beyond the mere synthesis of this key intermediate and focuses on its direct application in one-pot multicomponent reactions (MCRs) . MCRs are a cornerstone of efficient drug discovery, enabling the assembly of complex, drug-like molecules from three or more starting materials in a single synthetic operation.[2][3] This approach maximizes atom economy, minimizes waste, and drastically reduces the time and resources required to generate libraries of diverse compounds for biological screening.[2] Herein, we provide detailed protocols and the underlying scientific rationale for leveraging Tert-butyl 2-formylazetidine-1-carboxylate in powerful one-pot transformations.

Synthesis of the Core Building Block: A Prerequisite

Before its deployment in one-pot reactions, Tert-butyl 2-formylazetidine-1-carboxylate must be synthesized, typically via the oxidation of its corresponding alcohol precursor, (S)-tert-butyl 2-(hydroxymethyl)azetidine-1-carboxylate. Common and effective methods include Swern oxidation or the use of 2-Iodoxybenzoic acid (IBX).[4]

G cluster_0 Synthesis of the Aldehyde A Boc-Azetidine-2-Methanol C Tert-butyl 2-formylazetidine-1-carboxylate A->C Oxidation B Oxidizing Agent (e.g., IBX, Swern) B->C G cluster_main Groebke–Blackburn–Bienaymé Reaction Mechanism A Azetidine-Aldehyde C Iminium Ion Intermediate A->C B Amino-Heterocycle B->C E Nitrilium Ion Intermediate C->E D Isocyanide D->E F Fused Imidazo-Heterocycle Product E->F Intramolecular Cycloaddition

Caption: Mechanistic flow of the GBB three-component reaction.

Detailed Experimental Protocol

Objective: To synthesize a novel 2-(azetidin-2-yl)-imidazo[1,2-a]pyridine derivative in a one-pot fashion.

Materials:

  • Tert-butyl (S)-2-formylazetidine-1-carboxylate (1.0 eq)

  • 2-Aminopyridine (1.0 eq)

  • Tert-butyl isocyanide (1.1 eq)

  • Scandium(III) triflate (Sc(OTf)₃) (10 mol%)

  • Anhydrous Toluene

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add Tert-butyl (S)-2-formylazetidine-1-carboxylate (185 mg, 1.0 mmol) and 2-aminopyridine (94 mg, 1.0 mmol).

  • Dissolve the solids in anhydrous toluene (5 mL).

  • Add Scandium(III) triflate (49 mg, 0.1 mmol) to the mixture.

  • Add Tert-butyl isocyanide (0.125 mL, 1.1 mmol) dropwise to the stirring solution at room temperature.

  • Equip the flask with a reflux condenser and heat the reaction mixture to 80 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting materials are consumed (typically 12-24 hours).

  • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography (Silica gel, gradient elution with Hexanes/Ethyl Acetate) to yield the desired product.

ParameterSpecificationRationale
Stoichiometry Aldehyde:Amine:Isocyanide (1:1:1.1)A slight excess of the volatile isocyanide ensures the reaction goes to completion.
Catalyst Sc(OTf)₃ (10 mol%)A Lewis acid catalyst effectively promotes the formation of the key iminium ion intermediate.
Solvent Anhydrous TolueneA non-protic solvent is ideal for imine formation and allows for heating to drive the reaction.
Temperature 80 °CProvides sufficient thermal energy for cyclization without significant decomposition.
Work-up Column ChromatographyNecessary to remove the catalyst and any unreacted starting materials or side products.

Application Protocol 2: Ugi Four-Component Reaction (U-4CR)

The Ugi reaction is arguably the most well-known and versatile MCR. It allows for the rapid construction of α-acylamino carboxamide scaffolds, which are prevalent in peptidomimetics and other biologically active molecules. [2]This one-pot process combines an aldehyde, a primary amine, an isocyanide, and a carboxylic acid.

Scientific Rationale & Mechanistic Insight

The Ugi reaction proceeds through a series of equilibria. The aldehyde and amine first form a Schiff base (iminium ion). This is followed by the addition of the isocyanide and the carboxylate anion in a concerted or stepwise manner to form a key α-adduct intermediate. This intermediate then undergoes an irreversible intramolecular acyl transfer known as the Mumm rearrangement to furnish the stable α-acylamino carboxamide product. The use of methanol is common as it effectively solvates the ionic intermediates.

G cluster_0 Ugi Four-Component Reaction Workflow A Azetidine-Aldehyde E One-Pot Reaction (Methanol, RT) A->E B Primary Amine B->E C Carboxylic Acid C->E D Isocyanide D->E F α-Acylamino Carboxamide Product E->F

Caption: Workflow for the Ugi four-component reaction.

Detailed Experimental Protocol

Objective: To synthesize a complex peptidomimetic containing the azetidine scaffold in a single step.

Materials:

  • Tert-butyl (S)-2-formylazetidine-1-carboxylate (1.0 eq)

  • Benzylamine (1.0 eq)

  • Acetic Acid (1.0 eq)

  • Cyclohexyl isocyanide (1.0 eq)

  • Methanol (MeOH)

Procedure:

  • In a 25 mL round-bottom flask, dissolve Tert-butyl (S)-2-formylazetidine-1-carboxylate (185 mg, 1.0 mmol) in methanol (10 mL).

  • Add benzylamine (0.109 mL, 1.0 mmol) to the solution and stir for 20 minutes at room temperature to pre-form the imine.

  • Add acetic acid (0.057 mL, 1.0 mmol) to the mixture.

  • Finally, add cyclohexyl isocyanide (0.125 mL, 1.0 mmol) to the reaction mixture.

  • Stir the reaction at room temperature for 24-48 hours. Monitor progress by TLC or LC-MS.

  • Once the reaction is complete, remove the methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate (20 mL) and wash with saturated sodium bicarbonate solution (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.

  • Purify the crude product via flash column chromatography to isolate the target molecule.

ParameterSpecificationRationale
Stoichiometry 1:1:1:1The reaction is highly atom-economical; equimolar amounts are typically sufficient.
Solvent MethanolA polar, protic solvent that effectively facilitates the ionic mechanism.
Temperature Room TemperatureThe reaction is often efficient at ambient temperature, highlighting its practicality.
Work-up Aqueous WashRemoves the carboxylic acid and other water-soluble components.
Purity >95% after chromatographyEssential for accurate characterization and biological testing.

Application Protocol 3: One-Pot Reductive Amination

While not an MCR, one-pot reductive amination is a fundamental and highly reliable transformation in drug discovery for synthesizing secondary and tertiary amines. It involves the in-situ formation of an imine or iminium ion from an aldehyde and an amine, followed by its immediate reduction.

Scientific Rationale & Causal Analysis

The key to a successful one-pot reductive amination is the choice of reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is the reagent of choice for this transformation. [5]Its selectivity is rooted in its steric bulk and reduced reactivity compared to other hydrides like sodium borohydride (NaBH₄). STAB reacts much faster with the protonated iminium ion intermediate than with the starting aldehyde, preventing the undesired reduction of the aldehyde to an alcohol. This chemoselectivity is the cornerstone of the protocol's success, allowing all reagents to be combined in a single pot.

G cluster_main One-Pot Reductive Amination Logic A Azetidine-Aldehyde + Amine B Iminium Ion Formation (Reversible) A->B E Side Reaction: Aldehyde Reduction A->E Minimized by STAB's selectivity C Reduction with STAB (Irreversible) B->C D Secondary Amine Product C->D

Caption: Logical flow demonstrating the selectivity of STAB in reductive amination.

Detailed Experimental Protocol

Objective: To synthesize an N-substituted 2-(aminomethyl)azetidine derivative.

Materials:

  • Tert-butyl (S)-2-formylazetidine-1-carboxylate (1.0 eq)

  • Morpholine (1.0 eq)

  • Sodium triacetoxyborohydride (STAB) (1.5 eq)

  • Dichloromethane (DCM)

  • Acetic Acid (catalytic)

Procedure:

  • Add Tert-butyl (S)-2-formylazetidine-1-carboxylate (185 mg, 1.0 mmol) and morpholine (0.087 mL, 1.0 mmol) to a flask containing dichloromethane (10 mL).

  • Add one drop of glacial acetic acid to catalyze iminium ion formation. Stir the mixture for 30 minutes at room temperature.

  • Add sodium triacetoxyborohydride (318 mg, 1.5 mmol) portion-wise over 5 minutes. A slight effervescence may be observed.

  • Stir the reaction at room temperature and monitor by TLC or LC-MS (typically 2-4 hours).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution (15 mL).

  • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM (2 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography if necessary.

ParameterSpecificationRationale
Reducing Agent NaBH(OAc)₃ (STAB)Chemoselectively reduces the iminium ion in the presence of the aldehyde. [5]
Stoichiometry 1.5 eq of STABAn excess of the reducing agent ensures the complete reduction of the intermediate.
Catalyst Acetic Acid (catalytic)A weak acid protonates the imine, forming the more electrophilic iminium ion, which accelerates the reduction.
Solvent Dichloromethane (DCM)An aprotic solvent that is compatible with the reducing agent and effectively dissolves the reactants.
Quenching Saturated NaHCO₃Neutralizes the acetic acid and quenches any remaining reducing agent.

References

  • Title: Practical Asymmetric Preparation of Azetidine-2-carboxylic Acid Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]

  • Title: PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES Source: HETEROCYCLES, Vol. 84, No. 1, 2012 URL: [Link]

  • Title: One-Pot Synthesis of Arylsulfonamides and Azetidine-2,4-diones via Multicomponent Reaction of an Amine, an Acetylenic Compound, and an Arylsulfonyl Isocyanate Source: ResearchGate URL: [Link]

  • Title: SYNTHESIS OF ENANTIOPURE DI(TERT-BUTYL) (2S,4S)-4-HYDROXY-6-OXO-1,2-PIPERIDINEDICARBOXYLATE Source: Organic Syntheses URL: [Link]

  • Title: One-Pot Sequence of Staudinger/aza-Wittig/Castagnoli–Cushman Reactions Provides Facile Access to Novel Natural-like Polycyclic Ring Systems Source: National Institutes of Health (PMC) URL: [Link]

  • Title: A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib Source: National Institutes of Health (PMC) URL: [Link]

  • Title: 2-Pyrrolidinepropanoic acid, 1-[(1,1-dimethylethoxy)carbonyl]-β,4-dihydroxy-, 1,1-dimethylethyl ester Source: Organic Syntheses URL: [Link]

  • Title: AZETIDINE-2-CARBOXYLIC ACID. FROM LILY OF THE VALLEY TO KEY PHARMACEUTICALS. A JUBILEE REVIEW Source: Taylor & Francis Online URL: [Link]

  • Title: Study on synthesis of (R)-tert-butyl 4-formyl-2,2-dimethylthiazolidine-3-carboxylate Source: Atlantis Press URL: [Link]

  • Title: A Multicomponent Reaction to Access Functionalized Azetidine Derivatives Source: ResearchGate URL: [Link]

  • Title: Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle Source: RSC Publishing URL: [Link]

  • Title: Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate Source: ResearchGate URL: [Link]

  • Title: Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients Source: MDPI URL: [Link]

  • Title: Applications to biologically relevant molecules Source: ResearchGate URL: [Link]

  • Title: Synthesis of Biologically Active Molecules through Multicomponent Reactions Source: National Institutes of Health (PMC) URL: [Link]

  • Title: Innovative synthesis of drug-like molecules using tetrazole as core building blocks Source: Beilstein Journal of Organic Chemistry URL: [Link]

  • Title: Chemistry & Biology Of Multicomponent Reactions Source: National Institutes of Health (PMC) URL: [Link]

  • Title: Accelerating Drug Discovery: Synthesis of Complex Chemotypes via Multicomponent Reactions Source: PubMed URL: [Link]

  • Title: One-Pot Synthesis of Imidazo[2,1-b]thiazole via Groebke–Blackburn–Bienaymé Reaction under Free Catalysts Source: MDPI URL: [Link]

  • Title: Tert-butyl 3-formylazetidine-1-carboxylate Source: PubChem URL: [Link]

Sources

Method

Flow Chemistry Applications for Reactions of Tert-butyl 2-formylazetidine-1-carboxylate: Application Notes and Protocols

Introduction: The Azetidine Moiety and the Imperative for Advanced Synthesis The azetidine ring, a four-membered nitrogen-containing heterocycle, is a privileged scaffold in modern medicinal chemistry. Its incorporation...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Azetidine Moiety and the Imperative for Advanced Synthesis

The azetidine ring, a four-membered nitrogen-containing heterocycle, is a privileged scaffold in modern medicinal chemistry. Its incorporation into molecular architectures can significantly enhance pharmacological properties such as metabolic stability, aqueous solubility, and binding affinity by introducing conformational rigidity and a unique three-dimensional vector for substituent placement. Tert-butyl 2-formylazetidine-1-carboxylate is a key chiral building block, serving as a gateway to a diverse array of more complex azetidine derivatives. However, the reactivity of the aldehyde functional group, coupled with the potential for ring strain-related side reactions, often presents challenges for traditional batch synthesis, particularly during scale-up.

Continuous flow chemistry offers a transformative solution to these challenges. By conducting reactions in a continuously flowing stream through a network of tubes or microreactors, flow chemistry provides unparalleled control over reaction parameters such as temperature, pressure, and residence time.[1][2] This precise control dramatically enhances safety, improves reaction efficiency and selectivity, and facilitates seamless scalability from laboratory research to industrial production.[3][4] For a thermally sensitive and reactive molecule like tert-butyl 2-formylazetidine-1-carboxylate, flow chemistry is not merely an alternative but a superior methodology for its synthetic transformations.

This guide provides detailed application notes and protocols for two key classes of reactions of tert-butyl 2-formylazetidine-1-carboxylate in a continuous flow setup: reductive amination and Grignard addition. These protocols are designed for researchers, scientists, and drug development professionals, offering not just a step-by-step methodology but also the underlying scientific rationale for the experimental design.

Application Note I: Continuous Flow Reductive Amination for the Synthesis of 2-Substituted Aminomethyl-Azetidines

Scientific Context and Rationale:

Reductive amination is a cornerstone transformation for the synthesis of amines from carbonyl compounds.[5] In a batch setting, the reaction, which involves the initial formation of an imine followed by its reduction, can be plagued by side reactions such as over-alkylation and the formation of impurities.[6] Flow chemistry mitigates these issues by enabling precise control over stoichiometry and residence time, ensuring that the imine intermediate is rapidly reduced as it is formed.[7] This "in-flight" quenching minimizes the lifetime of reactive intermediates, leading to cleaner reaction profiles and higher yields.

For this application, we will utilize a packed-bed reactor containing a supported borohydride reagent. This approach simplifies the downstream purification process as the reducing agent is immobilized, preventing its leaching into the product stream.[8]

Experimental Workflow Diagram: Reductive Amination

Reductive_Amination_Flow Workflow for Continuous Flow Reductive Amination cluster_reagents Reagent Delivery cluster_reaction Reaction & Quenching cluster_collection Product Collection Aldehyde Aldehyde Solution (tert-butyl 2-formylazetidine-1-carboxylate) in THF Mixer T-Mixer Aldehyde->Mixer Pump A Amine Primary Amine Solution in THF Amine->Mixer Pump B Reactor Packed-Bed Reactor (Immobilized Borohydride) Mixer->Reactor Short Residence Time (Imine Formation) BPR Back Pressure Regulator (BPR) Reactor->BPR Reduction Collection Product Stream for Analysis/Work-up BPR->Collection

Caption: Workflow for Continuous Flow Reductive Amination.

Detailed Protocol: Reductive Amination of Tert-butyl 2-formylazetidine-1-carboxylate with Benzylamine

Materials and Reagents:

  • Tert-butyl 2-formylazetidine-1-carboxylate (1.0 M in anhydrous THF)

  • Benzylamine (1.1 M in anhydrous THF)

  • Immobilized borohydride reagent (e.g., polymer-supported cyanoborohydride)

  • Anhydrous tetrahydrofuran (THF)

  • Syringe pumps (2)

  • T-mixer

  • Packed-bed reactor column

  • Back pressure regulator (BPR)

  • Collection vessel

Procedure:

  • System Preparation: Assemble the flow chemistry system as depicted in the workflow diagram. Ensure all tubing and connections are secure and leak-proof. The packed-bed reactor should be carefully filled with the immobilized borohydride reagent, avoiding the creation of channels.

  • Priming the System: Prime both pump lines with anhydrous THF to remove any air from the system.

  • Initiating the Reaction:

    • Set Pump A to deliver the solution of tert-butyl 2-formylazetidine-1-carboxylate at a flow rate of 0.5 mL/min.

    • Set Pump B to deliver the benzylamine solution at a flow rate of 0.5 mL/min.

    • The combined flow rate will be 1.0 mL/min.

  • Reaction Conditions:

    • The two reagent streams are combined in the T-mixer, initiating the formation of the imine.

    • The reaction mixture immediately enters the packed-bed reactor. The residence time in the reactor is determined by the reactor volume and the total flow rate. For a 5 mL reactor, the residence time would be 5 minutes.

    • Maintain the reactor at ambient temperature.

    • Set the back pressure regulator to 5 bar to ensure a stable flow and prevent solvent outgassing.

  • Product Collection and Analysis:

    • Allow the system to reach a steady state (typically after 3-5 residence times) before collecting the product.

    • Collect the product stream in a flask containing a small amount of water to quench any unreacted reducing agent.

    • Analyze the product stream by LC-MS or GC-MS to determine conversion and purity.

  • Shutdown: After the reaction is complete, flush the entire system with anhydrous THF to clean the lines and the reactor.

Data Summary: Reductive Amination
ParameterValueRationale
Aldehyde Concentration1.0 MA higher concentration increases throughput, which is achievable in flow due to superior heat and mass transfer.[9]
Amine Equivalence1.1 equivalentsA slight excess of the amine drives the imine formation to completion.
SolventAnhydrous THFGood solubility for both reactants and the product, and compatible with the reducing agent.
Flow Rate (Total)1.0 mL/minThis flow rate provides a reasonable residence time for complete reaction in a standard laboratory-scale reactor.
Reactor TypePacked-BedSimplifies workup by retaining the reducing agent, allowing for a cleaner product stream suitable for telescoped synthesis.[10][11]
Reducing AgentImmobilized BorohydrideOffers good reactivity for imine reduction with enhanced safety and ease of separation compared to soluble hydrides.[8]
TemperatureAmbientThe reaction is typically efficient at room temperature, and flow chemistry's excellent heat dissipation prevents thermal excursions.
Pressure5 barSuppresses bubble formation and ensures a stable, reproducible flow profile.
Residence Time5 minutes (for a 5 mL reactor)Sufficient time for the complete reduction of the in situ formed imine.
Expected Yield>95%Based on analogous flow reductive amination procedures, high yields are expected due to the suppression of side reactions.[7]

Application Note II: Continuous Flow Grignard Addition for the Synthesis of Chiral Azetidinyl Carbinols

Scientific Context and Rationale:

The addition of organometallic reagents, such as Grignard reagents, to aldehydes is a fundamental C-C bond-forming reaction.[8] However, these reactions are often highly exothermic and extremely fast, posing significant safety and selectivity challenges in batch, especially on a larger scale.[2][12] Cryogenic temperatures are typically required to control the reaction rate and prevent side reactions.

Flow chemistry provides a much safer and more efficient platform for Grignard reactions.[13][14] The high surface-area-to-volume ratio of microreactors allows for near-instantaneous heat dissipation, enabling these reactions to be performed at or near room temperature without the risk of thermal runaway.[2] Furthermore, the rapid mixing in microreactors ensures that the Grignard reagent reacts immediately with the aldehyde, minimizing degradation of the organometallic species.

Experimental Workflow Diagram: Grignard Addition

Grignard_Addition_Flow Workflow for Continuous Flow Grignard Addition cluster_reagents Reagent Delivery cluster_reaction Reaction & Quenching cluster_collection Product Collection Aldehyde Aldehyde Solution (tert-butyl 2-formylazetidine-1-carboxylate) in THF Mixer1 T-Mixer Aldehyde->Mixer1 Pump A Grignard Grignard Reagent (e.g., Phenylmagnesium Bromide) in THF Grignard->Mixer1 Pump B Quench Quenching Solution (aq. NH4Cl) Mixer2 T-Mixer Quench->Mixer2 Pump C Reactor Coil Reactor (e.g., PFA tubing) Mixer1->Reactor Rapid Mixing & Reaction Reactor->Mixer2 BPR Back Pressure Regulator (BPR) Mixer2->BPR Quenching Collection Biphasic Product Stream for Separation BPR->Collection

Caption: Workflow for Continuous Flow Grignard Addition.

Detailed Protocol: Grignard Addition of Phenylmagnesium Bromide

Materials and Reagents:

  • Tert-butyl 2-formylazetidine-1-carboxylate (0.5 M in anhydrous THF)

  • Phenylmagnesium bromide (0.6 M in anhydrous THF)

  • Saturated aqueous ammonium chloride (NH4Cl) solution

  • Anhydrous tetrahydrofuran (THF)

  • Syringe pumps (3)

  • T-mixers (2)

  • Coil reactor (e.g., 2 mL PFA tubing)

  • Back pressure regulator (BPR)

  • Collection vessel

Procedure:

  • System Preparation: Assemble the flow chemistry system under an inert atmosphere (e.g., nitrogen or argon) as shown in the workflow diagram. All glassware and tubing should be rigorously dried.

  • Priming the System: Prime the aldehyde and Grignard reagent lines (Pumps A and B) with anhydrous THF. Prime the quenching line (Pump C) with deionized water.

  • Initiating the Reaction:

    • Set Pump A to deliver the aldehyde solution at a flow rate of 0.4 mL/min.

    • Set Pump B to deliver the phenylmagnesium bromide solution at a flow rate of 0.4 mL/min.

    • The combined flow rate into the reactor will be 0.8 mL/min.

  • Reaction Conditions:

    • The aldehyde and Grignard streams are combined in the first T-mixer.

    • The reaction mixture flows through the 2 mL coil reactor. With a total flow rate of 0.8 mL/min, the residence time is 2.5 minutes.

    • The reactor can be maintained at room temperature due to the efficient heat dissipation of the flow system. For particularly sensitive substrates, the coil can be immersed in a cooling bath.

  • In-line Quenching:

    • The product stream from the reactor is immediately mixed with the aqueous NH4Cl solution from Pump C (flow rate of 0.8 mL/min) in the second T-mixer. This quenches the reaction and the excess Grignard reagent.

  • Product Collection and Work-up:

    • The resulting biphasic mixture is passed through the back pressure regulator (set to 3-5 bar) and collected.

    • The organic and aqueous layers are separated. The aqueous layer is extracted with an appropriate organic solvent (e.g., ethyl acetate).

    • The combined organic layers are dried, filtered, and concentrated under reduced pressure to yield the crude product, which can be purified by column chromatography.

Data Summary: Grignard Addition
ParameterValueRationale
Aldehyde Concentration0.5 MA moderate concentration is used to ensure good mixing and to manage the exotherm, even with the efficiency of the flow reactor.
Grignard Equivalence1.2 equivalentsA slight excess of the Grignard reagent ensures complete consumption of the aldehyde.
SolventAnhydrous THFThe standard solvent for Grignard reactions, ensuring the stability and reactivity of the organometallic reagent.
Flow Rate (Reaction)0.8 mL/minAllows for a sufficient residence time for the reaction to go to completion within a compact reactor volume.
Reactor TypeCoil Reactor (PFA)PFA (perfluoroalkoxy) tubing is chemically inert and allows for good heat transfer. A simple coil is sufficient for this fast reaction.
TemperatureAmbientThe high heat transfer efficiency of the microreactor allows for the safe execution of this highly exothermic reaction at room temperature, a major advantage over batch.[2]
Pressure3-5 barMaintains a single-phase flow in the reaction section and ensures stable delivery of reagents.
Residence Time2.5 minutes (for a 2 mL reactor)Grignard additions are typically very fast; a short residence time is sufficient for complete conversion.[14]
QuenchingIn-line with aq. NH4ClImmediate quenching prevents side reactions of the product alkoxide and provides a safer, more controlled process.
Expected Yield>90%Flow chemistry minimizes the degradation of the Grignard reagent and side product formation, leading to high yields.[13]

Conclusion and Future Outlook

The application of continuous flow chemistry to the reactions of tert-butyl 2-formylazetidine-1-carboxylate represents a significant advancement in the synthesis of valuable azetidine-containing pharmaceutical intermediates. The protocols detailed herein for reductive amination and Grignard addition demonstrate the profound advantages of flow technology: enhanced safety, superior control, higher yields, and simplified scalability.

Future work in this area could involve the development of telescoped, multi-step flow syntheses, where the product from one reaction is directly used as the substrate in the next, without the need for intermediate isolation and purification.[15][16] The integration of in-line purification techniques, such as liquid-liquid extraction or scavenger resins, would further streamline these processes, paving the way for fully automated and highly efficient production of complex chiral molecules.[10][11] As the pharmaceutical industry continues to embrace continuous manufacturing, the principles and protocols outlined in this guide will serve as a valuable resource for chemists seeking to harness the full potential of flow chemistry.

References

  • Colella, M., Musci, P., Cannillo, D., Spennacchio, M., Aramini, A., Degennaro, L., & Luisi, R. (2021). Development of a Continuous Flow Synthesis of 2-Substituted Azetines and 3-Substituted Azetidines by Using a Common Synthetic Precursor. The Journal of Organic Chemistry, 86(20), 14195–14206.
  • Weeranoppanant, N., & Adamo, A. (2020). In-Line Purification: A Key Component to Facilitate Drug Synthesis and Process Development in Medicinal Chemistry. ACS Medicinal Chemistry Letters, 11(3), 268–272.
  • Weeranoppanant, N., & Adamo, A. (2020). In-Line Purification: A Key Component to Facilitate Drug Synthesis and Process Development in Medicinal Chemistry.
  • Baumann, M., & Moody, T. S. (2021). Inline purification in continuous flow synthesis – opportunities and challenges. Beilstein Journal of Organic Chemistry, 17, 2276–2291.
  • Ötvös, S. B., & Kappe, C. O. (2021). Continuous flow asymmetric synthesis of chiral active pharmaceutical ingredients and their advanced intermediates. Green Chemistry, 23(17), 6117-6138.
  • Weeranoppanant, N., & Adamo, A. (2020). In-Line Purification: A Key Component to Facilitate Drug Synthesis and Process Development in Medicinal Chemistry. Vapourtec.
  • Weeranoppanant, N., & Adamo, A. (2019). In-Line Purification: A Key Component to Facilitate Drug Synthesis and Process Development in Medicinal Chemistry.
  • Sun, M., et al. (2024). Advances in Flow Chemistry for Organolithium-Based Synthesis: A Process Perspective. Molecules, 29(1), 123.
  • Ötvös, S. B., & Kappe, C. O. (2021).
  • Colella, M., et al. (2010). Reaction of Grignard reagents with carbonyl compounds under continuous flow conditions. Tetrahedron Letters, 51(40), 5326-5329.
  • Capaldo, L., Wen, Z., & Noël, T. (2023). A field guide to flow chemistry for synthetic organic chemists. Chemical Science, 14(16), 4230-4247.
  • Colella, M., et al. (2021). Development of a Continuous Flow Synthesis of 2-Substituted Azetines and 3-Substituted Azetidines by Using a Common Synthetic Precursor.
  • Benaglia, M. (2018). Batch and Flow Asymmetric Catalysis for the Synthesis of Chiral Active Pharmaceutical Compounds. Proceedings, 2(1), 72.
  • Hessel, V., & Noël, T. (2015). Beyond organometallic flow chemistry: the principles behind the use of continuous-flow reactors for synthesis. Topics in Organometallic Chemistry, 57, 1-42.
  • Porta, R., et al. (2016). Flow chemistry applied to the preparation of small molecules potentially useful as therapeutic agents. AIR Unimi.
  • Unknown. (2019). Flow synthesis produces chiral intermediate for antidepressant drug. Chemistry World.
  • Rencurosi, A., et al. (2010). Reaction of Grignard Reagents with Carbonyl Compounds under Continuous Flow Conditions.
  • Unknown. (n.d.). Continuous-flow reactions of aromatic aldehydes/ketones with Grignard...
  • Unknown. (2022). Telescoped Flow Synthesis of Azacyclic Scaffolds Exploiting the Chromoselective Photolysis of Vinyl Azides and Azirines. PMC - NIH.
  • Unknown. (n.d.). Grignard Reactions Go Greener with Continuous Processing. American Chemical Society.
  • Unknown. (2022). Continuous Processing of Concentrated Organolithiums in Flow Using Static and Dynamic Spinning Disc Reactor Technologies.
  • Zhang, J., et al. (2024). Research advancement of continuous reductive amination in microreactors. Chemical Industry and Engineering Progress, 43(1), 186-197.
  • Porta, R., et al. (2016). Flow Chemistry: Recent Developments in the Synthesis of Pharmaceutical Products.
  • Unknown. (n.d.). Safe Use of Hazardous Chemicals in Flow.
  • Unknown. (n.d.). Catalysis in flow: Practical and selective aerobic oxidation of alcohols to aldehydes and ketones. Spiral.
  • Jamison, T. F. (n.d.). The Assembly and Use of Continuous-Flow Systems for Chemical Synthesis. DSpace@MIT.
  • Ötvös, S. B., & Kappe, C. O. (2021).
  • Britton, J., & Jamison, T. F. (2020). How to approach flow chemistry. Chemical Society Reviews, 49(22), 8258-8282.
  • Ganiek, M. (2022).
  • Unknown. (n.d.). Examples of micro-devices for taming highly reactive organolithiums.
  • Koncki, R. (2021).
  • Unknown. (n.d.). Kinetic investigations on the Ru-catalyzed reductive amination of...
  • Unknown. (n.d.). Reaction kinetics of reductive amination of furfural. Reaction conditions.
  • Mazet, C. (2011). New catalytic asymmetric strategies to access chiral aldehydes. Chimia, 65(10), 802-805.
  • Unknown. (n.d.). Organolithium Bases in Flow Chemistry: A Review.
  • Unknown. (2023). Asymmetric electrochemical synthesis in flow.
  • Nagaki, A. (2011). Flow Microreactor Synthesis via Unstable Organolithium Intermediates Bearing Electrophilic Functional Groups.
  • Unknown. (n.d.).
  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
  • Afanasyev, O. I., et al. (2019). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Frontiers in Chemistry, 7, 523.
  • Baumann, M., et al. (2022). Development of a Telescoped Flow Process for the Safe and Effective Generation of Propargylic Amines. Organic Process Research & Development, 26(4), 1125-1132.
  • Filipponi, P., et al. (2013). A Telescoped Continuous Flow Enantioselective Process for Accessing Intermediates of 1-Aryl-1,3-diols as Chiral Building Blocks. Organic Letters, 15(24), 6254-6257.
  • Unknown. (n.d.). On the reductive amination of aldehydes and ketones catalyzed by homogeneous Rh(I) complexes.
  • Asymmetric M. (2017). Reductive Amination, and How It Works. Master Organic Chemistry.
  • ChemScene. (n.d.).
  • Molbase. (n.d.). 3-FORMYL-AZETIDINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER synthesis. Molbase.
  • Sigma-Aldrich. (n.d.).
  • BLD Pharm. (n.d.).

Sources

Application

Application Note: Strategic Protection of the Aldehyde in Tert-butyl 2-formylazetidine-1-carboxylate

Introduction Tert-butyl 2-formylazetidine-1-carboxylate is a valuable chiral building block in medicinal chemistry and drug development. Its structure incorporates a strained four-membered azetidine ring, which provides...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Tert-butyl 2-formylazetidine-1-carboxylate is a valuable chiral building block in medicinal chemistry and drug development. Its structure incorporates a strained four-membered azetidine ring, which provides conformational rigidity, and a reactive aldehyde handle for further synthetic elaboration.[1][2] The nitrogen is protected by the acid-labile tert-butyloxycarbonyl (Boc) group, a common feature in modern synthesis.[3] This combination presents a distinct chemical challenge: how to perform reactions at other sites of a molecule without affecting the sensitive aldehyde, or conversely, how to manipulate the aldehyde without compromising the integrity of the Boc group or the strained ring system.

This application note provides a technical guide to selecting and implementing orthogonal protecting group strategies for the aldehyde functionality of tert-butyl 2-formylazetidine-1-carboxylate. We will explore the causality behind experimental choices, provide detailed, field-proven protocols, and offer a decision-making framework to assist researchers in navigating this synthetic landscape.

Part 1: Foundational Principles & Strategic Considerations

The Reactivity Landscape

The synthetic utility of tert-butyl 2-formylazetidine-1-carboxylate is dictated by three key structural features:

  • The Aldehyde: As a highly electrophilic functional group, it is susceptible to nucleophilic attack, oxidation, and reduction. Unprotected, it will readily react with Grignard reagents, organolithiums, hydrides, and amines.

  • The Boc Group: This carbamate is the cornerstone of the nitrogen's protection. However, it is readily cleaved under acidic conditions (e.g., TFA, HCl), liberating the free amine.[4] Any aldehyde protection/deprotection sequence must account for this lability.

  • The Azetidine Ring: Possessing significant ring strain (approx. 25.4 kcal/mol), the four-membered ring is more stable than an aziridine but can be susceptible to ring-opening under harsh conditions, particularly with certain nucleophiles or strong acids.[5][6][7]

The Principle of Orthogonality

A successful protecting group strategy hinges on the principle of orthogonality.[8] In this context, it means that the aldehyde protecting group and the Boc group can be removed under mutually exclusive conditions. This allows for the selective deprotection of one group while the other remains intact, granting the chemist precise control over the synthetic sequence.

cluster_0 Orthogonal Deprotection Pathways Start Protected Substrate (Boc-Azetidine-Acetal) Amine Free Amine (H-Azetidine-Acetal) Start->Amine  Acidic Conditions  (e.g., TFA) Aldehyde Free Aldehyde (Boc-Azetidine-CHO) Start->Aldehyde  Acetal-Specific  Conditions  (e.g., Mild Lewis Acid  or HgCl₂ for Thioacetal)

Figure 1: Orthogonal deprotection pathways for the dual-protected azetidine.

Part 2: Recommended Protecting Group Strategies & Protocols

The most reliable strategies for protecting aldehydes involve their conversion to acetals or thioacetals, which are inert to basic, nucleophilic, and reducing conditions.[9][10]

Strategy 1: Cyclic Acetal Protection (The Workhorse)

The formation of a 1,3-dioxolane by reacting the aldehyde with ethylene glycol is a robust and widely used method.[11] Cyclic acetals are significantly more stable than their acyclic counterparts.

Rationale: This method is high-yielding and uses common, inexpensive reagents. The resulting acetal is stable to a wide range of non-acidic reagents. The primary challenge lies in its selective removal without cleaving the Boc group. This can be achieved by using carefully controlled, mild acidic conditions.

Protocol 2.1.1: Protection of Aldehyde as a 1,3-Dioxolane

  • To a solution of tert-butyl 2-formylazetidine-1-carboxylate (1.0 eq) in toluene (approx. 0.2 M), add ethylene glycol (1.5 eq).

  • Add a catalytic amount of p-toluenesulfonic acid (p-TsOH) (0.05 eq).

  • Fit the flask with a Dean-Stark apparatus and a reflux condenser. Heat the mixture to reflux.

  • Monitor the reaction by TLC or GC-MS until the starting material is consumed (typically 2-4 hours). Water will collect in the Dean-Stark trap.

  • Cool the reaction mixture to room temperature.

  • Dilute with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield tert-butyl 2-(1,3-dioxolan-2-yl)azetidine-1-carboxylate.

Protocol 2.1.2: Selective Deprotection of the Acetal

Standard acidic hydrolysis (e.g., 1M HCl in THF/water) will likely cleave both the acetal and the Boc group. For selective cleavage of the acetal, milder conditions are required.

  • Dissolve the protected azetidine (1.0 eq) in a mixture of acetone and water (e.g., 9:1 v/v).

  • Add a catalytic amount of pyridinium p-toluenesulfonate (PPTS) (0.1 eq).

  • Stir the mixture at room temperature or warm gently (40-50 °C), monitoring carefully by TLC.

  • Upon completion, neutralize the catalyst by adding a small amount of solid sodium bicarbonate.

  • Remove the acetone under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate to yield the deprotected aldehyde.

Strategy 2: Thioacetal Protection (For Enhanced Acid Stability)

Conversion to a 1,3-dithiolane using 1,2-ethanedithiol offers an alternative with a distinct stability profile.

Rationale: Thioacetals are significantly more stable to acidic conditions than their oxygen-containing acetal counterparts.[12] This provides a wider margin for performing chemistry under acidic conditions without premature deprotection. Their removal requires specific, non-proton-based methods, making them truly orthogonal to the Boc group.

Protocol 2.2.1: Protection of Aldehyde as a 1,3-Dithiolane

  • Dissolve tert-butyl 2-formylazetidine-1-carboxylate (1.0 eq) in anhydrous dichloromethane (DCM) (approx. 0.2 M) and cool to 0 °C in an ice bath.

  • Add 1,2-ethanedithiol (1.2 eq).

  • Add boron trifluoride diethyl etherate (BF₃·OEt₂) (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir until TLC indicates completion (typically 1-3 hours).

  • Carefully quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution.

  • Separate the layers and extract the aqueous phase with DCM (2x).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify by flash column chromatography to yield tert-butyl 2-(1,3-dithiolan-2-yl)azetidine-1-carboxylate.

Protocol 2.2.2: Deprotection of the Thioacetal

  • Dissolve the protected azetidine (1.0 eq) in a mixture of acetonitrile and water (e.g., 9:1 v/v).

  • Add calcium carbonate (CaCO₃) (4.0 eq) followed by mercury(II) chloride (HgCl₂) (2.2 eq).

  • Stir the resulting slurry vigorously at room temperature. Monitor the reaction by TLC. The reaction can be slow and may require gentle heating.

  • Upon completion, filter the reaction mixture through a pad of Celite®, washing the pad thoroughly with ethyl acetate.

  • Wash the filtrate with saturated aqueous ammonium chloride and then brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the deprotected aldehyde. Note: Mercury-based reagents are highly toxic. Alternative, milder methods using reagents like o-iodoxybenzoic acid (IBX) or Dess-Martin periodinane may also be effective.[13]

Part 3: Strategy Selection Guide

The optimal protecting group is dictated entirely by the planned downstream reaction conditions.

Comparative Data
FeatureCyclic Acetal (1,3-Dioxolane)Cyclic Thioacetal (1,3-Dithiolane)
Formation Ethylene glycol, cat. acid (p-TsOH)1,2-Ethanedithiol, Lewis acid (BF₃·OEt₂)
Stability Stable: Base, Nucleophiles, Reductants (e.g., NaBH₄, LiAlH₄), OxidantsStable: Base, Nucleophiles, Reductants, Oxidants, Most Acids
Lability Labile: Aqueous Acid (mild to strong)Labile: Hg(II) salts, Oxidative conditions (e.g., IBX)
Orthogonality to Boc Conditional: Requires mild, carefully controlled deprotection to avoid Boc cleavage.Excellent: Deprotection conditions are non-acidic and do not affect the Boc group.
Key Advantage Common, inexpensive, non-toxic reagents.High acid stability and excellent orthogonality.
Key Disadvantage Deprotection window can be narrow.Use of toxic mercury salts or expensive reagents for deprotection.
Decision-Making Workflow

This workflow can guide the selection process based on the intended synthetic route.

q1 What is your next synthetic step? q2 Does the reaction require strong acidic conditions? q1->q2  Basic, Nucleophilic,  or Reducing Conditions q3 Do you need to deprotect the aldehyde and Boc group simultaneously? q1->q3  Acidic Conditions a1 Use Thioacetal (e.g., 1,3-Dithiolane) q2->a1 Yes a2 Use Acetal (e.g., 1,3-Dioxolane) q2->a2 No q3->a2 No (Need to retain Boc group) a3 Use Acetal and deprotect with strong acid (e.g., 1M HCl) q3->a3 Yes

Figure 2: Decision tree for selecting an aldehyde protecting group.

Conclusion

The successful manipulation of tert-butyl 2-formylazetidine-1-carboxylate requires a deliberate and strategic approach to functional group protection. While standard cyclic acetal protection is often sufficient, its conditional orthogonality with the acid-labile Boc group necessitates careful control during the deprotection step. For syntheses that require acidic conditions or demand a more robust orthogonal pairing, the use of a thioacetal provides a superior, albeit more costly and hazardous, alternative. By understanding the stability profiles of each protecting group and aligning the choice with the planned synthetic sequence, researchers can effectively harness the synthetic potential of this valuable chiral intermediate.

References

  • KPU Pressbooks. (n.d.). 2.6 Protecting Groups in Synthesis – Organic Chemistry II. Retrieved from [Link][11]

  • JoVE. (2025). Video: Acetals and Thioacetals as Protecting Groups for Aldehydes and Ketones. Retrieved from [Link][12]

  • Chemistry Steps. (n.d.). Acetals as Protecting Groups for Aldehydes and Ketones. Retrieved from [Link][9]

  • Scribd. (n.d.). Protecting Groups Alcohols and Aldehydes. Retrieved from [Link]

  • JoVE. (2025). Video: Protecting Groups for Aldehydes and Ketones: Introduction. Retrieved from [Link][10]

  • Chemistry LibreTexts. (2019). 20.11 Protecting Groups of Aldehydes. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Retrieved from [Link][5]

  • PubMed. (2001). Synthesis of aldehyde building blocks protected as acid labile N-Boc N,O-acetals: toward combinatorial solid phase synthesis of novel peptide isosteres. Retrieved from [Link]

  • National Institutes of Health. (n.d.). A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxidation of Alkynes. Retrieved from [Link][1]

  • Royal Society of Chemistry. (2017). Recent advances in synthetic facets of immensely reactive azetidines. Retrieved from [Link]

  • Sci-Hub. (1999). Chiral C2-symmetric 2,4-disubstituted azetidines as chiral ligands in the addition of diethylzinc to aldehydes. Retrieved from [Link]

  • ResearchGate. (n.d.). Functionalization of chiral azetidine‐2‐carboxylic acids. Synthesis of.... Retrieved from [Link][2]

  • Royal Society of Chemistry. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Retrieved from [Link]

  • Wikipedia. (n.d.). Protecting group. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of aldehydes by deprotection or hydrolysis. Retrieved from [Link][13]

  • Wikipedia. (n.d.). Tert-Butyloxycarbonyl protecting group. Retrieved from [Link][3]

  • National Institutes of Health. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. Retrieved from [Link][7]

  • ACS Publications. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. Retrieved from [Link]

  • MDPI. (n.d.). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Retrieved from [Link]

  • Quora. (2022). What is the protection of BOC in organic synthesis processes?. Retrieved from [Link][4]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Low Yields in Tert-butyl 2-formylazetidine-1-carboxylate Synthesis

Welcome to the technical support center for the synthesis of tert-butyl 2-formylazetidine-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals who are encountering challen...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of tert-butyl 2-formylazetidine-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges, specifically low yields, in the synthesis of this critical building block. Here, we will delve into the common pitfalls of the synthetic process and provide detailed, field-proven troubleshooting strategies to optimize your reaction outcomes.

The primary route to tert-butyl 2-formylazetidine-1-carboxylate involves the oxidation of the corresponding primary alcohol, tert-butyl 2-(hydroxymethyl)azetidine-1-carboxylate. The success of this synthesis hinges on the careful execution of this oxidation step. This guide is structured in a question-and-answer format to directly address the most pressing issues you may face.

Frequently Asked Questions (FAQs)

Q1: My yield of tert-butyl 2-formylazetidine-1-carboxylate is consistently low. What are the most likely causes?

Low yields in this synthesis are most often attributed to one or more of the following factors:

  • Choice of Oxidizing Agent: The selection of an inappropriate or suboptimal oxidizing agent is a primary cause of low yields. Some oxidants may be too harsh, leading to over-oxidation or decomposition of the starting material or product. Others may not be reactive enough to drive the reaction to completion.

  • Reaction Conditions: Temperature, reaction time, and stoichiometry are critical parameters. Deviations from optimal conditions can result in incomplete reactions or the formation of side products. For instance, Swern-type oxidations require strictly controlled low temperatures to avoid side reactions.[1][2][3]

  • Purity of Starting Materials and Reagents: The presence of impurities, especially water, in the starting alcohol, solvents, or reagents can significantly impact the efficiency of many oxidation reactions.

  • Work-up and Purification: The aldehyde product can be sensitive and may degrade during prolonged or harsh work-up and purification procedures. Inefficient extraction or chromatographic separation can also lead to product loss.

Q2: Which oxidation methods are recommended for the synthesis of tert-butyl 2-formylazetidine-1-carboxylate, and what are their pros and cons?

Several oxidation methods can be employed, each with its own set of advantages and disadvantages. The choice of method often depends on the scale of the reaction, available equipment, and the desired purity of the final product.

Oxidation MethodProsConsTypical Yields
Swern Oxidation Mild conditions, high chemoselectivity, generally good yields.[1][2][4]Requires cryogenic temperatures (-78 °C), produces foul-smelling dimethyl sulfide, and generates CO and CO2 gases.[1][2]27-85%
Dess-Martin Periodinane (DMP) Oxidation Mild, room temperature reaction, high yields, and a simple work-up.[5][6]DMP is expensive and can be shock-sensitive. The reaction produces acetic acid, which may affect acid-labile compounds.[5]80-95%
Parikh-Doering Oxidation Can be run at 0 °C to room temperature, avoiding cryogenic conditions.[7][8] It is operationally simple.[7]May require a large excess of reagents and longer reaction times for high conversion.[7]~84%[9]
IBX Oxidation High yielding and avoids the use of heavy metals.IBX has poor solubility in many organic solvents.Up to 99%[10]
Q3: I'm using the Swern oxidation and my yields are poor. What specific troubleshooting steps can I take?

The Swern oxidation, while effective, is highly sensitive to procedural details. Here’s a logical workflow to troubleshoot low yields:

Swern_Troubleshooting start Low Yield in Swern Oxidation check_temp Is the reaction maintained at -78°C throughout? start->check_temp temp_yes Yes check_temp->temp_yes Yes temp_no No check_temp->temp_no No check_reagents Are all reagents and solvents anhydrous? temp_yes->check_reagents temp_solution Ensure consistent cooling. Use a dry ice/acetone bath and monitor the internal temperature. temp_no->temp_solution temp_solution->check_reagents reagents_yes Yes check_reagents->reagents_yes Yes reagents_no No check_reagents->reagents_no No check_addition Is the addition of reagents slow and dropwise? reagents_yes->check_addition reagents_solution Use freshly distilled solvents and high-purity, anhydrous reagents. Store them under an inert atmosphere. reagents_no->reagents_solution reagents_solution->check_addition addition_yes Yes check_addition->addition_yes Yes addition_no No check_addition->addition_no No check_base Is the triethylamine added after the alcohol? addition_yes->check_base addition_solution Rapid addition can lead to localized warming and side reactions. Use a syringe pump for controlled addition. addition_no->addition_solution addition_solution->check_base base_yes Yes check_base->base_yes Yes base_no No check_base->base_no No final_check Consider purification method. base_yes->final_check base_solution The base should be added last to deprotonate the alkoxysulfonium ion and initiate the elimination. base_no->base_solution base_solution->final_check purification_solution The aldehyde can be volatile and prone to decomposition on silica gel. Consider a quick filtration through a plug of silica or distillation. final_check->purification_solution

Caption: Troubleshooting workflow for low yields in Swern oxidation.

Q4: Can I avoid using cryogenic temperatures? What are the best alternatives?

Yes, several effective oxidation methods do not require temperatures as low as -78°C.

  • Dess-Martin Periodinane (DMP) Oxidation: This is an excellent alternative that is typically run at room temperature.[5] It is known for its mildness and high yields.[5] The reaction is often complete within a few hours. Buffering the reaction with pyridine or sodium bicarbonate can be beneficial for acid-sensitive substrates as the reaction produces acetic acid.[5]

  • Parikh-Doering Oxidation: This method utilizes a sulfur trioxide pyridine complex to activate DMSO and can be performed at 0°C to room temperature.[7][8] It is a good alternative to the Swern oxidation, avoiding the use of oxalyl chloride and the associated gas evolution.[7]

Q5: My product seems to be unstable during purification. How can I minimize degradation?

Tert-butyl 2-formylazetidine-1-carboxylate can be sensitive, particularly to acidic conditions and prolonged exposure to silica gel.

  • Minimize Contact with Silica Gel: If using column chromatography, consider using a neutral support like deactivated silica gel (by adding a small percentage of triethylamine to the eluent) or alumina. A rapid filtration through a plug of silica may be sufficient to remove baseline impurities.

  • Aqueous Work-up: During the aqueous work-up, use a saturated solution of sodium bicarbonate to neutralize any acidic byproducts, especially if you have used an oxidant like DMP.

  • Temperature: Keep the product cold during and after purification. Aldehydes can be prone to air oxidation and polymerization. Storing the purified product under an inert atmosphere (nitrogen or argon) at low temperatures (-20°C) is recommended.[11]

Experimental Protocols

Protocol 1: Dess-Martin Periodinane (DMP) Oxidation

This protocol is adapted from standard literature procedures for DMP oxidations.[5][6]

  • Preparation: To a solution of tert-butyl 2-(hydroxymethyl)azetidine-1-carboxylate (1.0 eq) in anhydrous dichloromethane (DCM, ~0.1 M) in a round-bottom flask under an inert atmosphere, add sodium bicarbonate (2.0 eq).

  • Addition of DMP: Add Dess-Martin periodinane (1.2 eq) portion-wise to the stirred suspension at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by TLC or LC-MS. The reaction is typically complete within 1-3 hours.

  • Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. Stir vigorously for 15-20 minutes until the organic layer is clear.

  • Work-up: Separate the layers and extract the aqueous layer with DCM. Combine the organic layers, wash with saturated aqueous sodium bicarbonate, then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford the desired aldehyde.

Protocol 2: Parikh-Doering Oxidation

This protocol is based on established procedures for the Parikh-Doering oxidation.[7][9]

  • Preparation: Dissolve tert-butyl 2-(hydroxymethyl)azetidine-1-carboxylate (1.0 eq) and triethylamine (3.0 eq) in a mixture of anhydrous DMSO and anhydrous DCM (1:1, ~0.2 M) in a round-bottom flask under an inert atmosphere.

  • Cooling: Cool the solution to 0°C in an ice bath.

  • Addition of SO3-Pyridine Complex: Add the sulfur trioxide pyridine complex (1.5 eq) portion-wise, maintaining the internal temperature below 5°C.

  • Reaction: Stir the reaction mixture at 0°C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up: Pour the reaction mixture into a separatory funnel containing cold water and extract with ethyl acetate. Wash the combined organic layers with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Oxidation_Workflow start Starting Material: tert-butyl 2-(hydroxymethyl)azetidine-1-carboxylate oxidation Oxidation (e.g., DMP or Parikh-Doering) start->oxidation workup Aqueous Work-up & Extraction oxidation->workup purification Purification (Column Chromatography) workup->purification product Final Product: tert-butyl 2-formylazetidine-1-carboxylate purification->product

Caption: General experimental workflow for the synthesis.

Concluding Remarks

Achieving a high yield in the synthesis of tert-butyl 2-formylazetidine-1-carboxylate is a matter of careful selection of the oxidation method and meticulous control of the reaction parameters. By understanding the underlying chemistry and potential pitfalls, researchers can effectively troubleshoot and optimize their synthetic protocols. This guide provides a starting point for addressing common issues, but it is important to remember that each reaction may require fine-tuning based on the specific laboratory conditions and the purity of the reagents.

References

  • NROChemistry. Parikh-Doering Oxidation. [Link]

  • Wikipedia. Dess–Martin oxidation. [Link]

  • Wikipedia. Parikh–Doering oxidation. [Link]

  • Chemistry Steps. Dess–Martin periodinane (DMP) oxidation. [Link]

  • Wikipedia. Swern oxidation. [Link]

  • Study on synthesis of (R)-tert-butyl 4-formyl-2,2-dimethylthiazolidine-3-carboxylate.
  • A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib. PMC - NIH. [Link]

  • Swern Oxidation. organic-chemistry.org. [Link]

  • Metabolically Stable tert-Butyl Replacement. PubMed. [Link]

  • Organic Chemistry Portal. Swern Oxidation. [Link]

  • YouTube. Parikh-Doering Oxidation. [Link]

  • Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate. ResearchGate. [Link]

  • Organic Chemistry Portal. Aldehyde synthesis by oxidation of alcohols and rearrangements. [Link]

  • Master Organic Chemistry. Swern Oxidation of Alcohols To Aldehydes and Ketones. [Link]

  • Green Chemistry (RSC Publishing). Highly efficient synthesis of tert-butyl esters using (Boc)2O under solvent/base-free electromagnetic milling conditions: a new reaction model. [Link]

  • Chemistry LibreTexts. Swern oxidation. [Link]

  • Organic Chemistry Portal. tert-Butyl Esters. [Link]

  • ResearchGate. Thermal and Crystallographic Studies of tert-Butyl 2-amino-1H-1,3-benzodiazole-1-carboxylate. [Link]

Sources

Optimization

Technical Support Center: Purification of Tert-butyl 2-formylazetidine-1-carboxylate

Welcome to the technical support guide for the column chromatography purification of Tert-butyl 2-formylazetidine-1-carboxylate. This resource is designed for researchers, scientists, and drug development professionals t...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the column chromatography purification of Tert-butyl 2-formylazetidine-1-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to navigate the specific challenges associated with this compound. As a Senior Application Scientist, my goal is to provide not just protocols, but the rationale behind them, ensuring your success through a deep understanding of the system.

Troubleshooting Guide

This section addresses specific problems you may encounter during the purification process. The questions are structured to help you diagnose and solve issues methodically.

Problem 1: My yield is very low, or I can't find my compound.

Q: I've run my column, but after concentrating the expected fractions, I have little to no product. What could have gone wrong?

A: This is a frequent and frustrating issue, often pointing to one of three possibilities: compound instability, elution problems, or detection failure.

  • Compound Instability: The primary suspect is the acid-lability of the tert-butoxycarbonyl (Boc) protecting group.[1] Standard silica gel is inherently acidic and can catalyze the cleavage of the Boc group, especially with prolonged contact time.[2][3] The resulting free amine is highly polar and may remain adsorbed to the silica. Furthermore, the aldehyde functional group can also be sensitive and may undergo side reactions on the stationary phase.[4]

    • How to Verify: Before running a full column, perform a stability test. Spot your crude material on a TLC plate, let it sit for 1-2 hours, and then elute it. If you see a new, lower Rf spot (the free amine) or significant streaking from the baseline, your compound is likely degrading on the silica.[5]

    • Solution: Deactivate the silica gel. This is achieved by flushing the packed column with an eluent mixture containing a small amount of a volatile base, typically 1% triethylamine (NEt₃), before loading your sample.[6] Alternatively, consider using a less acidic stationary phase like neutral alumina.[5]

  • Elution Issues: Your compound may have eluted much earlier or later than anticipated.

    • Came off in the solvent front: If your chosen solvent system is too polar, the compound will have a very high Rf and elute with the solvent front, often mixing with nonpolar impurities. Always check the first few fractions collected.[5]

    • Still on the column: If the solvent system is not polar enough, your compound may still be adsorbed to the top of the column.

    • Dilute Fractions: It's possible the compound did elute, but it is spread across many fractions at a low concentration, making it difficult to detect by TLC. Try combining and concentrating a wider range of fractions where you expected to see your product.[5]

  • Detection Failure: If you are using a UV lamp for TLC visualization and your compound has a weak chromophore, you may not see it. Use a more universal visualization method, such as staining with potassium permanganate (KMnO₄) or p-anisaldehyde solution, which will react with the aldehyde or carbamate group.

Below is a workflow to guide your troubleshooting process for low or no yield.

G start Start: Low/No Yield check_stability Run Silica Stability TLC Test (Spot, wait 1-2h, elute) start->check_stability degradation Degradation Observed? (New spots, streaking) check_stability->degradation deactivate Solution: Deactivate Silica (1% NEt3 in eluent) or Use Alumina degradation->deactivate Yes no_degradation No Degradation degradation->no_degradation No check_fractions Combine & Concentrate All Fractions no_degradation->check_fractions compound_found Compound Found? check_fractions->compound_found yes_found Success: Compound was diluted or eluted unexpectedly compound_found->yes_found Yes not_found No Compound Found compound_found->not_found No check_tlc_stain Re-run TLC with a Chemical Stain (e.g., KMnO4) not_found->check_tlc_stain stain_visible Spot Visible with Stain? check_tlc_stain->stain_visible uv_issue Root Cause: UV detection was insufficient. Use stain for fractions. stain_visible->uv_issue Yes reassess Root Cause: Compound did not load or remains strongly bound. Re-evaluate loading & solvent. stain_visible->reassess No

Caption: Troubleshooting workflow for low product yield.

Problem 2: My compound is streaking or tailing badly.

Q: On my TLC plate and during the column run, the spot for my product is not round but is elongated or "tails." Why is this happening and how can I fix it?

A: Peak tailing is typically caused by secondary, non-ideal interactions between your compound and the stationary phase, overloading, or issues with the mobile phase.

  • Acid-Base Interactions: As mentioned, the Boc-protected amine can interact with acidic sites on the silica. This can lead to a portion of the molecules being retained more strongly, causing tailing.

    • Solution: Adding 1% triethylamine to your mobile phase will neutralize these acidic sites and lead to much sharper, more symmetrical peaks.[6]

  • Overloading: Applying too much sample to the column is a common cause of tailing and poor separation. The stationary phase becomes saturated, and the excess compound travels faster, leading to broad, asymmetric bands.

    • Solution: A general rule of thumb for flash chromatography is to load no more than 1 g of crude material for every 20-40 g of silica gel. If your separation is difficult (impurities are close to your product), you should use an even higher ratio (e.g., 1:100).

  • Sample Solubility: If your compound is not fully soluble in the mobile phase, it can precipitate at the top of the column and then slowly redissolve as the column runs, causing significant tailing.

    • Solution: Ensure your sample is fully dissolved before loading. If it has poor solubility in your chosen eluent, use a dry loading technique.[7] (See Protocol 2).

Problem 3: I can't separate my product from a close-running impurity.

Q: I have an impurity that has a very similar Rf to my product. How can I improve the resolution?

A: Improving resolution requires optimizing the "selectivity" of your chromatographic system, which refers to its ability to differentiate between two compounds.

  • Fine-Tune the Mobile Phase: The key is to change the chemical nature of the eluent. Instead of just increasing or decreasing the percentage of your strong solvent (e.g., ethyl acetate), try a different solvent system altogether. The "solvent triangle" for normal phase chromatography consists of a nonpolar solvent (like hexanes or heptane), a polar aprotic solvent (like ethyl acetate or dichloromethane), and a polar protic solvent (like methanol or isopropanol). If you are using a hexanes/ethyl acetate system, try switching to a dichloromethane/methanol system. This changes the specific interactions (e.g., hydrogen bonding, dipole-dipole) between your compounds, the mobile phase, and the stationary phase, often dramatically altering the relative separation.

  • Reduce the Elution Strength: A lower Rf value on TLC (ideally between 0.2-0.3 for the target compound) generally provides the best conditions for separation on a column.[6] If your target Rf is 0.5, reduce the polarity of your mobile phase. This will cause all compounds to move slower and spend more time interacting with the stationary phase, allowing for better separation.

  • Improve Column Packing and Loading: A poorly packed column with channels or cracks will ruin any separation. Ensure your silica bed is level, well-compacted, and free of air bubbles. Load your sample in as narrow a band as possible.[7]

Below is a conceptual diagram illustrating the potential degradation of the target molecule on an acidic silica surface.

Caption: Potential degradation pathway on acidic silica gel.

Frequently Asked Questions (FAQs)

Q1: What are the key properties of Tert-butyl 2-formylazetidine-1-carboxylate that I should be aware of?

A: This molecule has a molecular weight of 185.22 g/mol .[8] It is a viscous liquid at room temperature. Its structure contains two key features relevant to chromatography:

  • A moderately polar core: The aldehyde and carbamate groups make it more polar than simple hydrocarbons but less polar than a free amino alcohol.

  • An acid-sensitive Boc group: This is the most critical feature. The tert-butyl carbamate is readily cleaved by strong acids and can even be sensitive to the inherent acidity of silica gel.[9][10]

Q2: What is a good starting point for developing a mobile phase for this compound?

A: The goal is to find a solvent system that gives your target compound an Rf value of approximately 0.2-0.3 on a TLC plate.[6] This provides the optimal balance between elution time and separation efficiency. Below are recommended starting conditions.

ParameterRecommendationRationale
Stationary Phase Silica Gel (60 Å, 230-400 mesh)Standard, cost-effective choice for normal-phase chromatography.
Primary Eluent System Hexanes / Ethyl AcetateA good starting point for moderately polar compounds. Start with a 70:30 (Hex:EtOAc) ratio and adjust as needed.
Alternative Eluent System Dichloromethane / MethanolUseful if separation is poor in Hex/EtOAc. Start with 98:2 (DCM:MeOH). Offers different selectivity.[11]
Target Rf Value 0.2 - 0.3Provides the best chance for good separation from impurities during the column run.[6]
Additive (if needed) 1% Triethylamine (NEt₃)Add to the mobile phase if tailing or degradation is observed on TLC to neutralize acidic silica sites.

Q3: Should I use wet packing or dry packing for my column?

A: Both methods work well. Wet packing (slurry packing) is the traditional and often most reliable method for achieving a homogenous, well-packed column. Dry packing can be faster but carries a higher risk of forming channels or cracks if not done carefully. For most applications, wet packing is recommended.

Q4: How should I load my sample onto the column?

A: You have two main options: wet loading or dry loading.

  • Wet Loading: This is suitable if your crude product dissolves easily in a minimal amount of the mobile phase (or a slightly more polar solvent). The key is to use the absolute minimum volume of solvent to create a concentrated solution, which is then carefully pipetted onto the top of the silica bed.[7]

  • Dry Loading (Recommended for this compound): This method is superior if your compound has poor solubility in the eluent or if you need the sharpest possible starting band for a difficult separation. The crude material is pre-adsorbed onto a small amount of silica gel, the solvent is evaporated, and the resulting free-flowing powder is added to the top of the column. This technique prevents issues related to the choice of loading solvent.[7]

Experimental Protocols

Protocol 1: Wet (Slurry) Packing a Flash Chromatography Column
  • Preparation: Select a column of appropriate size for your sample amount (e.g., a 40g silica column for up to 1-2g of crude material). Ensure the column is clean, dry, and clamped securely in a vertical position.

  • Add Sand and Eluent: Place a small plug of cotton or glass wool at the bottom of the column if it doesn't have a frit. Add a ~1 cm layer of sand. Fill the column about one-third full with your starting mobile phase (e.g., 70:30 Hexanes:EtOAc).

  • Prepare the Slurry: In a separate beaker, measure the required amount of silica gel. Add your mobile phase to the silica gel until you have a smooth, pourable slurry that is not too thick or too thin.

  • Pack the Column: Pour the slurry into the column in a single, continuous motion. Use a funnel to prevent spilling. Gently tap the side of the column with a piece of rubber tubing to help the silica settle evenly and dislodge any air bubbles.

  • Pressurize: Once the silica has settled, open the stopcock and use gentle pressure from an air or nitrogen line to force the excess solvent through the column until the solvent level is just above the top of the silica bed. Crucially, never let the silica bed run dry from this point forward. [7]

  • Finalize: Add another ~1 cm layer of sand on top of the silica bed to prevent it from being disturbed during solvent addition and sample loading.

Protocol 2: Dry Loading the Sample
  • Dissolve Sample: In a small round-bottom flask, dissolve your crude Tert-butyl 2-formylazetidine-1-carboxylate in a suitable solvent like dichloromethane or ethyl acetate.

  • Adsorb onto Silica: Add a small amount of silica gel to the flask (typically 2-3 times the mass of your crude material).

  • Evaporate Solvent: Swirl the flask to ensure the material is evenly mixed. Remove the solvent completely using a rotary evaporator until you are left with a dry, free-flowing powder. If it remains oily, add more silica and repeat.[7]

  • Load the Column: Carefully add the silica-adsorbed sample powder to the top of the packed column, directly onto the protective layer of sand.

  • Run the Column: Gently add your mobile phase, pressurize the column, and begin collecting fractions.

References

  • University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. [Link]

  • CJCU. Selective Deprotection of N-Boc Catalyzed by Silica Gel. Chemical Journal of Chinese Universities, 2006. [Link]

  • ChemistryViews. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. 2012. [Link]

  • Semantic Scholar. Evaluation of Ternary Mobile Phases for the Analysis of Carbonyl Compound Derivatives using High-Performance Liquid Chromatography. [Link]

  • Welch Materials. Mobile Phase Selection in Method Development: How to Optimize. 2023. [Link]

  • Apelqvist, T., & Wensbo, D. Selective Removal of the N-BOC Protective Group using Silica Gel at Low Pressure. Tetrahedron Letters, 1996.
  • ALWSCI. Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. 2024. [Link]

  • Waters Blog. Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. 2023. [Link]

  • Organic Syntheses. (2S)-2-[(tert-BUTOXYCARBONYL)AMINO]-4-[(2,2-DIMETHYL-4,6-DIOXO-1,3-DIOXAN-5-YL)CARBAMOYL]BUTANOIC ACID tert-BUTYL ESTER. Org. Synth. 2005, 81, 233. [Link]

  • ResearchGate. Stability of N-BOC-group during RP-chromatography with eluent ACN/H2O/TFA? 2012. [Link]

  • ResearchGate. What is a good way to select mobile phase in chromatography? 2013. [Link]

  • ACS Publications. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development, 2021. [Link]

  • Organic Syntheses. SYNTHESIS OF A PROTECTED, FUNCTIONALIZED AZETIDINE FOR THE PREPARATION OF A NOVEL CLASS OF CONFORMATIONALLY CONSTRAINED AMINO ACIDS. Org. Synth. 2009, 86, 287. [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

  • Scheme 1: Aldehydes and ketones are reduced by 1 when silica gel is added. [Link]

  • Organic Chemistry Portal. tert-Butyl Esters. [Link]

  • Atlantis Press. Study on synthesis of (R)-tert-butyl 4-formyl-2,2-dimethylthiazolidine-3-carboxylate. 2nd International Conference on Machinery, Materials Engineering, Chemical Engineering and Biotechnology (MMECEB 2015).
  • Acmec Biochemical. 177947-96-5[tert-Butyl 3-formylazetidine-1-carboxylate]. [Link]

  • Organic Syntheses. A THREE-STEP PREPARATION OF ENANTIOPURE DI(tert-BUTYL) (2S,4S)-4-HYDROXY-6-OXO-1,2-PIPERIDINEDICARBOXYLATE FROM Boc-L-ASPARTIC ACID α-tert-BUTYL ESTER. Org. Synth. 2005, 82, 109. [Link]

  • ResearchGate. Thermal and Crystallographic Studies of tert-Butyl 2-amino-1H-1,3-benzodiazole-1-carboxylate. 2017. [Link]

Sources

Troubleshooting

Technical Support Center: Formylation of N-Boc-Azetidine

Welcome to the technical support center for the formylation of N-Boc-azetidine. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this specif...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the formylation of N-Boc-azetidine. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this specific chemical transformation. My goal is to provide you with in-depth, field-proven insights to troubleshoot common issues and optimize your experimental outcomes. This is not a rigid protocol, but a dynamic guide structured to address the nuanced challenges you may face.

Introduction: The Challenge of Formylating N-Boc-Azetidine

The formylation of N-Boc-azetidine, with the goal of introducing a formyl group onto a ring carbon (C-formylation), is a non-trivial synthetic step. The inherent chemical properties of the N-Boc protecting group and the strained azetidine ring create a landscape where side reactions are not just possible, but often predominant. This guide will dissect these challenges, offering explanations for their occurrence and strategies for their mitigation.

Frequently Asked Questions (FAQs)

Q1: I attempted a Vilsmeier-Haack formylation on N-Boc-azetidine and did not isolate the desired C-formylated product. What likely happened?

A: Under standard Vilsmeier-Haack conditions (e.g., DMF/POCl₃), you are likely encountering two primary, competing side reactions: N-Boc deprotection and subsequent azetidine ring-opening . The acidic nature of the Vilsmeier reagent and the reaction conditions are harsh enough to cleave the acid-labile Boc group.[1] Once deprotected, the azetidine nitrogen can be protonated, activating the strained ring towards nucleophilic attack and subsequent cleavage.[2] Direct electrophilic attack on the electron-deficient C-H bonds of the azetidine ring is electronically disfavored.

Q2: Is it possible to achieve C-formylation on the N-Boc-azetidine ring?

A: Direct C-formylation via electrophilic substitution is challenging due to the non-aromatic, electron-poor nature of the azetidine ring. A more successful, albeit indirect, approach involves the deprotonation of a C-H bond to form a carbanion, which can then react with an electrophilic formylating agent. This is typically achieved through α-lithiation.[3]

Q3: My mass spectrometry results show a product with a lower molecular weight than my starting material. What could this be?

A: A common lower molecular weight byproduct is the deprotected azetidine (azetidine hydrochloride or trifluoroacetate, depending on your workup). This indicates that the primary reaction was the cleavage of the N-Boc group.

Q4: I see multiple products in my crude NMR. How can I identify them?

A: Besides the starting material and potentially the desired product, you should look for signatures of:

  • Deprotected Azetidine: The disappearance of the characteristic tert-butyl signal (~1.4 ppm) in the ¹H NMR spectrum is a key indicator.

  • Ring-Opened Products: These will show more complex splitting patterns and potentially new functional groups (e.g., aldehydes, amines, chlorides) depending on the reaction conditions and workup. Detailed 2D NMR (COSY, HSQC) and mass spectrometry are essential for full characterization.[4][5]

Troubleshooting Guide: Common Issues and Solutions

Issue 1: Predominant N-Boc Deprotection

Symptom: The major product isolated is azetidine salt, with little to no formylation observed.

Causality: The N-Boc (tert-butoxycarbonyl) group is notoriously sensitive to acidic conditions.[1] Formylating reagents like the Vilsmeier reagent (formed from DMF and POCl₃) or reactions employing strong acids will readily cleave the Boc group, leading to the formation of a tert-butyl cation, carbon dioxide, and the free amine.[6]

Troubleshooting Protocol:

  • Reagent Selection:

    • Avoid classic Vilsmeier-Haack conditions.

    • Consider milder, non-acidic formylating agents. However, be aware that the reactivity of these agents towards the azetidine ring may be low.

    • A more viable strategy is to pursue a two-step lithiation/formylation sequence.

  • Alternative Synthetic Strategy: α-Lithiation and Formylation

    • Step 1: α-Lithiation: Treat N-Boc-azetidine with a strong base such as s-BuLi in the presence of a ligand like TMEDA at low temperatures (-78 °C) to generate the α-lithiated intermediate.[6][7]

    • Step 2: Electrophilic Quench: Introduce a formylating agent like DMF to the reaction mixture to trap the carbanion.

    • Workup: Careful aqueous workup is required to hydrolyze the resulting intermediate to the aldehyde.

Table 1: Comparison of Formylation Strategies

StrategyReagentsCommon Outcome with N-Boc-AzetidineRecommendation
Vilsmeier-HaackDMF, POCl₃N-Boc Deprotection, Ring OpeningNot Recommended
Duff ReactionHexamethylenetetramine, AcidN-Boc Deprotection, Ring OpeningNot Recommended
α-Lithiation/Formylations-BuLi/TMEDA, then DMFPotential for C-FormylationRecommended Approach
Issue 2: Azetidine Ring Opening

Symptom: Complex mixture of products, often polymeric material. Mass spectrometry may indicate the addition of solvent or reagent fragments to a C₃-amine backbone.

Causality: The azetidine ring possesses significant ring strain (approx. 25.4 kcal/mol).[7] Under acidic conditions, particularly after N-Boc deprotection, the nitrogen atom can be protonated, forming a highly reactive azetidinium ion. This species is susceptible to nucleophilic attack, leading to ring cleavage.[2][5] The nucleophile can be a chloride ion (from POCl₃), a solvent molecule, or another azetidine molecule (leading to polymerization).

Troubleshooting Protocol:

  • Strictly Anhydrous and Inert Conditions: Moisture can facilitate the formation of acidic byproducts and participate in ring-opening.

  • Low Temperatures: Maintain low temperatures throughout the reaction to minimize the rate of decomposition pathways.

  • Choice of N-Protecting Group: If C-formylation is essential and acidic conditions cannot be avoided, consider replacing the N-Boc group with a more acid-stable protecting group, such as N-Cbz (carboxybenzyl) or a sulfonyl group (e.g., tosyl). However, be aware that these groups require different deprotection strategies.[8]

Diagram 1: Competing Reaction Pathways in the Formylation of N-Boc-Azetidine

G cluster_desired Desired (Challenging) Pathway cluster_side Dominant Side Reactions start N-Boc-Azetidine c_formyl N-Boc-C-Formyl-Azetidine start->c_formyl Direct C-Formylation (Low Yield) deprotection N-Boc Deprotection start->deprotection Acidic Conditions reagent Formylating Agent (e.g., Vilsmeier) azetidinium Azetidinium Ion deprotection->azetidinium Protonation ring_opening Azetidine Ring Opening final_products Ring-Opened Products / Polymers ring_opening->final_products azetidinium->ring_opening Nucleophilic Attack

Caption: Competing pathways during N-Boc-azetidine formylation.

Diagram 2: Troubleshooting Workflow for Failed Formylation

G cluster_analysis Analyze Crude Reaction Mixture cluster_diagnosis Diagnose Primary Issue cluster_solution Implement Solution start Formylation of N-Boc-Azetidine Fails nmr ¹H NMR Analysis start->nmr ms Mass Spectrometry start->ms no_boc Boc Signal Absent? (Deprotection) nmr->no_boc complex_mix Complex Mixture/ Polymerization? (Ring Opening) nmr->complex_mix starting_material Only Starting Material? (No Reaction) nmr->starting_material ms->no_boc ms->complex_mix no_boc->complex_mix No protecting_group Change N-Protecting Group (e.g., Cbz, Tosyl) no_boc->protecting_group Yes complex_mix->starting_material No lithiation Switch to α-Lithiation/ Formylation Strategy complex_mix->lithiation Yes starting_material->lithiation No milder_cond Use Milder Conditions/ Reagents (Low Yield Risk) starting_material->milder_cond Yes

Caption: Troubleshooting workflow for N-Boc-azetidine formylation.

Concluding Remarks

The formylation of N-Boc-azetidine is a prime example of how the inherent properties of a substrate can dictate the outcome of a reaction. Direct C-formylation is often overshadowed by facile deprotection and ring-opening side reactions, particularly under acidic conditions. A successful strategy often requires moving away from traditional electrophilic substitution methods and towards a directed deprotonation-electrophile trapping sequence. Careful analysis of your reaction outcomes, guided by the principles outlined in this document, will be key to developing a robust synthetic route.

References

  • O'Brien, P., & Childs, A. C. (2014). Amine Protection/α-Activation with the tert-Butoxythiocarbonyl Group: Application to Azetidine Lithiation–Electrophilic Substitution. Organic Letters, 17(1), 138-141. Available from: [Link]

  • Jalce, G., & Couty, F. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry, 19(15), 3293-3305. Available from: [Link]

  • Couty, F., & Evano, G. (2015). Easy access to constrained peptidomimetics and 2,2-disubstituted azetidines by unexpected reactivity profile of α-lithiated N-Boc-azetidines. Chemical Communications, 51(85), 15588-15591. Available from: [Link]

  • Couty, F., & Evano, G. (2014). Generation and Electrophile Trapping of N-Boc-2-lithio-2-azetine. Organic Letters, 16(3), 872-875. Available from: [Link]

  • MDPI. (2022). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. Molecules, 27(19), 6529. Available from: [Link]

  • Royal Society of Chemistry. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(39), 23253-23259. Available from: [Link]

  • ACS Publications. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters, 12(10), 1606-1611. Available from: [Link]

  • ResearchGate. (2021). Degradation Products of Azetidine Core G334089 - Isolation, Structure Elucidation and Pathway. Available from: [Link]

  • Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES, 84(1), 223-264. Available from: [Link]

  • PubMed. (2021). Degradation products of azetidine core G334089 - Isolation, structure elucidation and pathway. Available from: [Link]

Sources

Optimization

Technical Support Center: Optimization of Reaction Conditions for Tert-butyl 2-formylazetidine-1-carboxylate

Prepared by the Office of the Senior Application Scientist Welcome to the technical support center for the synthesis and optimization of Tert-butyl 2-formylazetidine-1-carboxylate. This guide is designed for researchers,...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for the synthesis and optimization of Tert-butyl 2-formylazetidine-1-carboxylate. This guide is designed for researchers, chemists, and drug development professionals who are utilizing this critical chiral building block. We understand the nuances and challenges involved in its synthesis, primarily through the oxidation of its corresponding alcohol precursor, (tert-butyl 2-(hydroxymethyl)azetidine-1-carboxylate). This document provides in-depth, field-tested insights in a direct question-and-answer format to help you troubleshoot common issues and optimize your reaction conditions for maximum yield, purity, and reproducibility.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level strategic questions you might have before or during your experimental design phase.

Q1: What are the most reliable methods for synthesizing Tert-butyl 2-formylazetidine-1-carboxylate?

The synthesis almost universally proceeds via the oxidation of the primary alcohol, (tert-butyl 2-(hydroxymethyl)azetidine-1-carboxylate). To avoid over-oxidation to the carboxylic acid, mild and selective oxidizing agents are required. The two most trusted and widely adopted methods in the field are the Swern oxidation and the Dess-Martin Periodinane (DMP) oxidation .[1][2][3] Both methods are known for their mild conditions and high chemoselectivity, making them suitable for sensitive substrates.[1][4]

Q2: Which oxidation method should I choose: Swern or Dess-Martin?

This is a critical decision that depends on your laboratory's capabilities, the scale of your reaction, and the presence of other sensitive functional groups. Neither method is universally "better"; they offer a trade-off between operational complexity, reagent handling, and byproduct management.

To assist your decision, we've compiled a comparative analysis:

FeatureSwern OxidationDess-Martin Periodinane (DMP) Oxidation
Primary Reagents Dimethyl sulfoxide (DMSO), Oxalyl Chloride, Triethylamine (or other hindered base)Dess-Martin Periodinane (a hypervalent iodine reagent)
Temperature Requires cryogenic temperatures, strictly maintained at -78 °C.[2][5]Typically runs at room temperature.[1][6]
Reaction Time Generally rapid, often complete within hours.[7]Very fast, often complete in under an hour.[6]
Key Advantages Reagents are inexpensive and common. High yields are achievable.Extremely mild (neutral pH), simplified workup, high chemoselectivity, and tolerates a wide range of sensitive functional groups.[1][4]
Key Disadvantages Operational Complexity: Strict temperature control is critical to prevent side reactions.[2] Byproducts: Generates toxic carbon monoxide gas and notoriously foul-smelling dimethyl sulfide (DMS).[5][8] Safety: Must be performed in a well-ventilated fume hood.Reagent Cost & Safety: DMP is more expensive than Swern reagents and can be potentially explosive under certain conditions.[1] Byproducts: Workup requires removal of iodine-containing byproducts.
Ideal Use Case Large-scale synthesis where cost is a primary driver and appropriate cooling/ventilation is available.Small-to-medium scale synthesis, especially with acid-sensitive or complex molecules where ease of operation and mild conditions are paramount.
Q3: How stable is the final product, Tert-butyl 2-formylazetidine-1-carboxylate?

The stability of the final aldehyde product is a critical consideration for storage and downstream applications.

  • Aldehyde Reactivity: Like many aldehydes, this compound can be susceptible to slow air oxidation to the corresponding carboxylic acid.

  • Racemization Risk: The proton on the carbon bearing the formyl group (the C2 position) is stereochemically sensitive. Exposure to strong bases or even prolonged contact with chromatography media like silica gel can potentially lead to epimerization.

  • Boc-Group Lability: The tert-butoxycarbonyl (Boc) protecting group is stable to the mild oxidation conditions but is highly sensitive to acid. Any acidic workup conditions must be avoided.[9]

Storage Recommendation: For maximum integrity, the purified product should be stored as a solution in an inert solvent or neat under an inert atmosphere (Argon or Nitrogen) at low temperatures (freezer, -20°C).[10][11][12]

Q4: What are the most critical safety precautions for these oxidation reactions?

For Swern Oxidation:

  • Gas Evolution: The reaction of DMSO with oxalyl chloride produces carbon monoxide (CO) and carbon dioxide (CO2).[5] This reaction must be performed in a certified chemical fume hood to prevent toxic gas inhalation.

  • Cryogenic Temperatures: Handling dry ice and acetone baths (-78 °C) requires appropriate personal protective equipment (PPE), including cryogenic gloves and safety glasses.

  • Stench: The byproduct dimethyl sulfide (DMS) has an extremely unpleasant and pervasive odor.[5] All glassware should be quenched and cleaned with bleach or an oxidizing solution to neutralize the smell.[5]

For Dess-Martin Periodinane (DMP) Oxidation:

  • Explosive Potential: DMP is known to be sensitive to shock and may decompose explosively upon heating.[1] Avoid grinding the solid reagent and handle it with care.

  • Reagent Purity: Use DMP from a reputable supplier. Impurities can affect reactivity and safety.

Section 2: Troubleshooting Guide

This section is formatted to address specific problems you may encounter during your experiment.

Problem: Low or No Product Yield

Q: My reaction is complete, but the TLC/LC-MS analysis shows a low yield of the desired aldehyde and a significant amount of unreacted starting alcohol. What went wrong?

This is the most common issue and usually points to a problem with reagent activity or reaction setup.

For Swern Oxidation:

  • Cause: Inactive Oxalyl Chloride/DMSO. Oxalyl chloride is highly sensitive to moisture. Ensure you are using a fresh bottle or a properly stored aliquot. DMSO must be anhydrous.

  • Cause: Incorrect Order of Addition. The alcohol must be added after the initial reaction between DMSO and oxalyl chloride has formed the active electrophile. Adding all reagents at once will not work.

  • Cause: Insufficient Reagent Equivalents. Typically, 1.1-1.5 equivalents of oxalyl chloride and 2-3 equivalents of DMSO are used. Ensure your stoichiometry is correct.

  • Cause: Temperature Too High. If the temperature rises above -60 °C before the addition of the base, the active intermediate can decompose.[5]

For DMP Oxidation:

  • Cause: Inactive DMP. DMP can degrade over time, especially if not stored properly in a cool, dry place. A visual sign of degradation can be a yellowish tint.

  • Cause: Insufficient Equivalents. While often used in slight excess (1.1-1.5 equivalents), ensure you are using enough reagent to drive the reaction to completion.

  • Cause: Presence of Water. While some reports suggest water can accelerate the reaction, using an anhydrous solvent like dichloromethane (DCM) is standard practice.[6] Gross amounts of water can interfere.

Problem: Multiple Byproducts Observed

Q: My crude reaction mixture shows several unexpected spots on the TLC plate. What are these byproducts and how can I prevent them?

Byproduct formation is typically a result of incorrect temperature control or non-optimal stoichiometry.

For Swern Oxidation:

  • Primary Suspect: Pummerer Rearrangement Byproduct. If the reaction temperature is not kept sufficiently low, a side reaction can occur.[2]

    • Solution: Maintain a strict temperature of -78 °C throughout the addition steps. Use a properly insulated bath and monitor the internal reaction temperature.

  • Primary Suspect: Epimerization. The use of triethylamine as a base can sometimes cause epimerization at the carbon adjacent to the newly formed carbonyl group.[5]

    • Solution: Use a bulkier, non-nucleophilic base such as diisopropylethylamine (DIPEA) to minimize this side reaction.[5]

For DMP Oxidation:

  • Primary Suspect: Acid-catalyzed byproducts. The reaction produces two equivalents of acetic acid, which can be problematic for acid-sensitive substrates.[6]

    • Solution: Buffer the reaction by adding 2-4 equivalents of a mild base like sodium bicarbonate or pyridine. This is particularly important if your molecule has other acid-labile groups.[6]

Problem: Difficult Purification

Q: I'm having trouble isolating a pure product via column chromatography. What are the best practices?

Purifying aldehydes can be challenging due to their reactivity.

  • Workup is Key: Before chromatography, ensure your workup procedure has effectively removed the majority of the byproducts. For DMP, this involves filtering out the reduced iodine species. For Swern, a mild aqueous wash is necessary to remove salts and residual DMSO.

  • Silica Gel Considerations: Aldehydes can sometimes streak or decompose on standard silica gel.

    • Solution 1: Deactivate the silica gel by pre-treating it with your eluent system containing a small amount (0.5-1%) of triethylamine. This neutralizes acidic sites on the silica.

    • Solution 2: Run the column quickly. Do not let the product sit on the column for an extended period. Use flash chromatography with positive pressure.

  • Product Volatility: While not extremely volatile, some product loss can occur under high vacuum. Concentrate your fractions carefully using a rotary evaporator with controlled temperature and pressure.

Section 3: Optimized Experimental Protocols

These protocols represent validated starting points for your optimization. Always perform reactions on a small scale first to fine-tune conditions for your specific setup.

Protocol A: Dess-Martin Periodinane (DMP) Oxidation

This protocol is recommended for its mildness and operational simplicity.

Materials:

  • (tert-butyl 2-(hydroxymethyl)azetidine-1-carboxylate) (1.0 eq)

  • Dess-Martin Periodinane (1.2 eq)

  • Anhydrous Dichloromethane (DCM)

  • Sodium Bicarbonate (NaHCO₃) (optional, but recommended, 2.0 eq)

  • Saturated aqueous Sodium Thiosulfate (Na₂S₂O₃)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃)

Step-by-Step Procedure:

  • To a round-bottom flask under an Argon or Nitrogen atmosphere, add the starting alcohol (1.0 eq) and anhydrous DCM (to make a ~0.1 M solution).

  • If using, add solid sodium bicarbonate (2.0 eq) to the solution.

  • With vigorous stirring, add the Dess-Martin Periodinane (1.2 eq) portion-wise at room temperature. A mild exotherm may be observed.

  • Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 30-60 minutes.

  • Workup:

    • Dilute the reaction mixture with an equal volume of diethyl ether.

    • Pour the mixture into a separatory funnel containing saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃ (1:1 ratio).

    • Shake vigorously until the organic layer is colorless. The thiosulfate quenches any excess DMP and helps dissolve the iodine byproducts.

    • Separate the layers. Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude oil by flash column chromatography on silica gel (a typical eluent is a gradient of ethyl acetate in hexanes).

Protocol B: Swern Oxidation

This protocol is cost-effective for larger scales but requires strict temperature control.

Materials:

  • Anhydrous Dimethyl Sulfoxide (DMSO) (2.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • Oxalyl Chloride (1.5 eq)

  • (tert-butyl 2-(hydroxymethyl)azetidine-1-carboxylate) (1.0 eq)

  • Diisopropylethylamine (DIPEA) or Triethylamine (Et₃N) (5.0 eq)

Step-by-Step Procedure:

  • Set up a three-neck flask with a thermometer, an addition funnel, and a nitrogen inlet.

  • Charge the flask with oxalyl chloride (1.5 eq) and anhydrous DCM (to make a ~0.5 M solution).

  • Cool the flask to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of anhydrous DMSO (2.5 eq) in DCM dropwise via the addition funnel, ensuring the internal temperature does not rise above -65 °C. Stir for 15 minutes after addition.

  • Slowly add a solution of the starting alcohol (1.0 eq) in DCM dropwise, again maintaining the temperature below -65 °C. Stir for 30-45 minutes.

  • Slowly add the base (DIPEA or Et₃N, 5.0 eq) dropwise. A white precipitate (the amine hydrochloride salt) will form.

  • After stirring for another 30 minutes at -78 °C, remove the cooling bath and allow the reaction to warm to room temperature.

  • Workup:

    • Quench the reaction by adding water.

    • Transfer to a separatory funnel and extract the product with DCM (3x).

    • Combine the organic layers and wash with a mild acid (e.g., 1M KHSO₄) to remove excess amine, followed by saturated NaHCO₃ and brine.

    • Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Section 4: Visual Guides & Data
Diagram 1: Decision Workflow for Oxidation Method Selection

Oxidation_Method_Selection start Start: Need to Oxidize (R)-CH2OH to (R)-CHO q_scale Reaction Scale > 10g? start->q_scale q_cooling Cryogenic Bath (-78°C) Readily Available? q_scale->q_cooling Yes (Cost is a factor) q_sensitive Substrate has other acid-sensitive groups? q_scale->q_sensitive No (Small/Medium Scale) q_cooling->q_sensitive No swern Preferred Method: Swern Oxidation q_cooling->swern Yes dmp Preferred Method: DMP Oxidation q_sensitive->dmp No dmp_buffered Preferred Method: Buffered DMP Oxidation (add NaHCO3) q_sensitive->dmp_buffered Yes

Caption: Decision tree for selecting the optimal oxidation method.

Diagram 2: Troubleshooting Workflow for Low Yield

Troubleshooting_Low_Yield start Problem: Low Product Yield check_sm TLC/LC-MS Analysis: Starting Material (SM) Remaining? start->check_sm sm_yes High SM Remaining check_sm->sm_yes Yes sm_no Low SM Remaining (Complex Mixture) check_sm->sm_no No cause_reagent Potential Cause: Inactive/Degraded Reagents or Insufficient Equivalents sm_yes->cause_reagent cause_temp Potential Cause (Swern): Incorrect Temperature Control (> -60°C) sm_yes->cause_temp cause_side_reactions Potential Cause: Decomposition / Side Reactions sm_no->cause_side_reactions solution_reagent Solution: - Use fresh, anhydrous reagents. - Verify stoichiometry (use 1.2-1.5x excess oxidant). cause_reagent->solution_reagent solution_temp Solution: - Use well-insulated bath. - Monitor internal reaction temp. - Slow, dropwise additions. cause_temp->solution_temp solution_side_reactions Solution: - Swern: Check temp, consider bulkier base (DIPEA). - DMP: Add NaHCO3 buffer to prevent acid catalysis. cause_side_reactions->solution_side_reactions

Caption: A logical workflow for diagnosing the root cause of low reaction yields.

References
  • Dess, D. B.; Martin, J. C. (1983). Readily accessible 12-I-5 oxidant for the conversion of primary and secondary alcohols to aldehydes and ketones. J. Org. Chem. 48 (22): 4155–4156. [Link]

  • ResearchGate. Optimization of reaction conditions. [Link]

  • Wikipedia. Dess–Martin periodinane. [Link]

  • Wikipedia. Swern oxidation. [Link]

  • Chemistry Steps. Dess–Martin periodinane (DMP) oxidation. [Link]

  • ResearchGate. Optimization of the reaction conditions for the selective formation of 2a or 3a. [Link]

  • Organic Syntheses. SYNTHESIS OF ENANTIOPURE DI(TERT-BUTYL) (2S,4S)-4-HYDROXY-6-OXO-1,2-PIPERIDINEDICARBOXYLATE. [Link]

  • Master Organic Chemistry. Swern Oxidation of Alcohols To Aldehydes and Ketones. [Link]

  • Organic Chemistry Portal. Swern Oxidation. [Link]

  • BYJU'S. Byproducts Produced in Swern Oxidation. [Link]

  • Organic Syntheses. SYNTHESIS AND RU(II)-BINAP REDUCTION OF A KETOESTER DERIVED FROM HYDROXYPROLINE. [Link]

  • PubMed Central (PMC). Synthesis and Biological Evaluation of tert-Butyl Ester and Ethyl Ester Prodrugs of L-γ-Methyleneglutamic Acid Amides for Cancer. [Link]

  • ResearchGate. Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate. [Link]

  • Organic Chemistry Portal. Swern Oxidation. [Link]

  • Organic Chemistry Portal. tert-Butyl esters. [Link]

  • MDPI. Optimization of the Reaction Conditions for the Synthesis of Dihydrobenzofuran Neolignans. [Link]

Sources

Troubleshooting

Technical Support Center: Stereochemical Integrity in Reactions of (S)-Tert-butyl 2-formylazetidine-1-carboxylate

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for (S)-Tert-butyl 2-formylazetidine-1-carboxylate (N-Boc-L-azetidine-2-carbaldehyde). This guide is designed for researchers, med...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for (S)-Tert-butyl 2-formylazetidine-1-carboxylate (N-Boc-L-azetidine-2-carbaldehyde). This guide is designed for researchers, medicinal chemists, and process development professionals who utilize this valuable chiral building block. The high reactivity of the aldehyde, coupled with the acidity of the α-proton at the C2 stereocenter, presents a significant challenge: the risk of epimerization.

This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you understand, control, and overcome the loss of stereochemical integrity in your reactions. Our focus is not just on what to do, but why specific strategies are effective, grounding our advice in established mechanistic principles.

Core Concept: The Mechanism of Epimerization

The primary vulnerability of N-Boc-2-formylazetidine-1-carboxylate lies in the acidity of the proton at the C2 position. Under either basic or, less commonly, acidic conditions, this proton can be abstracted.[1][2] This abstraction forms a planar, achiral enolate intermediate. Subsequent reprotonation can occur from either face of this planar intermediate, leading to the regeneration of the starting (S)-enantiomer or the formation of the undesired (R)-enantiomer—a process known as epimerization or racemization.[2][3] Maintaining stereochemical purity hinges on preventing the formation of this enolate intermediate.

Caption: Base-catalyzed proton abstraction at C2 leads to an achiral enolate, which can be reprotonated to yield a mixture of epimers.

Frequently Asked Questions (FAQs)

Q1: Which reaction conditions are most likely to cause epimerization?

Epimerization is most frequently triggered by conditions that facilitate the removal of the α-proton. Key factors include:

  • Strong Bases: Strong, non-sterically hindered bases (e.g., sodium methoxide, potassium tert-butoxide) readily abstract the α-proton.

  • Elevated Temperatures: Higher reaction temperatures provide the necessary activation energy for proton abstraction and can accelerate the rate of epimerization.[4][5] Some reactions even show an unusual inverse temperature dependence, but generally, lower temperatures are preferred for maintaining stereochemical integrity.[5][6]

  • Prolonged Reaction Times: Extended exposure to even mildly basic conditions can lead to a gradual loss of enantiomeric purity.[2]

  • Protic Solvents: Polar protic solvents can facilitate proton exchange, potentially contributing to the reprotonation of the enolate intermediate from either face.

Q2: I am performing a Wittig reaction. How can I add the carbon chain without losing stereochemical integrity?

The Wittig reaction is a powerful tool, but the basicity of the ylide itself can be a major cause of epimerization.[7][8]

Core Issue: Non-stabilized ylides (e.g., Ph₃P=CH₂) are highly basic and reactive, posing a significant risk. Stabilized ylides (e.g., Ph₃P=CHCO₂Et) are less basic and therefore less likely to cause epimerization, but they typically yield (E)-alkenes.[9][10]

Recommended Strategies:

  • Use Salt-Free Ylides: The presence of lithium salts from ylide generation with n-BuLi can influence the reaction pathway. Preparing a salt-free ylide by precipitation and filtration can sometimes improve stereochemical outcomes.

  • Low Temperature & Inverse Addition: The most critical parameter is temperature. Perform the reaction at -78 °C. Use an "inverse addition" protocol: add a pre-chilled solution of the aldehyde to the cold ylide solution. This ensures the aldehyde is consumed quickly, minimizing its exposure time to the basic ylide.

  • Horner-Wadsworth-Emmons (HWE) Modification: For stabilized ylides, the HWE reaction often provides better control and milder conditions. Using bases like DBU or a hindered base like LiHMDS at low temperatures can be highly effective.

Q3: How can I minimize epimerization during nucleophilic additions with Grignard or organolithium reagents?

These reactions are inherently basic and require careful management.

Recommended Strategies:

  • Low Temperature is Crucial: Conduct the reaction at the lowest practical temperature, typically -78 °C, to slow the rate of proton abstraction relative to nucleophilic addition.

  • Use Lewis Acid Additives: The addition of a chelating Lewis acid, such as MgBr₂·OEt₂ or CeCl₃ (for the Luche reduction conditions), can coordinate to the aldehyde's carbonyl oxygen. This coordination increases the electrophilicity of the carbonyl carbon, accelerating the desired nucleophilic addition and making it kinetically favored over proton abstraction.

  • Reagent Choice: Whenever possible, use less basic organometallic reagents. For example, organozinc reagents, often used in catalytic asymmetric additions, are significantly less basic than their Grignard or organolithium counterparts and pose a much lower risk of epimerization.[11][12]

Q4: What is the role of temperature and reaction time?

Temperature is arguably the most critical parameter to control.

  • Kinetics: At low temperatures (e.g., -78 °C), the rate of most chemical reactions, including the undesirable proton abstraction, is significantly reduced. The desired nucleophilic attack often has a lower activation energy and can proceed while epimerization is effectively "frozen out."

  • Thermodynamics: Epimerization is a thermodynamically driven process that leads to a racemic mixture. Even if a reaction is kinetically clean at low temperatures, allowing the mixture to warm up in the presence of a base before quenching can lead to post-reaction epimerization. Always quench the reaction at low temperature.

  • Reaction Time: Monitor your reaction closely (e.g., by thin-layer chromatography) and quench it as soon as the starting material is consumed. Unnecessary extensions of reaction time increase the risk of epimerization.[2]

Troubleshooting Guide

This table provides a quick reference for common problems and actionable solutions.

Problem Observed Potential Cause Recommended Solution & Rationale
Low enantiomeric excess (ee) or diastereomeric ratio (dr) in the product. Base-catalyzed epimerization. 1. Lower the reaction temperature to -78 °C to disfavor the proton abstraction pathway kinetically.[4] 2. Switch to a sterically hindered base (e.g., DIPEA, LiHMDS) to make the α-proton less accessible. 3. Use a weaker base if the reaction chemistry allows.
Product epimerizes during workup or purification. Residual base or acid in the crude product. 1. Perform an acidic quench at low temperature (e.g., with saturated aq. NH₄Cl) to neutralize any remaining base. 2. Avoid chromatography on basic or acidic media (e.g., untreated silica or alumina). Use neutralized silica gel or a different purification method if necessary.
Wittig reaction gives poor stereochemical control and significant epimerization. Ylide is too basic; reaction temperature is too high. 1. Perform the reaction at -78 °C with inverse addition. 2. Consider using a stabilized ylide or a Horner-Wadsworth-Emmons (HWE) reagent with a milder base (e.g., DBU).[9]
Nucleophilic addition (Grignard/RLi) is slow and leads to epimerization. Proton abstraction is competing with or faster than nucleophilic addition. 1. Add a Lewis acid (e.g., CeCl₃, MgBr₂) to activate the carbonyl group and accelerate the desired addition. 2. Switch to a less basic nucleophile like an organozinc or organocuprate reagent.[11][12]

Decision Workflow for Minimizing Epimerization

This workflow provides a logical path for planning your experiment to ensure stereochemical integrity.

Decision_Workflow start Start: Planning reaction with (S)-N-Boc-2-formylazetidine reaction_type What is the key reagent type? start->reaction_type ylide Phosphorus Ylide (Wittig / HWE) reaction_type->ylide Ylide organometallic Strongly Basic Nucleophile (Grignard / Organolithium) reaction_type->organometallic Organometallic other Other / Milder Conditions (e.g., Organocatalysis) reaction_type->other Other ylide_q Is the ylide stabilized? ylide->ylide_q organometallic_strat Strategy: 1. Run reaction at -78 °C. 2. Add Lewis Acid (CeCl₃, MgBr₂). 3. Quench cold with aq. NH₄Cl. organometallic->organometallic_strat other_strat Strategy: Follow established protocols. Maintain low temperature if base is present. Monitor reaction closely. other->other_strat ylide_stabilized Proceed with mild base (e.g., K₂CO₃, DBU) at 0 °C to RT. Low risk. ylide_q->ylide_stabilized Yes ylide_nonstabilized CRITICAL RISK: Use salt-free ylide if possible. Run at -78 °C with inverse addition. ylide_q->ylide_nonstabilized No analysis End: Purify on neutral media & Analyze ee/dr via Chiral HPLC/NMR ylide_stabilized->analysis ylide_nonstabilized->analysis organometallic_strat->analysis other_strat->analysis

Caption: A decision-making guide for selecting appropriate reaction conditions.

Example Protocol: Epimerization-Resistant Wittig Olefination

This protocol for the reaction with methyl (triphenylphosphoranylidene)acetate demonstrates a robust method for minimizing epimerization.

Reaction: (S)-tert-butyl 2-formylazetidine-1-carboxylate to (S)-tert-butyl 2-((E)-3-methoxy-3-oxoprop-1-en-1-yl)azetidine-1-carboxylate.

Materials:

  • (S)-tert-butyl 2-formylazetidine-1-carboxylate (1.0 eq)

  • Methyl (triphenylphosphoranylidene)acetate (stabilized ylide, 1.1 eq)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (Argon or Nitrogen), dissolve methyl (triphenylphosphoranylidene)acetate (1.1 eq) in anhydrous DCM.

  • Cooling: Cool the solution of the ylide to 0 °C using an ice-water bath.

  • Aldehyde Addition: Dissolve (S)-tert-butyl 2-formylazetidine-1-carboxylate (1.0 eq) in a separate flask in a minimal amount of anhydrous DCM. Using a syringe, add the aldehyde solution dropwise to the cold, stirring ylide solution over 10-15 minutes.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C. Monitor the consumption of the aldehyde by TLC (typically complete within 1-2 hours). Note: Do not let the reaction run for an unnecessarily long time.

  • Quenching: Once the reaction is complete, quench it by adding cold, saturated aqueous NH₄Cl solution.

  • Workup: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with DCM.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

  • Analysis: Determine the enantiomeric excess or diastereomeric ratio of the purified product using chiral HPLC or by NMR analysis with a chiral shift reagent to confirm the retention of stereochemical integrity.

This protocol leverages a stabilized (less basic) ylide and a controlled temperature of 0 °C, creating conditions that strongly disfavor epimerization while allowing the olefination to proceed efficiently.[10]

References

  • Jang, H. Y., & Hsung, R. P. (2007). Organocatalysis for the Asymmetric Michael Addition of Aldehydes and α,β-Unsaturated Nitroalkenes. Molecules, 12(4), 845-857. [Link]

  • Austin, J. F., & MacMillan, D. W. C. (2002). The Enantioselective Organocatalytic 1,4-Addition of Electron-Rich Benzenes to α,β-Unsaturated Aldehydes. Journal of the American Chemical Society, 124(46), 13662-13663. [Link]

  • Soai, K., & Niwa, S. (1992). Catalytic asymmetric organozinc additions to carbonyl compounds. Chemical Reviews, 92(5), 833-856. [Link]

  • de Figueiredo, R. M., & Pereira, A. R. (2017). Brønsted Acid-Catalyzed Epimerization-Free Preparation of Dual-Protected Amino Acid Derivatives. ACS Omega, 2(6), 2854-2863. [Link]

  • Pu, L. (2014). Asymmetric Functional Organozinc Additions to Aldehydes Catalyzed by 1,1′-Bi-2-naphthols (BINOLs). Accounts of Chemical Research, 47(5), 1523-1535. [Link]

  • Ríos, R. (2010). Chiral organocatalysts employed in the enantioselective Michael addition of aldehydes to maleimides. ResearchGate. [Link]

  • de Figueiredo, R. M., & Pereira, A. R. (2017). Brønsted Acid-Catalyzed Epimerization-Free Preparation of Dual-Protected Amino Acid Derivatives. ACS Omega, 2(6), 2854-2863. [Link]

  • Conti, P., et al. (2015). Stereocontrolled Synthesis and Pharmacological Evaluation of Azetidine 2,3-Dicarboxylic Acids at NMDA Receptors. ACS Chemical Neuroscience, 6(11), 1844-1854. [Link]

  • Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES, 84(1), 223-259. [Link]

  • Various Authors. (2012). How to reduce epimerization in Chiral molecule? ResearchGate. [Link]

  • Gabillet, S., et al. (2007). Stereoselective Access to Azetidine-Based α-Amino Acids and Applications to Small Peptide Synthesis. Organic Letters, 9(20), 3933-3935. [Link]

  • Organic Chemistry Portal. (n.d.). Wittig Reaction. . [Link]

  • Couty, F., et al. (2004). Practical Asymmetric Preparation of Azetidine-2-carboxylic Acid. The Journal of Organic Chemistry, 69(24), 8443-8451. [Link]

  • Smith, M. W., & Schomaker, J. M. (2023). A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides. The Journal of Organic Chemistry, 88(20), 14597-14607. [Link]

  • NROChemistry. (n.d.). Wittig Reaction: Mechanism and Examples. NROChemistry. [Link]

  • A. F. M. N. Uddin, et al. (2022). Epimerisation in Peptide Synthesis. International Journal of Peptide Research and Therapeutics, 28, 114. [Link]

  • Chemistry LibreTexts. (2023). Wittig Reaction. chem.libretexts.org. [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. . [Link]

  • Vlieg, E., et al. (2018). Role of Additives during Deracemization Using Temperature Cycling. Crystal Growth & Design, 18(12), 7533-7537. [Link]

  • Chem 2325. (2021, June 17). CHEM 2325 Module 27: Alpha Substitution Reactions - Racemization [Video]. YouTube. [Link]

  • Company, R., & Afonso, M. (2018). Catalytic Asymmetric α-Functionalization of α-Branched Aldehydes. Catalysts, 8(12), 646. [Link]

  • Ashenhurst, J. (2018). The Wittig Reaction: A Useful Method For Converting Aldehydes and Ketones To Alkenes. Master Organic Chemistry. [Link]

  • Blackmond, D. G., et al. (2010). Unusual inverse temperature dependence on reaction rate in the asymmetric autocatalytic alkylation of pyrimidyl aldehydes. Journal of the American Chemical Society, 132(43), 15104-15107. [Link]

  • Luo, S., et al. (2021). Catalytic Deracemization of α-Branched Aldehydes via Visible Light Promoted E/Z Isomerization of Enamine Intermediate. ChemRxiv. [Link]

  • Soderberg, T. (2022). Isomerization at the α-Carbon. Chemistry LibreTexts. [Link]

  • Blackmond, D. G., et al. (2010). Unusual inverse temperature dependence on reaction rate in the asymmetric autocatalytic alkylation of pyrimidyl aldehydes. Journal of the American Chemical Society, 132(43), 15104-15107. [Link]

Sources

Optimization

Technical Support Center: Diastereoselective Additions to tert-Butyl 2-Formylazetidine-1-carboxylate

Introduction Welcome to the technical support guide for controlling diastereoselectivity in nucleophilic additions to tert-butyl 2-formylazetidine-1-carboxylate. This molecule is a valuable chiral building block in medic...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for controlling diastereoselectivity in nucleophilic additions to tert-butyl 2-formylazetidine-1-carboxylate. This molecule is a valuable chiral building block in medicinal chemistry, but achieving high diastereoselectivity during the addition of organometallic reagents to its aldehyde functional group can be a significant challenge. The proximity of the C2 stereocenter to the formyl group means that any addition creates a new stereocenter, leading to a pair of diastereomers.

This guide, designed for chemistry professionals, provides a framework for understanding and troubleshooting these reactions. We will move beyond simple procedural lists to explore the underlying stereochemical models that govern the reaction's outcome, enabling you to make rational, informed decisions to optimize your synthesis.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the addition of nucleophiles to N-Boc-2-formylazetidine and similar α-amino aldehydes.

Q1: My reaction is producing a nearly 1:1 mixture of diastereomers. What are the most critical factors to investigate?

A poor diastereomeric ratio (d.r.) indicates that the energetic difference between the transition states leading to the two products is minimal. The two primary competing pathways are the Felkin-Anh (non-chelation) model and the chelation-controlled model. To improve selectivity, you must favor one pathway decisively over the other.

Key Factors to Address:

  • The Organometallic Reagent: The metal cation is paramount. Organolithium reagents (e.g., n-BuLi, PhLi) are generally non-chelating and tend to favor the Felkin-Anh pathway. Grignard reagents (RMgX) and organozinc reagents (R2Zn) have more Lewis acidic metal centers (Mg, Zn) that can participate in chelation.[1][2][3][4]

  • Temperature: Low temperatures (e.g., -78 °C) are crucial for maximizing selectivity.[5] Higher temperatures provide enough energy to overcome the small activation energy difference between the two competing pathways, leading to a loss of selectivity. In some specific cases, an inverse temperature dependence has been observed, but starting at -78 °C is the standard and most reliable approach.[6]

  • Solvent: The coordinating ability of the solvent is critical. Non-coordinating solvents like dichloromethane (DCM) or toluene are less likely to compete with the substrate for binding to the metal center, thus promoting chelation.[7] Strongly coordinating solvents like tetrahydrofuran (THF) can solvate the metal cation, disrupting the pre-reaction complex required for chelation and favoring the non-chelated Felkin-Anh pathway.[7]

Q2: How can I rationally choose between the Felkin-Anh and Chelation-Control pathways to obtain my desired diastereomer?

The choice depends entirely on the desired relative stereochemistry of the final alcohol. You must first understand which pathway leads to which product and then select conditions that promote that pathway.

  • To favor the anti (Felkin-Anh) product: Use non-chelating organometallic reagents (e.g., R-Li) or use strongly coordinating solvents (THF) with Grignard reagents to disrupt chelation. The Felkin-Anh model predicts the nucleophile will attack from the face opposite the largest substituent when it is oriented perpendicular to the carbonyl group.[8][9][10]

  • To favor the syn (Chelation-Control) product: Use chelating organometallic reagents (e.g., R-MgX, R-ZnX).[11][12][13][14] The reaction should be run in a non-coordinating solvent (DCM, Toluene). The addition of an external Lewis acid can further enforce chelation.

The following diagram illustrates the decision-making process for optimizing diastereoselectivity.

G start Start: Poor Diastereoselectivity (d.r. ≈ 1:1) q_desired What is the desired diastereomer? start->q_desired syn_path Target: syn Isomer (Chelation-Control) q_desired->syn_path  syn anti_path Target: anti Isomer (Felkin-Anh Control) q_desired->anti_path anti   cond_chelate Use Chelating Conditions: • Grignard or Organozinc Reagent • Non-coordinating Solvent (DCM) • Low Temperature (-78 °C) • Consider Lewis Acid Additive (ZnCl₂, TiCl₄) syn_path->cond_chelate cond_felkin Use Non-Chelating Conditions: • Organolithium Reagent • Coordinating Solvent (THF) • Low Temperature (-78 °C) anti_path->cond_felkin analyze Analyze Diastereomeric Ratio (¹H NMR, HPLC) cond_chelate->analyze cond_felkin->analyze

Caption: Troubleshooting workflow for optimizing diastereoselectivity.

Q3: I am trying to achieve chelation control with a Grignard reagent but still see significant amounts of the Felkin-Anh product. What's going wrong?

This is a common issue and usually points to conditions that are disrupting the formation of the key chelate intermediate.

  • Check Your Solvent: If you are using THF, switch to a non-coordinating solvent like DCM. THF is often the default solvent for Grignard reagents, but its ability to coordinate to the magnesium center can prevent the aldehyde from forming the necessary five-membered chelate.[7]

  • Add a Stronger Lewis Acid: The magnesium of a Grignard reagent can be a moderately effective chelating agent. To enforce a more rigid chelate, consider adding a stronger, multidentate Lewis acid like ZnCl₂, MgBr₂·OEt₂, or TiCl₄.[15][16] These additives can form a tighter complex with the carbonyl oxygen and the azetidine nitrogen, creating a more organized transition state.

  • Temperature Control: Ensure the temperature is maintained at -78 °C, especially during the addition of the aldehyde to the organometallic solution. Any warming can disrupt the weakly-bound chelate.[5]

Q4: What is the mechanistic basis for these stereochemical models?

Understanding the transition state geometries is key to rational control.

Felkin-Anh (Non-Chelation) Model This model applies in the absence of a chelating metal.[9][10] It assumes a staggered conformation where the largest group (L) on the α-carbon is positioned anti-periplanar to the incoming nucleophile to minimize steric hindrance. The nucleophile then attacks the carbonyl carbon along the Bürgi-Dunitz trajectory (~107°), approaching past the smallest substituent (S).[17][18] For N-Boc-2-formylazetidine, the N-Boc protected ring nitrogen moiety is considered the largest group (L).

Caption: The Cram-Chelate model, showing coordination of a metal (M).

Comparative Data

The diastereomeric ratio (d.r.) is highly sensitive to the specific reaction conditions. The table below provides a summary of expected outcomes based on varying key parameters.

Reagent (R-M)Lewis AcidSolventTemp (°C)Expected Predominant ModelExpected Major ProductTypical d.r.
MeLiNoneTHF-78Felkin-Anhanti85:15
MeMgBrNoneTHF-78Felkin-Anh (Solvent Mediated)anti70:30
MeMgBrNoneDCM-78Chelationsyn80:20
MeMgBrZnCl₂ (1.1 eq)DCM-78Chelation (Enforced)syn>95:5
Me₂ZnNoneToluene-78Chelationsyn90:10
MeTiCl₃NoneDCM-78Chelation (Strong)syn>98:2

Experimental Protocols

Important Safety Note: Organometallic reagents are pyrophoric and/or react violently with water and protic solvents. All procedures must be conducted under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents and oven-dried glassware.

Protocol 1: Felkin-Anh Controlled Addition of Methyllithium

This protocol is designed to favor the formation of the anti diastereomer.

Materials:

  • tert-Butyl 2-formylazetidine-1-carboxylate (1.0 eq)

  • Methyllithium (MeLi) solution (e.g., 1.6 M in Et₂O) (1.2 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet, add tert-butyl 2-formylazetidine-1-carboxylate (1.0 eq).

  • Dissolve the aldehyde in anhydrous THF (to make a ~0.1 M solution).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add the MeLi solution (1.2 eq) dropwise via syringe over 15 minutes, ensuring the internal temperature does not rise above -70 °C.

  • Stir the reaction mixture at -78 °C for 1 hour. Monitor reaction progress by TLC if desired.

  • Quench the reaction by slowly adding saturated aqueous NH₄Cl solution at -78 °C.

  • Allow the mixture to warm to room temperature. Transfer to a separatory funnel and add ethyl acetate.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (e.g., silica gel, hexanes/ethyl acetate gradient).

  • Determine the diastereomeric ratio of the purified product by ¹H NMR analysis.

Protocol 2: Chelation-Controlled Addition of Methylmagnesium Bromide with ZnCl₂

This protocol is designed to strongly favor the formation of the syn diastereomer.

Materials:

  • Zinc chloride (ZnCl₂) (1.1 eq)

  • tert-Butyl 2-formylazetidine-1-carboxylate (1.0 eq)

  • Methylmagnesium bromide (MeMgBr) solution (e.g., 3.0 M in Et₂O) (1.2 eq)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous Rochelle's salt (potassium sodium tartrate) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried, three-neck round-bottom flask under nitrogen, add ZnCl₂ (1.1 eq).

  • Heat the solid ZnCl₂ gently under vacuum and then backfill with nitrogen to ensure it is anhydrous.

  • Add anhydrous DCM and cool the resulting slurry to 0 °C.

  • Slowly add the MeMgBr solution (1.2 eq) to the ZnCl₂ slurry. This in-situ transmetalation generates the organozinc species. Stir for 20 minutes at 0 °C.

  • In a separate flask, dissolve tert-butyl 2-formylazetidine-1-carboxylate (1.0 eq) in anhydrous DCM.

  • Cool the organometallic solution to -78 °C.

  • Slowly add the solution of the aldehyde dropwise to the cold organometallic reagent over 15 minutes.

  • Stir the reaction mixture at -78 °C for 2 hours.

  • Quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl, followed by saturated Rochelle's salt solution upon warming.

  • Allow the mixture to warm to room temperature and stir vigorously until the layers become clear (this can take several hours as the tartrate breaks up the metal salt emulsions).

  • Separate the layers and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify and analyze as described in Protocol 1.

References

  • Vertex AI Search. (n.d.). Cram's Rule - Open Chain Model. OpenOChem Learn.
  • Chemistry Notes. (2022, February 22). Cram's rule of asymmetric induction: Easy illustration. Chemistry Notes.
  • ECHEMI. (n.d.). Cram's rule for nucleophilic addition to carbonyl groups. ECHEMI.
  • LibreTexts Chemistry. (2020, August 15). 9.4: Diastereoselective Addition to Aldehydes and Ketones. Chemistry LibreTexts.
  • Wikipedia. (n.d.). Asymmetric induction. Wikipedia.
  • Chemistry Stack Exchange. (2016, October 4). Cram's rule for nucleophilic addition to carbonyl groups. Chemistry Stack Exchange.
  • Chemistry Notes. (2022, April 11). Felkin Ahn Model: Easy explanation with examples. Chemistry Notes.
  • ACS Publications. (n.d.). Catalytic Enantioselective Addition of Allylic Organometallic Reagents to Aldehydes and Ketones. Chemical Reviews.
  • PubMed. (2010, March 31). Overriding Felkin control: a general method for highly diastereoselective chelation-controlled additions to alpha-silyloxy aldehydes. PubMed.
  • OpenOChem Learn. (n.d.). felkin-ahn and cram chelate. OpenOChem Learn.
  • ACS Publications. (n.d.). Chelation-Controlled Additions to α-Silyloxy Aldehydes: An Autocatalytic Approach. Organic Letters.
  • MSU chemistry. (n.d.). Diastereoselection in Lewis-Acid-Mediated Aldol Additions. MSU chemistry.
  • OpenOChem Learn. (n.d.). Felkin-Anh Model. OpenOChem Learn.
  • PubMed. (2017, September 19). Chelation-Controlled Additions to Chiral α- and β-Silyloxy, α-Halo, and β-Vinyl Carbonyl Compounds. PubMed.
  • NIH. (2011, May 2). Highly Diastereoselective Chelation-controlled Additions to α-Silyloxy Ketones. PMC.
  • ACS Publications. (2017, August 15). Chelation-Controlled Additions to Chiral α- and β-Silyloxy, α-Halo, and β-Vinyl Carbonyl Compounds. Accounts of Chemical Research.
  • ResearchGate. (n.d.). Chelation-Controlled Additions to Chiral α- And β-Silyloxy, α-Halo, and β-Vinyl Carbonyl Compounds. Request PDF.
  • RSC Publishing. (n.d.). Investigation of the diastereoselectivity in the addition of organometallics to the α-keto esters of axially chiral 1,1′-binaphthalen-2-ol derivatives. Journal of the Chemical Society, Perkin Transactions 1.
  • ResearchGate. (2025, August 6). Diastereoselectivity in Lewis-Acid-Catalyzed Mukaiyama Aldol Reactions: A DFT Study. ResearchGate.
  • PubMed. (2009, May 21). Inverse temperature dependence in the diastereoselective addition of Grignard reagents to a tetrahydrofurfural. PubMed.
  • LibreTexts Chemistry. (2025, January 19). 19.4: Nucleophilic Addition Reactions of Aldehydes and Ketones. Chemistry LibreTexts.
  • Chemicalbook. (n.d.). 3-FORMYL-AZETIDINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER synthesis. Chemicalbook.
  • NIH. (2013, December 16). The Enantioselective Addition of Alkyne Nucleophiles to Carbonyl Groups. PMC.
  • ACS Publications. (2021, April 21). Diastereoselectivity of the Addition of Propargylic Magnesium Reagents to Fluorinated Aromatic Sulfinyl Imines. Organic Letters.
  • DSpace@MIT. (n.d.). Diastereoselectivity is in the Details: Minor Changes Yield Major Improvements to the Synthesis of Bedaquiline. DSpace@MIT.
  • RSC Publishing. (n.d.). Asymmetric addition of Grignard reagents to ketones: culmination of the ligand-mediated methodology allows modular construction of chiral tertiary alcohols. RSC Publishing.
  • PubMed. (n.d.). Diastereoselective addition of Grignard reagents to α-epoxy N-sulfonyl hydrazones. PubMed.
  • Beilstein Journals. (2019, July 23). N-(1-Phenylethyl)aziridine-2-carboxylate esters in the synthesis of biologically relevant compounds. Beilstein Journals.
  • NIH. (n.d.). Highly Enantioselective Catalytic Dynamic Resolution of N-Boc-2-lithiopiperidine: Synthesis of (R)-(+)-N-Boc-Pipecolic Acid, (S)-(−)-Coniine, (S)-(+)-Pelletierine, (+). PMC.
  • PubMed. (n.d.). Diastereoselectivity in Organometallic Additions to the Carbonyl Group of Protected Erythrulose Derivatives. PubMed.
  • Organic Letters. (2001). A Simple Preparation of Ketones. N-Protected α-Amino Ketones from α-Amino Acids. Organic Letters.
  • MDPI. (n.d.). Enantioselective Addition of Grignard Reagents to Aldehydes. MDPI.
  • Organic Syntheses. (n.d.). 4 - Organic Syntheses Procedure. Organic Syntheses.
  • PMC - PubMed Central. (n.d.). Synthesis and Biological Evaluation of tert-Butyl Ester and Ethyl Ester Prodrugs of L-γ-Methyleneglutamic Acid Amides for Cancer. PMC - PubMed Central.
  • ChemScene. (n.d.). 177947-96-5 | tert-Butyl 3-formylazetidine-1-carboxylate. ChemScene.
  • ResearchGate. (n.d.). Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate. ResearchGate.

Sources

Troubleshooting

Technical Support Center: tert-Butyl 2-formylazetidine-1-carboxylate

Welcome to the comprehensive technical support guide for tert-butyl 2-formylazetidine-1-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to navigate the potential cha...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for tert-butyl 2-formylazetidine-1-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to navigate the potential challenges associated with the handling, storage, and reaction of this versatile building block. By understanding its potential decomposition pathways, you can optimize your experimental outcomes and ensure the integrity of your results.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments, providing potential causes and actionable solutions.

Issue 1: Low or No Yield of the Desired Product in a Reaction

Symptom: After performing a reaction using tert-butyl 2-formylazetidine-1-carboxylate as a starting material, you observe a low yield of your target molecule or its complete absence, as indicated by techniques like TLC, LC-MS, or NMR.

Potential Causes & Solutions:

  • Cause A: Acid-Catalyzed Decomposition of the N-Boc Group. The tert-butyloxycarbonyl (Boc) protecting group is notoriously labile under acidic conditions.[1] Trace amounts of acid in your reaction mixture, or the generation of acidic byproducts, can lead to the premature cleavage of the Boc group. The resulting free amine may then undergo undesired side reactions.

    • Solution:

      • Strict pH Control: Ensure all reagents and solvents are free from acidic impurities. If your reaction can tolerate it, consider using a non-nucleophilic base (e.g., proton sponge) to scavenge any stray protons.

      • Anhydrous Conditions: Moisture can facilitate the formation of acidic species. Perform your reaction under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.

  • Cause B: Thermal Decomposition. While generally more stable to heat than acid, the N-Boc group can undergo thermolysis at elevated temperatures, leading to the formation of isobutylene and carbon dioxide.[2][3]

    • Solution:

      • Optimize Reaction Temperature: If possible, run your reaction at or below room temperature. If heating is necessary, perform a time-course study at various temperatures to find the optimal balance between reaction rate and decomposition.

  • Cause C: Oxidative Degradation of the Aldehyde. Aldehydes are susceptible to oxidation to carboxylic acids, especially in the presence of air or oxidizing agents.[4] This will render the starting material unreactive for transformations that rely on the aldehyde functionality (e.g., reductive amination, Wittig reaction).

    • Solution:

      • Degas Solvents: Before use, degas your reaction solvents to remove dissolved oxygen.

      • Inert Atmosphere: As with acid-catalyzed decomposition, working under an inert atmosphere is crucial.

      • Use of Antioxidants: In some cases, the addition of a radical scavenger or antioxidant can be beneficial, provided it does not interfere with your desired reaction.

  • Cause D: Azetidine Ring Opening. The four-membered azetidine ring is strained and can be susceptible to nucleophilic ring-opening, particularly under acidic conditions which activate the ring.[5]

    • Solution:

      • Avoid Strong Nucleophiles and Acids: If your desired transformation involves nucleophiles, screen for milder conditions. Avoid strongly acidic reaction media.

Issue 2: Appearance of Unexpected Byproducts in the Reaction Mixture

Symptom: Your crude reaction analysis (e.g., by LC-MS or ¹H NMR) shows significant peaks that do not correspond to your starting material or desired product.

Potential Byproducts and Their Origin:

ByproductPotential OriginKey Diagnostic Signals
2-FormylazetidineAcid- or heat-induced N-Boc deprotectionAbsence of the tert-butyl signal (singlet ~1.4-1.5 ppm) in ¹H NMR.[6] A corresponding mass loss of 100 Da in MS.
tert-Butyl 2-(hydroxymethyl)azetidine-1-carboxylateReduction of the aldehydeDisappearance of the aldehyde proton signal (~9-10 ppm) and appearance of a new signal for the CH₂OH group in ¹H NMR.
tert-Butyl 2-(carboxy)azetidine-1-carboxylateOxidation of the aldehydeAppearance of a broad carboxylic acid proton signal in ¹H NMR and a change in mass corresponding to the addition of an oxygen atom in MS.
Ring-opened productsNucleophilic attack on the azetidine ringComplex changes in the NMR spectrum, often with the appearance of new signals corresponding to a linear amine structure. MS will show products with the same mass as reactants if the nucleophile is from the solvent.

Troubleshooting Workflow for Unexpected Byproducts:

start Unexpected Byproducts Observed check_boc Check for Boc Deprotection (¹H NMR, LC-MS) start->check_boc check_aldehyde Check for Aldehyde Transformation (¹H NMR, IR) start->check_aldehyde check_ring Check for Ring Opening (LC-MS, NMR) start->check_ring acid_heat Acidic or Thermal Stress check_boc->acid_heat red_ox Redox Conditions Present check_aldehyde->red_ox nucleophiles Nucleophiles Present check_ring->nucleophiles solution_ph Control pH, Use Anhydrous Solvents acid_heat->solution_ph solution_temp Lower Reaction Temperature acid_heat->solution_temp solution_redox Use Inert Atmosphere, Degas Solvents red_ox->solution_redox solution_nuc Use Milder Nucleophiles/Conditions nucleophiles->solution_nuc

Caption: Troubleshooting workflow for identifying the source of byproducts.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for tert-butyl 2-formylazetidine-1-carboxylate?

To minimize decomposition, the compound should be stored under an inert atmosphere (argon or nitrogen) at low temperatures (-20°C is recommended). It should be kept in a tightly sealed container to prevent moisture and air exposure.

Q2: How can I assess the purity of my starting material?

A combination of analytical techniques is recommended:

  • ¹H NMR: To confirm the presence of the Boc group (singlet at ~1.4-1.5 ppm) and the aldehyde proton (singlet at ~9-10 ppm), and to check for the absence of signals from common decomposition products.[6]

  • LC-MS: To determine the purity profile and confirm the molecular weight.

  • FT-IR: To verify the presence of the carbamate (~1700-1740 cm⁻¹) and aldehyde (~1720-1740 cm⁻¹ and ~2720, ~2820 cm⁻¹) carbonyl stretches.[7]

Q3: Can I use acidic conditions for subsequent reactions if I deprotect the Boc group first?

Yes, once the Boc group is intentionally removed, the resulting 2-formylazetidine can be used in reactions under acidic conditions. However, be mindful that the azetidine ring itself can be activated towards ring-opening under strong acid conditions.[5]

Q4: What are the primary decomposition pathways I should be aware of?

The three primary decomposition pathways are:

  • N-Boc Deprotection: Triggered by acid or heat.

  • Aldehyde Oxidation: Primarily caused by exposure to air.

  • Azetidine Ring Opening: Can occur in the presence of strong nucleophiles, often facilitated by acidic conditions.

cluster_deprotection N-Boc Deprotection cluster_oxidation Aldehyde Oxidation cluster_ring_opening Azetidine Ring Opening start tert-Butyl 2-formylazetidine-1-carboxylate deprotected 2-Formylazetidine start->deprotected Acid / Heat oxidized tert-Butyl 2-carboxyazetidine-1-carboxylate start->oxidized [O] opened Linear Amine Derivatives start->opened Nucleophile / Acid isobutylene Isobutylene deprotected->isobutylene co2 CO₂ deprotected->co2

Caption: Major decomposition pathways of tert-butyl 2-formylazetidine-1-carboxylate.

Experimental Protocols

Protocol 1: Monitoring N-Boc Deprotection by ¹H NMR Spectroscopy

This protocol allows for real-time monitoring of the stability of the N-Boc group under your reaction conditions.[8]

  • Sample Preparation: In an NMR tube, dissolve a known amount of tert-butyl 2-formylazetidine-1-carboxylate in a deuterated solvent that is compatible with your reaction conditions.

  • Acquire Baseline Spectrum: Obtain a ¹H NMR spectrum before initiating the reaction. Note the integration of the tert-butyl singlet at approximately 1.4-1.5 ppm.

  • Initiate Reaction: Add your reagent(s) of interest to the NMR tube.

  • Time-Course Analysis: Acquire ¹H NMR spectra at regular intervals.

  • Data Analysis: Monitor the decrease in the integration of the tert-butyl singlet relative to a stable internal standard or a signal from the solvent. The appearance of new signals corresponding to the deprotected product can also be monitored.

Protocol 2: Detection of Aldehyde Oxidation by HPLC

This method is suitable for quantifying the conversion of the aldehyde to its corresponding carboxylic acid.[9]

  • Standard Preparation: Prepare standard solutions of both tert-butyl 2-formylazetidine-1-carboxylate and its corresponding carboxylic acid (tert-butyl 2-carboxyazetidine-1-carboxylate) at known concentrations.

  • Sample Preparation: At various time points in your experiment, withdraw an aliquot of the reaction mixture and quench any ongoing reaction (e.g., by rapid cooling or addition of a quenching agent). Dilute the sample with the mobile phase.

  • HPLC Analysis:

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% formic acid, is a good starting point.

    • Detection: UV detection at a wavelength where both the aldehyde and carboxylic acid show absorbance (e.g., ~210 nm).

  • Quantification: Generate a calibration curve from the standard solutions to quantify the amount of starting material remaining and the amount of carboxylic acid formed.

References

  • Determination of the azetidine-2-carboxylic acid from lily of the valley. PubMed. [Link][10]

  • Azetidine-2-carboxylic acid. Wikipedia. [Link][11]

  • Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development - ACS Publications. [Link][2]

  • Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. MDPI. [Link][9]

  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. National Institutes of Health (NIH). [Link][12]

  • Enantioselective Ring Opening of Azetidines via Charge Recognition in Hydrogen-Bond-Donor Catalysis. Journal of the American Chemical Society. [Link][13]

  • An ATR-FTIR Study on the Effect of Molecular Structural Variations on the CO2 Absorption Characteristics of Heterocyclic Amines, Part II. National Institutes of Health (NIH). [Link][14]

  • Ring‐opening of azetidiniums by nucleophiles. Synthesis of polysubstituted linear amines. ResearchGate. [Link][15]

  • HPLC Analysis of Aldehydes and Ketones in Air Samples. Aurora Pro Scientific. [Link][16]

  • FT-IR spectra of (A) DBU, (B) ammonium carbamate, and (C) DBU +... ResearchGate. [Link][7]

  • Mild Deprotection of N-tert-butyloxycarbonyl (N-Boc) Group Using Oxalyl Chloride. The Royal Society of Chemistry. [Link][17]

  • Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers. [Link][18]

  • Quantitative RP-HPLC Determination of Some Aldehydes and Hydroxyaldehydes as Their 2,4-Dinitrophenylhydrazone Derivatives. Analytical Chemistry - ACS Publications. [Link][19]

  • Detection of Organophosphorus, Pyrethroid, and Carbamate Pesticides in Tomato Peels: A Spectroscopic Study. MDPI. [Link][20]

  • Method 8315A: Determination of Carbonyl Compounds by High Performance Liquid Chromatography (HPLC). U.S. Environmental Protection Agency (EPA). [Link][21]

  • tert-Butyloxycarbonyl protecting group. Wikipedia. [Link][1]

  • Transferring a Method for Analysis of DNPH-Derivatized Aldehydes and Ketones from HPLC to UHPLC. Agilent. [Link][22]

  • Low-temperature infrared study of ammonium carbamate formation. ResearchGate. [Link][23]

  • FT-IR absorption bands in CA carbamate (CA-P 1 , CA-P 2 ). ResearchGate. [Link][24]

  • Intramolecular Ring-Opening Decomposition of Aryl Azetidines. National Institutes of Health (NIH). [Link][5]

  • Minimizing Isobutylene Emissions from Large Scale tert-Butoxycarbonyl Deprotections. ResearchGate. [Link][25]

  • Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions. ResearchGate. [Link][3]

  • Azetidine-2-carboxylic acid: a new cyclic imino acid occurring in plants. National Institutes of Health (NIH). [Link][26]

  • Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes. National Institutes of Health (NIH). [Link][27]

  • Synthesis of aldehyde building blocks protected as acid labile N-Boc N,O-acetals: toward combinatorial solid phase synthesis of novel peptide isosteres. PubMed. [Link][28]

  • Oxidative degradation of antiflammin 2. PubMed. [Link][4]

  • Deprotection of N-tert-Butoxycarbonyl (Boc) Groups in the Presence of tert-Butyl Esters. ResearchGate. [Link][29]

  • Effect of incomplete removal of the tert-butoxycarbonyl protecting group during synthesis of a pharmaceutical drug substance on the residual solvent analysis. PubMed. [Link][30]

  • A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines. National Institutes of Health (NIH). [Link][31]

  • Stability of N-BOC-group during RP-chromatography with eluent ACN/H2O/TFA? ResearchGate. [Link][32]

  • Tert-butanol dehydration to isobutylene via reactive distillation. ResearchGate. [Link][33]

Sources

Optimization

Technical Support Center: Synthesis of Tert-butyl 2-formylazetidine-1-carboxylate

Welcome to the technical support guide for the synthesis and purification of Tert-butyl 2-formylazetidine-1-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to naviga...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis and purification of Tert-butyl 2-formylazetidine-1-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this critical synthetic building block. As Senior Application Scientists, we have compiled field-proven insights and detailed protocols to help you troubleshoot impurities and optimize your reaction outcomes.

Introduction

Tert-butyl 2-formylazetidine-1-carboxylate is a valuable chiral intermediate in medicinal chemistry, prized for the conformational rigidity and unique vectoral projection its four-membered ring imparts to bioactive molecules. Its synthesis, typically achieved through the oxidation of the corresponding primary alcohol, tert-butyl 2-(hydroxymethyl)azetidine-1-carboxylate, is deceptively straightforward. The primary challenge lies not in the conversion itself, but in isolating the aldehyde product in high purity, free from starting materials, over-oxidized species, and byproducts from the reaction workup.

This guide provides a structured approach to identifying and removing these common impurities, moving from high-level FAQs to in-depth, protocol-driven troubleshooting guides.

Frequently Asked Questions (FAQs)

Q1: My final product is a viscous oil, but some suppliers list it as a solid. How can I solidify my material?

A: This is a common observation. The physical state of tert-butyl 2-formylazetidine-1-carboxylate is highly dependent on its purity; residual solvents or synthetic impurities can act as cryoprotectants, preventing crystallization.[1] While the pure compound can exist as a viscous liquid or a low-melting solid, achieving solidification is often a good indicator of high purity.

Recommended Action:

  • First, purify the oil via flash column chromatography (see Troubleshooting Guide 1).

  • After purification, dissolve the resulting oil in a minimal amount of a non-polar solvent in which it is sparingly soluble at low temperatures (e.g., diethyl ether or a hexane/ether mixture).

  • Store the solution at low temperature (-20°C to 4°C). If crystallization does not occur, attempt to scratch the inside of the flask with a glass rod to create nucleation sites.

  • Alternatively, a process known as "pulping" or "trituration" can be effective. Add a poor solvent (like cold hexanes) to the oil and stir vigorously.[2] This can often crash out the pure product as a solid, which can then be isolated by filtration.[3][4]

Q2: My reaction seems incomplete. How can I deal with unreacted starting alcohol in my crude product?

A: The presence of the starting alcohol, tert-butyl 2-(hydroxymethyl)azetidine-1-carboxylate, is the most common impurity and typically results from incomplete oxidation.

Potential Causes & Solutions:

  • Insufficient Oxidant: Ensure you are using a slight excess (e.g., 1.1 to 1.5 equivalents) of the oxidizing agent.

  • Reagent Deactivation: Oxidation reagents can be sensitive. Dess-Martin Periodinane (DMP) can degrade with moisture, and oxalyl chloride used in Swern oxidations can hydrolyze over time.[5] Use fresh, high-quality reagents and maintain anhydrous conditions.

  • Suboptimal Temperature: For Swern-type oxidations, ensure the temperature is strictly maintained, typically at -78°C, as premature warming can deactivate the reactive species.[6][7]

  • Removal: The alcohol is significantly more polar than the desired aldehyde. It can be readily separated using flash column chromatography. (See Troubleshooting Guide 1).

Q3: I've over-oxidized my alcohol to the carboxylic acid. Is it salvageable?

A: Yes, this is often correctable. Over-oxidation to N-Boc-azetidine-2-carboxylic acid can occur, particularly if the reaction is run for too long, at too high a temperature, or if the aldehyde is exposed to air for extended periods.[8] The key to removal is exploiting the acidic nature of the carboxylic acid.

Recommended Action:

  • Perform a basic aqueous wash during your workup. Dissolve the crude material in a suitable organic solvent (e.g., ethyl acetate or dichloromethane) and wash with a saturated solution of sodium bicarbonate (NaHCO₃). The carboxylic acid will be deprotonated to its carboxylate salt and partition into the aqueous layer, effectively removing it from your product. (See Troubleshooting Guide 2).

Q4: What are the typical byproducts from common oxidation reagents and how are they removed?

A: The byproducts are specific to the oxidation method used but are generally designed to be easily removed during a standard aqueous workup.

  • Swern/Parikh-Doering Oxidation: These methods produce dimethyl sulfide ((CH₃)₂S), which is volatile and has a notoriously unpleasant odor.[6][9] Most of it is removed during concentration under reduced pressure. Remaining traces can be oxidized to odorless DMSO with a bleach rinse of the glassware.[6] The amine salts (e.g., triethylammonium chloride) are water-soluble and are removed with an aqueous wash.

  • Dess-Martin Periodinane (DMP) Oxidation: This reaction produces an iodine-based byproduct (iodinane), which can be removed by quenching the reaction with a saturated solution of sodium thiosulfate (Na₂S₂O₃) in saturated sodium bicarbonate (NaHCO₃).[10] The resulting salts are water-soluble.

In-Depth Troubleshooting Guides

Guide 1: Removing Unreacted Starting Alcohol

This is the most frequent purification challenge. The polarity difference between the starting alcohol and the product aldehyde is the key to their separation.

Causality:

The hydroxyl group (-OH) of the alcohol is significantly more polar and a stronger hydrogen bond donor than the aldehyde's carbonyl group (C=O). This causes the alcohol to adhere more strongly to polar stationary phases like silica gel.

Protocol: Flash Column Chromatography
  • Prepare the Column: Dry-pack a glass column with an appropriate amount of silica gel (typically 50-100 times the weight of the crude material).

  • Select the Eluent: An excellent starting point for a solvent system is a mixture of Hexane and Ethyl Acetate. Use TLC to determine the optimal ratio. You are aiming for an Rf value of ~0.3 for the aldehyde product. A typical gradient might run from 5% to 30% Ethyl Acetate in Hexane.

  • Load the Sample: Dissolve your crude product in a minimal amount of dichloromethane or the eluent. For better resolution, adsorb the crude material onto a small amount of silica gel, evaporate the solvent, and dry-load the resulting powder onto the top of the column.

  • Elute the Column: Begin elution with the low-polarity solvent mixture (e.g., 95:5 Hexane:EtOAc). The less polar aldehyde will travel down the column faster.

  • Collect Fractions: Collect fractions and monitor them by TLC. The aldehyde will elute first, followed by the more polar alcohol.

  • Combine and Concentrate: Combine the pure fractions containing the aldehyde and concentrate under reduced pressure.

Data Summary: Impurity Profile & Separation
CompoundFunctional GroupRelative PolarityTypical Elution Order (Normal Phase)
Tert-butyl 2-formylazetidine-1-carboxylate AldehydeLowFirst
Tert-butyl 2-(hydroxymethyl)azetidine-1-carboxylatePrimary AlcoholHighSecond
N-Boc-azetidine-2-carboxylic acidCarboxylic AcidVery HighLast (or remains on baseline)
Prevention Workflow

G start Start Synthesis check_reagents Use Fresh, Anhydrous Reagents & Solvents start->check_reagents use_excess Use Slight Excess of Oxidant (1.1-1.5 eq) check_reagents->use_excess monitor_tlc Monitor Reaction by TLC Until SM is Consumed use_excess->monitor_tlc workup Prompt Aqueous Workup monitor_tlc->workup end_node Pure Product workup->end_node

Caption: Workflow for preventing incomplete oxidation.

Guide 2: Removing Carboxylic Acid Impurity

The presence of the over-oxidized carboxylic acid impurity requires a chemical separation based on its acidic properties.

Causality:

Carboxylic acids are readily deprotonated by weak bases to form water-soluble carboxylate salts. The target aldehyde and unreacted alcohol are neutral and will remain in the organic phase.

Protocol: Acid-Base Liquid-Liquid Extraction
  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent such as Ethyl Acetate (EtOAc) or Dichloromethane (DCM) (10-20 mL per gram of crude material).

  • Basic Wash: Transfer the solution to a separatory funnel and add an equal volume of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extraction: Stopper the funnel and shake vigorously for 30-60 seconds, venting frequently to release CO₂ gas that may form. Allow the layers to separate. The top layer is typically the organic phase (confirm by adding a drop of water).

  • Separate Layers: Drain the lower aqueous layer, which now contains the deprotonated carboxylic acid impurity as its sodium salt.

  • Repeat (Optional): For heavily contaminated samples, repeat the wash with fresh NaHCO₃ solution.

  • Brine Wash: Wash the organic layer with a saturated aqueous solution of NaCl (brine) to remove residual water and any remaining inorganic base.

  • Drying and Concentration: Drain the organic layer into a clean flask, dry it over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the purified product.

Extraction Workflow Diagram

G crude Crude Product in EtOAc Aldehyde Alcohol Carboxylic Acid funnel Separatory Funnel crude->funnel bicarb Saturated NaHCO3 (aq) bicarb->funnel organic_layer Purified Organic Layer Aldehyde Alcohol funnel->organic_layer Retain aqueous_layer Aqueous Waste Sodium Carboxylate funnel->aqueous_layer Discard

Caption: Liquid-liquid extraction for acidic impurity removal.

Guide 3: Addressing Boc-Group Instability

The tert-butoxycarbonyl (Boc) protecting group is notoriously labile under acidic conditions.[11] Accidental deprotection can lead to the formation of the free amine, 2-formylazetidine, which can complicate purification and subsequent reactions.

Causality:

The mechanism of Boc-deprotection involves protonation of the carbonyl oxygen, followed by the loss of the stable tert-butyl cation. Even mild or localized acidity during the reaction or workup can trigger this process.

Prevention and Mitigation:
  • Choice of Reagent: The Dess-Martin Periodinane (DMP) oxidation is known for proceeding under neutral pH conditions, making it an excellent choice for acid-sensitive substrates.[12][13] Swern and Parikh-Doering oxidations are also generally mild, but the workup is critical.

  • Workup Conditions: Avoid acidic washes (e.g., HCl, NH₄Cl) if possible. If an acid wash is necessary to remove basic impurities, use it cautiously and cool the mixture to 0°C to minimize Boc-deprotection. A buffered solution may be a safer alternative.

  • Purification: If deprotection occurs, the resulting free amine is highly polar. It will either remain at the baseline of the TLC plate or streak significantly. It can be easily separated from the desired product by flash column chromatography, as it will adhere strongly to the silica gel.[14]

References

  • Dess–Martin periodinane - Wikipedia. [Link]

  • 1,2-Benziodoxol-3(1H) - Organic Syntheses Procedure. [Link]

  • Parikh–Doering oxidation - Wikipedia. [Link]

  • Oxidation woes. : r/Chempros - Reddit. [Link]

  • Dess-Martin Oxidation - Organic Chemistry Portal. [Link]

  • Dess–Martin periodinane (DMP) oxidation - Chemistry Steps. [Link]

  • Parikh-Doering oxidation - YouTube. [Link]

  • Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines - PMC - NIH. [Link]

  • Parikh-Doering Oxidation - NROChemistry. [Link]

  • Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries - PMC. [Link]

  • Regarding Swern or similar Oxidation? - ResearchGate. [Link]

  • Submitted by Jung Woon Yang, Subhas Chandra Pan, and Benjamin List - Organic Syntheses Procedure. [Link]

  • 4 - Organic Syntheses Procedure. [Link]

  • Is it possible to purify aldehyde by column? Is there any other method to do purification? - ResearchGate. [Link]

  • CN112661672A - Crystallization method of Boc-amino acid - Google P
  • 3-FORMYL-AZETIDINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER synthesis - Mol-Instincts. [Link]

  • Swern oxidation - Wikipedia. [Link]

  • Metabolically Stable tert-Butyl Replacement - PubMed. [Link]

  • Crystallization method of Boc-amino acid - Eureka | Patsnap. [Link]

  • Multigram-scale and column chromatography-free synthesis of l-azetidine-2-carboxylic acid for nicotianamine-related research - HETEROCYCLES. [Link]

  • Swern Oxidation of Alcohols To Aldehydes and Ketones - Master Organic Chemistry. [Link]

  • Synthesis of Poly-( L-azetidine-2-carboxylic acid) - ElectronicsAndBooks. [Link]

  • What is the best solvent for purifying aldehyde in a column chromatography? - ResearchGate. [Link]

  • Study on synthesis of (R)-tert-butyl 4-formyl-2,2-dimethylthiazolidine-3-carboxylate - Atlantis Press. [Link]

  • EP0992491A1 - Processes for producing azetidine-2-carboxylic acid and intermediates thereof - Google P
  • Swern Oxidation - Organic Chemistry Portal. [Link]

  • Synthesis of a Bicyclic Azetidine with In Vivo Antimalarial Activity Enabled by Stereospecific, Directed C(sp3)–H Arylation - NIH. [Link]

  • How to get (or crystallize) solid amino acids derivatives and peptides? - ResearchGate. [Link]

  • tert-Butyl Esters - Organic Chemistry Portal. [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting the Wittig Reaction with Hindered Aldehydes

Welcome to our dedicated technical support guide for navigating the complexities of the Wittig reaction, with a special focus on sterically hindered aldehydes. This resource is designed for researchers, scientists, and p...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for navigating the complexities of the Wittig reaction, with a special focus on sterically hindered aldehydes. This resource is designed for researchers, scientists, and professionals in drug development who are looking to optimize this powerful olefination reaction for challenging substrates. Here, we move beyond textbook procedures to provide in-depth, field-proven insights into overcoming common experimental hurdles.

The Challenge of Steric Hindrance in the Wittig Reaction

The Wittig reaction is a cornerstone of organic synthesis, enabling the conversion of aldehydes and ketones into alkenes.[1][2][3][4][5][6][7] However, when one or both coupling partners are sterically encumbered, the reaction can be sluggish, low-yielding, or fail altogether.[3][4][5] Steric hindrance around the carbonyl group of an aldehyde can impede the approach of the phosphorus ylide, slowing down the initial nucleophilic attack and the subsequent formation of the crucial oxaphosphetane intermediate.[4][5] This guide will address these challenges in a practical, question-and-answer format, providing you with the knowledge to troubleshoot and succeed in your synthetic endeavors.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My Wittig reaction with a hindered aldehyde is giving very low to no yield. What are the most likely causes and how can I fix it?

A1: The primary culprit for low or no yield in a Wittig reaction with a hindered aldehyde is often the reduced reactivity of the carbonyl group due to steric hindrance. The bulky substituents surrounding the aldehyde's carbonyl carbon physically obstruct the approach of the nucleophilic ylide.[4] Here’s a systematic approach to troubleshooting this issue:

  • Increase the Reactivity of the Ylide: The choice of ylide is critical. For hindered aldehydes, it's generally advisable to use a more reactive, unstabilized ylide (where the carbon adjacent to the phosphorus is attached to alkyl groups or hydrogen).[2][3][5] These ylides are more nucleophilic and less sterically demanding than their stabilized counterparts (which contain electron-withdrawing groups like esters or ketones).[2][4][5]

  • Optimize Reaction Conditions:

    • Temperature: While many Wittig reactions are run at or below room temperature, increasing the reaction temperature can provide the necessary activation energy to overcome the steric barrier. However, be mindful that higher temperatures can also lead to side reactions and decomposition of the ylide. A carefully controlled temperature increase is recommended.

    • Solvent: The choice of solvent can influence the reaction rate. Aprotic, non-polar solvents like THF or diethyl ether are standard.[3][8] In some cases, more polar aprotic solvents might be beneficial, but it's crucial to ensure the ylide is soluble and stable.

    • Concentration: Running the reaction at a higher concentration can increase the frequency of molecular collisions, potentially improving the reaction rate.

  • Consider a "Salt-Free" Ylide Preparation: The presence of lithium salts, often generated during ylide formation with organolithium bases like n-BuLi, can sometimes complicate the reaction by forming complexes.[2][3][5][9] Preparing the ylide using a sodium- or potassium-based strong base (e.g., NaH, KHMDS) can lead to a "salt-free" ylide solution, which may exhibit different and potentially improved reactivity.

Experimental Protocol: Preparation of an Unstabilized Ylide and Reaction with a Hindered Aldehyde
  • Phosphonium Salt Formation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the appropriate alkyltriphenylphosphonium halide in anhydrous THF.

  • Ylide Generation: Cool the solution to -78 °C (dry ice/acetone bath). Slowly add a strong base such as n-butyllithium (n-BuLi) or sodium hexamethyldisilazide (NaHMDS) dropwise. Allow the mixture to stir at this temperature for 30 minutes, then warm to 0 °C for 1 hour. The formation of a colored solution (often orange or deep red) indicates the presence of the ylide.

  • Reaction with Aldehyde: Cool the ylide solution back down to -78 °C. Slowly add a solution of the hindered aldehyde in anhydrous THF.

  • Reaction Progression: Allow the reaction to slowly warm to room temperature and stir overnight. Monitor the reaction progress by TLC.

  • Workup: Quench the reaction with a saturated aqueous solution of ammonium chloride (NH4Cl). Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to isolate the desired alkene.

Q2: I am trying to synthesize a specific stereoisomer (E or Z) of an alkene from a hindered aldehyde, but I'm getting a mixture of both. How can I improve the stereoselectivity?

A2: Achieving high stereoselectivity in the Wittig reaction, especially with hindered substrates, requires careful control over the reaction conditions and the nature of the ylide. The stereochemical outcome is determined during the formation and subsequent decomposition of the diastereomeric oxaphosphetane intermediates.[3][9]

  • For Z-Alkenes (cis): The use of unstabilized ylides under salt-free conditions (e.g., using NaHMDS or KHMDS as the base) generally favors the formation of the Z-alkene.[2][3][5][7] This is because the initial cycloaddition to form the oxaphosphetane is irreversible and kinetically controlled, favoring the cis-substituted intermediate.

  • For E-Alkenes (trans):

    • Stabilized Ylides: If your hindered aldehyde can react with a stabilized ylide , this will strongly favor the formation of the E-alkene.[2][3][4][5] The reaction with stabilized ylides is often reversible, allowing for equilibration to the more thermodynamically stable trans-oxaphosphetane intermediate. However, the lower reactivity of stabilized ylides can be a significant issue with hindered aldehydes.[4][5]

    • The Schlosser Modification: For unstabilized ylides, the Schlosser modification is a powerful technique to obtain the E-alkene.[2][3][5] This involves treating the initially formed betaine intermediate with a second equivalent of strong base (like phenyllithium) at low temperature, which deprotonates the carbon alpha to the phosphorus. Subsequent protonation and warming lead to the preferential formation of the more stable threo-betaine, which then collapses to the E-alkene.[3][5]

Data Presentation: Ylide Selection and Expected Stereochemical Outcome
Ylide TypeSubstituent on Ylidic CarbonTypical StereoselectivityReactivity with Hindered Aldehydes
Unstabilized Alkyl, HZ (cis)[2][3][5]High
Semistabilized Aryl, VinylPoor E/Z selectivity[3]Moderate
Stabilized Ester, Ketone, CNE (trans)[2][3][4][5]Low
Q3: My Wittig reaction is not working even with a reactive ylide. Are there any alternative reactions I should consider for olefination of a hindered aldehyde?

A3: Yes, when the Wittig reaction fails with sterically demanding substrates, the Horner-Wadsworth-Emmons (HWE) reaction is an excellent alternative. [3][4][5][10][11][12][13]

  • The Horner-Wadsworth-Emmons (HWE) Reaction: The HWE reaction utilizes a phosphonate carbanion, which is generally more nucleophilic than the corresponding phosphonium ylide.[10][12] This increased nucleophilicity often allows it to react successfully with sterically hindered aldehydes where the Wittig reagent fails.[3][4][5] A significant advantage of the HWE reaction is that it typically provides excellent selectivity for the E-alkene .[10][11][13] Additionally, the phosphate byproduct is water-soluble, which simplifies purification.[9]

    • Still-Gennari Modification: For the synthesis of Z-alkenes, the Still-Gennari modification of the HWE reaction is a powerful tool.[3][12][14] This method employs phosphonates with electron-withdrawing groups (e.g., trifluoroethyl esters) and specific reaction conditions (e.g., KHMDS with 18-crown-6 in THF) to favor the formation of the Z-alkene.

Mandatory Visualization: Troubleshooting Workflow

Wittig_Troubleshooting start Wittig Reaction with Hindered Aldehyde Fails q1 Is the Ylide Reactive Enough? start->q1 a1 Switch to an Unstabilized Ylide q1->a1 No q2 Are Reaction Conditions Optimal? q1->q2 Yes a1->q2 a2 Increase Temperature Increase Concentration q2->a2 No q3 Is Stereoselectivity an Issue? q2->q3 Yes a2->q3 a3_z Use Unstabilized Ylide (Salt-Free Conditions) q3->a3_z Need Z-alkene a3_e Use Stabilized Ylide or Schlosser Modification q3->a3_e Need E-alkene q4 Still No Reaction? a3_z->q4 a3_e->q4 a4 Consider Horner-Wadsworth-Emmons (HWE) Reaction q4->a4 Yes end Successful Olefination q4->end No, Reaction Works! a4_e Standard HWE for E-alkene a4->a4_e Need E-alkene a4_z Still-Gennari HWE for Z-alkene a4->a4_z Need Z-alkene a4_e->end a4_z->end

Caption: A flowchart for troubleshooting the Wittig reaction with hindered aldehydes.

Q4: I am observing side products in my reaction. What are the common side reactions with hindered substrates and how can I minimize them?

A4: With sterically hindered and less reactive aldehydes, side reactions can become more prominent.

  • Enolization of the Aldehyde: If the hindered aldehyde has acidic alpha-protons, the strong base used to generate the ylide (or any excess base) can deprotonate the aldehyde, leading to enolate formation and subsequent side reactions, such as aldol condensation. To mitigate this, ensure the ylide is pre-formed and that no excess strong base is present when the aldehyde is added. Adding the aldehyde at a low temperature can also help.

  • Cannizzaro-type Reactions: In the presence of a strong base, aldehydes lacking alpha-hydrogens can undergo disproportionation (a Cannizzaro-type reaction). Using a milder base for ylide generation, if possible, or carefully controlling the stoichiometry can help. The use of silver carbonate as a mild base has been reported to be effective for base-sensitive substrates.[15]

  • Ylide Decomposition: Unstabilized ylides, especially at higher temperatures, can be prone to decomposition. It is best to generate and use them promptly.

Mandatory Visualization: Wittig Reaction Mechanism

Wittig_Mechanism reactants Hindered Aldehyde (R1-CHO) + Phosphorus Ylide (Ph3P=CHR2) cycloaddition [2+2] Cycloaddition reactants->cycloaddition oxaphosphetane Oxaphosphetane Intermediate cycloaddition->oxaphosphetane decomposition Cycloreversion oxaphosphetane->decomposition products Alkene (R1-CH=CHR2) + Triphenylphosphine Oxide (Ph3P=O) decomposition->products

Caption: The mechanism of the Wittig reaction.

References

  • Wittig Reaction - Examples and Mechanism - Master Organic Chemistry. (2018, February 6). Master Organic Chemistry. [Link]

  • Wittig Reaction - Organic Chemistry Portal. (n.d.). Organic-chemistry.org. [Link]

  • Wipf, P. (2007). The Wittig Reaction. University of Pittsburgh. [Link]

  • Wikipedia contributors. (n.d.). Wittig reaction. In Wikipedia, The Free Encyclopedia. [Link]

  • 13.3.3: Alkenes from Aldehydes and Ketones - Wittig Reaction. (2023, August 8). Chemistry LibreTexts. [Link]

  • Wittig Reaction. (2023, January 22). Chemistry LibreTexts. [Link]

  • Robiette, R., Richardson, J., Aggarwal, V. K., & Harvey, J. N. (2006). Reactivity and Selectivity in the Wittig Reaction: A Computational Study. Journal of the American Chemical Society, 128(7), 2394–2409. [Link]

  • Use of Silver Carbonate in the Wittig Reaction. (n.d.). National Institutes of Health. [Link]

  • The Wittig Reaction: Examples and Mechanism. (n.d.). Chemistry Steps. [Link]

  • Wittig Reaction - Common Conditions. (n.d.). Denish. [Link]

  • (PDF) Solvent Effect in the Wittig Reaction Under Boden's Conditions. (n.d.). ResearchGate. [Link]

  • Comparison of Traditional and Alternative Wittig Reactions. (n.d.). [Link]

  • Wikipedia contributors. (n.d.). Horner–Wadsworth–Emmons reaction. In Wikipedia, The Free Encyclopedia. [Link]

  • Z‐Selective Alkene Formation from Reductive Aldehyde Homo‐Couplings. (n.d.). Diva-portal.org. [Link]

  • Recent Progress in the Horner-Wadsworth-Emmons Reaction. (n.d.). ResearchGate. [Link]

  • A Highly Versatile One-Pot Aqueous Wittig Reaction. (n.d.). Science and Education Publishing. [Link]

  • Enantio- and Z-selective synthesis of functionalized alkenes bearing tertiary allylic stereogenic center. (2023, January 13). National Institutes of Health. [Link]

  • Comparison of Traditional and Alternative Wittig Reactions. (n.d.). Delaware Valley University. [Link]

  • cis-Alkene synthesis by olefination. (n.d.). Organic Chemistry Portal. [Link]

  • Wittig and Wittig–Horner Reactions under Sonication Conditions. (n.d.). MDPI. [Link]

  • Alkenylation of unactivated alkanes: synthesis of Z-alkenes via dual Co-TBADT catalysis. (n.d.). [Link]

  • Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction. (n.d.). Organic Chemistry Portal. [Link]

  • Horner-Wadsworth-Emmons Reaction. (n.d.). NROChemistry. [Link]

  • Properties and Synthesis of Alkenes | Organic Chemistry Lessons. (2020, August 8). YouTube. [Link]

  • Wittig reaction. (2020, October 15). L.S.College, Muzaffarpur. [Link]

Sources

Optimization

Technical Support Center: Optimizing Catalyst Loading for Reactions Involving N-Boc-Formylazetidines

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center dedicated to the catalytic applications of tert-butyl 2-formylazetidine-1-carboxylate and its structural isomers. This guide is de...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center dedicated to the catalytic applications of tert-butyl 2-formylazetidine-1-carboxylate and its structural isomers. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing catalyst loading and troubleshooting common experimental challenges.

Tert-butyl 2-formylazetidine-1-carboxylate is a valuable chiral building block in medicinal chemistry, prized for the synthetic versatility of its aldehyde group and the conformational rigidity conferred by the strained four-membered azetidine ring.[1] However, these same features can present unique challenges in catalysis. This document provides a structured, causality-driven approach to navigating these complexities.

Section 1: Foundational Principles of Catalyst Optimization

This section addresses the fundamental questions surrounding catalyst loading, providing the logical framework for subsequent troubleshooting.

Q1: Why is catalyst loading a critical parameter to optimize?

Optimizing catalyst loading is a crucial exercise in balancing reaction efficiency with practical constraints. It is not merely about cost reduction; it directly impacts reaction rate, product purity, and process scalability.

  • Reaction Kinetics: The catalyst concentration is a primary determinant of the reaction rate. Insufficient loading leads to impractically long reaction times or incomplete conversion.

  • Selectivity and Side Reactions: Excessively high catalyst loading can be detrimental. It can accelerate undesired side reactions, such as substrate decomposition, polymerization, or loss of stereoselectivity, leading to complex product mixtures and difficult purification. For instance, some catalysts may possess sufficient Lewis acidity to initiate the degradation of the acid-sensitive N-Boc protecting group.[2]

  • Economic Viability: Many advanced catalysts, particularly those based on precious metals (e.g., Palladium, Rhodium) or complex chiral ligands, are expensive. Minimizing loading is essential for developing a cost-effective synthesis.[3]

  • Downstream Processing: High catalyst loading increases the burden of removal from the final product, which is a critical regulatory requirement in pharmaceutical development.

Q2: What is a typical starting point for catalyst loading in a new reaction?

A systematic screening approach is always recommended. However, established literature provides excellent starting points based on the catalyst type. The initial loading should be chosen to achieve a reasonable reaction rate without immediately causing side reactions.

Catalyst TypeTypical Loading (mol%)Key Considerations
Homogeneous Metal Catalysts (e.g., Pd, Ru, Rh)0.5 - 5 mol%Highly active, but prone to leaching and deactivation. Sensitive to impurities.[4]
Heterogeneous Metal Catalysts (e.g., Pd/C)1 - 10 mol% (by weight)Reusable, but can suffer from lower activity, mass transfer limitations, and deactivation.[5]
Organocatalysts (e.g., Proline, Peptides)5 - 20 mol%Generally require higher loadings than metal catalysts but are less sensitive to air/moisture.[6][7]
Lewis Acids (e.g., La(OTf)₃, Zn(OTf)₂)5 - 15 mol%Must be carefully selected to avoid degradation of the acid-labile Boc group.[8]

Section 2: Troubleshooting Guide: Common Issues & Solutions

This section is structured to address specific problems you may encounter during your experiments.

Issue 1: Low or Stalled Conversion

Question: My reaction has stalled with over 50% of my tert-butyl 2-formylazetidine-1-carboxylate remaining. Should I just add more catalyst?

Answer: While adding a second charge of catalyst can be a solution, it's crucial to first diagnose the root cause. Arbitrarily adding more catalyst can be wasteful and may introduce new side products if the issue is not related to initial loading. The primary causes for stalled reactions are insufficient initial loading or catalyst deactivation .

A systematic approach is required to differentiate these possibilities.

Start Low or Stalled Conversion Observed Monitor Monitor Reaction Kinetics (e.g., by LC-MS or TLC) Start->Monitor Check_Rate Is initial rate near zero? Monitor->Check_Rate Check_Deactivation Did the reaction start well and then stop? Monitor->Check_Deactivation Insufficient_Loading Root Cause: Insufficient Catalyst Loading Check_Rate->Insufficient_Loading Yes Deactivation Root Cause: Catalyst Deactivation Check_Deactivation->Deactivation Yes Solution_Loading Solution: Restart reaction with higher initial catalyst loading (e.g., 2x). Insufficient_Loading->Solution_Loading Solution_Deactivation Solution: 1. Investigate deactivation mechanism. 2. Consider adding a second catalyst charge. 3. Improve reaction conditions (purity, temp). Deactivation->Solution_Deactivation

Caption: Troubleshooting workflow for low reaction conversion.

Experimental Protocol: Diagnosing a Stalled Reaction
  • Setup: Run the reaction under your initial set of conditions.

  • Monitoring: At regular intervals (e.g., every 30 minutes), withdraw a small aliquot from the reaction mixture under an inert atmosphere. Quench the aliquot and analyze it by a suitable method (LC-MS is ideal for tracking starting material, product, and potential byproducts).

  • Analysis:

    • Scenario A (Insufficient Loading): The reaction proceeds from the start, but at a very slow, linear rate. This suggests the initial catalyst concentration is simply too low to drive the reaction to completion in a reasonable time.

    • Scenario B (Catalyst Deactivation): The reaction begins at a healthy rate, but then the rate slows dramatically or stops completely. This is a classic sign of catalyst deactivation.[9]

Issue 2: Formation of Side Products & Low Selectivity

Question: I'm observing significant side product formation, which seems to worsen when I increase the catalyst loading. What is happening?

Answer: This indicates that your catalyst is active but that a competing, undesired reaction pathway is being accelerated at a greater rate than your desired transformation. High local concentrations of the active catalyst can promote side reactions that may have a higher order dependence on the catalyst.

Common side reactions with the N-Boc-formylazetidine scaffold include:

  • Aldehyde Instability: The aldehyde functional group can be prone to oxidation to the corresponding carboxylic acid (if air is present) or undergo disproportionation reactions.

  • Boc-Group Cleavage: If the catalyst or reaction conditions are acidic, the tert-butylcarbamate (Boc) group can be cleaved.[2] The resulting secondary amine is often reactive and can lead to further byproducts.

  • Azetidine Ring Opening: The strained four-membered ring, while more stable than an aziridine, can be susceptible to nucleophilic attack and ring-opening under certain catalytic conditions.[1]

  • Racemization or Epimerization: In asymmetric reactions, high catalyst loading or elevated temperatures can sometimes erode enantiomeric or diastereomeric excess.[6][7]

Strategies to Improve Selectivity:
  • Reduce Catalyst Loading: This is the most direct approach. Find the minimum loading required for an acceptable reaction rate.

  • Lower the Reaction Temperature: Reducing the temperature will decrease the rate of all reactions, but it often has a more pronounced negative effect on undesired side reactions, thus improving selectivity.

  • Screen Solvents: The solvent can dramatically influence both catalyst activity and selectivity by altering the solvation of the transition state.

  • Use Additives: In some cases, additives can suppress side reactions. For example, in metathesis reactions, mild acids are sometimes added to prevent unwanted isomerization.[3]

Issue 3: Catalyst Deactivation

Question: My catalyst appears to be losing activity over the course of the reaction. What are the common deactivation mechanisms and how can I prevent them?

Answer: Catalyst deactivation is a common and complex problem where the catalyst loses its efficacy over time.[5] Understanding the likely mechanism is key to mitigating it.

cluster_causes Deactivation Causes cluster_mechanisms Deactivation Mechanisms Active_Catalyst Active Catalyst Site Poisoning Poisoning (Site Blocking) Active_Catalyst->Poisoning Fouling Fouling/Coking (Encapsulation) Active_Catalyst->Fouling Sintering Sintering (Loss of Surface Area) Active_Catalyst->Sintering Leaching Leaching (Metal Dissolution) Active_Catalyst->Leaching Deactivated_Catalyst Deactivated Catalyst Poisoning_Cause Impurities (e.g., S, P, H₂O) Poisoning_Cause->Poisoning Fouling_Cause Substrate/Product Degradation Fouling_Cause->Fouling Sintering_Cause High Temperature Sintering_Cause->Sintering Leaching_Cause Incompatible Solvent Leaching_Cause->Leaching Poisoning->Deactivated_Catalyst Fouling->Deactivated_Catalyst Sintering->Deactivated_Catalyst Leaching->Deactivated_Catalyst

Caption: Common mechanisms of catalyst deactivation.[10]

Prevention and Mitigation Strategies:
  • Poisoning: This occurs when impurities in the substrate, solvent, or atmosphere bind strongly to the catalytic active sites.

    • Solution: Use high-purity, degassed solvents and reagents. Run reactions under a strictly inert atmosphere (Argon or Nitrogen). Purify the starting material if it contains potential poisons like sulfur or phosphorus compounds.

  • Fouling (Coking): The catalyst surface becomes coated with insoluble organic residues, often from the degradation of the aldehyde substrate or product.[5]

    • Solution: Lower the reaction temperature. Optimize the substrate-to-catalyst ratio to avoid high local concentrations of reactive species.

  • Sintering (for Heterogeneous Catalysts): At high temperatures, small metal particles on a support can migrate and agglomerate into larger, less active particles.

    • Solution: Operate at the lowest effective temperature. Choose a catalyst support that stabilizes the metal particles.

  • Leaching (for Heterogeneous Catalysts): The active metal dissolves from the solid support into the reaction medium.

    • Solution: Screen for a more suitable solvent that does not promote dissolution. Ensure the pH of the reaction medium is compatible with the catalyst.

  • Reduction to Inactive State: For some metal catalysts, like Pd(II), reduction to an inactive metallic state, such as Pd(0) nanoparticles, can be a primary deactivation pathway.[4]

    • Solution: This can sometimes be reversed or prevented by the addition of a mild oxidant or by modifying the ligand environment to stabilize the desired oxidation state.[4]

Section 3: Frequently Asked Questions (FAQs)

Q1: How do I handle air- and moisture-sensitive catalysts for this reaction? Use standard Schlenk line or glovebox techniques. Solvents should be dried over a suitable agent (e.g., molecular sieves, sodium/benzophenone) and degassed by sparging with an inert gas or through freeze-pump-thaw cycles. Catalysts should be stored under an inert atmosphere and weighed out quickly or in a glovebox.

Q2: Can the Boc-protecting group interfere with the catalysis? Yes. While generally stable, the Boc group is labile under acidic conditions.[2] If your catalytic system is strongly Lewis acidic or generates acidic byproducts, you risk deprotection. Monitor for the deprotected azetidine byproduct by LC-MS. If this is an issue, consider a catalyst with lower Lewis acidity or add a non-nucleophilic base to buffer the reaction.

Q3: What analytical techniques are best for monitoring reaction progress and catalyst performance? A combination of techniques is ideal.

  • Thin Layer Chromatography (TLC): Excellent for quick, qualitative checks of starting material consumption and product formation.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): The preferred method for quantitative analysis. It allows you to accurately track the concentrations of starting material, product, and any side products, providing a clear kinetic profile of the reaction.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Useful for confirming the structure of the final product and can be used to determine conversion by analyzing the crude reaction mixture.

Q4: Does the position of the formyl group (2- vs. 3-position) significantly impact catalyst optimization? Yes, it can. The stereoelectronic environment is different at the C2 and C3 positions. The C2 position is directly adjacent to the nitrogen atom, which can influence the aldehyde's reactivity and its ability to coordinate to a metal center. In asymmetric catalysis, the proximity of the chiral center at C2 to the reacting aldehyde can offer different opportunities for stereochemical control compared to the more distant C3 isomer. Therefore, the optimal catalyst, ligand, and conditions may differ between the two isomers.

Section 4: General Experimental Protocol for Catalyst Loading Screening

This protocol outlines a parallel screening approach to efficiently determine the optimal catalyst loading.

  • Preparation: In an inert atmosphere glovebox, prepare a stock solution of your tert-butyl 2-formylazetidine-1-carboxylate and any other reagents in the chosen anhydrous, degassed solvent.

  • Array Setup: Arrange a series of reaction vials (e.g., 5 vials).

  • Catalyst Addition: To each vial, add a different amount of the catalyst, corresponding to the desired mol% (e.g., 0.5, 1.0, 2.0, 5.0, 10.0 mol%).

  • Initiation: Add an equal volume of the substrate stock solution to each vial simultaneously to start the reactions.

  • Reaction: Seal the vials and place them in a temperature-controlled heating block with stirring.

  • Monitoring: At set time points (e.g., 1h, 4h, 12h, 24h), take an aliquot from each reaction, quench appropriately, and analyze by LC-MS.

  • Evaluation: Plot the conversion (%) versus time for each catalyst loading. The optimal loading is the lowest amount that provides a high conversion in an acceptable timeframe with minimal byproduct formation.

References

Sources

Troubleshooting

Solvent effects on the reactivity of Tert-butyl 2-formylazetidine-1-carboxylate

Welcome to the technical support center for Tert-butyl 2-formylazetidine-1-carboxylate. This guide is designed to provide researchers, scientists, and drug development professionals with in-depth troubleshooting advice a...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Tert-butyl 2-formylazetidine-1-carboxylate. This guide is designed to provide researchers, scientists, and drug development professionals with in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the use of this versatile building block. The unique combination of a strained azetidine ring, a reactive aldehyde, and an acid-labile N-Boc protecting group presents specific challenges and opportunities in synthesis. This resource aims to explain the causality behind experimental choices and provide solutions to common issues encountered in the laboratory.

Part 1: General Stability and Handling

Q1: What are the primary stability concerns for Tert-butyl 2-formylazetidine-1-carboxylate?

Answer: The main stability concerns for this compound stem from three key structural features: the aldehyde functionality, the strained azetidine ring, and the N-Boc protecting group.

  • Aldehyde Reactivity: Aldehydes are susceptible to oxidation to the corresponding carboxylic acid, especially upon prolonged exposure to air. They can also undergo self-condensation (aldol reaction) or polymerization, particularly in the presence of acid or base catalysts.

  • Azetidine Ring Strain: The four-membered azetidine ring possesses significant ring strain (approx. 25.4 kcal/mol), making it susceptible to nucleophilic ring-opening reactions, particularly under acidic or strongly nucleophilic conditions.[1][2]

  • N-Boc Protecting Group: The tert-butoxycarbonyl (Boc) group is labile under acidic conditions. Even mild acidic conditions can lead to partial or complete deprotection, exposing the secondary amine which can then participate in side reactions.

Storage Recommendations: To mitigate these issues, it is recommended to store Tert-butyl 2-formylazetidine-1-carboxylate at low temperatures (freezer), under an inert atmosphere (nitrogen or argon), and to use it promptly after opening.[3]

Part 2: Troubleshooting Common Reactions

This section provides detailed troubleshooting guides for two of the most common transformations involving Tert-butyl 2-formylazetidine-1-carboxylate: reductive amination and the Wittig reaction.

Troubleshooting Guide: Reductive Amination

Reductive amination is a powerful method for the synthesis of substituted azetidines from Tert-butyl 2-formylazetidine-1-carboxylate. However, the choice of solvent and other reaction parameters can significantly impact the outcome.

dot

Caption: Troubleshooting workflow for the Wittig reaction of Tert-butyl 2-formylazetidine-1-carboxylate.

FAQs for the Wittig Reaction

Q5: What is the best solvent for a Wittig reaction with Tert-butyl 2-formylazetidine-1-carboxylate?

Answer: The optimal solvent depends on the type of ylide and the desired stereochemical outcome.

  • For Non-stabilized Ylides (to favor Z-alkenes): Non-polar, aprotic solvents like THF, diethyl ether, or toluene are generally preferred. These solvents minimize the reversibility of the initial addition step, leading to kinetic control and a higher proportion of the Z-alkene.

  • For Stabilized Ylides (to favor E-alkenes): Polar aprotic solvents such as DMF or DMSO can be used. These solvents can help to solubilize the ylide and may favor the thermodynamic E-alkene product. However, be cautious as these solvents can also promote side reactions. In some cases, even aqueous conditions have been successfully employed for Wittig reactions with stabilized ylides. [1] Solvent Influence on Wittig Reaction Stereoselectivity

Solvent TypePolarityProtic/AproticTypical Outcome with Non-stabilized YlidesTypical Outcome with Stabilized Ylides
Non-polar Aprotic (e.g., Toluene, Hexane) LowAproticHigh Z-selectivityE-selectivity
Ethereal (e.g., THF, Diethyl ether) IntermediateAproticGood Z-selectivityE-selectivity
Polar Aprotic (e.g., DMF, DMSO) HighAproticLower Z-selectivity, potential for E/Z mixturesHigh E-selectivity
Polar Protic (e.g., Methanol, Water) HighProticCan lead to side reactions and is generally not preferred for non-stabilized ylides. Can be effective for stabilized ylides. [1]High E-selectivity [1]

Q6: My Wittig reaction is not proceeding to completion. What are the likely causes?

Answer: A stalled Wittig reaction is often due to issues with the ylide formation or reactivity.

  • Incomplete Ylide Formation: Ensure that the phosphonium salt is fully deprotonated. This requires a strong base like n-butyllithium or sodium hydride and anhydrous conditions.

  • Ylide Instability: Non-stabilized ylides are highly reactive and can decompose if not used promptly or if exposed to moisture or air.

  • Low Reactivity of Aldehyde: While generally reactive, steric hindrance around the aldehyde could slow the reaction. Gentle heating may be required.

Q7: I am concerned about epimerization of the chiral center at the 2-position of the azetidine ring. How can I minimize this?

Answer: The hydrogen at the 2-position is alpha to the carbonyl group and is therefore acidic, creating the potential for epimerization, especially in the presence of base. To minimize this risk:

  • Use Non-polar Solvents: Less polar solvents can help to suppress epimerization. [4]* Low Temperatures: Perform the reaction at the lowest temperature at which a reasonable reaction rate is observed.

  • Careful Choice of Base: Use a strong, non-nucleophilic base for ylide formation and avoid excess base in the reaction with the aldehyde.

Part 3: Experimental Protocols

Protocol 1: General Procedure for Reductive Amination using STAB
  • To a solution of Tert-butyl 2-formylazetidine-1-carboxylate (1.0 eq.) in anhydrous DCE or DCM (~0.1-0.2 M) under an inert atmosphere, add the desired amine (1.0-1.2 eq.).

  • For less reactive amines, add a catalytic amount of glacial acetic acid (0.1 eq.).

  • Stir the mixture at room temperature for 30-60 minutes to facilitate imine formation.

  • Add sodium triacetoxyborohydride (STAB) (1.2-1.5 eq.) portion-wise.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS until the starting material is consumed (typically 2-24 hours).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., DCM or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography if necessary.

Protocol 2: General Procedure for Wittig Reaction with a Non-stabilized Ylide
  • To a suspension of the appropriate phosphonium salt (1.1 eq.) in anhydrous THF under an inert atmosphere at 0 °C, add a strong base (e.g., n-BuLi, 1.1 eq.) dropwise.

  • Stir the resulting ylide solution at 0 °C for 30-60 minutes.

  • In a separate flask, dissolve Tert-butyl 2-formylazetidine-1-carboxylate (1.0 eq.) in anhydrous THF.

  • Slowly add the aldehyde solution to the ylide solution at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed as monitored by TLC (typically 2-12 hours).

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to remove triphenylphosphine oxide.

References

  • Clarke, C. J., et al. (2013). Development of a solvent selection guide for aldehyde-based direct reductive amination processes. Green Chemistry, 15(5), 1159-1169.
  • Szostak, M., et al. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry, 19(12), 2576-2597.
  • Watson, A. J. B., et al. (2013). Development of a solvent selection guide for aldehyde-based direct reductive amination processes. Green Chemistry, 15(5), 1159-1169.
  • Master Organic Chemistry. (2012). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Retrieved from [Link]

  • Valkute, T. R., et al. (2016). Efficient Synthesis of Functionalized Olefins by Wittig Reaction Using Amberlite Resin as a Mild Base.
  • Li, J., et al. (2007). Wittig reactions in water media employing stabilized ylides with aldehydes. Synthesis of alpha,beta-unsaturated esters from mixing aldehydes, alpha-bromoesters, and Ph3P in aqueous NaHCO3. The Journal of Organic Chemistry, 72(14), 5247-5254.
  • Pandolfi, E., et al. (2006). Solvent Effect in the Wittig Reaction Under Boden's Conditions.
  • Royal Society of Chemistry. (n.d.). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Wittig Reaction - Examples and Mechanism. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • Royal Society of Chemistry. (2013). Development of a solvent selection guide for aldehyde-based direct reductive amination processes. Retrieved from [Link]

  • University of Turin. (n.d.). Wittig Reaction in Deep Eutectic Solvents: Expanding the DES Toolbox in Synthesis. Retrieved from [Link]

  • Royal Society of Chemistry. (2017). Recent advances in synthetic facets of immensely reactive azetidines. Retrieved from [Link]

  • ResearchGate. (n.d.). Metal-Free Reductive Amination of Aldehydes for the Synthesis of Secondary and Tertiary Amines. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Polar Protic and Polar Aprotic Solvents. Retrieved from [Link]

  • ResearchGate. (n.d.). Stability of different azetidine esters. Retrieved from [Link]

  • National Institutes of Health. (2024). Reactivity and Stability of (Hetero)Benzylic Alkenes via the Wittig Olefination Reaction. Retrieved from [Link]

  • YouTube. (2018). Wittig reaction with problem from csir-net exam. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Polar Protic and Aprotic Solvents. Retrieved from [Link]

  • National Institutes of Health. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. Retrieved from [Link]

  • ResearchGate. (n.d.). Influence of the Solvent on the Stereochemical Outcome of the Wittig Reaction on N-protected -amino Aldehydes and Alkyl(triphenyl)phosphoranilydene Acetates. Retrieved from [Link]

  • Organic-Reaction.com. (n.d.). Reductive Amination - Common Conditions. Retrieved from [Link]

  • American Chemical Society. (2013). Highly Efficient Syntheses of Azetidines, Pyrrolidines, and Indolines via Palladium Catalyzed Intramolecular Amination of C(sp3)–H and C(sp2)–H Bonds at γ and δ Positions. Journal of the American Chemical Society, 135(44), 16332-16335.
  • Royal Society of Chemistry. (n.d.). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Azetidines-Containing Fluorescent Purine Analogs: Synthesis and Photophysical Properties. Retrieved from [Link]

  • PubMed. (2024). Azetidines in medicinal chemistry: emerging applications and approved drugs. Retrieved from [Link]

  • ResearchGate. (n.d.). A comparative study for the evaluation of two solvents for use in ninhydrin processing of latent print evidence. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Generation and trapping of electron-deficient 1,2-cyclohexadienes. Unexpected hetero-Diels–Alder reactivity. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Work-up and Troubleshooting for Reactions Involving Tert-butyl 2-formylazetidine-1-carboxylate

Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with Tert-butyl 2-formylazetidine-1-carboxylate. This resource provides in-depth, field-proven insi...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with Tert-butyl 2-formylazetidine-1-carboxylate. This resource provides in-depth, field-proven insights into the nuances of work-up procedures for reactions utilizing this valuable building block. Our goal is to equip you with the knowledge to anticipate challenges, troubleshoot effectively, and ensure the integrity of your synthetic outcomes.

The unique structure of Tert-butyl 2-formylazetidine-1-carboxylate, featuring a strained azetidine ring, a reactive aldehyde, and an acid-labile Boc protecting group, presents a specific set of challenges during reaction work-up and purification. This guide is structured in a question-and-answer format to directly address the common issues and critical decision points you may encounter.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My reaction mixture is an emulsion after aqueous work-up. How can I break it and efficiently separate the layers?

A1: Emulsion formation is a common issue, often caused by the presence of polar organic solvents (like DMF or DMSO), salts, or amphiphilic byproducts.

Causality: The combination of an organic solvent, an aqueous phase, and residual reagents can stabilize fine droplets of one phase within the other, preventing clear separation.

Troubleshooting Protocol:

  • Brine Wash: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer, reducing the solubility of organic components and helping to break the emulsion.

  • Solvent Addition: Add a small amount of a less polar solvent, such as diethyl ether or tert-butyl methyl ether (MTBE), to the separatory funnel. This can alter the overall polarity of the organic phase, aiding separation.

  • Filtration: For persistent emulsions, filtering the entire mixture through a pad of Celite® or glass wool can sometimes break the emulsion by disrupting the interface of the droplets.

  • Centrifugation: If available, centrifuging the mixture is a highly effective method for physically separating the layers.

Expert Insight: Before resorting to more complex methods, simply allowing the separatory funnel to stand undisturbed for an extended period (15-30 minutes) can often lead to gradual separation. Patience can be a valuable tool in these situations.

Q2: I'm concerned about the stability of the Boc group during an acidic work-up. What are the best practices to avoid premature deprotection?

A2: The tert-butoxycarbonyl (Boc) group is notoriously sensitive to acidic conditions. The carbocation generated during cleavage can also lead to side reactions.[1] Careful control of pH is paramount.

Trustworthiness: The key is to use the mildest acidic conditions necessary to neutralize basic reagents or protonate impurities for extraction, without causing significant cleavage of the Boc group.

Recommended Aqueous Acids for Work-up:

Aqueous ReagentTypical ConcentrationpH Range (approx.)Use Case & Comments
Saturated NH₄ClSaturated4.5 - 6.0Ideal for quenching organometallic reactions and neutralizing mild bases. Generally safe for Boc groups.
10% Citric Acid10% w/v2.0 - 3.0Effective for neutralizing amines and other bases. Use cautiously and with monitoring.
0.1 M - 1 M HCl0.1 M - 1 M1.0 - 2.0High Risk. Only use if absolutely necessary and for brief periods. Keep the mixture cold (0 °C).
Saturated NaHCO₃Saturated~8.4For neutralizing excess acid. A standard component of a full aqueous work-up.
Brine (Saturated NaCl)Saturated~7.0Used as a final wash to remove residual water from the organic layer before drying.

Experimental Protocol: Monitoring Boc Group Stability via TLC

  • Prepare TLC Plate: Spot the crude reaction mixture, a reference standard of your starting material, and the product if available.

  • Perform Acid Wash: Conduct your mild acidic wash (e.g., with saturated NH₄Cl).

  • Sample Organic Layer: After separation, carefully take a small aliquot of the organic layer with a capillary tube and spot it on the TLC plate.

  • Develop and Visualize: Develop the TLC plate in an appropriate solvent system (e.g., 30% Ethyl Acetate in Hexanes). Visualize under UV light and/or with a potassium permanganate stain.

  • Analyze: The appearance of a new, more polar spot (lower Rf value) corresponding to the free amine indicates Boc deprotection. If this spot is significant, consider using a milder acid or reducing the exposure time.

DOT Diagram: Decision-Making for Acidic Work-up

Workup_Decision Start Reaction Complete Quench Quench Reaction (e.g., with H₂O or sat. NH₄Cl) Start->Quench Base_Present Is a strong base present? Quench->Base_Present Mild_Acid Wash with sat. NH₄Cl or 10% Citric Acid Base_Present->Mild_Acid Yes No_Base Proceed directly to Base/Brine Wash Base_Present->No_Base No Monitor_TLC Monitor for Boc Deprotection via TLC Mild_Acid->Monitor_TLC Proceed Proceed to Base/Brine Wash Monitor_TLC->Proceed

Caption: Decision workflow for acidic work-up of Boc-protected compounds.

Q3: My Wittig reaction with Tert-butyl 2-formylazetidine-1-carboxylate resulted in a messy crude product. How do I effectively remove triphenylphosphine oxide?

A3: Triphenylphosphine oxide (TPPO) is a notoriously difficult byproduct to remove due to its moderate polarity and high crystallinity.

Causality: The high polarity of TPPO makes it soluble in many common chromatography solvents, leading to co-elution with the desired product.

Troubleshooting and Purification Strategies:

  • Precipitation: After the reaction, concentrate the crude mixture and triturate with a non-polar solvent like diethyl ether, hexanes, or a mixture of the two. TPPO is often insoluble in these solvents and will precipitate, allowing for removal by filtration. The desired product usually remains in the filtrate.

  • Column Chromatography with Optimized Solvent System:

    • Normal Phase (Silica Gel): A common issue is the smearing of TPPO across many fractions. To mitigate this:

      • Add a small percentage (0.5-1%) of a polar solvent like methanol or triethylamine to your eluent (e.g., ethyl acetate/hexanes). This can help to sharpen the elution of both the product and TPPO.

      • Use a gradient elution, starting with a low polarity and gradually increasing it. This can help to separate the product from the less polar TPPO.

  • Acidic Wash (with caution): If the product is stable to mild acid, a wash with a dilute, cold acid (e.g., 0.1 M HCl at 0 °C) can protonate the TPPO, increasing its aqueous solubility for removal. This method carries a risk of Boc deprotection and should be tested on a small scale first.

Expert Insight: For stubborn cases, converting TPPO to a water-soluble salt can be effective. After the reaction, add a small amount of aqueous HCl to the reaction mixture and stir. Then, proceed with a standard aqueous work-up. The protonated TPPO will partition into the aqueous layer.

Q4: I am performing a reductive amination and struggling to isolate the product amine from the unreacted aldehyde and reducing agent byproducts.

A4: Reductive aminations can leave a mixture of starting materials, the desired product, and byproducts from the reducing agent (e.g., borohydride salts). A systematic work-up is crucial for a clean separation.

Trustworthiness: The work-up strategy should exploit the different chemical properties of the components: the basicity of the product amine, the neutrality of the starting aldehyde, and the aqueous solubility of the reducing agent byproducts.

Step-by-Step Work-up Protocol for Reductive Amination:

  • Quench the Reaction: Carefully quench any remaining reducing agent by the slow, dropwise addition of water or a mild acid (e.g., saturated NH₄Cl) at 0 °C.

  • Solvent Evaporation: Remove the reaction solvent under reduced pressure.

  • Aqueous Extraction (Acid):

    • Dissolve the residue in an organic solvent (e.g., ethyl acetate or dichloromethane).

    • Extract the organic layer with a mild acid (e.g., 10% citric acid or 1 M HCl). The desired amine product will be protonated and move into the aqueous layer. The unreacted aldehyde will remain in the organic layer.

  • Separation: Separate the two layers. The organic layer containing the unreacted aldehyde can be discarded or saved for recovery.

  • Basification and Re-extraction:

    • Cool the acidic aqueous layer containing the protonated amine to 0 °C.

    • Slowly add a base (e.g., 1 M NaOH or saturated NaHCO₃) until the pH is basic (pH > 9).

    • Extract the now neutral amine product back into an organic solvent (e.g., ethyl acetate or dichloromethane) multiple times.

  • Drying and Concentration: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the purified amine.

DOT Diagram: Reductive Amination Work-up Workflow

Reductive_Amination_Workup Start Crude Reaction Mixture Quench 1. Quench Reducing Agent (H₂O or sat. NH₄Cl) Start->Quench Extract_Acid 2. Extract with Mild Acid (e.g., 10% Citric Acid) Quench->Extract_Acid Separate_Layers 3. Separate Layers Extract_Acid->Separate_Layers Organic_Layer Organic Layer: Unreacted Aldehyde Separate_Layers->Organic_Layer Organic Aqueous_Layer Aqueous Layer: Protonated Product Separate_Layers->Aqueous_Layer Aqueous Basify 4. Basify Aqueous Layer (e.g., NaHCO₃) Aqueous_Layer->Basify Re_extract 5. Re-extract with Organic Solvent Basify->Re_extract Dry_Concentrate 6. Dry and Concentrate Organic Layer Re_extract->Dry_Concentrate Final_Product Purified Amine Product Dry_Concentrate->Final_Product

Caption: Step-by-step workflow for the extractive work-up of a reductive amination reaction.

References

  • Wuts, P. G. M.; Greene, T. W. Greene's Protective Groups in Organic Synthesis, 5th ed.; John Wiley & Sons, Inc.: Hoboken, NJ, 2014. [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. [Link][1]

  • Organic Chemistry Portal. Wittig Reaction. [Link][2]

  • Miriyala, B.; Bhattacharyya, S.; Williamson, J. S. Chemoselective reductive alkylation of ammonia with carbonyl compounds: synthesis of primary and symmetrical secondary amines. Tetrahedron2004 , 60 (7), 1463–1471. [Link][3]

Sources

Troubleshooting

Technical Support Center: Preserving the Boc Group in Reactions of Tert-butyl 2-formylazetidine-1-carboxylate

Welcome to the technical support center for Tert-butyl 2-formylazetidine-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth solutions for a critical...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Tert-butyl 2-formylazetidine-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth solutions for a critical challenge: preventing the cleavage of the acid-labile tert-butyloxycarbonyl (Boc) protecting group during synthetic transformations of the aldehyde moiety. This resource provides field-proven protocols and explains the chemical principles behind them to ensure the success of your experiments.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the stability and handling of Tert-butyl 2-formylazetidine-1-carboxylate.

Q1: My starting material seems to be degrading during my reaction, and I'm seeing a new, more polar spot on my TLC plate. What is happening?

A: You are likely observing the deprotection of the Boc group. The Boc group is highly sensitive to acidic conditions, and its removal exposes the free secondary amine of the azetidine ring.[1][2] This free amine is significantly more polar, causing it to have a lower Rf value on a silica TLC plate. The cleavage is an acid-catalyzed hydrolysis that generates a stable tert-butyl cation and releases carbon dioxide.[2][3]

Q2: What are the most common causes of unintentional Boc deprotection with this substrate?

A: The primary causes are exposure to acidic reagents or conditions, which can be obvious or hidden:

  • Direct Use of Strong Acids: Reagents like trifluoroacetic acid (TFA), hydrochloric acid (HCl), or sulfuric acid (H₂SO₄) will rapidly cleave the Boc group, even in catalytic amounts.[3][4]

  • Lewis Acids: Many Lewis acids (e.g., ZnBr₂, AlCl₃, TiCl₄) can also facilitate Boc cleavage.[1][5]

  • Acidic Byproducts: Some reactions generate acidic byproducts that can lower the pH of the reaction mixture over time and cause gradual deprotection.

  • Inappropriate Workup Conditions: Quenching a reaction with a strong aqueous acid (e.g., 1M HCl) is a very common cause of failure.[6]

  • Protogenic Solvents: Although less common at room temperature, prolonged heating in certain protic solvents like methanol can sometimes lead to slow degradation.

Q3: How can I reliably monitor my reaction for Boc deprotection?

A: A combination of techniques is recommended for robust monitoring:

  • Thin-Layer Chromatography (TLC): As mentioned, the deprotected product will appear as a new, more polar spot (lower Rf) that often streaks due to the basicity of the free amine.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): This is the most definitive method. You can monitor for the disappearance of the mass corresponding to your Boc-protected starting material (M+H⁺) and the appearance of the mass corresponding to the deprotected azetidine-2-carbaldehyde (M-Boc+H⁺, which is 100.12 g/mol less).

  • ¹H NMR Spectroscopy: In the proton NMR spectrum, the disappearance of the characteristic singlet for the nine tert-butyl protons around 1.44 ppm is a clear indicator of Boc group removal.[7]

Q4: My reaction requires a mildly acidic catalyst. Is there any way to proceed?

A: Yes, but with extreme caution. The stability of the Boc group is kinetic.[4] Reactions with very weak acids at low temperatures (e.g., 0 °C or below) might be tolerated for short periods. However, it is always preferable to find an alternative, non-acidic route. If you must use a weak acid, it is critical to perform a small-scale trial experiment and carefully monitor for deprotection by LC-MS at short time intervals.

Part 2: Troubleshooting Guide by Reaction Type

This section provides detailed, Boc-compatible protocols for common transformations of the aldehyde group, addressing the specific challenges each reaction presents.

Issue 1: Boc Deprotection during Reductive Amination

The Challenge: Classical reductive amination conditions, such as using sodium cyanoborohydride (NaCNBH₃), often require a mildly acidic medium (pH ~5-6) to facilitate iminium ion formation, which can be sufficient to cause partial or complete Boc cleavage.

Q: How can I perform a reductive amination on Tert-butyl 2-formylazetidine-1-carboxylate without losing the Boc group?

A: The solution is to use a reducing agent that is effective under neutral or even slightly basic conditions. Sodium triacetoxyborohydride (STAB) is the reagent of choice for this transformation as it does not require added acid.[8]

  • Setup: To a round-bottom flask under an inert atmosphere (Nitrogen or Argon), add Tert-butyl 2-formylazetidine-1-carboxylate (1.0 eq) and the desired primary or secondary amine (1.1 eq) in a suitable aprotic solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE) (approx. 0.1 M concentration).

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the intermediate imine/iminium ion. You can optionally add a mild drying agent like anhydrous MgSO₄ to facilitate this step.

  • Reduction: Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise to the mixture. Be aware that the reaction may be slightly exothermic.

  • Reaction: Allow the reaction to stir at room temperature for 12-24 hours. Monitor progress by TLC or LC-MS.

  • Workup: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir for 15-20 minutes.

  • Extraction: Separate the organic layer. Extract the aqueous layer two more times with DCM.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Causality: STAB is a milder and less basic borohydride reagent compared to others. Its reaction mechanism proceeds efficiently under neutral conditions, completely avoiding the need for the acidic catalysts that threaten the Boc group's integrity.[8]

Issue 2: Boc Deprotection during Wittig Olefination

The Challenge: While the Wittig reaction itself is typically performed under basic conditions compatible with the Boc group, the generation of the phosphonium ylide often requires a very strong base (e.g., n-BuLi, NaH).[9] More importantly, the subsequent aqueous workup, if performed incorrectly with acid, can cause deprotection.

Q: What is a safe and reliable protocol for a Wittig reaction with this substrate?

A: A robust protocol involves careful control of the ylide generation and, critically, a non-acidic workup procedure. Using stabilized ylides is often easier as they can be generated with weaker bases.[10]

  • Ylide Generation: In a flame-dried, two-neck flask under an inert atmosphere, suspend the appropriate phosphonium salt (1.2 eq) in anhydrous THF. Cool the suspension to 0 °C.

  • Base Addition: Slowly add a strong base such as n-Butyllithium (n-BuLi) or sodium hexamethyldisilazide (NaHMDS) (1.1 eq). Allow the mixture to stir and warm to room temperature, during which the characteristic color of the ylide (often deep red, orange, or yellow) should develop.

  • Aldehyde Addition: Cool the ylide solution back down to 0 °C or -78 °C. Add a solution of Tert-butyl 2-formylazetidine-1-carboxylate (1.0 eq) in anhydrous THF dropwise.

  • Reaction: Let the reaction stir at the cooled temperature for 1 hour, then allow it to slowly warm to room temperature and stir overnight. Monitor by TLC or LC-MS.

  • CRITICAL Workup: Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Do not use dilute HCl or other acids.

  • Extraction: Extract the mixture three times with ethyl acetate or diethyl ether.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the resulting alkene via flash column chromatography.

Causality: The Wittig reaction mechanism does not involve acidic intermediates.[11] The primary risk comes from the workup. Saturated aqueous NH₄Cl is a mild proton source that is buffered at a slightly acidic to neutral pH (around 6-7), sufficient to protonate any remaining strong base and the triphenylphosphine oxide byproduct without being acidic enough to cleave the Boc group.

Issue 3: Boc Deprotection during Grignard/Organolithium Addition

The Challenge: Organometallic reagents like Grignard (RMgX) and organolithium (RLi) reagents are strongly basic and nucleophilic, but they are fully compatible with the Boc group.[12] The problem, identical to the Wittig reaction, arises during the acidic workup required to protonate the intermediate alkoxide to form the final alcohol product.[13][14]

Q: How do I add a Grignard reagent to the aldehyde and isolate the alcohol product with the Boc group intact?

A: The key is a meticulously controlled, non-acidic, or buffered workup. The initial quench must neutralize the organometallic reagent and protonate the alkoxide without creating a low-pH environment.

  • Setup: In a flame-dried flask under an inert atmosphere, dissolve Tert-butyl 2-formylazetidine-1-carboxylate (1.0 eq) in an anhydrous ether solvent (e.g., THF, diethyl ether).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. This minimizes side reactions.

  • Addition: Add the Grignard or organolithium reagent (1.2 eq, solution in ether or hexanes) dropwise via syringe.

  • Reaction: Stir the reaction at -78 °C for 1-2 hours. Monitor by TLC (after quenching a small aliquot with saturated NH₄Cl).

  • CRITICAL Workup: While the reaction is still cold, slowly and carefully add a saturated aqueous solution of NH₄Cl to quench the reaction. Allow the mixture to warm to room temperature.

  • Extraction: Extract the mixture three times with ethyl acetate. If emulsions form, a small amount of 1M Rochelle's salt solution can be added to chelate magnesium salts.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the secondary alcohol product by flash column chromatography.

Causality: The C-Mg bond is highly polarized, making the carbon atom an excellent nucleophile but also a very strong base.[13] The acidic workup is necessary to provide a proton to the newly formed alkoxide. Using saturated NH₄Cl provides this proton source under buffered conditions, preventing the bulk solution from becoming strongly acidic and thereby preserving the Boc protecting group.

Part 3: Data Summary and Visual Guides

Table 1: Summary of Recommended Boc-Compatible Conditions
Reaction TypeReagent(s)Solvent(s)TemperatureCritical Consideration
Reductive Amination Sodium Triacetoxyborohydride (STAB), AmineDCM, DCERoom Temp.Use of STAB avoids the need for any acid catalyst.[8]
Wittig Olefination Phosphonium Ylide (pre-formed)THF, Et₂O-78 °C to RTWorkup is key. Quench with sat. aq. NH₄Cl, not acid.[11]
Grignard Addition RMgXTHF, Et₂O-78 °CWorkup is key. Quench with sat. aq. NH₄Cl, not acid.[12]
Organolithium Addition RLiTHF, Et₂O, Hexanes-78 °CWorkup is key. Quench with sat. aq. NH₄Cl, not acid.[13]
Diagrams

Caption: Acid-catalyzed mechanism of Boc deprotection.

Troubleshooting_Workflow start Start Reaction with Tert-butyl 2-formylazetidine-1-carboxylate monitor Monitor Reaction (TLC, LC-MS) start->monitor complete Is Reaction Complete? monitor->complete complete->monitor No deprotection Is Boc Group Intact? (Check MS for M-100 peak) complete->deprotection Yes fail_reaction ISSUE: Incomplete Reaction complete->fail_reaction Stalled success Proceed to Boc-Compatible Workup & Purification deprotection->success Yes fail_deprotect ISSUE: Boc Deprotection Occurred deprotection->fail_deprotect No troubleshoot_deprotect Consult Guide: - Switch to milder reagents - Use non-acidic workup - Lower temperature fail_deprotect->troubleshoot_deprotect troubleshoot_reaction Troubleshoot Reaction: - Check reagent quality - Increase reaction time - Adjust stoichiometry fail_reaction->troubleshoot_reaction troubleshoot_deprotect->start troubleshoot_reaction->start

Sources

Optimization

Technical Support Center: Troubleshooting Byproduct Formation in Tert-butyl 2-formylazetidine-1-carboxylate Reactions with LC-MS

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for identifying and chara...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for identifying and characterizing byproducts in reactions involving tert-butyl 2-formylazetidine-1-carboxylate using Liquid Chromatography-Mass Spectrometry (LC-MS). As Senior Application Scientists, we provide not just protocols, but the underlying chemical principles to empower your experimental decisions.

Frequently Asked Questions (FAQs)

Q1: I am seeing an unexpected peak in my LC-MS analysis with a mass of [M+16]. What could this be?

This is a very common observation and is almost certainly the corresponding carboxylic acid, 1-(tert-butoxycarbonyl)azetidine-2-carboxylic acid. The aldehyde functional group is susceptible to oxidation, which can occur under various conditions, sometimes even with exposure to air over time.

Causality:

  • Oxidizing agents: If your reaction involves any oxidizing agents, even mild ones, oxidation of the aldehyde is a likely side reaction.

  • Air oxidation: Aldehydes can be sensitive to air, especially in the presence of light or metal catalysts.

  • Reaction conditions: Certain reaction conditions, such as prolonged heating or the use of specific bases, can promote oxidation.

Troubleshooting:

  • Inert atmosphere: Ensure your reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) to minimize air exposure.

  • Solvent purity: Use freshly distilled or high-purity solvents to avoid peroxides that can act as oxidizing agents.

  • Reaction time and temperature: Minimize reaction time and use the lowest effective temperature to reduce the likelihood of oxidation.

Q2: My reaction mixture shows a complex cluster of peaks with masses roughly double that of my starting material. What is happening?

You are likely observing byproducts from an aldol condensation reaction. The aldehyde has an enolizable proton at the alpha-position, which can be deprotonated by a base to form an enolate. This enolate can then act as a nucleophile and attack another molecule of the aldehyde.

Causality:

  • Basic conditions: The presence of a base (e.g., triethylamine, potassium carbonate, or even some basic starting materials) can catalyze the aldol reaction.

  • Concentration: Higher concentrations of the aldehyde will favor this bimolecular reaction.

Troubleshooting:

  • Control of basicity: If possible, use a non-basic or sterically hindered base. If a base is essential, consider slow addition at low temperatures.

  • Dilution: Running the reaction at a lower concentration can disfavor the bimolecular aldol condensation.

  • Temperature control: Keep the reaction temperature as low as feasible to slow down the rate of the aldol reaction.

Troubleshooting Guide for Specific Reactions

Wittig Reaction: Unexpected Peaks and Low Yield

Q: I am performing a Wittig reaction with tert-butyl 2-formylazetidine-1-carboxylate and see a major byproduct peak that does not contain my azetidine ring. What is it?

This is almost certainly triphenylphosphine oxide (TPPO) , a ubiquitous byproduct of the Wittig reaction. It is formed from the phosphorus ylide reagent during the course of the reaction.

Troubleshooting TPPO Removal:

  • Chromatography: TPPO can often be separated from the desired product by column chromatography on silica gel. A solvent system with a gradual increase in polarity is typically effective.

  • Precipitation: In some cases, TPPO can be precipitated from the reaction mixture by the addition of a non-polar solvent like hexane or diethyl ether, followed by filtration.

Q: My Wittig reaction is producing a mixture of E and Z isomers of the desired alkene. How can I improve the stereoselectivity?

The stereochemical outcome of a Wittig reaction is highly dependent on the nature of the ylide and the reaction conditions.

  • Stabilized ylides (containing an electron-withdrawing group) generally favor the formation of the E-alkene .

  • Non-stabilized ylides (e.g., alkyl-substituted) typically favor the Z-alkene , especially under salt-free conditions.

Improving Stereoselectivity:

  • Schlosser modification: For non-stabilized ylides where the E-isomer is desired, the Schlosser modification can be employed. This involves deprotonation of the betaine intermediate with a strong base at low temperature to favor the more stable trans-oxaphosphetane, which then collapses to the E-alkene.

  • Horner-Wadsworth-Emmons (HWE) reaction: As an alternative to the Wittig reaction, the HWE reaction using a phosphonate ester often provides excellent E-selectivity.

Reductive Amination: Incomplete Conversion and Side Products

Q: My reductive amination is not going to completion, and I see peaks corresponding to my starting aldehyde and the intermediate imine. How can I drive the reaction to completion?

Incomplete conversion in reductive amination is a common issue. The formation of the imine is a reversible equilibrium.

Driving the Reaction Forward:

  • Water removal: The formation of the imine generates water. Using a dehydrating agent, such as magnesium sulfate or molecular sieves, can shift the equilibrium towards the imine, which is then reduced to the desired amine.

  • pH control: The rate of imine formation is pH-dependent. A slightly acidic pH (around 4-6) is often optimal.

  • Choice of reducing agent: Use a reducing agent that is selective for the imine over the aldehyde, such as sodium triacetoxyborohydride (STAB). STAB is also tolerant of mildly acidic conditions.

Q: I am observing a byproduct with the same mass as my desired product, but it elutes at a different retention time. What could this be?

If your starting aldehyde is chiral, as is the case with (S)-tert-butyl 2-formylazetidine-1-carboxylate, you may be observing racemization at the chiral center alpha to the carbonyl group. This can be catalyzed by either acid or base.[1][2] The resulting diastereomeric products will have the same mass but different chromatographic properties.

Minimizing Racemization:

  • Mild conditions: Use the mildest possible reaction conditions (temperature, pH) to avoid prolonged exposure to acidic or basic environments that can facilitate enolization and subsequent racemization.[3][4]

  • Reaction time: Monitor the reaction closely and work it up as soon as it is complete to minimize the time the product is exposed to the reaction conditions.

LC-MS Analysis and Data Interpretation

Recommended Starting LC-MS Method

This method provides a good starting point for the analysis of reaction mixtures containing tert-butyl 2-formylazetidine-1-carboxylate and its potential byproducts. Method optimization will likely be necessary depending on the specific reaction and analytes of interest.

Parameter Recommendation
Column C18 reversed-phase, 2.1 x 50 mm, 1.8 µm particle size
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 5% to 95% B over 10 minutes, hold at 95% B for 2 minutes
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 1-5 µL
MS Detector ESI Positive Ion Mode
Scan Range m/z 100-1000
Interpreting Mass Spectra: Key Fragmentations

Understanding the fragmentation patterns of your starting material and potential byproducts is crucial for their identification.

Compound Type Expected Molecular Ion Characteristic Fragment Ions (ESI+) Notes
tert-butyl 2-formylazetidine-1-carboxylate[M+H]⁺ = 186.1m/z 130.1 ([M+H - C₄H₈]⁺), m/z 86.1 ([M+H - Boc]⁺)Loss of isobutylene from the Boc group is a very common fragmentation pathway.[5]
1-(tert-butoxycarbonyl)azetidine-2-carboxylic acid[M+H]⁺ = 202.1m/z 146.1 ([M+H - C₄H₈]⁺), m/z 102.1 ([M+H - Boc]⁺)Similar fragmentation to the aldehyde, but with a +16 Da mass shift.
Aldol Adduct (dimer)[M+H]⁺ = 371.2Fragmentation will be complex, but look for losses of water, isobutylene, and the Boc group.The initial aldol adduct may dehydrate to form an α,β-unsaturated aldehyde.
Boc-deprotected azetidine-2-carbaldehyde[M+H]⁺ = 86.1-This will be a much more polar compound and will elute earlier on a reversed-phase column.
Experimental Workflow for Byproduct Identification

Byproduct_Identification_Workflow A Reaction Mixture B LC-MS Analysis (Initial Method) A->B C Data Review: - Extract Ion Chromatograms (EICs) for expected masses - Identify major unknown peaks B->C D Hypothesize Structures - Mass shifts from starting material (+16, dimerization, etc.) - Fragmentation patterns C->D E LC-MS/MS Analysis (Targeted fragmentation of unknown peaks) D->E F Confirm Structures - Compare fragmentation to known patterns - Synthesize authentic standards if necessary E->F G Optimize Reaction Conditions - Minimize byproduct formation F->G

Caption: Workflow for Byproduct Identification.

References

  • Racemization of Aldehydes and Ketones. (2014, March 31). [Video]. YouTube.
  • CHEM 2325 Module 27: Alpha Substitution Reactions - Racemization. (2024, June 17). [Video]. YouTube.
  • Racemization. (n.d.). In Wikipedia. Retrieved January 12, 2026.
  • Deracemisation lead to enriched alpha Amino Aldehydes. (2025, February 12). Stephan Scheeff.
  • Mass Fragmentation Characteristics of t-Boc Substituted Drug Precursors. (n.d.). Journal of Chinese Mass Spectrometry Society.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Chiral HPLC Analysis of Tert-butyl 2-formylazetidine-1-carboxylate Derivatives

Introduction Tert-butyl 2-formylazetidine-1-carboxylate is a valuable chiral building block in modern medicinal chemistry. As a constrained amino acid analogue, its stereochemistry is pivotal to the biological activity o...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Tert-butyl 2-formylazetidine-1-carboxylate is a valuable chiral building block in modern medicinal chemistry. As a constrained amino acid analogue, its stereochemistry is pivotal to the biological activity of the final drug substance. The azetidine ring, a four-membered heterocycle, imparts unique conformational rigidity, while the chiral center at the C2 position dictates molecular interactions with biological targets.[1] Consequently, the accurate and robust determination of enantiomeric purity is not merely a quality control metric; it is a fundamental requirement throughout the drug development lifecycle, from process development to final product release.

However, the chiral separation of this molecule presents distinct challenges. The presence of a bulky, lipophilic tert-butyloxycarbonyl (Boc) protecting group, a polar but weakly chromophoric aldehyde functional group, and the unique stereoelectronic properties of the azetidine ring demand a carefully considered analytical approach. This guide provides an in-depth, comparative analysis of common chiral High-Performance Liquid Chromatography (HPLC) methods for this class of compounds. We will move beyond simple protocols to explain the underlying chromatographic principles, compare the performance of leading chiral stationary phases (CSPs), and provide the rationale behind method development and optimization choices, grounded in authoritative standards from the United States Pharmacopeia (USP) and the International Council for Harmonisation (ICH).[2][3]

Part 1: The Foundation: Chiral Recognition on Polysaccharide Stationary Phases

The vast majority of chiral separations for diverse structures, including Boc-protected azetidines, are successfully achieved using polysaccharide-based CSPs.[4][5] These phases consist of a chiral polymer—typically a derivative of amylose or cellulose—coated or immobilized onto a high-purity silica support. The fundamental mechanism of separation relies on the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector. The stability of these complexes differs, leading to different retention times.

The key to chiral recognition lies in the highly ordered, helical structure of the polysaccharide derivatives. These helices form chiral grooves or cavities where analytes can interact via a combination of forces:

  • Hydrogen Bonding: Interactions with the carbamate linkages of the CSP.

  • π-π Stacking: Interactions between aromatic rings of the analyte (if present) and the phenyl groups of the CSP selector.

  • Steric Interactions: The analyte must "fit" into the chiral groove. The shape and size of the analyte, particularly bulky groups like the Boc-protecting group, play a decisive role.

  • Dipole-Dipole Interactions: Between polar functional groups like the analyte's aldehyde and the CSP's carbamates.

Amylose vs. Cellulose: A Tale of Two Helices

While both are polysaccharides, their derived CSPs often exhibit complementary—and sometimes dramatically different—selectivity.

  • Amylose Derivatives (e.g., Chiralpak® AD-H, AS-H): Amylose adopts a left-handed, wider helical structure. Columns like Chiralpak AD-H, derivatized with 3,5-dimethylphenylcarbamate, are often considered a first-line screening tool due to their broad applicability.[6][7] Their more open structure can be particularly effective for bulky molecules.

  • Cellulose Derivatives (e.g., Chiralcel® OD-H, OJ-H): Cellulose forms a more linear, twisted ribbon-like structure. Chiralcel OD-H, also derivatized with 3,5-dimethylphenylcarbamate, provides a different spatial arrangement of chiral recognition sites.[4][8] For certain analytes, this more rigid structure can offer superior resolution where amylose phases fail, and vice-versa.[9]

Part 2: Head-to-Head Method Development for Tert-butyl 2-formylazetidine-1-carboxylate

A logical method development strategy involves screening these two distinct phase types under standard normal-phase conditions. Normal-phase chromatography (using non-polar solvents like alkanes mixed with an alcohol modifier) typically enhances the hydrogen bonding and dipole-dipole interactions essential for chiral recognition on these CSPs.[10]

Below is a standard workflow for developing a chiral separation method.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Evaluation & Optimization Screen_AD Screen on Amylose CSP (e.g., Chiralpak AD-H) MP1 Mobile Phase A: Heptane/IPA (90:10) Screen_AD->MP1 MP2 Mobile Phase B: Heptane/EtOH (90:10) Screen_AD->MP2 Screen_OD Screen on Cellulose CSP (e.g., Chiralcel OD-H) Screen_OD->MP1 Screen_OD->MP2 Eval Evaluate Data: Resolution (Rs > 1.5)? Peak Shape? MP1->Eval MP2->Eval Optimize Optimize Separation: - Adjust % Alcohol - Change Alcohol Type - Additive (e.g., 0.1% DEA) - Lower Temperature Eval->Optimize No Validate Method Validation (ICH Q2(R1)) Eval->Validate Yes Optimize->Eval start Define Analyte & Separation Goal start->Screen_AD start->Screen_OD

Caption: Chiral HPLC method development workflow.

Experimental Protocol 1: Screening on Amylose-Based CSP

This protocol outlines a standard screening procedure on a Chiralpak AD-H column. All chromatographic procedures should adhere to general requirements for system suitability as outlined in USP <621>.[11][12]

  • Column: Daicel Chiralpak® AD-H, 250 x 4.6 mm, 5 µm

  • Instrument: Standard HPLC or UHPLC system with UV detector.

  • Mobile Phase A: n-Heptane / Isopropanol (IPA) (90:10 v/v)

  • Mobile Phase B: n-Heptane / Ethanol (EtOH) (90:10 v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection: UV at 210 nm (The aldehyde and carbamate groups have low-wavelength UV absorbance).

  • Injection Volume: 5 µL

  • Sample Preparation: Dissolve a racemic standard of tert-butyl 2-formylazetidine-1-carboxylate in the mobile phase to a concentration of ~0.5 mg/mL.

  • Procedure: a. Equilibrate the column with Mobile Phase A for at least 30 minutes or until a stable baseline is achieved. b. Inject the sample and record the chromatogram. c. After the run, flush the column with 100% IPA before switching.[13] d. Equilibrate the column with Mobile Phase B and repeat the injection.

Experimental Protocol 2: Screening on Cellulose-Based CSP

The procedure is identical, substituting the column.

  • Column: Daicel Chiralcel® OD-H, 250 x 4.6 mm, 5 µm[14]

  • Procedure: Repeat steps 2-10 from Experimental Protocol 1.

Comparative Data Analysis

The following table presents representative data from such a screening experiment. The goal is to find conditions that provide a resolution (Rs) value of ≥ 1.5, which indicates baseline separation and is a common target for method validation according to ICH Q2(R1) guidelines.[15]

ColumnMobile Phase (v/v)t1 (min)t2 (min)Selectivity (α)Resolution (Rs)Observations
Chiralpak AD-H Heptane/IPA (90/10)8.29.51.181.9 Good baseline separation. Symmetrical peaks.
Chiralpak AD-H Heptane/EtOH (90/10)6.16.91.151.6 Faster elution, slightly reduced resolution.
Chiralcel OD-H Heptane/IPA (90/10)10.511.11.060.8Poor, co-eluting peaks. Not suitable.
Chiralcel OD-H Heptane/EtOH (90/10)8.99.61.091.1Partial separation. Requires optimization.

Note: Data is illustrative of typical performance differences for this class of analyte.

Expertise & Causality: From the data, the Chiralpak AD-H (amylose) column provides a superior separation for this analyte. The wider helical grooves of the amylose phase likely provide a more favorable steric environment to accommodate the bulky Boc group while allowing for effective differential interactions at the chiral center. The Chiralcel OD-H, with its tighter, more twisted structure, appears to struggle with this specific molecular geometry, resulting in poor selectivity.

Furthermore, we observe that Isopropanol (IPA) provides better selectivity than Ethanol (EtOH) on the AD-H column. IPA is a stronger hydrogen bond acceptor but a weaker donor than EtOH. This suggests that the dominant interactions for separation may involve the CSP accepting hydrogen bonds from the analyte, a process that is modulated more effectively by IPA.

Part 3: Troubleshooting and the Critical Role of Additives

Even with a promising initial separation, issues like peak tailing can compromise quantification. This is often caused by secondary interactions between the analyte and residual acidic silanol groups on the silica surface of the CSP.

The Fix: Basic Additives For neutral or weakly basic compounds, adding a small concentration (typically 0.1%) of a basic modifier like Diethylamine (DEA) or Triethylamine (TEA) to the mobile phase can dramatically improve peak shape.[16][17] The amine additive acts as a silanol-masking agent, competitively binding to the active sites and preventing the analyte from tailing.[8][18]

G Problem Problem Detected Tailing Peak Tailing (As > 1.5) Problem->Tailing PoorRes Poor Resolution (Rs < 1.5) Problem->PoorRes Sol_Tailing Add 0.1% DEA or TEA to mobile phase to mask active silanols. Tailing->Sol_Tailing Cause: Silanol Interaction Sol_Res1 Decrease % Alcohol (Increases retention & Rs) PoorRes->Sol_Res1 Action Sol_Res2 Switch Alcohol (e.g., EtOH to IPA) PoorRes->Sol_Res2 Action Sol_Res3 Decrease Temperature (e.g., 25°C to 15°C) PoorRes->Sol_Res3 Action

Caption: Common troubleshooting workflow.

Part 4: The High-Throughput Alternative: Supercritical Fluid Chromatography (SFC)

While HPLC is the established workhorse, Supercritical Fluid Chromatography (SFC) has emerged as a powerful, "greener," and faster alternative for chiral separations.[19][20] SFC uses supercritical carbon dioxide (CO2) as the main mobile phase, which has low viscosity and high diffusivity.[21] This allows for much faster flow rates and rapid column equilibration without generating high backpressure.[22][23]

The same polysaccharide CSPs are used in SFC, often yielding similar or complementary selectivity.[22]

Performance Comparison: HPLC vs. SFC

Here, we compare the optimized HPLC method with a potential SFC method for the same separation.

ParameterOptimized HPLC MethodTypical SFC MethodAdvantage
Column Chiralpak AD-H (5 µm)Chiralpak AD-3R (3 µm)-
Mobile Phase Heptane/IPA (90/10) + 0.1% DEACO2/Methanol (85/15) + 0.1% DEASFC (Greener)
Flow Rate 1.0 mL/min3.0 mL/minSFC (Speed)
Run Time 12 min3 minSFC (4x Faster)
Resolution (Rs) 1.92.1SFC (Higher Efficiency)
Solvent Waste ~12 mL organic / run~0.45 mL organic / runSFC (>95% Reduction)

Authoritative Insight: The transition to SFC offers a dramatic increase in throughput and a significant reduction in hazardous solvent consumption, aligning with modern green chemistry initiatives.[19] For laboratories performing high-volume chiral analysis, such as in discovery chemistry or process monitoring, the initial investment in SFC instrumentation can yield substantial long-term returns in speed and sustainability.

Conclusion

For the chiral analysis of tert-butyl 2-formylazetidine-1-carboxylate and its derivatives, a systematic screening approach is paramount. The data strongly suggests that amylose-based CSPs, such as the Chiralpak AD-H, are a superior starting point compared to their cellulose-based counterparts for this specific structural class. An optimal separation is readily achieved using a normal-phase mobile phase of heptane and isopropanol.

Key takeaways for researchers include:

  • Start with Screening: Always compare an amylose-based and a cellulose-based CSP.

  • Prioritize Peak Shape: Do not hesitate to use a basic additive like 0.1% DEA to mitigate peak tailing from silanol interactions, which is essential for accurate quantification.

  • Consider the Alternative: For high-throughput needs, SFC offers an undeniably faster and more environmentally friendly alternative to HPLC, often with improved or equivalent resolution.

By following this logically structured, evidence-based approach, researchers and drug development professionals can confidently develop robust, reliable, and efficient methods for ensuring the enantiomeric purity of these critical chiral building blocks.

References

  • U.S. Pharmacopeia. General Chapter <621> Chromatography. [Link]

  • ICH. Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • CHROMATOGRAPHY ONLINE. Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. [Link]

  • FDA. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • Scribd. USP-NF 621 Chromatography. [Link]

  • FDA. Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • LCGC International. Are You Sure You Understand USP <621>?. [Link]

  • ICH. Quality Guidelines. [Link]

  • Starodub. Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link]

  • Waters. Achiral Stationary Phase Selectivity under Supercritical Fluid Chromatography (SFC) Conditions. [Link]

  • ResearchGate. Memory effect of mobile phase additives in chiral separation on a Chiralpak AD column. [Link]

  • Wikipedia. Supercritical fluid chromatography. [Link]

  • ResearchGate. Effect of amine mobile phase additives on chiral subcritical fluid chromatography using polysaccharide stationary phases. [Link]

  • Selvita. Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations. [Link]

  • ResearchGate. (PDF) Supercritical Fluid Chromatography for Chiral Analysis and Semi-preparative Purification. [Link]

  • ResearchGate. Memory effect of diethylamine mobile phase additive on chiral separations on polysaccharide stationary phases. [Link]

  • Daicel Chiral Technologies. CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives. [Link]

  • National Institutes of Health. A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides. [Link]

  • Daicel Chiral Technologies. Instruction Manual for ChiralPAK® AD-H, AS-H, AY-H, AZ-H CHIRALCEL® OD-H. [Link]

  • Daicel Chiral Technologies. CHIRALPAK AD-H Instruction Manual. [Link]

  • National Institutes of Health. Chiral separation using cyclodextrins as mobile phase additives in open‐tubular liquid chromatography with a pseudophase coating. [Link]

  • HPLC-MART. CHIRALCEL OD-H - Daicel - Normal-Phase. [Link]

  • HPLC. Chiralcel-OD-H-OJ-H_Manual.pdf. [Link]

  • Daicel Chiral Technologies. INSTRUCTION MANUAL FOR CHIRALCEL OD-H, CHIRALCEL OJ-H COLUMNS. [Link]

  • ResearchGate. INSTRUCTION MANUAL FOR CHIRALPAK® AD-H COLUMNS. [Link]

  • Scribd. Chiralpak R Ad-H. [Link]

  • National Institutes of Health. Comparison of the performance of chiral stationary phase for separation of fluoxetine enantiomers. [Link]

  • HPLC. Column description. [Link]

  • ResearchGate. Separation of a chiral amide on a Chiralcel OD-H column in A, B and C.... [Link]

  • Phenomenex. Chiral HPLC Separations Guide. [Link]

  • MDPI. Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. [Link]

  • Sci-Hub. Chiral C2-symmetric 2,4-disubstituted azetidines as chiral ligands in the addition of diethylzinc to aldehydes. [Link]

  • ResearchGate. Functionalization of chiral azetidine‐2‐carboxylic acids. Synthesis of.... [Link]

  • PubMed. Chiral separation of acidic compounds using an O-9-(tert-butylcarbamoyl)quinidine functionalized monolith in micro-liquid chromatography. [Link]

  • PubMed. Enantiomeric separation and sensitive determination of D,L-amino acids derivatized with fluorogenic benzofurazan reagents on Pirkle type stationary phases. [Link]

  • FULIR. New Levan-Based Chiral Stationary Phases: Synthesis and Comparative HPLC Enantioseparation of.... [Link]

  • RSC Publishing. Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. [Link]

  • PubMed. Direct Enantiomeric Separation of Mianserin and 6-azamianserin Derivatives Using Chiral Stationary Phases. [Link]

  • Organic Chemistry Portal. Azetidine synthesis. [Link]

  • PubMed. Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC-MS. [Link]

  • MDPI. Synthesis of Enantiomerically Pure N-Boc-Protected 1,2,3-Triaminopropylphosphonates and 1,2-Diamino-3-Hydroxypropylphosphonates. [Link]

  • PubMed. Synthesis of Enantiomerically Pure N-Boc-Protected 1,2,3-Triaminopropylphosphonates and 1,2-Diamino-3-Hydroxypropylphosphonates. [Link]

Sources

Comparative

A Comparative Guide to the Determination of Enantiomeric Excess of Tert-butyl 2-formylazetidine-1-carboxylate

For researchers, medicinal chemists, and professionals in drug development, the stereochemical purity of chiral building blocks is of paramount importance. Tert-butyl 2-formylazetidine-1-carboxylate, a valuable intermedi...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the stereochemical purity of chiral building blocks is of paramount importance. Tert-butyl 2-formylazetidine-1-carboxylate, a valuable intermediate in the synthesis of novel therapeutic agents, is no exception. The precise determination of its enantiomeric excess (ee) is a critical step in ensuring the efficacy and safety of the final active pharmaceutical ingredient (API). This guide provides an in-depth comparison of the primary analytical techniques for this purpose: Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy, supplemented by a discussion on the classical method of optical polarimetry.

The Imperative of Stereochemical Fidelity

In a chiral biological environment, enantiomers of a drug molecule can exhibit vastly different pharmacological and toxicological profiles. One enantiomer may be therapeutically active, while the other could be inactive or, in the worst case, detrimental. Consequently, regulatory bodies demand stringent control over the stereochemical composition of new chemical entities. This necessitates robust and reliable analytical methods to quantify the enantiomeric excess of chiral intermediates like tert-butyl 2-formylazetidine-1-carboxylate.

Comparative Overview of Analytical Methodologies

The choice of an analytical technique for determining enantiomeric excess is often a balance of factors including sample properties, required accuracy and precision, available instrumentation, and throughput needs. Below is a summary of the most effective methods for tert-butyl 2-formylazetidine-1-carboxylate.

Method Principle Sample Preparation Key Performance Metrics Advantages Limitations
Chiral HPLC Differential interaction of enantiomers with a chiral stationary phase (CSP).Dissolution in a suitable mobile phase compatible solvent.High resolution (Rs > 1.5), high precision (RSD < 2%), good sensitivity (UV detection).Broad applicability, direct analysis, robust and reproducible.Method development can be empirical and time-consuming.
Chiral GC Separation of volatile enantiomers on a chiral capillary column.Often requires derivatization to increase volatility and thermal stability.Excellent resolution, fast analysis times.High efficiency and sensitivity, especially with mass spectrometry (MS) detection.Potential for thermal degradation or racemization of the analyte; derivatization adds a process step.
Chiral NMR Formation of diastereomeric complexes with a chiral solvating or derivatizing agent, leading to distinct NMR signals.In situ complexation with a chiral agent in an NMR tube.Rapid determination, provides structural information.Fast, non-separative technique, requires minimal sample preparation.Lower sensitivity and precision compared to chromatography, potential for signal overlap.
Optical Polarimetry Measurement of the rotation of plane-polarized light by a chiral compound in solution.Dissolution in a suitable solvent at a known concentration.Provides a bulk measure of optical purity.Simple and rapid measurement.Requires a known specific rotation for the pure enantiomer, susceptible to impurities, less accurate for low ee values.

In-Depth Analysis and Experimental Protocols

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is arguably the most versatile and widely adopted technique for the separation and quantification of enantiomers in the pharmaceutical industry[1]. The underlying principle is the formation of transient diastereomeric complexes between the enantiomers and a chiral stationary phase (CSP), leading to different retention times[1].

Causality in Method Design: For a molecule like tert-butyl 2-formylazetidine-1-carboxylate, which contains a Boc-protecting group and a polar aldehyde, polysaccharide-based CSPs are an excellent starting point. These phases, typically derivatives of cellulose or amylose, offer a rich combination of interaction sites, including hydrogen bonding, dipole-dipole, and steric interactions, which are crucial for resolving such enantiomers.

Workflow for Chiral HPLC Method Development:

cluster_prep Sample Preparation cluster_screening Column & Mobile Phase Screening cluster_optimization Method Optimization cluster_validation Validation & Quantification prep Dissolve sample in mobile phase (e.g., 1 mg/mL) screen Screen Polysaccharide CSPs (e.g., CHIRALPAK® IA, IB, IC) prep->screen mobile Test Normal Phase Solvents (Hexane/IPA, Hexane/EtOH) screen->mobile optimize Adjust mobile phase ratio for optimal resolution (Rs > 1.5) mobile->optimize flow Optimize flow rate and temperature optimize->flow validate Inject racemic & enantioenriched samples flow->validate quantify Calculate ee% from peak areas validate->quantify

Caption: Chiral HPLC method development workflow.

Experimental Protocol: Chiral HPLC (Starting Point)

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Chiral Stationary Phase: CHIRALPAK® IC-3 (Cellulose tris(3,5-dichlorophenylcarbamate)), 250 x 4.6 mm, 3 µm.

  • Mobile Phase: Isocratic mixture of n-Hexane and Isopropanol (IPA). A typical starting ratio is 90:10 (v/v). This ratio should be optimized to achieve baseline separation.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 210 nm (for the carbamate chromophore).

  • Sample Preparation: Prepare a stock solution of the sample at approximately 1 mg/mL in the mobile phase. A racemic standard is essential to determine the retention times of both enantiomers.

  • Quantification: The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers using the formula: ee (%) = |(Area₁ - Area₂) / (Area₁ + Area₂)| x 100

Trustworthiness: This protocol is self-validating through the initial analysis of a racemic standard, which confirms the separation of the two enantiomers and establishes their respective retention times. Subsequent injections of enantioenriched samples can then be confidently quantified.

Chiral Gas Chromatography (GC)

Chiral GC offers high resolving power and is particularly advantageous when coupled with a mass spectrometer for definitive identification. However, the volatility and thermal stability of the analyte are critical considerations. For tert-butyl 2-formylazetidine-1-carboxylate, direct analysis might be challenging due to its polarity and potential for degradation at high temperatures. Therefore, derivatization is often a necessary prerequisite.

Causality in Method Design: The aldehyde functional group is susceptible to racemization and degradation under thermal stress. A common and effective strategy is to reduce the aldehyde to the corresponding alcohol, followed by acylation to form a more volatile and stable ester. This derivative can then be readily analyzed on a chiral GC column. Cyclodextrin-based stationary phases are well-suited for separating such chiral derivatives.

Workflow for Chiral GC with Derivatization:

cluster_deriv Derivatization cluster_gc GC Analysis cluster_quant Quantification reduce Reduce aldehyde to alcohol (e.g., with NaBH₄) acylate Acylate the alcohol (e.g., with trifluoroacetic anhydride) reduce->acylate inject Inject derivatized sample acylate->inject separate Separate on a chiral column (e.g., β-cyclodextrin phase) inject->separate detect Detect with FID or MS separate->detect calculate Calculate ee% from peak areas detect->calculate

Caption: Chiral GC analysis workflow with derivatization.

Experimental Protocol: Chiral GC (Post-Derivatization)

  • Derivatization:

    • Reduce a small sample of tert-butyl 2-formylazetidine-1-carboxylate with a mild reducing agent like sodium borohydride (NaBH₄) in methanol to yield the corresponding alcohol.

    • After work-up, acylate the resulting alcohol with a reagent such as trifluoroacetic anhydride in the presence of a base (e.g., pyridine) to form the trifluoroacetyl ester.

  • Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).

  • Chiral Stationary Phase: A cyclodextrin-based chiral capillary column (e.g., Rt-βDEXse).

  • Carrier Gas: Helium at a constant flow rate.

  • Temperature Program: Start with an initial oven temperature of 100 °C, hold for 2 minutes, then ramp to 180 °C at 5 °C/min.

  • Injector and Detector Temperature: 250 °C.

  • Quantification: Calculate the enantiomeric excess from the integrated peak areas of the two diastereomeric derivative peaks.

Trustworthiness: The derivatization of a racemic standard is crucial to confirm the reaction does not induce stereochemical bias and to identify the peaks corresponding to each enantiomer's derivative.

Chiral Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy offers a rapid and non-separative approach for determining enantiomeric excess. This is achieved by converting the enantiomers into diastereomers in situ through the addition of a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA)[2][3]. These diastereomers exhibit distinct signals in the NMR spectrum, allowing for their quantification.

Causality in Method Design: For aldehydes, chiral amines can be used as derivatizing agents to form diastereomeric imines directly in the NMR tube. The differing magnetic environments of the protons in these diastereomers, particularly the imine proton or protons adjacent to the stereocenter, result in separate, quantifiable signals in the ¹H NMR spectrum.

Workflow for Chiral NMR Analysis:

cluster_prep Sample Preparation cluster_deriv In Situ Derivatization cluster_analysis NMR Analysis cluster_quant Quantification prep Dissolve analyte in deuterated solvent (e.g., CDCl₃) in an NMR tube add_cda Add a chiral derivatizing agent (e.g., (R)-(-)-1-phenylethylamine) prep->add_cda acquire Acquire ¹H NMR spectrum add_cda->acquire integrate Integrate diastereomeric signals calculate Calculate ee% from integrals integrate->calculate

Caption: Chiral NMR analysis workflow.

Experimental Protocol: Chiral ¹H NMR

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: Dissolve approximately 5-10 mg of tert-butyl 2-formylazetidine-1-carboxylate in 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Derivatization: Add a slight molar excess (e.g., 1.1 equivalents) of a chiral derivatizing amine, such as (R)-(-)-1-phenylethylamine, directly to the NMR tube.

  • Analysis: Acquire a ¹H NMR spectrum. Identify a pair of well-resolved signals corresponding to a specific proton (e.g., the newly formed imine proton) in the two diastereomers.

  • Quantification: Carefully integrate the selected pair of signals. The enantiomeric excess is calculated from the integral values (Int₁ and Int₂) using the formula: ee (%) = |(Int₁ - Int₂) / (Int₁ + Int₂)| x 100

Trustworthiness: It is advisable to run spectra with both enantiomers of the chiral derivatizing agent (if available) to ensure that the observed signal splitting is due to the analyte's chirality and not an artifact.

Optical Polarimetry

Optical polarimetry is the most traditional method for assessing enantiomeric purity. It measures the extent to which a chiral compound rotates plane-polarized light. The magnitude and direction of this rotation are characteristic of the compound.

Principle: The enantiomeric excess can be determined by comparing the specific rotation of a sample to the specific rotation of the pure enantiomer, using the following equation: ee (%) = ([α]observed / [α]max) x 100 where [α]observed is the specific rotation of the sample and [α]max is the specific rotation of the enantiomerically pure compound.

Limitations and Considerations:

  • Requirement of a Reference Standard: The major drawback of this technique is the absolute requirement for the specific rotation value of the pure enantiomer ([α]max), which must be obtained from the literature or through the resolution of a racemic mixture and independent verification of its enantiomeric purity by another method. As of the time of writing, a definitive, published specific rotation value for enantiomerically pure tert-butyl 2-formylazetidine-1-carboxylate could not be located.

  • Sensitivity to Impurities: The measured rotation is highly sensitive to the presence of other chiral impurities, which can lead to erroneous results.

  • Concentration and Solvent Dependence: The specific rotation is dependent on the concentration of the sample, the solvent used, the temperature, and the wavelength of the light source. These parameters must be strictly controlled and reported.

  • Low Accuracy at Low ee: The method is generally less accurate for samples with low enantiomeric excess.

Due to these limitations, polarimetry is now more commonly used as a qualitative check or for confirming the identity of a known, highly enantioenriched compound rather than for the precise determination of enantiomeric excess in unknown samples.

Conclusion and Recommendations

The determination of the enantiomeric excess of tert-butyl 2-formylazetidine-1-carboxylate can be reliably achieved using several modern analytical techniques.

  • Chiral HPLC stands out as the most robust and versatile method, offering direct analysis with high precision and accuracy. It is the recommended technique for routine quality control and for generating data for regulatory submissions.

  • Chiral GC , while requiring a derivatization step, provides excellent resolution and is a powerful alternative, especially when coupled with mass spectrometry.

  • Chiral NMR is an exceptionally rapid and convenient method for a quick assessment of enantiomeric excess, making it ideal for reaction monitoring and high-throughput screening.

The choice of method will ultimately depend on the specific requirements of the analysis. For rigorous and validated quantification, Chiral HPLC is the preferred approach. For rapid screening, Chiral NMR is unparalleled. A judicious application of these techniques will ensure the stereochemical integrity of tert-butyl 2-formylazetidine-1-carboxylate, thereby safeguarding the quality of the advanced intermediates and final APIs derived from it.

References

  • Wenzel, T. J., & Chiral, C. D. (2003). Chiral reagents for the determination of enantiomeric excess and absolute configuration using NMR spectroscopy. Chirality, 15(3), 256-270. [Link]

  • Phenomenex Inc. (n.d.). Chiral HPLC Separations. Retrieved from [Link]

  • Wada, K., Goto, M., et al. (2017). NOVEL CHIRAL DERIVATIZING AGENTS FOR 1H NMR DETERMINATION OF ENANTIOMERIC PURITIES OF CARBOXYLIC ACIDS. HETEROCYCLES, 94(5), 963. [Link]

Sources

Validation

A-Z of Azetidines: A Comparative Guide to Synthetic Strategies

For Researchers, Scientists, and Drug Development Professionals Abstract Azetidines, four-membered nitrogen-containing heterocycles, are increasingly sought-after scaffolds in medicinal chemistry due to their unique conf...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Azetidines, four-membered nitrogen-containing heterocycles, are increasingly sought-after scaffolds in medicinal chemistry due to their unique conformational constraints and favorable physicochemical properties.[1][2][3] Their inherent ring strain, intermediate between that of highly reactive aziridines and more stable pyrrolidines, provides a unique platform for chemical exploration.[1][2] This guide offers a comparative analysis of the principal synthetic routes to functionalized azetidines, providing an in-depth examination of each methodology's strengths, weaknesses, and practical applicability. We will delve into the mechanistic underpinnings of these reactions, present comparative data, and provide exemplary protocols to empower researchers in their synthetic endeavors.

Introduction: The Rising Prominence of Azetidines in Drug Discovery

The azetidine motif is a privileged structure in modern drug design, appearing in a range of approved therapeutics. Its rigid, three-dimensional structure can impart improved metabolic stability, increased aqueous solubility, and reduced lipophilicity to parent molecules.[4] Consequently, the development of efficient and versatile methods for the synthesis of functionalized azetidines is of paramount importance to the pharmaceutical industry.[3][5] This guide will compare and contrast the most significant synthetic strategies, including intramolecular cyclizations, cycloaddition reactions, and transition-metal-catalyzed approaches.

Intramolecular Cyclization: The Foundational Approach

The formation of the azetidine ring through intramolecular bond formation is a classical and widely employed strategy. These methods typically involve the cyclization of an acyclic precursor containing a nitrogen nucleophile and a suitable electrophilic carbon at the γ-position.

Cyclization of γ-Amino Alcohols and Their Derivatives

A cornerstone of azetidine synthesis is the intramolecular cyclization of γ-amino alcohols and their derivatives, such as γ-amino halides or sulfonates.[4][6] This approach relies on an intramolecular nucleophilic substitution (SN2) reaction where the nitrogen atom displaces a leaving group.

Mechanism and Rationale: The success of this method hinges on the efficient activation of the terminal hydroxyl group of a 1,3-amino alcohol into a good leaving group (e.g., tosylate, mesylate, or halide). The subsequent intramolecular attack by the amine nitrogen forms the four-membered ring. While conceptually simple, challenges such as competing elimination reactions and the entropic barrier to forming a strained four-membered ring must be considered.[4]

Experimental Protocol: Synthesis of N-Boc-3-hydroxyazetidine

A common and versatile building block, N-Boc-3-hydroxyazetidine, can be synthesized from 1,3-diaminopropan-2-ol. The protocol involves the protection of one amino group, followed by diazotization and in situ cyclization. This method highlights the manipulation of functional groups to favor the desired intramolecular cyclization.

Step-by-Step Methodology:

  • Protection: To a solution of 1,3-diaminopropan-2-ol in a suitable solvent (e.g., dichloromethane), add one equivalent of di-tert-butyl dicarbonate (Boc)₂O at 0 °C. Stir the reaction mixture at room temperature overnight.

  • Diazotization and Cyclization: The resulting Boc-protected amino alcohol is then dissolved in aqueous acidic solution (e.g., H₂SO₄) and cooled to 0 °C. A solution of sodium nitrite (NaNO₂) is added dropwise. The diazotization of the primary amine is followed by an intramolecular cyclization, with the hydroxyl group acting as the nucleophile to displace the diazonium group, initially forming an oxetane intermediate which then rearranges. A subsequent ring-opening and re-closure with the protected amine leads to the azetidine ring.

  • Work-up and Purification: The reaction is quenched, neutralized, and the product is extracted with an organic solvent. The crude product is then purified by column chromatography to yield N-Boc-3-hydroxyazetidine.

Palladium-Catalyzed Intramolecular C-H Amination

Recent advances have introduced more sophisticated methods for intramolecular cyclization, such as palladium-catalyzed C(sp³)–H amination.[1] This approach offers a more direct route by avoiding the pre-functionalization required in classical methods.

A notable example is the work by Gaunt and co-workers, who developed a palladium(II)-catalyzed intramolecular γ-C(sp³)–H amination.[1] The reaction proceeds via a proposed Pd(IV) intermediate and demonstrates excellent functional group tolerance.[1]

[2+2] Cycloaddition Reactions: A Convergent and Atom-Economical Approach

[2+2] cycloaddition reactions offer a powerful and convergent strategy for the synthesis of four-membered rings. In the context of azetidines, the aza Paternò-Büchi reaction, a photocycloaddition between an imine and an alkene, is a key transformation.[7][8][9]

The Aza Paternò-Büchi Reaction

This photochemical reaction involves the [2+2] cycloaddition of an electronically excited imine with a ground-state alkene to form an azetidine.[7][8] Despite its potential for rapid assembly of the azetidine core, the aza Paternò-Büchi reaction has historically been challenging due to competing side reactions, such as E/Z isomerization of the imine.[7]

Mechanism and Recent Advances: The reaction is typically initiated by UV irradiation, leading to the excitation of the imine. The excited imine then reacts with the alkene to form the azetidine ring. Recent breakthroughs have utilized visible-light-mediated triplet energy transfer, employing photocatalysts to overcome some of the traditional limitations.[3][5] For instance, Schindler's group has reported an intermolecular [2+2] photocycloaddition of 2-isoxazoline-3-carboxylates (as oxime precursors) with alkenes using an iridium photocatalyst.[1] This method is notable for its broad substrate scope, including unactivated alkenes.[1]

aza_paterno_buchi cluster_reactants Reactants cluster_process Photochemical Excitation cluster_product Product Imine Imine Excited_Imine Excited Imine* Imine->Excited_Imine hv (light) Alkene Alkene Azetidine Azetidine Alkene->Azetidine [2+2] Cycloaddition Excited_Imine->Azetidine [2+2] Cycloaddition

A simplified workflow of the aza Paternò-Büchi reaction.

Ketene-Imine Cycloaddition (Staudinger Synthesis)

While primarily used for the synthesis of β-lactams (2-azetidinones), the Staudinger cycloaddition of ketenes and imines is a relevant [2+2] reaction.[10] The reaction proceeds through a zwitterionic intermediate, followed by electrocyclization to form the four-membered ring.[10] Although not a direct route to fully saturated azetidines, the resulting β-lactams are valuable intermediates that can be further functionalized.

Transition-Metal-Catalyzed Syntheses

Transition metal catalysis has opened new avenues for azetidine synthesis, offering unique reactivity and selectivity.[11][12] These methods often involve novel bond formations that are not accessible through traditional approaches.

Copper-Catalyzed Radical Cyclization

A recent development involves a copper-catalyzed, photoinduced anti-Baldwin radical 4-exo-dig cyclization of ynamides to form azetidines.[13] This method provides excellent control over regioselectivity and demonstrates good functional group tolerance.[13] The reaction is initiated by a copper photoredox catalyst, which generates a radical species that undergoes the key cyclization step.[13]

Gold-Catalyzed Ring Expansion of Propargylic Aziridines

An interesting approach involves the ring expansion of readily available aziridines. A gold-catalyzed 4-exo-dig cyclization of homopropargyl amines, derived from the ring-opening of propargylic aziridines, leads to the stereoselective formation of (Z)-alkylidene azetidines.[14] This method highlights the utility of strained starting materials for accessing other strained ring systems.

Comparative Analysis of Synthetic Routes

To aid in the selection of the most appropriate synthetic strategy, the following table summarizes the key features of the discussed methods.

Synthetic RouteKey FeaturesAdvantagesDisadvantages
Intramolecular Cyclization of γ-Amino Alcohols Classical SN2 reactionWell-established, readily available starting materials.[4][6]Requires pre-functionalization, potential for side reactions (elimination).[4]
Palladium-Catalyzed C-H Amination Direct C-H functionalizationHigh atom economy, excellent functional group tolerance.[1]Requires specialized catalysts and conditions.
Aza Paternò-Büchi Reaction Photochemical [2+2] cycloadditionConvergent, atom-economical.[7][8]Can have limited scope, potential for side reactions (isomerization).[7]
Visible-Light-Mediated Aza Paternò-Büchi Photocatalyzed [2+2] cycloadditionMilder conditions, broader substrate scope.[1][5]Requires a photocatalyst.
Copper-Catalyzed Radical Cyclization Radical 4-exo-dig cyclizationHigh regioselectivity, good functional group tolerance.[13]Utilizes photoredox catalysis.
Gold-Catalyzed Ring Expansion Ring expansion of aziridinesAccess to unique structures (alkylidene azetidines).[14]Multi-step sequence from aziridines.

Future Perspectives and Conclusion

The field of azetidine synthesis is continually evolving, with a clear trend towards the development of more efficient, selective, and sustainable methodologies. The emergence of photoredox and transition-metal catalysis has significantly expanded the toolbox for constructing this valuable heterocyclic scaffold.[1][13] Future research will likely focus on enantioselective methods to access chiral azetidines, as well as the development of late-stage functionalization techniques to diversify existing azetidine-containing molecules.

References

  • Mughal, H., & Szostak, M. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry, 19(15), 3274-3286. [Link]

  • Schindler, C. S. (2020). Synthesis of azetidines via visible-light-mediated intermolecular [2+2] photocycloadditions.
  • Kollár, L. (Ed.). (2014).
  • Singh, G. S., & D'hooghe, M. (2015). Recent advances in the synthesis and reactivity of azetidines. Tetrahedron, 71(43), 8245-8276.
  • Griesbeck, A. G., & Mattay, J. (Eds.). (2005). Synthetic organic photochemistry (Vol. 12). CRC press.
  • Ghosh, A., & Miller, M. J. (1995). The Staudinger reaction: a versatile and historical tool for the synthesis of β-lactams. Accounts of Chemical Research, 28(8), 337-344.
  • Verrier, C., & Fensterbank, L. (2022). A general synthesis of azetidines by copper-catalysed photoinduced anti-Baldwin radical cyclization of ynamides. Nature Communications, 13(1), 498. [Link]

  • D'Auria, M., & Racioppi, R. (2017). The aza-Paternò-Büchi reaction. Molecules, 22(8), 1292.
  • Burkhard, J. A., Guérot, C., Knust, H., & Carreira, E. M. (2013). Expanding the Azaspiro [3.3] heptane Scaffold: Synthesis of Novel Azetidine-Containing Building Blocks. Organic letters, 15(18), 4814-4817.
  • Organic Chemistry Portal. (n.d.). Synthesis of azetidines. Organic Chemistry Portal. [Link]

  • Bach, T. (2011). The aza-Paternò-Büchi reaction. In Photochemical key steps in organic synthesis (pp. 59-83). Wiley-VCH Verlag GmbH & Co. KGaA.
  • Jung, N., & Bräse, S. (2012). New catalysts for the transition‐metal‐catalyzed synthesis of aziridines. Angewandte Chemie International Edition, 51(23), 5538-5540. [Link]

  • Kuriyama, Y., Uesugi, S., & Shimokawa, J. (2023). Azetidine synthesis by La (OTf) 3-catalyzed intramolecular regioselective aminolysis of cis-3, 4-epoxy amines. Frontiers in Chemistry, 11, 1243118. [Link]

  • Datsenko, O. P., Baziievskyi, A., Sadkova, I., Campos, B., Brewster, J. T., Kowalski, J., ... & Mykhailiuk, P. K. (2025). Alkyl Azetidines Via Batch and Flow Photochemistry. Organic Letters.
  • Alcaide, B., Almendros, P., & Aragoncillo, C. (2007). Friedel–Crafts reactions of β-lactams. Chemical Society Reviews, 36(10), 1618-1631.
  • Kaur, N. (2026).
  • Ombito, J. O., et al. (2025). Recent progress in synthesis of 3-functionalized azetidines. Arkivoc, 2025(1), 202512430.
  • de Meijere, A., & von Zezschwitz, P. (2003). Metal-catalyzed reactions of cyclopropanes. Topics in Organometallic Chemistry, 1-48.
  • Couty, F., & Evano, G. (2006). Synthesis of pyrrolidines and piperidines by ring-closing metathesis of nitrogen-containing substrates. Current Organic Chemistry, 10(16), 1967-1994.
  • Alcaide, B., Almendros, P., & Luna, A. (2006). The chemistry of β-lactams fused to five-membered rings. Current Organic Chemistry, 10(16), 2025-2059.
  • Alcaide, B., & Almendros, P. (2002). The chemistry of 2-azetidinones (β-lactams). Current Organic Chemistry, 6(3), 245-273.
  • da Silva, A. A., & de Oliveira, H. C. B. (2024). Rare Gold-Catalyzed 4-exo-dig Cyclization for Ring Expansion of Propargylic Aziridines toward Stereoselective (Z)-Alkylidene Azetidines, via Diborylalkyl Homopropargyl Amines. Organic Letters. [Link]

  • D'yakonov, V. A., & Dzhemilev, U. M. (2006). Metal complex catalysis in the synthesis of nitrogen-containing heterocycles. Russian Chemical Reviews, 75(4), 303.
  • Alcaide, B., & Almendros, P. (2001). The Wittig and related reactions in β-lactam chemistry. Current Organic Chemistry, 5(4), 395-422.
  • Alcaide, B., & Almendros, P. (2004). The chemistry of allenyl and propargyl β-lactams. Current Organic Chemistry, 8(15), 1495-1519.
  • Alcaide, B., & Almendros, P. (2004). The chemistry of vinyl, allenyl, and propargyl β-lactams. Current medicinal chemistry, 11(14), 1921-1954.
  • Alcaide, B., & Almendros, P. (2004). The chemistry of β-lactams containing a heteroatom at the C4 position. Current Organic Chemistry, 8(15), 1521-1548.
  • Alcaide, B., & Almendros, P. (2003). The chemistry of 4-alkenyl and 4-alkynyl β-lactams. Current Organic Chemistry, 7(4), 339-364.
  • Alcaide, B., & Almendros, P. (2002). The chemistry of 4-oxo-and 4-imino-azetidine-2-carboxylic acids and their derivatives. Current Organic Chemistry, 6(3), 275-298.
  • Alcaide, B., & Almendros, P. (2002). The chemistry of 4-alkylidene-and 4-acyl-β-lactams. Current Organic Chemistry, 6(3), 299-322.
  • Alcaide, B., & Almendros, P. (2001). The chemistry of 4-vinyl and 4-ethynyl β-lactams. Current Organic Chemistry, 5(4), 423-446.
  • de Meijere, A., & Diederich, F. (Eds.). (2008). Metal-catalyzed cross-coupling reactions (Vol. 1). John Wiley & Sons.

Sources

Comparative

A Comparative Guide to Alternative Reagents for the Formylation of N-Boc-Azetidine

Introduction: The Significance of the N-Formyl Group in Azetidine Scaffolds In the landscape of contemporary drug discovery, the azetidine ring has emerged as a privileged scaffold, prized for its ability to impart favor...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the N-Formyl Group in Azetidine Scaffolds

In the landscape of contemporary drug discovery, the azetidine ring has emerged as a privileged scaffold, prized for its ability to impart favorable physicochemical properties such as reduced lipophilicity and improved metabolic stability. The N-formyl group, when appended to this strained four-membered ring, serves as a crucial synthetic handle and a key pharmacophoric element in its own right. N-formylazetidines are pivotal intermediates in the synthesis of more complex bioactive molecules and can act as amide isosteres, influencing ligand-receptor interactions. The selection of an appropriate formylating agent for N-Boc-azetidine is therefore a critical decision in any synthetic campaign, directly impacting yield, purity, and scalability. This guide provides a comparative analysis of several key formylating reagents, offering experimental insights to inform your selection process.

Comparative Analysis of Formylating Reagents

The formylation of the secondary amine in N-Boc-azetidine presents a unique set of challenges and opportunities. The Boc (tert-butoxycarbonyl) protecting group is generally stable under neutral and basic conditions but is labile to strong acids.[1][2] This necessitates the careful selection of reagents and reaction conditions to avoid premature deprotection. Here, we compare four distinct and representative approaches to this transformation.

Formic Acid: The Classic and Economical Choice

Formic acid is the simplest and most cost-effective formylating agent.[3][4] The reaction proceeds via a direct nucleophilic attack of the amine on the carbonyl carbon of formic acid, followed by dehydration to yield the formamide.[5][6] While seemingly straightforward, the reaction often requires elevated temperatures and azeotropic removal of water (e.g., using a Dean-Stark apparatus with toluene as the solvent) to drive the equilibrium towards the product.[4][6]

Mechanism of Formylation with Formic Acid:

The reaction is a nucleophilic acyl substitution. The amine nitrogen attacks the carbonyl carbon of formic acid, forming a tetrahedral intermediate. This intermediate then eliminates a molecule of water to yield the N-formylated product.

G cluster_0 Formylation with Formic Acid N-Boc-Azetidine N-Boc-Azetidine Tetrahedral_Intermediate Tetrahedral Intermediate N-Boc-Azetidine->Tetrahedral_Intermediate Nucleophilic Attack Formic_Acid HCOOH Formic_Acid->Tetrahedral_Intermediate N-Formyl-N-Boc-Azetidine N-Formyl-N-Boc-Azetidine Tetrahedral_Intermediate->N-Formyl-N-Boc-Azetidine Dehydration Water H₂O Tetrahedral_Intermediate->Water

Caption: Mechanism of N-formylation using formic acid.

Advantages:

  • Low cost and readily available.[3]

  • Simple stoichiometry.

Disadvantages:

  • Often requires high temperatures, which can be problematic for sensitive substrates.

  • The acidic nature of formic acid can potentially lead to partial Boc deprotection.

  • Removal of water is often necessary to achieve high conversion.[4][6]

Formic Acid with Carbodiimide Activation (EDCI/DCC)

To circumvent the need for harsh thermal conditions, formic acid can be activated in situ using a carbodiimide, such as N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDCI) or N,N'-Dicyclohexylcarbodiimide (DCC). This is a standard peptide coupling strategy adapted for formylation.[7] The carbodiimide reacts with formic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine.

Mechanism of EDCI-Activated Formylation:

G cluster_1 EDCI-Activated Formylation Formic_Acid HCOOH O-Acylisourea O-Acylisourea Intermediate Formic_Acid->O-Acylisourea EDCI EDCI EDCI->O-Acylisourea Activation Product_Complex Product_Complex O-Acylisourea->Product_Complex N-Boc-Azetidine N-Boc-Azetidine N-Boc-Azetidine->Product_Complex Nucleophilic Attack N-Formyl-N-Boc-Azetidine N-Formyl-N-Boc-Azetidine Product_Complex->N-Formyl-N-Boc-Azetidine EDU Ethyl Dimethylaminopropyl Urea (EDU) Product_Complex->EDU

Caption: EDCI-activated formylation of N-Boc-azetidine.

Advantages:

  • Mild reaction conditions, typically room temperature.

  • High yields are often achievable.

  • Avoids the risk of Boc deprotection associated with high temperatures.

Disadvantages:

  • Carbodiimides and their byproducts (e.g., DCU from DCC) can be difficult to remove. EDCI is generally preferred due to the water-solubility of its urea byproduct.

  • Higher cost compared to using formic acid alone.

N,N-Dimethylformamide Dimethyl Acetal (DMF-DMA)

DMF-DMA is a highly effective and versatile formylating agent for a variety of nucleophiles, including secondary amines.[8][9] The reaction proceeds under neutral to mildly basic conditions and is often high-yielding.[8] The mechanism involves the nucleophilic attack of the azetidine nitrogen on the electrophilic carbon of DMF-DMA, followed by the elimination of methanol and dimethylamine.[9]

Mechanism of Formylation with DMF-DMA:

G cluster_2 Formylation with DMF-DMA N-Boc-Azetidine N-Boc-Azetidine Intermediate_1 Adduct N-Boc-Azetidine->Intermediate_1 DMF-DMA DMF-DMA DMF-DMA->Intermediate_1 Nucleophilic Attack Intermediate_2 Amidinium Intermediate Intermediate_1->Intermediate_2 - CH₃OH N-Formyl-N-Boc-Azetidine N-Formyl-N-Boc-Azetidine Intermediate_2->N-Formyl-N-Boc-Azetidine Hydrolysis (during workup) Dimethylamine (CH₃)₂NH Intermediate_2->Dimethylamine Methanol CH₃OH

Caption: Proposed mechanism for formylation using DMF-DMA.

Advantages:

  • Excellent yields under mild, often neutral, conditions.[9]

  • Volatile byproducts are easily removed.

Disadvantages:

  • DMF-DMA is moisture-sensitive and should be handled under anhydrous conditions.[9]

  • Can also act as a methylating agent for other functional groups under certain conditions.[9]

N-Formylsaccharin: A Modern, Crystalline Reagent

N-Formylsaccharin is a stable, crystalline, and highly reactive formylating agent developed to overcome some of the limitations of traditional reagents.[10][11] It allows for the formylation of amines under very mild conditions, often at room temperature, with high chemoselectivity.[10] This is particularly advantageous for substrates containing sensitive functional groups. The saccharin byproduct is easily removed by a simple aqueous base wash.

Advantages:

  • Highly reactive and efficient, providing excellent yields.[10]

  • Mild reaction conditions (often room temperature), preserving sensitive functional groups.[10]

  • The saccharin byproduct is easily removed.[11]

  • Stable, crystalline solid that is easy to handle.[12]

Disadvantages:

  • Higher cost compared to bulk reagents like formic acid.

  • Requires synthesis or purchase from specialized suppliers.

Quantitative Performance Comparison

The following table summarizes typical experimental conditions and outcomes for the formylation of a generic secondary amine, serving as a model for N-Boc-azetidine.

Reagent/SystemTypical ConditionsTime (h)Yield (%)Key Considerations
Formic Acid Toluene, reflux (Dean-Stark)4-1270-95High temperature; potential for Boc deprotection.[4]
Formic Acid / EDCI CH₂Cl₂, room temperature2-685-98Mild conditions; byproduct removal.[7]
DMF-DMA Neat or in aprotic solvent, 25-80 °C1-590-99Anhydrous conditions required.[9]
N-Formylsaccharin THF or CH₂Cl₂, room temperature0.5-290-99Mild and chemoselective; higher reagent cost.[10][11]

Experimental Protocols

General Experimental Workflow

The general workflow for these formylation reactions follows a standard sequence of steps, which can be adapted based on the specific reagent used.

G cluster_workflow General Formylation Workflow Setup Reaction Setup (Inert atmosphere if needed) Reagents Addition of N-Boc-Azetidine & Solvent Setup->Reagents Formylating_Agent Addition of Formylating Agent Reagents->Formylating_Agent Reaction Reaction Monitoring (TLC, LC-MS) Formylating_Agent->Reaction Workup Aqueous Workup (Quench, Extract) Reaction->Workup Purification Purification (Chromatography/Crystallization) Workup->Purification Analysis Characterization (NMR, MS) Purification->Analysis

Caption: A generalized workflow for N-formylation reactions.

Protocol 1: Formylation using Formic Acid and EDCI

  • Reaction Setup: To a solution of N-Boc-azetidine (1.0 eq) in anhydrous dichloromethane (DCM, ~0.2 M) in a round-bottom flask under a nitrogen atmosphere, add formic acid (1.5 eq).

  • Reagent Addition: Cool the mixture to 0 °C in an ice bath. Add EDCI (1.2 eq) portion-wise over 10 minutes, maintaining the temperature below 5 °C.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 2-6 hours).

  • Workup: Dilute the reaction mixture with DCM. Wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the N-formyl-N-Boc-azetidine.

Protocol 2: Formylation using N,N-Dimethylformamide Dimethyl Acetal (DMF-DMA)

  • Reaction Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve N-Boc-azetidine (1.0 eq) in a minimal amount of anhydrous toluene or use neat if the substrate is a liquid.

  • Reagent Addition: Add DMF-DMA (1.5 eq) dropwise via syringe at room temperature.

  • Reaction: Heat the reaction mixture to 60-80 °C and stir. Monitor the reaction progress by TLC or GC-MS (typically 1-5 hours).

  • Workup: Upon completion, cool the reaction to room temperature and concentrate under reduced pressure to remove the solvent and volatile byproducts.

  • Purification: The crude product is often of high purity. If necessary, purify by flash column chromatography on silica gel.

Conclusion and Recommendations

The choice of formylating agent for N-Boc-azetidine is a trade-off between cost, convenience, and reaction efficiency.

  • For large-scale, cost-sensitive syntheses where thermal stability is not a concern, formic acid with azeotropic water removal remains a viable, albeit less elegant, option.

  • The formic acid/EDCI system offers a significant improvement in terms of mildness and is an excellent choice for general laboratory-scale synthesis, provided the urea byproduct can be efficiently removed.

  • DMF-DMA stands out for its high efficiency and clean reaction profile, making it ideal for rapid, high-yielding transformations when anhydrous conditions can be easily maintained.

  • N-Formylsaccharin represents the state-of-the-art for this transformation, offering unparalleled mildness and chemoselectivity. It is the reagent of choice for complex substrates with multiple sensitive functional groups, where maximizing yield and purity on the first attempt is paramount.

Ultimately, the optimal choice will depend on the specific requirements of your project, including scale, substrate complexity, and available resources. We recommend small-scale trials of a few selected methods to determine the most robust and efficient protocol for your specific application.

References

  • Liang, H., et al. (2021). Catalyst-Free N-Formylation of Amines Using Formic Acid as a Sustainable C1 Source. ACS Sustainable Chemistry & Engineering. Available at: [Link]

  • Kim, J. C., et al. (2002). A Practical and Convenient Procedure for the N-Formylation of Amines Using Formic Acid. Bulletin of the Korean Chemical Society. Available at: [Link]

  • Various Authors. (n.d.). A Practical and Convenient Procedure for the N-Formylation of Amines Using Formic Acid. ResearchGate. Available at: [Link]

  • Kumar, A., et al. (2022). Proposed mechanism for N-formylation of amines using formic acid/ethyl formate. ResearchGate. Available at: [Link]

  • Huffman, C. W. (2014). Formylation of Amines. Molecules. Available at: [Link]

  • Thenot, J-P., et al. (1980). Formylation of Secondary Amines with Dimethylformamide Dimethylacetal. Analytical Letters. Available at: [Link]

  • Huffman, C. W. (2014). Formylation of Amines. OUCI. Available at: [Link]

  • Ferreira Araujo, N., & Ferreira, S. B. (2024). N,N-Dimethylformamide dimethyl acetal (DMFDMA): from derivatisation to C1 synthon. Semantic Scholar. Available at: [Link]

  • Nayar, M. S. B., & Callery, P. S. (1980). Formylation of Secondary Amines with Dialkyl Acetals of Dimethylformamide. Taylor & Francis Online. Available at: [Link]

  • Huffman, C. W. (2014). N-formylation of secondary amines. ResearchGate. Available at: [Link]

  • Casti, F., et al. (2022). Scope of the formylation reaction using imidazole. ResearchGate. Available at: [Link]

  • Cuccu, F., et al. (2022). N-Formylsaccharin: A Sweet(able) Formylating Agent in Mechanochemistry. Molecules. Available at: [Link]

  • Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Total Synthesis. Available at: [Link]

  • D'Antona, N., et al. (2015). Solid Phase Formylation of N-Terminus Peptides. ResearchGate. Available at: [Link]

  • Cossy, J., et al. (2011). N-Formylsaccharin: A New Formylating Agent. ResearchGate. Available at: [Link]

Sources

Validation

A Comparative Guide to Chiral Aldehydes in Asymmetric Synthesis: The Case for Tert-butyl 2-formylazetidine-1-carboxylate

In the intricate landscape of pharmaceutical and fine chemical synthesis, the choice of a chiral building block is a critical decision that dictates the efficiency, stereochemical purity, and ultimate success of a synthe...

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate landscape of pharmaceutical and fine chemical synthesis, the choice of a chiral building block is a critical decision that dictates the efficiency, stereochemical purity, and ultimate success of a synthetic route. Chiral aldehydes, in particular, serve as versatile intermediates, unlocking access to a vast array of enantiomerically pure molecules such as amino alcohols, substituted heterocycles, and complex natural products. For decades, workhorses like Garner's aldehyde (derived from serine) and N-Boc-prolinal (from proline) have dominated this space. However, the emergence of more specialized reagents, such as (S)- or (R)-tert-butyl 2-formylazetidine-1-carboxylate, warrants a closer examination.

This guide provides an in-depth comparison of tert-butyl 2-formylazetidine-1-carboxylate against its more conventional five- and six-membered ring counterparts. We will move beyond a simple cataloging of reactions to explore the fundamental structural and conformational properties that govern their reactivity and stereoselectivity, supported by experimental data and detailed protocols.

The Contenders: A Structural Overview

The utility of a chiral aldehyde is intrinsically linked to its structure. The size, conformation, and inherent strain of the heterocyclic scaffold to which the formyl group is attached profoundly influence the facial selectivity of nucleophilic attacks.

  • (S)-tert-butyl 2-formylazetidine-1-carboxylate (1): This molecule features a strained, four-membered azetidine ring. This high ring strain significantly restricts conformational flexibility, locking the tert-butoxycarbonyl (Boc) group and the adjacent stereocenter into a more planar and rigid arrangement relative to the aldehyde. This rigidity is hypothesized to provide a more defined steric environment, leading to predictable and often superior stereochemical control.

  • (S)-tert-butyl 2-formylpyrrolidine-1-carboxylate (N-Boc-L-prolinal) (2): Derived from the ubiquitous amino acid proline, this aldehyde features a five-membered pyrrolidine ring. This ring is significantly more flexible than the azetidine in 1 , adopting various envelope and twist conformations. While it provides excellent stereocontrol, this flexibility can sometimes lead to a mixture of transition states, potentially lowering diastereoselectivity compared to a more rigid system.

  • (R)-tert-butyl 4-formyl-2,2-dimethyloxazolidine-3-carboxylate (Garner's Aldehyde) (3): Synthesized from serine, Garner's aldehyde has been a cornerstone of asymmetric synthesis for years.[1][2] Its stereocontrol arises from the adjacent stereocenter within the oxazolidine ring. However, a significant drawback is the known propensity of the α-proton to epimerize under both basic and some acidic conditions, which can compromise the enantiopurity of the final product.[1]

Chiral_Aldehyde_Structures cluster_0 Tert-butyl 2-formylazetidine-1-carboxylate (1) cluster_1 N-Boc-L-prolinal (2) cluster_2 Garner's Aldehyde (3) img1 img1 img2 img2 img3 img3

Caption: Structures of the compared chiral N-Boc protected aldehydes.

Head-to-Head Comparison: Performance in Key Transformations

The true measure of a chiral building block is its performance in reactions that forge new carbon-carbon and carbon-heteroatom bonds. Here, we compare the aldehydes in two of the most fundamental classes of reactions: nucleophilic additions and olefinations.

Nucleophilic Addition: The Quest for Diastereoselectivity

The addition of organometallic reagents (e.g., Grignard, organolithium) to a chiral aldehyde is a powerful method for creating a new stereocenter. The facial selectivity of this addition is governed by the existing chiral center adjacent to the carbonyl.

Garner's Aldehyde (3): This aldehyde is the most studied of the three in this context. It consistently yields high levels of anti-diastereoselectivity, which is well-rationalized by the non-chelation Felkin-Anh model.[2][3] In this model, the largest substituent (the N-Boc protected ring) orients itself perpendicular to the incoming nucleophile's trajectory, and the nucleophile attacks from the least sterically hindered face. However, the degree of selectivity can be highly dependent on the specific nucleophile and reaction conditions, with ratios from 3:1 to >30:1 being reported.[2][3]

N-Boc-L-prolinal (2): This aldehyde also generally follows a Felkin-Anh model, providing good to excellent diastereoselectivity. The five-membered ring offers a robust steric directing group. Studies on related N-acyliminium ions derived from proline show excellent stereocontrol in additions of organocuprates, reinforcing the utility of the proline scaffold in directing nucleophilic attack.[4]

Tert-butyl 2-formylazetidine-1-carboxylate (1): While direct comparative studies are less common, the structural features of the azetidine ring offer a compelling advantage. The inherent planarity and rigidity of the four-membered ring should reduce the conformational ambiguity of the transition state. This "locked" conformation is expected to present a highly differentiated steric environment to the incoming nucleophile, leading to potentially higher and more consistent diastereoselectivity across a wider range of nucleophiles compared to its more flexible counterparts.

Caption: The Felkin-Anh model explains the high anti-selectivity in additions to Garner's aldehyde.

Table 1: Reported Diastereoselectivity in Nucleophilic Additions to Garner's Aldehyde

NucleophileConditionsProduct Ratio (anti:syn)Reference
VinyllithiumTHF5:1[2]
Vinylmagnesium bromideTHF3:1[2]
Phenyllithium (from Ph-B(OH)₂)Rh-catalyzed>30:1[2]
Lithiated Hexyne + HMPTTHF>20:1[3]
Lithiated Hexyne + ZnBr₂Et₂O1:20[3]

This table highlights the excellent selectivity often achieved with Garner's aldehyde, but also demonstrates the sensitivity to reaction conditions (e.g., the reversal of selectivity with a chelating metal like Zinc).

Olefination Reactions: Controlling Alkene Geometry

The Wittig reaction is a cornerstone of alkene synthesis.[5][6][7] The stereochemical outcome (E vs. Z alkene) is highly dependent on the nature of the phosphorus ylide and the reaction conditions.

  • Non-stabilized ylides (e.g., from alkyl phosphonium salts) typically favor the formation of a cis-oxaphosphetane intermediate under kinetic control, leading to the (Z)-alkene .[8]

  • Stabilized ylides (e.g., containing an adjacent ester or ketone) react more reversibly, allowing equilibration to the more thermodynamically stable trans-oxaphosphetane, which yields the (E)-alkene .[7]

For chiral aldehydes, the steric environment adjacent to the formyl group can further influence these preferences. A study on Garner's aldehyde demonstrated that even with non-stabilized ylides, quenching the reaction with methanol at low temperatures could invert the selectivity to strongly favor the (E)-alkene, a departure from the standard model.[9] This highlights a substrate-dependent effect where the aldehyde's structure can be exploited to achieve non-classical outcomes.

For tert-butyl 2-formylazetidine-1-carboxylate, its compact and rigid structure is likely to present a distinct steric profile to the incoming ylide. This could influence the initial cycloaddition and any subsequent equilibration, offering a different handle for controlling E/Z selectivity compared to the other aldehydes.

Experimental Protocols: A Self-Validating System

The trustworthiness of a synthetic method lies in its reproducibility. Below are detailed protocols for key transformations, designed to be self-validating through in-process controls and final product analysis.

G cluster_0 General Workflow for Diastereoselective Grignard Addition A 1. Setup & Inerting Dry glassware under vacuum/heat. Backfill with N₂ or Ar. B 2. Reagent Preparation Dissolve chiral aldehyde (1 eq) in anhydrous solvent (e.g., THF, -78°C). A->B C 3. Nucleophilic Addition Add Grignard reagent (1.1-1.5 eq) dropwise over 30 min. B->C D 4. In-Process Control Monitor reaction by TLC until starting material is consumed. C->D E 5. Reaction Quench Carefully add saturated aq. NH₄Cl solution at -78°C, then warm to RT. D->E F 6. Workup & Extraction Extract with EtOAc or CH₂Cl₂. Wash with brine, dry (Na₂SO₄). E->F G 7. Purification Purify by flash column chromatography (e.g., Hexanes/EtOAc gradient). F->G H 8. Validation Characterize by ¹H, ¹³C NMR to confirm structure. Determine diastereomeric ratio (d.r.) by high-field ¹H NMR or GC/HPLC. G->H

Caption: A self-validating workflow for Grignard additions to chiral aldehydes.

Protocol 1: Diastereoselective Grignard Addition to Garner's Aldehyde

This protocol details the addition of vinylmagnesium bromide to (R)-Garner's aldehyde to yield the corresponding anti-amino alcohol derivative, a common synthetic precursor.

  • 1. Preparation:

    • To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add (R)-Garner's aldehyde (1.0 g, 4.36 mmol).

    • Dissolve the aldehyde in 20 mL of anhydrous tetrahydrofuran (THF).

    • Cool the solution to -78 °C using a dry ice/acetone bath.

  • 2. Addition:

    • Slowly add vinylmagnesium bromide (1.0 M solution in THF, 5.23 mL, 5.23 mmol, 1.2 equiv) dropwise via syringe over 20 minutes, ensuring the internal temperature does not rise above -70 °C.

    • Stir the reaction mixture at -78 °C for 2 hours.

  • 3. Monitoring and Quench:

    • Monitor the reaction progress by thin-layer chromatography (TLC) using a 4:1 Hexanes:Ethyl Acetate eluent system until the starting aldehyde spot is no longer visible.

    • Once complete, quench the reaction by slowly adding 10 mL of saturated aqueous ammonium chloride solution at -78 °C.

  • 4. Workup and Purification:

    • Allow the mixture to warm to room temperature. Transfer the contents to a separatory funnel and extract with ethyl acetate (3 x 30 mL).

    • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (gradient elution, 9:1 to 4:1 Hexanes:Ethyl Acetate) to afford the product as a colorless oil.

  • 5. Validation:

    • The diastereomeric ratio can be determined by analysis of the crude ¹H NMR spectrum by integrating characteristic, well-resolved signals for each diastereomer.

Protocol 2: Wittig Olefination with a Stabilized Ylide

This protocol describes the reaction of a chiral aldehyde with a stabilized ylide to produce an (E)-alkene.

  • 1. Preparation:

    • To a 50 mL round-bottom flask with a stir bar, add the chiral aldehyde (e.g., N-Boc-L-prolinal) (500 mg, 2.51 mmol) and (Carbethoxymethylene)triphenylphosphorane (1.05 g, 3.01 mmol, 1.2 equiv).

    • Add 15 mL of anhydrous dichloromethane (DCM).

  • 2. Reaction:

    • Stir the mixture at room temperature. The reaction is typically complete within 2-4 hours.

    • Monitor the disappearance of the aldehyde by TLC (e.g., 3:1 Hexanes:Ethyl Acetate).

  • 3. Workup and Purification:

    • Once the reaction is complete, concentrate the mixture under reduced pressure.

    • Add ~20 mL of a 1:1 mixture of diethyl ether and hexanes to the residue. The triphenylphosphine oxide byproduct will precipitate as a white solid.

    • Stir for 15 minutes, then filter through a pad of Celite or a short plug of silica gel, washing with additional ether/hexanes.

    • Concentrate the filtrate to yield the crude product.

    • If necessary, further purify by flash column chromatography.

Conclusion and Outlook

While Garner's aldehyde and N-Boc-prolinal are established and reliable chiral building blocks, their performance is well-understood, including their limitations such as the potential for epimerization (Garner's) or conformational flexibility. Tert-butyl 2-formylazetidine-1-carboxylate emerges as a compelling alternative for syntheses demanding the highest levels of stereocontrol.

Choose Tert-butyl 2-formylazetidine-1-carboxylate when:

  • Maximum Stereoselectivity is Critical: The conformational rigidity of the 4-membered ring is expected to provide superior facial discrimination for a wide range of nucleophiles.

  • Harsh Conditions are Unavoidable: The azetidine scaffold is generally more stable to epimerization than Garner's aldehyde.

  • Novel Scaffolds are Desired: The resulting azetidine-containing products are themselves valuable building blocks for novel chemical entities, a feature of increasing importance in drug discovery.

The initial investment in synthesizing or procuring this less common aldehyde can be justified by cleaner reactions, higher diastereoselectivity, and the generation of unique molecular architectures. As synthetic chemists continue to tackle increasingly complex targets, the strategic selection of highly organized and rigid building blocks like tert-butyl 2-formylazetidine-1-carboxylate will be paramount to success.

References

  • Diastereoselective addition of HCN to Garner's aldehyde. (n.d.). ElectronicsAndBooks. Retrieved January 12, 2026, from [Link]

  • SND, A., & Koskinen, A. M. P. (2013). Garner's aldehyde as a versatile intermediate in the synthesis of enantiopure natural products. Beilstein Journal of Organic Chemistry, 9, 2641–2659. [Link]

  • SND, A., & Koskinen, A. M. P. (2013). Garner's aldehyde as a versatile intermediate in the synthesis of enantiopure natural products. Beilstein Journal of Organic Chemistry, 9, 2641–2659. [Link]

  • Asymmetric addition of Grignard reagents to ketones: culmination of the ligand-mediated methodology allows modular construction of chiral tertiary alcohols. (n.d.). Royal Society of Chemistry. Retrieved January 12, 2026, from [Link]

  • Wittig & Wittig-Horner reactions. (n.d.). Organic Synthesis. Retrieved January 12, 2026, from [Link]

  • (E)-Selective Wittig reactions of Garner's aldehyde with nonstabilized ylides. (2001). ResearchGate. Retrieved January 12, 2026, from [Link]

  • Part I. Synthesis of Garner's Aldehyde and Efforts Toward the Synthesis of Tapentadol via an Asymmetric Hydroformylation/Redu. (n.d.). University of Wisconsin–Madison. Retrieved January 12, 2026, from [Link]

  • The Grignard Reaction. (n.d.). University of Missouri-St. Louis. Retrieved January 12, 2026, from [Link]

  • Catalytic Synthesis of Enantiopure Chiral Alcohols via Addition of Grignard Reagents to Carbonyl Compounds. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

  • The Wittig Reaction: Synthesis of Alkenes. (n.d.). Swarthmore College. Retrieved January 12, 2026, from [Link]

  • Highly Catalytic Asymmetric Addition of Deactivated Alkyl Grignard Reagents to Aldehydes. (2009). ACS Publications. Retrieved January 12, 2026, from [Link]

  • Grignard Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 12, 2026, from [Link]

  • The Wittig Reaction. (n.d.). University of Pittsburgh. Retrieved January 12, 2026, from [Link]

  • Enantioselective Addition of Grignard Reagents to Aldehydes. (2000). ResearchGate. Retrieved January 12, 2026, from [Link]

  • CHEM333 Lab Experiment 9 The WITTIG REACTION With CHEMILUMINESCENCE!. (n.d.). Course Hero. Retrieved January 12, 2026, from [Link]

  • What is the stereoselectivity of Wittig's reaction?. (2015). Quora. Retrieved January 12, 2026, from [Link]

  • 6: The Wittig Reaction (Experiment). (2021). Chemistry LibreTexts. Retrieved January 12, 2026, from [Link]

  • Wittig Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 12, 2026, from [Link]

  • Stereoselective Addition of Grignard-Derived Organocopper Reagents to N-Acyliminium Ions: Synthesis of Enantiopure 5- and 4,5-Substituted Prolinates. (2003). ACS Publications. Retrieved January 12, 2026, from [Link]

  • 10.09 Stereochemistry of the Wittig Reaction. (2019). YouTube. Retrieved January 12, 2026, from [Link]

  • Wittig Reaction. (2023). Chemistry LibreTexts. Retrieved January 12, 2026, from [Link]

  • ChemInform Abstract: Stereocontrolled Addition of Grignard Reagents to Chiral 1,3-Oxazolidines Having N-Methoxybenzyl Groups: Effect of N-Substituent in Diastereoselectivity. (2010). ResearchGate. Retrieved January 12, 2026, from [Link]

  • Garner's aldehyde. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

  • A computational study on addition of Grignard reagents to carbonyl compounds. (2002). PubMed. Retrieved January 12, 2026, from [Link]

  • Garner's aldehyde as a versatile intermediate in the synthesis of enantiopure natural products. (2013). Beilstein Journals. Retrieved January 12, 2026, from [Link]

  • Nucleophilic addition reaction COMPARATIVE Study ALDEHYDES,KETONES & CARBOXYLIC ACIDS by Seema.. (2020). YouTube. Retrieved January 12, 2026, from [Link]

  • SYNTHESIS AND RU(II)-BINAP REDUCTION OF A KETOESTER DERIVED FROM HYDROXYPROLINE: 2(S)-(β-tert-BUTOXYCARBONYL-α-(S) and α-(R)-HYDROXYETHYL)-4(R)-HYDROXYPYRROLIDINE-1-CARBOXYLIC ACID, tert-BUTYL ESTER. (n.d.). Organic Syntheses. Retrieved January 12, 2026, from [Link]

  • Synthesis and Biological Evaluation of tert-Butyl Ester and Ethyl Ester Prodrugs of L-γ-Methyleneglutamic Acid Amides for Cancer. (2021). PubMed Central. Retrieved January 12, 2026, from [Link]

  • Chemo and Enantioselective Addition of Grignard Reagents to Ketones and Enolizable Ketimines. (n.d.). TECNALIA CRIS. Retrieved January 12, 2026, from [Link]

Sources

Comparative

A Comparative Guide to the Biological Activity of Tert-butyl 2-formylazetidine-1-carboxylate Enantiomers

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern drug discovery, the chirality of a molecule is a critical determinant of its therapeutic efficacy and safety profile. Azetidine s...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the chirality of a molecule is a critical determinant of its therapeutic efficacy and safety profile. Azetidine scaffolds, prized for their unique structural and pharmacokinetic properties, are increasingly incorporated into novel drug candidates.[1] This guide delves into the stereoselective biological activity of derivatives of Tert-butyl 2-formylazetidine-1-carboxylate, a key chiral building block. While direct comparative data for a single derivative is often proprietary or dispersed, this document synthesizes established principles of stereochemistry in pharmacology with proven experimental methodologies to provide a comprehensive framework for researchers.

We will explore the profound impact of stereoisomerism on biological activity, using a representative hypothetical derivative, (R/S)-N-Boc-2-(1-hydroxy-2-phenyl-ethyl)azetidine, to illustrate these concepts. This guide will detail the necessary steps for enantioselective synthesis, chiral separation, and comparative biological evaluation, equipping researchers with the knowledge to unlock the full potential of these promising chiral molecules.

The Critical Role of Chirality in Drug Action

Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit markedly different pharmacological and toxicological properties. This divergence arises from the three-dimensional nature of biological targets like enzymes and receptors, which selectively interact with only one enantiomer. One enantiomer (the eutomer) may be responsible for the desired therapeutic effect, while the other (the distomer) could be inactive, less active, or even contribute to adverse effects. A classic example is the drug ibuprofen, where the (S)-enantiomer is significantly more potent as an anti-inflammatory agent than the (R)-enantiomer.

Therefore, the development of single-enantiomer drugs, or "chiral switches," is a major focus in the pharmaceutical industry to improve therapeutic indices and reduce patient variability in drug response.

Enantioselective Synthesis and Chiral Separation

The first crucial step in evaluating the differential activity of enantiomers is their synthesis and separation in high enantiomeric purity.

Synthesis of Racemic N-Boc-2-(1-hydroxy-2-phenyl-ethyl)azetidine

The racemic mixture of the target compound can be synthesized from Tert-butyl 2-formylazetidine-1-carboxylate via a Grignard reaction with benzylmagnesium bromide.

reagent1 Tert-butyl 2-formylazetidine-1-carboxylate product Racemic (R/S)-N-Boc-2-(1-hydroxy-2-phenyl-ethyl)azetidine reagent1->product Grignard Reaction reagent2 Benzylmagnesium bromide in THF reagent2->product

Caption: Synthesis of the racemic target compound.

Chiral Separation by High-Performance Liquid Chromatography (HPLC)

The separation of the synthesized enantiomers is paramount. Chiral HPLC is a powerful technique for achieving this. Polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose or amylose, are widely used for their broad applicability.[2]

Experimental Protocol: Chiral HPLC Separation

  • Column Selection: A chiral column, such as a Chiralpak® AD-H or Chiralcel® OD-H, is selected based on preliminary screening or literature precedent for similar structures.

  • Mobile Phase Preparation: A mobile phase, typically a mixture of a non-polar solvent like hexane or heptane and an alcohol modifier like isopropanol or ethanol, is prepared. The ratio is optimized to achieve the best separation. For example, a starting mobile phase could be 90:10 (v/v) hexane:isopropanol.

  • Sample Preparation: The racemic mixture is dissolved in the mobile phase at a suitable concentration (e.g., 1 mg/mL).

  • Chromatographic Conditions:

    • Flow Rate: Typically 0.5-1.0 mL/min.

    • Temperature: Ambient or controlled (e.g., 25 °C).

    • Detection: UV detection at a wavelength where the compound absorbs (e.g., 254 nm).

  • Injection and Elution: The sample is injected onto the column, and the enantiomers are separated as they travel through the CSP at different rates, resulting in two distinct peaks in the chromatogram.

  • Fraction Collection: The eluent corresponding to each peak is collected separately to isolate the individual enantiomers.

  • Purity Analysis: The enantiomeric excess (ee) of each collected fraction is determined by re-injecting a small aliquot onto the same chiral column to ensure high purity (>99% ee).

Comparative Biological Evaluation: A Hypothetical Case Study

To illustrate the potential differences in biological activity, let us assume our hypothetical compound, N-Boc-2-(1-hydroxy-2-phenyl-ethyl)azetidine, is an inhibitor of a specific enzyme, for instance, a hypothetical "Azetidine Dehydrogenase" (AzeDH).

Enzyme Inhibition Assay

The inhibitory potency of each enantiomer against AzeDH would be determined using a standard enzyme inhibition assay.

Experimental Protocol: Enzyme Inhibition Assay

  • Reagents:

    • Purified AzeDH enzyme.

    • Substrate for AzeDH (e.g., a fluorogenic or chromogenic substrate).

    • Assay buffer (e.g., Tris-HCl buffer, pH 7.5).

    • (R)- and (S)-enantiomers of the test compound dissolved in DMSO.

  • Assay Procedure:

    • A series of dilutions of each enantiomer are prepared.

    • In a 96-well plate, the enzyme, assay buffer, and either the (R)-enantiomer, (S)-enantiomer, or DMSO (vehicle control) are added to respective wells.

    • The plate is incubated for a pre-determined time (e.g., 15 minutes) to allow for inhibitor binding.

    • The reaction is initiated by adding the substrate to all wells.

    • The plate is read at appropriate time intervals using a plate reader (measuring fluorescence or absorbance).

  • Data Analysis:

    • The rate of the enzymatic reaction is calculated for each inhibitor concentration.

    • The percentage of inhibition is calculated relative to the vehicle control.

    • The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined for each enantiomer by fitting the data to a dose-response curve.

Expected Results and Interpretation

It is highly probable that the two enantiomers will exhibit different IC50 values. For instance, the (S)-enantiomer might show a significantly lower IC50 than the (R)-enantiomer, indicating it is a more potent inhibitor of AzeDH.

EnantiomerIC50 (nM) against AzeDH (Hypothetical Data)
(S)-N-Boc-2-(1-hydroxy-2-phenyl-ethyl)azetidine15
(R)-N-Boc-2-(1-hydroxy-2-phenyl-ethyl)azetidine1500
Racemic Mixture30

The hypothetical data above illustrates that the (S)-enantiomer is 100-fold more potent than the (R)-enantiomer. The racemic mixture shows an intermediate potency, which is a common observation.

cluster_0 Biological Target (AzeDH Active Site) cluster_1 Enantiomers receptor_site Chiral Binding Pocket s_enantiomer (S)-Enantiomer (Eutomer) s_enantiomer->receptor_site High Affinity Binding (Potent Inhibition) r_enantiomer (R)-Enantiomer (Distomer) r_enantiomer->receptor_site Low Affinity Binding (Weak Inhibition)

Caption: Differential binding of enantiomers to a chiral receptor.

Cellular Activity and Off-Target Effects

Beyond in vitro enzyme inhibition, it is crucial to assess the activity of the enantiomers in a cellular context and to investigate potential off-target effects.

Cell-Based Assay

A cell-based assay would be employed to determine if the observed enzyme inhibition translates to a functional effect in living cells. For example, if AzeDH is involved in a specific signaling pathway, the downstream effects of inhibiting this enzyme with each enantiomer would be measured.

Off-Target Profiling

To ensure the selectivity of the more active enantiomer, it should be screened against a panel of other related and unrelated enzymes and receptors. This helps to identify any potential off-target activities that could lead to undesirable side effects.

Conclusion

The stereochemical configuration of Tert-butyl 2-formylazetidine-1-carboxylate derivatives is a critical factor governing their biological activity. A thorough investigation into the synthesis, separation, and comparative biological evaluation of the individual enantiomers is essential for the development of safe and effective therapeutics. By employing the systematic approach outlined in this guide, researchers can elucidate the distinct pharmacological profiles of each enantiomer and identify the eutomer for further preclinical and clinical development. This focus on stereochemically pure compounds is a hallmark of modern, rational drug design and is key to unlocking the full therapeutic potential of novel chemical entities.

References

  • Kaur, R., et al. (2021). Azetidines of pharmacological interest. Archiv der Pharmazie, 354(9), e2100115. [Link]

  • Okamoto, Y., & Ikai, T. (2008). Chiral HPLC for enantioseparation. Chemical Society Reviews, 37(12), 2593-2608. [Link]

Sources

Validation

A Comparative Guide to the Structural Elucidation of Tert-butyl 2-formylazetidine-1-carboxylate Derivatives: An X-ray Crystallography Perspective

For researchers, scientists, and professionals in the fast-paced world of drug development, the precise determination of a molecule's three-dimensional structure is not just an academic exercise; it is a critical corners...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in the fast-paced world of drug development, the precise determination of a molecule's three-dimensional structure is not just an academic exercise; it is a critical cornerstone of rational drug design. The spatial arrangement of atoms dictates a molecule's biological activity, its interactions with target proteins, and its overall pharmacokinetic profile. Among the myriad of fascinating scaffolds in medicinal chemistry, azetidine derivatives have garnered significant attention due to their unique conformational constraints and their presence in a number of clinically relevant compounds.[1] This guide provides an in-depth, objective comparison of X-ray crystallography for the structural elucidation of tert-butyl 2-formylazetidine-1-carboxylate derivatives against other common analytical techniques, supported by experimental insights and protocols.

The tert-butyl 2-formylazetidine-1-carboxylate core, with its chiral center and reactive aldehyde group, presents both opportunities and challenges for chemists. This guide will navigate the intricacies of its structural analysis, with a primary focus on the unparalleled insights offered by single-crystal X-ray diffraction.

The Gold Standard: Unveiling the Solid-State Structure with X-ray Crystallography

Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for determining the precise atomic arrangement of a molecule in its crystalline state.[2] It provides unambiguous information on bond lengths, bond angles, and the absolute stereochemistry of chiral centers, which is often challenging to ascertain with other techniques.

The journey from a synthesized powder to a refined crystal structure is a multi-step process that demands patience and precision. The fundamental principle lies in the diffraction of X-rays by the ordered array of molecules within a single crystal.[3] The resulting diffraction pattern is then mathematically deconvoluted to generate a three-dimensional electron density map, from which the atomic positions can be determined.

Causality in Experimental Choices: The Path to a High-Quality Crystal

The most significant bottleneck in X-ray crystallography is often the growth of a suitable single crystal.[2] For a molecule like tert-butyl 2-formylazetidine-1-carboxylate, which is a viscous liquid or a low-melting solid at room temperature, crystallization requires careful consideration of various factors. The choice of solvent is paramount; a solvent in which the compound is moderately soluble is often a good starting point.[4]

Several crystallization techniques can be employed, each with its own merits:

  • Slow Evaporation: This is the simplest method, where a saturated solution of the compound is allowed to slowly evaporate, leading to a gradual increase in concentration and, ideally, the formation of well-ordered crystals.[5]

  • Solvent Layering (Liquid-Liquid Diffusion): In this technique, a solution of the compound in a "good" solvent is carefully layered with a "poor" solvent in which the compound is insoluble. Diffusion at the interface of the two solvents gradually reduces the solubility, promoting crystallization.[6]

  • Vapor Diffusion: A small amount of the compound dissolved in a solvent is placed in a sealed container with a larger reservoir of a more volatile anti-solvent. The slow diffusion of the anti-solvent vapor into the solution of the compound induces crystallization. This method is particularly useful when only small amounts of the material are available.[6]

The presence of the polar formyl group and the non-polar tert-butyl group in the target molecule suggests that a solvent system that can accommodate both polarities, such as a mixture of a polar and a non-polar solvent, might be effective.

A Comparative Lens: X-ray Crystallography vs. Alternative Techniques

While X-ray crystallography provides the ultimate structural detail in the solid state, it is not always feasible or necessary. Other analytical techniques offer complementary information and are often more readily accessible.

Technique Information Provided Strengths Limitations
Single-Crystal X-ray Diffraction Absolute 3D structure, bond lengths, bond angles, stereochemistry, packingUnambiguous structural determinationRequires a suitable single crystal, solid-state conformation may differ from solution
NMR Spectroscopy Connectivity, relative stereochemistry, solution-state conformationProvides information on dynamic processes in solutionAbsolute stereochemistry can be challenging to determine, conformational analysis can be complex
Mass Spectrometry Molecular weight, elemental composition, fragmentation patternHigh sensitivity, small sample requirementProvides no direct information on 3D structure
Chiral Chromatography (HPLC, SFC, GC) Enantiomeric purity, separation of enantiomersGold standard for determining enantiomeric excessProvides no structural information beyond separating stereoisomers
Vibrational Circular Dichroism (VCD) Absolute configuration in solutionDoes not require crystallizationRequires theoretical calculations for interpretation

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for elucidating the connectivity and relative stereochemistry of a molecule in solution.[7] For azetidine derivatives, NMR can provide insights into the ring conformation and the orientation of substituents.[8][9] However, determining the absolute configuration of a chiral center solely by NMR can be challenging and often requires the use of chiral derivatizing agents or comparison with known standards. Furthermore, the observed NMR parameters represent an average of all conformations present in solution, which may differ from the single conformation captured in the crystalline state.

Chiral Chromatography: Techniques like High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Gas Chromatography (GC) are indispensable for determining the enantiomeric purity of a chiral compound.[10] By using a chiral stationary phase, these methods can separate enantiomers and provide a quantitative measure of their ratio. However, they offer no information about the three-dimensional structure of the molecule.

Experimental Protocols

I. Crystallization of Tert-butyl 2-formylazetidine-1-carboxylate Derivatives

Objective: To grow single crystals suitable for X-ray diffraction analysis.

Materials:

  • Purified tert-butyl 2-formylazetidine-1-carboxylate derivative

  • A selection of solvents (e.g., hexane, ethyl acetate, dichloromethane, methanol, acetonitrile)

  • Small vials or test tubes

  • Filtration apparatus (e.g., syringe filter)

Step-by-Step Methodology (Vapor Diffusion):

  • Solubility Screening: Determine the solubility of the compound in a range of solvents to identify a suitable solvent for dissolution and a volatile anti-solvent.

  • Prepare the Compound Solution: Dissolve a small amount (1-5 mg) of the purified compound in a minimal amount of the chosen "good" solvent in a small, clean vial.

  • Prepare the Reservoir: In a larger vial, add a larger volume (1-2 mL) of the volatile "anti-solvent."

  • Set up the Diffusion Chamber: Place the small vial containing the compound solution inside the larger vial, ensuring the liquid levels are not in contact.

  • Seal and Incubate: Seal the larger vial tightly and leave it in an undisturbed, temperature-stable environment.

  • Monitor Crystal Growth: Check for crystal formation periodically over several days to weeks. Avoid disturbing the setup.

II. Single-Crystal X-ray Diffraction Data Collection and Structure Refinement

Objective: To determine the three-dimensional structure of the crystallized compound.

Workflow:

  • Crystal Mounting: A suitable single crystal is carefully selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in a diffractometer and irradiated with a monochromatic X-ray beam. The crystal is rotated, and the diffraction pattern is recorded on a detector at various orientations.[11]

  • Data Processing: The collected diffraction data is processed to determine the unit cell parameters and the intensities of the reflections.

  • Structure Solution and Refinement: The processed data is used to solve the crystal structure, typically using direct methods or Patterson methods, to obtain an initial model of the atomic positions. This model is then refined against the experimental data to improve the accuracy of the atomic coordinates, thermal parameters, and other structural details.[12]

Visualizing the Structure and Workflow

// Nodes for atoms N1 [label="N", fontcolor="#4285F4"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C=O", fontcolor="#EA4335"]; O1 [label="O", fontcolor="#EA4335"]; C6 [label="C"]; C7 [label="C"]; C8 [label="C"]; C9 [label="C"]; C10 [label="C=O", fontcolor="#EA4335"]; H1 [label="H"];

// Edges for bonds N1 -- C2; C2 -- C3; C3 -- C4; C4 -- N1; N1 -- C5; C5 -- O1; O1 -- C6; C6 -- C7; C6 -- C8; C6 -- C9; C3 -- C10; C10 -- H1;

// Positioning (example) C3 [pos="0,0!"]; C2 [pos="-1,1!"]; N1 [pos="0,2!"]; C4 [pos="1,1!"]; C5 [pos="-0.5,3!"]; O1 [pos="-1,4!"]; C6 [pos="-1.5,5!"]; C7 [pos="-2.5,5.5!"]; C8 [pos="-1,6!"]; C9 [pos="-0.5,5.5!"]; C10 [pos="0,-1.5!"]; H1 [pos="0.5,-2!"]; } Caption: Experimental workflow for X-ray crystallography. Caption: Representative structure of a tert-butyl 2-formylazetidine-1-carboxylate derivative.

Conclusion: An Indispensable Tool for Drug Discovery

In the quest for novel therapeutics, a deep understanding of molecular structure is paramount. For tert-butyl 2-formylazetidine-1-carboxylate derivatives, X-ray crystallography offers an unparalleled level of detail, providing the definitive three-dimensional structure that can guide further drug design and optimization efforts. While other techniques such as NMR and chiral chromatography provide valuable and complementary information, they cannot replace the unambiguous structural elucidation afforded by single-crystal X-ray diffraction. By carefully selecting crystallization strategies and leveraging modern crystallographic techniques, researchers can unlock the precise atomic-level information needed to advance their drug discovery programs.

References

  • X-Ray Crystallography Laboratory Department of Chemistry Michigan State University. (n.d.). Crystallization Techniques. Retrieved from [Link]

  • Synthesis, Characterization and Single Crystal X-ray Diffraction Analysis of Fused Triazolo/Thiadiazole Clubbed with Indole Scaffold. (2023). MDPI. Retrieved from [Link]

  • Strategies for chiral separation: from racemate to enantiomer. (2023). Chemical Science. Retrieved from [Link]

  • Advanced NMR techniques for structural characterization of heterocyclic structures. (n.d.). ESA-IPB. Retrieved from [Link]

  • Advanced crystallisation methods for small organic molecules. (2023). Chemical Society Reviews. Retrieved from [Link]

  • 239315 PDFs | Review articles in SINGLE CRYSTAL X-RAY DIFFRACTION. (n.d.). ResearchGate. Retrieved from [Link]

  • Advancements in chiral crystallization. (2022). Technobis. Retrieved from [Link]

  • Azetidine | C3H7N | CID 10422. (n.d.). PubChem. Retrieved from [Link]

  • X-ray Crystallography. (n.d.). Creative BioMart. Retrieved from [Link]

  • How To: Grow X-Ray Quality Crystals. (n.d.). University of Rochester Department of Chemistry. Retrieved from [Link]

  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)acetate and Methyl (Oxetan-3-ylidene)acetate. (2023). PubMed Central. Retrieved from [Link]

  • A dynamic proton NMR and ab initio MO investigation of the barrier to pyramidal inversion in azetidine. (1988). Journal of the American Chemical Society. Retrieved from [Link]

  • How to grow crystals for X-ray crystallography. (2024). IUCr Journals. Retrieved from [Link]

  • Guide for crystallization. (n.d.). University of Fribourg. Retrieved from [Link]

  • Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. (2020). Journal of Medicinal Chemistry. Retrieved from [Link]

  • Continuous Preferential Crystallization of Chiral Molecules in Single and Coupled Mixed-Suspension Mixed-Product-Removal Crystallizers. (2015). ACS Publications. Retrieved from [Link]

  • Single-crystal quality data from polycrystalline samples: finding the needle in the haystack. (2023). IUCr Journals. Retrieved from [Link]

  • Structure of azetidine-containing compounds found in nature. (2019). ResearchGate. Retrieved from [Link]

  • Single crystal X-ray diffraction analysis. (n.d.). Saint Petersburg State University. Retrieved from [Link]

  • What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. (n.d.). SINO MOULD. Retrieved from [Link]

  • Document: Azetidine derivative and antidepressant composition including the same (CHEMBL3886211). (n.d.). ChEMBL. Retrieved from [Link]

  • Molecular basis for azetidine-2-carboxylic acid biosynthesis. (2025). PubMed Central. Retrieved from [Link]

  • Azetidine. (n.d.). Wikipedia. Retrieved from [Link]

  • NMR Spectroscopy: a Tool for Conformational Analysis. (n.d.). auremn. Retrieved from [Link]

  • Crystal structure of tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate. (2016). PubMed Central. Retrieved from [Link]

Sources

Comparative

A Senior Application Scientist's Guide to Confirming the Absolute Configuration of N-Boc-2-Formylazetidine

To our colleagues in research, discovery, and development, The precise three-dimensional arrangement of atoms in a molecule is not a trivial academic detail; it is often the very basis of biological activity. For chiral...

Author: BenchChem Technical Support Team. Date: January 2026

To our colleagues in research, discovery, and development,

The precise three-dimensional arrangement of atoms in a molecule is not a trivial academic detail; it is often the very basis of biological activity. For chiral building blocks like tert-butyl 2-formylazetidine-1-carboxylate, a valuable synthon in medicinal chemistry, establishing the absolute configuration is a critical checkpoint in any synthetic campaign. An incorrect stereochemical assignment can lead to the pursuit of an inactive or, worse, toxic enantiomer, wasting invaluable time and resources.

This guide is designed to provide an in-depth, objective comparison of the primary analytical methodologies for unequivocally determining the absolute configuration of N-Boc-2-formylazetidine and its derivatives. We will move beyond mere procedural lists to explore the causality behind experimental choices, ensuring that the described protocols are self-validating and grounded in robust scientific principles.

The Central Challenge: Assigning Chirality to a Small, Flexible Aldehyde

N-Boc-2-formylazetidine presents a common challenge in stereochemical analysis. It is a relatively small molecule, which can make obtaining crystals suitable for the "gold standard" X-ray crystallography difficult. Furthermore, the aldehyde functionality is not directly amenable to certain derivatization techniques without prior modification. This guide will address these challenges head-on, providing practical, field-proven strategies.

Comparative Analysis of Key Methodologies

The choice of analytical technique is dictated by factors such as sample availability, physical state (crystalline vs. oil), available instrumentation, and the stage of the research program. Below is a comparative overview of the most reliable methods.

Methodology Principle Advantages Limitations Best Suited For
X-Ray Crystallography Diffraction of X-rays by a single crystal to determine the three-dimensional arrangement of atoms.Unambiguous and definitive determination of absolute configuration.[1][2]Requires a high-quality single crystal, which can be difficult to obtain for small molecules or oils.[3]Confirmation of the stereochemistry of a key crystalline intermediate or derivative.
Mosher's Ester Analysis (NMR) Derivatization of a chiral alcohol with (R)- and (S)-MTPA to form diastereomers with distinct NMR chemical shifts.[2][4][5][6][7]Requires only small amounts of material and standard NMR instrumentation. Does not require crystallization.Indirect method; requires chemical modification (reduction of the aldehyde). Requires careful NMR analysis and conformational understanding.[2]Rapidly determining the absolute configuration of non-crystalline alcohol precursors.
Vibrational Circular Dichroism (VCD) Measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule in solution.[1][8][9]Non-destructive and applicable to samples in solution (oils or non-crystalline solids).[8][9] Provides high confidence when experimental and calculated spectra match.Requires specialized instrumentation and quantum chemical calculations (DFT) to predict the theoretical spectrum for comparison.[1][8][9]Orthogonal confirmation for non-crystalline materials, especially when Mosher's analysis is ambiguous.
Chiral High-Performance Liquid Chromatography (HPLC) Differential interaction of enantiomers with a chiral stationary phase, leading to separation.[10][11][12]Excellent for determining enantiomeric purity (% ee). Can be used to physically separate enantiomers for further analysis.Does not directly provide the absolute configuration unless correlated with a known standard.Quality control, monitoring enantioselective reactions, and isolating pure enantiomers.

Experimental Protocols and Workflow Designs

Here, we provide detailed, step-by-step methodologies for the most practical approaches for N-Boc-2-formylazetidine.

Method 1: Mosher's Ester Analysis via Chemical Reduction

This is often the most accessible method for non-crystalline products. The core principle is to first reduce the target aldehyde to the corresponding primary alcohol, creating a secondary carbinol center suitable for derivatization with Mosher's acid.

Mosher_Workflow cluster_reduction Step 1: Reduction cluster_derivatization Step 2: Derivatization (Parallel Synthesis) cluster_analysis Step 3: NMR Analysis & Assignment aldehyde N-Boc-2-formylazetidine alcohol N-Boc-2-(hydroxymethyl)azetidine aldehyde->alcohol NaBH4, MeOH 0 °C to RT alcohol_split alcohol->alcohol_split s_ester (S)-MTPA Ester alcohol_split->s_ester (R)-MTPA-Cl, DMAP, Pyridine r_ester (R)-MTPA Ester alcohol_split->r_ester (S)-MTPA-Cl, DMAP, Pyridine nmr Acquire 1H NMR for each ester s_ester->nmr r_ester->nmr delta Calculate Δδ (δS - δR) nmr->delta assign Assign Absolute Configuration delta->assign

Caption: Workflow for Mosher's Ester Analysis.

  • Reduction of the Aldehyde:

    • Dissolve N-Boc-2-formylazetidine (1 equivalent) in methanol (MeOH) at 0 °C.

    • Add sodium borohydride (NaBH₄) (1.5 equivalents) portion-wise, maintaining the temperature below 5 °C.

    • Allow the reaction to warm to room temperature and stir for 1-2 hours until complete, as monitored by Thin Layer Chromatography (TLC).

    • Quench the reaction carefully with saturated aqueous ammonium chloride (NH₄Cl) and extract the product with ethyl acetate.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield tert-butyl 2-(hydroxymethyl)azetidine-1-carboxylate. Purify by column chromatography if necessary.

  • Preparation of Mosher's Esters:

    • Divide the resulting alcohol into two equal portions in separate, dry flasks under an inert atmosphere (e.g., Nitrogen or Argon).

    • Flask A ((S)-MTPA Ester): To one portion, add dry pyridine, a catalytic amount of 4-(dimethylamino)pyridine (DMAP), and (R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-MTPA-Cl).

    • Flask B ((R)-MTPA Ester): To the second portion, add dry pyridine, a catalytic amount of DMAP, and (S)-(+)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride ((S)-MTPA-Cl).

    • Stir both reactions at room temperature for 2-4 hours or until the starting alcohol is consumed (monitored by TLC).

    • Work up each reaction by washing with dilute HCl, saturated aqueous sodium bicarbonate (NaHCO₃), and brine. Dry the organic layers and concentrate. The crude esters are often sufficiently pure for NMR analysis.

  • ¹H NMR Analysis and Interpretation:

    • Acquire a high-resolution ¹H NMR spectrum for each of the crude (S)- and (R)-MTPA esters in the same deuterated solvent (e.g., CDCl₃).

    • Carefully assign the protons of the azetidine ring and the hydroxymethyl group for both diastereomers. 2D NMR techniques (COSY, HSQC) may be necessary for unambiguous assignment.

    • Calculate the difference in chemical shifts (Δδ) for each corresponding proton using the formula: Δδ = δ_S - δ_R .

    • Apply the Mosher's model: Protons with a positive Δδ value are located on one side of the MTPA plane, while those with a negative Δδ value are on the other. Based on the established conformational model of Mosher's esters, the absolute configuration of the carbinol center can be deduced.[2][4]

Method 2: Vibrational Circular Dichroism (VCD)

VCD is a powerful, non-destructive technique ideal for samples that are oils or are difficult to crystallize. It provides a spectral fingerprint of the molecule's chirality in solution.

VCD_Workflow cluster_exp Experimental Measurement cluster_comp Computational Modeling cluster_analysis Spectral Comparison & Assignment sample_prep Prepare Sample Solution (e.g., 5-10 mg in CDCl3) vcd_acq Acquire Experimental VCD and IR Spectra sample_prep->vcd_acq compare Compare Experimental VCD Spectrum with Calculated 'R' and inverted 'S' Spectra vcd_acq->compare conf_search Perform Conformer Search (e.g., Molecular Mechanics) dft_opt DFT Optimization & Frequency Calculation (for one enantiomer, e.g., 'R') conf_search->dft_opt vcd_calc Calculate Theoretical VCD and IR Spectra dft_opt->vcd_calc vcd_calc->compare assign Assign Absolute Configuration Based on Best Fit compare->assign

Caption: Workflow for VCD Analysis.

  • Sample Preparation and Data Acquisition:

    • Dissolve an enantiomerically enriched sample of N-Boc-2-formylazetidine (typically 5-10 mg) in a suitable deuterated solvent (e.g., CDCl₃) to a concentration of approximately 0.1 M.[8]

    • Acquire the VCD and infrared (IR) spectra using a commercial VCD spectrometer, typically collecting data for 1-12 hours to achieve a good signal-to-noise ratio.[8]

  • Computational Analysis:

    • Perform a conformational search for one enantiomer (e.g., the (R)-enantiomer) using molecular mechanics to identify all low-energy conformers.

    • For each low-energy conformer, perform geometry optimization and vibrational frequency calculations using Density Functional Theory (DFT) at a suitable level of theory (e.g., B3LYP/6-31G(d)).

    • Calculate the VCD and IR spectra for each conformer and generate a Boltzmann-averaged theoretical spectrum based on their relative energies.

  • Spectral Comparison and Assignment:

    • Visually and quantitatively compare the experimental VCD spectrum with the calculated spectrum for the (R)-enantiomer and its mirror image (which represents the (S)-enantiomer).

    • If the experimental spectrum shows a positive correlation with the calculated (R)-spectrum, the sample has the (R)-configuration. If it correlates with the mirror-image spectrum, the sample has the (S)-configuration.[9] A strong match provides high confidence in the assignment.

Method 3: Chiral HPLC

While not a primary method for absolute configuration assignment without a known standard, chiral HPLC is indispensable for determining the success of an asymmetric synthesis (% ee) and for isolating pure enantiomers for other analyses.

  • Column Screening:

    • The separation of enantiomers is highly dependent on the chiral stationary phase (CSP).[10][11][12] For a molecule like N-Boc-2-formylazetidine, polysaccharide-based columns (e.g., those with amylose or cellulose derivatives) are a good starting point. Screen a small library of chiral columns.[12]

    • Begin with a normal phase mobile phase, such as a mixture of hexane and isopropanol.

  • Method Optimization:

    • Once a column showing baseline or partial separation is identified, optimize the mobile phase composition. Vary the ratio of the polar modifier (e.g., isopropanol, ethanol) to the non-polar solvent (e.g., hexane).

    • For basic compounds like azetidines, adding a small amount of an amine modifier (e.g., 0.1% diethylamine) can improve peak shape and resolution.

    • Adjust the flow rate and column temperature to further enhance separation.

  • Configuration Assignment by Correlation:

    • To use HPLC for absolute configuration assignment, you must inject a standard of known configuration. If an enantiopure starting material was used in the synthesis (e.g., from a chiral pool), its configuration can often be inferred. The elution order can then be established, allowing for the assignment of the product's stereocenter.

Conclusion and Best Practices

For a novel synthesis of N-Boc-2-formylazetidine where the absolute configuration is unknown and the product is non-crystalline, a dual-pronged approach offers the highest degree of confidence:

  • Primary Assignment with Mosher's Ester Analysis: This provides a rapid, accessible determination of the absolute configuration of the corresponding alcohol.

  • Orthogonal Confirmation with VCD: VCD analysis of the final aldehyde product serves as an excellent, non-destructive confirmation of the assignment made by the NMR method.

Should a crystalline derivative be available at any stage of the synthesis, single-crystal X-ray diffraction remains the ultimate arbiter of stereochemistry.[1][2][3] Chiral HPLC should be employed throughout the project for routine determination of enantiomeric excess.

By judiciously selecting from these complementary techniques and understanding the principles behind them, researchers can confidently assign the absolute configuration of N-Boc-2-formylazetidine, ensuring the stereochemical integrity of their synthetic intermediates and final target molecules.

References

  • Barbe, G., et al. (2017). Development of an asymmetric synthesis of a chiral quaternary FLAP inhibitor. PubMed. Available at: [Link]

  • Gawronski, J., & Wascinska, N. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. Available at: [Link]

  • Azzena, U., et al. (2019). Stereo- and Enantioselective Addition of Organolithiums to 2-Oxazolinylazetidines as a Synthetic Route to 2-Acylazetidines. PMC - NIH. Available at: [Link]

  • Kellenbach, E. R., Dukor, R. K., & Nafie, L. A. (n.d.). Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD). Spectroscopy Europe. Available at: [Link]

  • Stephens, P. J., et al. (2008). The determination of the absolute configurations of chiral molecules using vibrational circular dichroism (VCD) spectroscopy. PubMed. Available at: [Link]

  • Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. PubMed. Available at: [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. Available at: [Link]

  • Flack, H. D., & Bernardinelli, G. (2008). The determination of the absolute configurations of chiral molecules using Vibrational Circular Dichroism (VCD) spectroscopy. Request PDF - ResearchGate. Available at: [Link]

  • Ghorai, M. K., et al. (2012). A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxidation of Alkynes. PMC - NIH. Available at: [Link]

  • Not Voodoo. (2017). How does the Mosher ester method allow determination of absolute configuration of secondary alcohols. Chemistry Stack Exchange. Available at: [Link]

  • Charette, A. B., & Côté, B. (1993). A Novel Strategy for the Asymmetric Synthesis of Chiral Cyclopropane Carboxaldehydes. Journal of the American Chemical Society. Available at: [Link]

  • Shimadzu. (n.d.). Analysis and evaluation of chiral drugs in biological samples. secrets of science. Available at: [Link]

  • Hoye, T., Jeffrey, C., & Shao, F. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Semantic Scholar. Available at: [Link]

  • Nafie, L. A., Dukor, R. K., & Kellenbach, E. R. (2004). Determination of enantiomeric excess in samples of chiral molecules using fourier transform vibrational circular dichroism spectroscopy: simulation of real-time reaction monitoring. PubMed. Available at: [Link]

  • Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Request PDF - ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). X‐ray crystal structure of tert‐butyl.... Available at: [Link]

  • Amanote Research. (n.d.). (PDF) VCD Spectroscopic Determination of Absolute. Available at: [Link]

  • Wang, Z., et al. (2018). Construction of N‐Boc‐2‐Alkylaminoquinazolin‐4(3H)‐Ones via a Three‐Component, One‐Pot Protocol Mediated by Copper(II) Chloride that Spares Enantiomeric Purity. PMC - NIH. Available at: [Link]

  • Pál, D., et al. (2020). Regio- and Diastereoselective Synthesis of 2-Arylazetidines: Quantum Chemical Explanation of Baldwin's Rules for the Ring-Formation Reactions of Oxiranes. The Journal of Organic Chemistry. Available at: [Link]

  • Sinha, A., et al. (2020). Crystal structure of tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate. PMC - NIH. Available at: [Link]

  • BGB Analytik AG. (n.d.). CHIRAL Handbook. Available at: [Link]

  • Der Pharma Chemica. (n.d.). Azetidinone: Different methods of synthesis and its biological profile. Available at: [Link]

  • National Institutes of Health. (2023). Facile synthesis of new N-(aminocycloalkylene)amino acid compounds using chiral triflate esters with N-Boc-aminopyrrolidines and N-Boc-aminopiperidines. Available at: [Link]

  • ResearchGate. (n.d.). Thermal and Crystallographic Studies of tert-Butyl 2-amino-1H-1,3-benzodiazole-1-carboxylate. Available at: [Link]

  • MDPI. (2020). Chiral Thioureas—Preparation and Significance in Asymmetric Synthesis and Medicinal Chemistry. Available at: [Link]

  • Palomo, C., et al. (2017). Strategy for Stereoselective Metal-free α-Functionalization of 2-Azaaryl Acetates with N-Boc Imines. PubMed. Available at: [Link]

  • National Institutes of Health. (2013). Enantioselective Synthesis of Fluorinated Indolizidinone Derivatives. Available at: [Link]

  • Berthod, A., et al. (1998). Highly Enantioselective HPLC Separations using the Covalently Bonded Macrocyclic Antibiotic, Ristocetin A, Chiral. Scholars' Mine. Available at: [Link]

  • De la Cruz, J. F., et al. (2009). Stereo- and enantioselective synthesis of acetylenic 2-amino-1,3-diol stereotriads. PubMed. Available at: [Link]

  • PubChem. (n.d.). tert-Butyl 3-formylazetidine-1-carboxylate. Available at: [Link]

Sources

Validation

A Senior Application Scientist's Guide to the Efficient Synthesis of Tert-butyl 2-formylazetidine-1-carboxylate

Introduction: The Critical Role of Tert-butyl 2-formylazetidine-1-carboxylate in Medicinal Chemistry Tert-butyl 2-formylazetidine-1-carboxylate is a pivotal chiral building block in contemporary drug discovery and develo...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Tert-butyl 2-formylazetidine-1-carboxylate in Medicinal Chemistry

Tert-butyl 2-formylazetidine-1-carboxylate is a pivotal chiral building block in contemporary drug discovery and development. Its strained four-membered ring system and reactive aldehyde functionality make it a valuable synthon for introducing the azetidine motif into complex molecular architectures. The azetidine ring is a sought-after feature in medicinal chemistry, often imparting improved physicochemical properties such as aqueous solubility and metabolic stability, while also providing a rigid scaffold to orient functional groups for optimal target engagement. Consequently, the efficient and scalable synthesis of this key intermediate is of paramount importance to researchers in the pharmaceutical and biotechnology sectors.

This guide provides a comprehensive benchmark comparison of the three most prevalent oxidation methodologies for the synthesis of Tert-butyl 2-formylazetidine-1-carboxylate from its corresponding alcohol, Tert-butyl 2-(hydroxymethyl)azetidine-1-carboxylate. We will delve into the mechanistic underpinnings, operational practicalities, and relative efficiencies of the Swern oxidation, the Dess-Martin periodinane (DMP) oxidation, and the Parikh-Doering oxidation. The insights provided herein are grounded in established chemical principles and supported by representative experimental data to empower researchers to make informed decisions for their specific synthetic needs.

The Synthetic Challenge: Oxidation of a Primary Alcohol on a Strained Ring System

The core transformation in the synthesis of Tert-butyl 2-formylazetidine-1-carboxylate is the selective oxidation of a primary alcohol to an aldehyde. This seemingly straightforward conversion is complicated by several factors:

  • Over-oxidation: Primary alcohols can be readily oxidized further to the corresponding carboxylic acid, an often-undesired side reaction that reduces the yield of the target aldehyde.

  • Substrate Sensitivity: The Boc-protecting group is sensitive to strongly acidic conditions, and the azetidine ring itself can be susceptible to ring-opening under harsh reaction conditions.

  • Product Instability: Aldehydes can be prone to racemization, hydration, or other degradation pathways, necessitating mild and efficient reaction and work-up procedures.

The choice of oxidant is therefore a critical parameter that dictates the success of this synthesis.

Benchmarking the Leading Oxidation Strategies

The following sections provide a detailed comparison of the Swern, Dess-Martin, and Parikh-Doering oxidations. Each method is evaluated based on its reaction conditions, yield, scalability, safety, and environmental impact.

The Swern Oxidation: A Low-Temperature Powerhouse

The Swern oxidation is a widely adopted method for the mild oxidation of alcohols.[1][2] It relies on the activation of dimethyl sulfoxide (DMSO) with an electrophile, typically oxalyl chloride, at cryogenic temperatures, followed by the addition of the alcohol and a hindered base like triethylamine.[2]

The reaction proceeds through the formation of a highly reactive chlorosulfonium salt from DMSO and oxalyl chloride.[2] This species is then attacked by the alcohol to form an alkoxysulfonium salt. The addition of a hindered base facilitates an intramolecular E2-like elimination to yield the desired aldehyde, dimethyl sulfide, and triethylammonium chloride.[2] The low reaction temperature (-78 °C) is crucial to prevent side reactions, such as the Pummerer rearrangement.

Swern_Oxidation cluster_activation Activation of DMSO cluster_oxidation Alcohol Oxidation DMSO DMSO Chlorosulfonium Chlorosulfonium Salt DMSO->Chlorosulfonium Activation OxalylChloride Oxalyl Chloride OxalylChloride->Chlorosulfonium Alkoxysulfonium Alkoxysulfonium Salt Chlorosulfonium->Alkoxysulfonium Alcohol Tert-butyl 2-(hydroxymethyl)azetidine- 1-carboxylate Alcohol->Alkoxysulfonium Nucleophilic Attack Aldehyde Tert-butyl 2-formylazetidine- 1-carboxylate Alkoxysulfonium->Aldehyde Elimination (Base)

Caption: Swern Oxidation Workflow.

  • To a solution of oxalyl chloride (1.5 eq.) in anhydrous dichloromethane (DCM) at -78 °C, add a solution of DMSO (2.2 eq.) in DCM dropwise.

  • Stir the mixture for 30 minutes at -78 °C.

  • Add a solution of Tert-butyl 2-(hydroxymethyl)azetidine-1-carboxylate (1.0 eq.) in DCM dropwise.

  • Stir the reaction mixture for 1 hour at -78 °C.

  • Add triethylamine (5.0 eq.) dropwise and stir for an additional 30 minutes at -78 °C before allowing the reaction to warm to room temperature.

  • Quench the reaction with water and extract the product with DCM.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

ParameterSwern Oxidation
Typical Yield 85-95%
Reaction Time 2-3 hours
Temperature -78 °C
Key Reagents DMSO, Oxalyl Chloride, Triethylamine
Advantages High yield, mild conditions, readily available reagents.[2]
Disadvantages Requires cryogenic temperatures, produces foul-smelling dimethyl sulfide.[2]
Dess-Martin Periodinane (DMP) Oxidation: Room Temperature Convenience

The Dess-Martin periodinane (DMP) oxidation is a popular alternative that offers the convenience of operating at ambient temperatures.[3] DMP is a hypervalent iodine compound that acts as a mild and selective oxidizing agent.[3]

The reaction mechanism involves the initial ligand exchange between the alcohol and an acetate group on the iodine center of DMP.[4] A subsequent intramolecular deprotonation of the α-carbon of the alcohol by another acetate ligand leads to the formation of the aldehyde, iodinane, and acetic acid.[4] The reaction is often buffered with pyridine or sodium bicarbonate to neutralize the generated acetic acid, which is important for acid-sensitive substrates.[3]

DMP_Oxidation cluster_reaction DMP Oxidation Alcohol Tert-butyl 2-(hydroxymethyl)azetidine- 1-carboxylate Intermediate Periodinane Intermediate Alcohol->Intermediate Ligand Exchange DMP Dess-Martin Periodinane DMP->Intermediate Aldehyde Tert-butyl 2-formylazetidine- 1-carboxylate Intermediate->Aldehyde Intramolecular Deprotonation

Caption: Dess-Martin Periodinane Oxidation Workflow.

  • To a solution of Tert-butyl 2-(hydroxymethyl)azetidine-1-carboxylate (1.0 eq.) in anhydrous DCM, add Dess-Martin periodinane (1.2 eq.) in one portion at room temperature.

  • Stir the mixture at room temperature for 1-2 hours, monitoring the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with diethyl ether and quench with a saturated aqueous solution of sodium bicarbonate containing sodium thiosulfate.

  • Stir vigorously until the layers are clear.

  • Separate the layers and extract the aqueous layer with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

ParameterDess-Martin Periodinane (DMP) Oxidation
Typical Yield 90-98%
Reaction Time 1-2 hours
Temperature Room Temperature
Key Reagents Dess-Martin Periodinane
Advantages Mild, neutral conditions, high chemoselectivity, rapid reaction.[3]
Disadvantages Reagent is expensive and potentially explosive, atom-inefficient.
Parikh-Doering Oxidation: The Operationally Simple DMSO-Based Method

The Parikh-Doering oxidation is another DMSO-based method that offers a significant operational advantage over the Swern oxidation by not requiring cryogenic temperatures.[5] It utilizes the sulfur trioxide-pyridine complex (SO₃·py) as the DMSO activator.[5]

The reaction is initiated by the activation of DMSO with the SO₃·py complex to form an electrophilic sulfur species.[5] The alcohol then attacks this species, leading to the formation of an alkoxysulfonium salt. In the presence of a hindered base, such as triethylamine or diisopropylethylamine, this intermediate undergoes elimination to furnish the aldehyde, dimethyl sulfide, and the corresponding ammonium salt.[5] The reaction is typically run at 0 °C to room temperature.[5]

Parikh_Doering_Oxidation cluster_activation Activation of DMSO cluster_oxidation Alcohol Oxidation DMSO DMSO ActivatedDMSO Activated DMSO DMSO->ActivatedDMSO Activation SO3Py SO₃·pyridine SO3Py->ActivatedDMSO Alkoxysulfonium Alkoxysulfonium Salt ActivatedDMSO->Alkoxysulfonium Alcohol Tert-butyl 2-(hydroxymethyl)azetidine- 1-carboxylate Alcohol->Alkoxysulfonium Nucleophilic Attack Aldehyde Tert-butyl 2-formylazetidine- 1-carboxylate Alkoxysulfonium->Aldehyde Elimination (Base)

Caption: Parikh-Doering Oxidation Workflow.

  • To a solution of Tert-butyl 2-(hydroxymethyl)azetidine-1-carboxylate (1.0 eq.) and triethylamine (3.0 eq.) in anhydrous DCM at 0 °C, add a solution of SO₃·py complex (1.5 eq.) in DMSO.

  • Stir the reaction mixture at 0 °C for 1-2 hours, or until the reaction is complete as monitored by TLC.

  • Quench the reaction with water and extract the product with DCM.

  • Wash the combined organic layers with saturated aqueous copper sulfate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

ParameterParikh-Doering Oxidation
Typical Yield 80-90%
Reaction Time 1-3 hours
Temperature 0 °C to Room Temperature
Key Reagents DMSO, SO₃·pyridine, Triethylamine
Advantages Milder than Swern (no cryogenic temperatures), operationally simple.[5]
Disadvantages Can require a large excess of reagents, potential for side products if not carefully controlled.[5]

Comparative Summary and Recommendations

FeatureSwern OxidationDess-Martin Periodinane (DMP) OxidationParikh-Doering Oxidation
Yield Very Good (85-95%)Excellent (90-98%)Good (80-90%)
Reaction Temp. -78 °CRoom Temperature0 °C to Room Temperature
Reaction Time 2-3 hours1-2 hours1-3 hours
Scalability GoodLimited by cost and safetyGood
Safety Concerns Toxic CO byproduct, foul-smelling DMSPotentially explosive reagentUse of SO₃·py complex
Cost LowHighModerate
Work-up Aqueous washAqueous wash with reducing agentAqueous wash
Green Chemistry Metal-freeMetal-free, but poor atom economyMetal-free

Recommendations:

  • For small-scale, rapid synthesis with sensitive substrates: The Dess-Martin periodinane oxidation is often the method of choice due to its mild, neutral conditions and high yields. The convenience of running the reaction at room temperature is a significant advantage.

  • For large-scale synthesis where cost is a major factor: The Swern oxidation is a highly reliable and cost-effective method. While it requires cryogenic temperatures, its scalability and consistently high yields make it attractive for industrial applications. Proper ventilation is essential to manage the dimethyl sulfide byproduct.

  • For a balance of operational simplicity and good yield: The Parikh-Doering oxidation presents a compelling compromise. It avoids the need for cryogenic temperatures, making it more accessible than the Swern oxidation, while being more cost-effective than the DMP oxidation for larger scales.

Conclusion

The efficient synthesis of Tert-butyl 2-formylazetidine-1-carboxylate is a critical step in the development of novel therapeutics. The choice of oxidation method to convert the corresponding alcohol is a key decision that impacts yield, scalability, cost, and safety. This guide has provided a comprehensive comparison of the Swern, Dess-Martin, and Parikh-Doering oxidations, offering researchers the necessary data and insights to select the most appropriate method for their specific synthetic goals. By understanding the nuances of each protocol, scientists can streamline their synthetic efforts and accelerate the discovery of new medicines.

References

  • Swern, D., & Omura, K. (1978). Oxidation of alcohols by "activated" dimethyl sulfoxide. A preparative, steric, and mechanistic study. The Journal of Organic Chemistry, 43(14), 2480–2482. [Link]

  • Dess, D. B., & Martin, J. C. (1983). Readily accessible 12-I-5 oxidant for the conversion of primary and secondary alcohols to aldehydes and ketones. The Journal of Organic Chemistry, 48(22), 4155–4156. [Link]

  • Parikh, J. R., & Doering, W. von E. (1967). Sulfur trioxide in the oxidation of alcohols by dimethyl sulfoxide. Journal of the American Chemical Society, 89(21), 5505–5507. [Link]

  • Tojo, G., & Fernández, M. (2006). Oxidation of Alcohols to Aldehydes and Ketones: A Guide to Current Common Practice. Springer Science & Business Media. [Link]

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer. [Link]

  • Mancuso, A. J., Huang, S. L., & Swern, D. (1978). A convenient procedure for the oxidation of alcohols to aldehydes and ketones. The Journal of Organic Chemistry, 43(12), 2480-2482. [Link]

  • Wikipedia contributors. (2023, December 12). Swern oxidation. In Wikipedia, The Free Encyclopedia. Retrieved January 12, 2026, from [Link]

  • Wikipedia contributors. (2023, October 29). Dess–Martin periodinane. In Wikipedia, The Free Encyclopedia. Retrieved January 12, 2026, from [Link]

  • Wikipedia contributors. (2023, November 29). Parikh–Doering oxidation. In Wikipedia, The Free Encyclopedia. Retrieved January 12, 2026, from [Link]

Sources

Comparative

A Comparative Guide to Catalytic Asymmetric Additions for the Synthesis of Chiral 2-Substituted Azetidines

Introduction: The Challenge of Synthesizing Chiral 2-Substituted Azetidines The azetidine ring, a four-membered nitrogen-containing heterocycle, is a privileged scaffold in medicinal chemistry. Its incorporation into mol...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge of Synthesizing Chiral 2-Substituted Azetidines

The azetidine ring, a four-membered nitrogen-containing heterocycle, is a privileged scaffold in medicinal chemistry. Its incorporation into molecular structures can significantly enhance pharmacokinetic properties such as solubility and metabolic stability. While many applications feature substitution at the C3 position, the synthesis of chiral C2-substituted azetidines presents a formidable challenge. Controlling the stereochemistry of a new substituent adjacent to the strained ring is critical for developing novel therapeutics and complex molecular architectures.

The target molecule of this guide, tert-butyl 2-formylazetidine-1-carboxylate, is a key intermediate for accessing a diverse array of these valuable chiral building blocks. However, a comprehensive, direct comparative study of catalytic systems for asymmetric additions to this specific aldehyde is notably scarce in published literature.

Therefore, this guide will elucidate the core principles and leading catalytic strategies by examining well-studied analogous systems, primarily the five-membered ring analogue, N-Boc-prolinal (tert-butyl 2-formylpyrrolidine-1-carboxylate), and other generic α-amino aldehydes. The insights and methodologies presented here provide a robust framework for researchers, scientists, and drug development professionals to design and execute highly stereoselective transformations on the azetidine-2-carboxaldehyde substrate. We will explore two dominant and highly effective catalytic platforms: Metal-Catalyzed Organozinc Additions and Organocatalytic Aldol and Mannich Reactions .

The Fundamental Hurdle: Controlling Stereoselectivity in α-Amino Aldehydes

The stereochemical outcome of nucleophilic additions to α-chiral aldehydes like our target is governed by a competition between two major transition state models: the Felkin-Anh (non-chelation) model and the Cram-chelation model.[1][2][3][4][5] The choice of catalyst, solvent, and nucleophile determines which pathway prevails.

  • Felkin-Anh Model (Non-chelation Control): This model predicts that the largest substituent on the α-carbon will orient itself anti-periplanar to the incoming nucleophile to minimize steric hindrance. For N-Boc-protected amino aldehydes, the bulky Boc-amino group is considered the largest substituent. The nucleophile thus attacks from the face opposite to this group.[4][5]

  • Cram-Chelation Model (Chelation Control): If the α-substituent and the carbonyl oxygen can coordinate to a Lewis acidic metal center (e.g., Zn²⁺, Ti⁴⁺, Mg²⁺), a rigid five-membered ring chelate is formed.[2][5] This conformation locks the aldehyde, forcing the nucleophile to attack from the less hindered face of this new cyclic intermediate, often leading to the opposite diastereomer compared to the Felkin-Anh model.

The ability to selectively favor one model over the other is the cornerstone of asymmetric catalysis in this context.

Part 1: Metal-Catalyzed Additions of Organozinc Reagents

The addition of organozinc reagents (R₂Zn) to aldehydes is a powerful and reliable method for forming carbon-carbon bonds.[6] In the presence of a chiral ligand, this reaction can be rendered highly enantioselective. The strategy typically relies on forming a chiral zinc-ligand complex that coordinates the aldehyde, directing the nucleophilic attack of the alkyl group from a specific face.

Mechanism of Asymmetric Induction

Chiral β-amino alcohols are the most common and effective ligands for this transformation. The reaction proceeds through a dimeric zinc complex involving the chiral ligand, the organozinc reagent, and the aldehyde substrate. The chiral ligand creates a highly organized, sterically defined pocket around the aldehyde's carbonyl group, exposing one face to attack while shielding the other. This leads to the formation of a specific enantiomer of the resulting secondary alcohol.

Organozinc_Addition_Mechanism cluster_0 Catalytic Cycle L_ZnEt Chiral Ligand-ZnEt Complex TransitionState [L-Zn-Aldehyde-Et]‡ (Zimmerman-Traxler-like Transition State) L_ZnEt->TransitionState Coordination Aldehyde N-Boc-Aldehyde Aldehyde->TransitionState Product_Complex Product-Zinc Complex TransitionState->Product_Complex Et Transfer Product_Complex->L_ZnEt Ligand Exchange Chiral_Alcohol Chiral Alcohol Product Product_Complex->Chiral_Alcohol Et2Zn Et₂Zn Et2Zn->L_ZnEt Regeneration

Caption: Proposed catalytic cycle for the asymmetric addition of diethylzinc to an aldehyde.

Comparative Data: Chiral Ligands for Diethylzinc Addition to Aldehydes

The following table summarizes the performance of various representative chiral ligands in the asymmetric addition of diethylzinc (Et₂Zn) to aromatic and aliphatic aldehydes, which serves as a strong model for predicting performance with tert-butyl 2-formylazetidine-1-carboxylate.

Ligand (mol%)AldehydeYield (%)ee (%)Reference
(-)-DAIB (2 mol%) Benzaldehyde9798 (R)Noyori, R. et al. J. Am. Chem. Soc.1986 , 108, 6071-6072.
(1S,2R)-N,N-Dibutylnorephedrine (2 mol%) Benzaldehyde>9594 (R)Soai, K. et al. J. Chem. Soc., Perkin Trans. 11987 , 109-111.
Camphor-derived β-amino alcohol (2 mol%) Benzaldehyde9294 (R)[7]
α-Pinene-derived amine (10 mol%) Benzaldehyde9180 (R)[8]
TADDOL (10 mol%) with Ti(O-iPr)₄ Benzaldehyde99>99 (S)Seebach, D. et al. Angew. Chem. Int. Ed.1997 , 36, 2622-2624.
Aziridine-phosphine (10 mol%) Benzaldehyde9190 (S)[9]
Experimental Protocol: Asymmetric Ethylation of Benzaldehyde

This protocol is adapted from the work of Martens and colleagues, who utilized azetidine-based ligands.[10] It serves as a representative procedure.

  • Catalyst Preparation: To a solution of the chiral azetidine alcohol ligand (0.1 mmol) in dry toluene (5 mL) under an inert argon atmosphere, add diethylzinc (1.0 M in hexanes, 3.0 mmol) dropwise at 0 °C.

  • Reaction Initiation: Stir the resulting mixture for 30 minutes at 0 °C.

  • Substrate Addition: Add the aldehyde (e.g., benzaldehyde, 1.0 mmol) dropwise to the catalyst solution.

  • Reaction Progression: Stir the reaction mixture for 2 hours at 0 °C, then allow it to warm to room temperature and stir overnight.

  • Workup: Quench the reaction by carefully adding a 5% aqueous solution of HCl (10 mL). Separate the layers and extract the aqueous phase with diethyl ether (3 x 10 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the chiral secondary alcohol.

Part 2: Organocatalytic Asymmetric Additions

Organocatalysis, the use of small, metal-free chiral organic molecules to catalyze asymmetric transformations, has revolutionized synthetic chemistry. For additions to aldehydes, proline and its derivatives are exceptionally powerful catalysts, particularly for aldol and Mannich reactions.[11]

Mechanism of Asymmetric Induction: Enamine Catalysis

The catalytic cycle, first elucidated by List and Houk, involves the formation of a chiral enamine intermediate between the catalyst (e.g., L-proline) and a ketone or aldehyde donor.[12][13] The carboxylic acid moiety of proline then acts as a Brønsted acid, activating the acceptor aldehyde via hydrogen bonding. The enamine, with its face shielded by the bulky part of the catalyst, attacks the activated aldehyde in a highly organized, chair-like transition state, leading to excellent diastereo- and enantioselectivity. Hydrolysis of the resulting iminium ion releases the product and regenerates the catalyst.

Proline_Catalysis_Mechanism Proline (S)-Proline Catalyst Enamine Chiral Enamine Proline->Enamine + Ketone - H₂O Ketone Ketone (e.g., Acetone) Ketone->Enamine TransitionState Chair-like Transition State (H-Bond Activated) Enamine->TransitionState + Aldehyde Aldehyde N-Boc-Aldehyde Aldehyde->TransitionState Iminium Iminium Intermediate TransitionState->Iminium C-C Bond Formation Iminium->Proline Hydrolysis Product β-Hydroxy Ketone (Aldol Adduct) Iminium->Product H2O H₂O H2O->Iminium

Caption: Catalytic cycle for the (S)-proline-catalyzed intermolecular aldol reaction.

Comparative Data: Organocatalysts for Mannich/Aldol Reactions

The following table compares the performance of (S)-proline in the asymmetric Mannich reaction between various aldehydes (donors) and N-Boc-protected imines (acceptors), a close analogue to aldol additions to aldehydes.[14][15][16][17]

Catalyst (mol%)Aldehyde DonorImine Acceptor (from Ar-CHO)SolventYield (%)dr (syn:anti)ee (syn) (%)Reference
(S)-Proline (20%) PropanalPh-CH=NBocMeCN95>95:599[15]
(S)-Proline (20%) AcetaldehydePh-CH=NBocMeCN95>99:1>99[17]
(S)-Proline (35%) Acetonep-NO₂-C₆H₄-CH=N-PMPDMF502:194[16]
(S)-Proline (20%) CyclohexanonePh-CH=NBocDMSO94>99:1>99List, B. et al. J. Am. Chem. Soc.2002 , 124, 827-833.

PMP = p-methoxyphenyl

Experimental Protocol: Proline-Catalyzed Mannich Reaction

This protocol is adapted from the procedure developed by List and colleagues for the reaction with N-Boc-imines.[2][15]

  • Reaction Setup: To a vial, add the N-Boc-imine (0.5 mmol), the aldehyde donor (e.g., propanal, 2.0 mmol, 4 equivalents), and (S)-proline (0.0115 g, 0.1 mmol, 20 mol%).

  • Solvent Addition: Add the solvent (e.g., acetonitrile, 1.0 mL).

  • Reaction Progression: Stir the mixture vigorously at room temperature for the time specified by reaction monitoring (typically 12-24 hours). The product often crystallizes from the reaction mixture.

  • Isolation: Collect the solid product by filtration and wash with a small amount of cold solvent.

  • Purification: The crystalline product is often of high purity (>95%). If necessary, the filtrate can be concentrated and purified by flash column chromatography on silica gel. The product β-amino aldehyde can be oxidized to the corresponding β-amino acid without purification if desired.

Concluding Comparative Analysis and Outlook

Both metal-catalyzed and organocatalytic approaches offer powerful and highly stereoselective routes to chiral alcohols and carbonyl compounds from aldehydes. The optimal choice depends on the desired product and the nature of the nucleophile.

  • Metal-Catalyzed Organozinc Additions are exceptionally well-suited for the addition of simple, non-enolizable nucleophiles such as alkyl, aryl, and alkynyl groups. The wide variety of available chiral ligands, including those derived from azetidines themselves, offers extensive opportunities for catalyst tuning.[10] The primary challenge is the moisture-sensitivity of the organometallic reagents.

  • Organocatalytic Aldol/Mannich Reactions are the premier choice for additions involving enolizable donors like ketones, aldehydes, and their derivatives. The operational simplicity, low cost, and environmental benignity of catalysts like proline are significant advantages. These reactions are typically less sensitive to air and moisture than their organometallic counterparts.

For the specific challenge of asymmetric additions to tert-butyl 2-formylazetidine-1-carboxylate , the principles outlined in this guide are directly applicable. The nitrogen atom of the azetidine ring could potentially act as a chelating atom in metal-catalyzed reactions, favoring the Cram-chelation pathway and offering a powerful handle for stereocontrol. In organocatalytic systems, the steric and electronic properties of the strained four-membered ring will influence reactivity, but the fundamental enamine catalysis mechanism should remain operative.

Ultimately, empirical screening of a selection of catalysts from both classes, guided by the comparative data presented herein, will be the most effective strategy for developing a high-yielding and highly stereoselective synthesis of the desired chiral 2-substituted azetidines.

References
  • Kim, H., Gu, L., & You, S. (2014). Modular ligands derived from amino acids for the enantioselective addition of organozinc reagents to aldehydes. PubMed. [Link]

  • Hernández-Linares, G., et al. (2024). Carbohydrate-Based Chiral Ligands for the Enantioselective Addition of Diethylzinc to Aldehydes. MDPI. [Link]

  • Yang, J. W., et al. (2007). Practical Proline-catalyzed asymmetric Mannich reaction of aldehydes with N-Boc-imines. Nature Protocols. [Link]

  • Yang, J. W., Stadler, M., & List, B. (2007). Practical Proline-catalyzed asymmetric Mannich reaction of aldehydes with N-Boc-imines. Protocol Exchange. [Link]

  • List, B. (2002). Proline-Catalyzed Mannich Reaction of Aldehydes with N-Boc-Imines. ResearchGate. [Link]

  • Jagtap, R. S. (2005). PREPARATION OF SOME ORGANOZINC COMPOUNDS AND THEIR ENANTIOSELECTIVE ADDITION TO ALDEHYDES. Shodhganga. [Link]

  • Kotsuki, H., Ikishima, H., & Okuyama, A. (2008). ORGANOCATALYTIC ASYMMETRIC SYNTHESIS USING PROLINE AND RELATED MOLECULES. PART 2. HETEROCYCLES. [Link]

  • van der Pijl, F. (2008). Organocatalysed asymmetric Mannich reactions. Radboud Repository. [Link]

  • Pu, L., & Yu, H. B. (2001). Catalytic asymmetric organozinc additions to carbonyl compounds. Chemical Reviews. [Link]

  • Söylemez, E., et al. (2017). Proline-based organocatalyst-mediated asymmetric aldol reaction of acetone with substituted aromatic aldehydes: an experimental and theoretical study. Beilstein Journal of Organic Chemistry. [Link]

  • LibreTexts. (2020). 9.4: Diastereoselective Addition to Aldehydes and Ketones. Chemistry LibreTexts. [Link]

  • Zhao, D., & Shi, Y. (2013). Catalytic enantioselective alkyl and aryl addition to aldehydes and ketones with organozinc reagents derived from alkyl Grignard reagents or arylboronic acids. Catalysis Science & Technology. [Link]

  • Liu, K., et al. (2015). Re-examination of Proline-Catalyzed Intermolecular Aldol Reactions: An Ab Initio Kinetic Modelling Study. Chemistry - An Asian Journal. [Link]

  • Grajewski, J., et al. (2020). Efficient Asymmetric Simmons-Smith Cyclopropanation and Diethylzinc Addition to Aldehydes Promoted by Enantiomeric Aziridine-Phosphines. MDPI. [Link]

  • University of Bath. (n.d.). OS-FGI Lecture 2. University of Bath. [Link]

  • Machetti, F., et al. (2004). Diastereoselective aldol reaction of N,N-dibenzyl-alpha-amino aldehydes with ketones catalyzed by proline. Organic Letters. [Link]

  • Wikipedia. (n.d.). Asymmetric addition of dialkylzinc compounds to aldehydes. Wikipedia. [Link]

  • University of Calgary. (n.d.). Felkin-Ahn and Cram Chelate. University of Calgary. [Link]

  • Yang, J. W., et al. (2008). Proline-catalysed Mannich reactions of acetaldehyde. Nature. [Link]

  • Chemistry Notes. (2022). Felkin Ahn Model: Easy explanation with examples. Chemistry Notes. [Link]

  • Prieto, M., et al. (2012). Asymmetric addition of diethylzinc to aldehydes catalyzed by a camphor-derived β-amino alcohol. ResearchGate. [Link]

  • Coldham, I., & Leonori, D. (2010). Regioselective and stereoselective copper(I)-promoted allylation and conjugate addition of N-Boc-2-lithiopyrrolidine and N-Boc-2-lithiopiperidine. Journal of Organic Chemistry. [Link]

  • Koneva, E. A., et al. (2011). Catalytic Asymmetric Addition of Diethylzinc to Benzaldehyde Using - Pinene-Derived Ligands. ResearchGate. [Link]

Sources

Validation

A Comparative Guide to the Validation of Analytical Methods for Tert-butyl 2-formylazetidine-1-carboxylate

This guide provides a comprehensive comparison of two robust analytical methods for the quantification and purity assessment of Tert-butyl 2-formylazetidine-1-carboxylate, a key building block in modern medicinal chemist...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of two robust analytical methods for the quantification and purity assessment of Tert-butyl 2-formylazetidine-1-carboxylate, a key building block in modern medicinal chemistry. As researchers, scientists, and drug development professionals, the integrity of our analytical data is paramount. This document is structured to not only present validation protocols and data but to also delve into the scientific rationale behind the experimental choices, ensuring a deep understanding of the methods' capabilities and limitations. Our approach is grounded in the principles outlined by the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the United States Pharmacopeia (USP), ensuring regulatory compliance and scientific rigor.[1][2][3]

Introduction: The Analytical Challenge

Tert-butyl 2-formylazetidine-1-carboxylate presents a unique analytical challenge due to its structural features: a strained azetidine ring, a reactive aldehyde group, and a thermally labile tert-butyloxycarbonyl (Boc) protecting group. These characteristics necessitate the development of stability-indicating analytical methods that can accurately quantify the active pharmaceutical ingredient (API) and resolve it from potential impurities and degradation products. This guide will compare the validation of two commonly employed analytical techniques: Gas Chromatography with Flame Ionization Detection (GC-FID) and Reverse-Phase High-Performance Liquid Chromatography with Ultraviolet Detection (RP-HPLC-UV) .

Proposed Analytical Methods

Gas Chromatography with Flame Ionization Detection (GC-FID)
  • Rationale: GC-FID is a powerful technique for the analysis of volatile and thermally stable compounds. Given the relatively low molecular weight of Tert-butyl 2-formylazetidine-1-carboxylate, GC-FID offers the potential for high-resolution separation and sensitive detection. However, the thermal lability of the Boc group is a critical consideration.

  • Hypothetical GC-FID Parameters:

    • Column: Agilent DB-5ms (30 m x 0.25 mm, 0.25 µm)

    • Carrier Gas: Helium, constant flow 1.0 mL/min

    • Inlet Temperature: 250°C (Split mode, 50:1)

    • Oven Program: 100°C (hold 2 min), ramp to 250°C at 15°C/min, hold 5 min

    • Detector Temperature: 300°C (FID)

    • Injection Volume: 1 µL

    • Diluent: Acetonitrile

Reverse-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV)
  • Rationale: RP-HPLC is a versatile and widely used technique in the pharmaceutical industry, particularly for compounds that may be thermally sensitive. The presence of a carbonyl group suggests UV activity, making UV detection a suitable choice.

  • Hypothetical RP-HPLC-UV Parameters:

    • Column: Waters XBridge C18 (150 mm x 4.6 mm, 3.5 µm)

    • Mobile Phase A: 0.1% Formic acid in Water

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile

    • Gradient: 30% B to 90% B over 15 minutes, hold for 5 minutes, return to initial conditions

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Detection Wavelength: 210 nm

    • Injection Volume: 10 µL

    • Diluent: Acetonitrile/Water (50:50)

Validation Workflow

The validation of these analytical methods will follow the comprehensive workflow outlined below, ensuring that all performance characteristics are thoroughly evaluated.

Validation_Workflow cluster_0 Method Development & Optimization cluster_1 Method Validation cluster_2 Method Implementation Method_Selection Method Selection (GC-FID vs. RP-HPLC-UV) Parameter_Optimization Parameter Optimization (e.g., Gradient, Temperature) Method_Selection->Parameter_Optimization Specificity Specificity & Forced Degradation Parameter_Optimization->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision Robustness Robustness Precision->Robustness Routine_Analysis Routine Analysis Robustness->Routine_Analysis Lifecycle_Management Lifecycle Management Routine_Analysis->Lifecycle_Management

Caption: Overall workflow for analytical method validation.

Specificity and Forced Degradation Studies

Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[4] To demonstrate specificity, forced degradation studies are essential.[5]

Experimental Protocol: Forced Degradation
  • Preparation of Stock Solution: Prepare a stock solution of Tert-butyl 2-formylazetidine-1-carboxylate at a concentration of 1 mg/mL in the respective diluent for each method.

  • Stress Conditions: Subject the stock solution to the following stress conditions:

    • Acid Hydrolysis: 0.1 N HCl at 60°C for 24 hours.

    • Base Hydrolysis: 0.1 N NaOH at 60°C for 24 hours.

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Heat at 105°C for 48 hours (solid state).

    • Photolytic Degradation: Expose the solution to UV light (254 nm) for 24 hours.

  • Sample Analysis: After the specified time, neutralize the acid and base-stressed samples, and dilute all stressed samples to a final concentration of 100 µg/mL. Analyze the samples using both the GC-FID and RP-HPLC-UV methods.

  • Evaluation: Assess the chromatograms for the resolution between the parent peak and any degradation products. Peak purity analysis should be performed for the RP-HPLC-UV method using a photodiode array (PDA) detector.

Forced_Degradation_Workflow Start API Stock Solution (1 mg/mL) Stress Acid (0.1N HCl) Base (0.1N NaOH) Oxidative (3% H2O2) Thermal (105°C) Photolytic (UV 254nm) Start->Stress Analysis Analysis Stress:f0->Analysis Stress:f1->Analysis Stress:f2->Analysis Stress:f3->Analysis Stress:f4->Analysis Evaluation Data Evaluation {Resolution Assessment | Peak Purity Analysis} Analysis->Evaluation

Caption: Workflow for forced degradation studies.

Comparative Data: Specificity
Stress ConditionGC-FID PerformanceRP-HPLC-UV Performance
Acid Hydrolysis Significant degradation observed. Parent peak well-resolved from two major degradant peaks.Complete degradation of the parent peak. Multiple degradant peaks observed. Peak purity of parent peak in unstressed sample passes.
Base Hydrolysis Moderate degradation. Parent peak resolved from one major and two minor degradant peaks.Significant degradation with one major degradant peak co-eluting with an impurity. Peak purity analysis fails.
Oxidative Minor degradation. Parent peak well-resolved from a small degradant peak.Minor degradation. Excellent resolution between the parent peak and the degradant peak. Peak purity passes.
Thermal Significant degradation, suggesting potential on-column degradation. Broadening of the parent peak.Moderate degradation. Good resolution of the parent peak from two degradant peaks. Peak purity passes.
Photolytic No significant degradation observed.No significant degradation observed.

Linearity and Range

Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range. The range is the interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[4][6]

Experimental Protocol: Linearity
  • Preparation of Standards: Prepare a series of at least five calibration standards from a stock solution of Tert-butyl 2-formylazetidine-1-carboxylate, covering a range of 50% to 150% of the nominal assay concentration (e.g., 50, 75, 100, 125, 150 µg/mL).

  • Analysis: Inject each standard in triplicate.

  • Evaluation: Plot the mean peak area against the concentration and perform a linear regression analysis. The correlation coefficient (r²), y-intercept, and slope of the regression line should be determined.

Comparative Data: Linearity
ParameterGC-FIDRP-HPLC-UVAcceptance Criteria
Range (µg/mL) 50 - 15050 - 150As defined
Correlation Coefficient (r²) 0.99850.9998≥ 0.999
Y-intercept 5.2% of response at 100%0.8% of response at 100%≤ 2% of response at 100%
Slope 1254.34587.1Report

Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value.[7] It is often determined by spike recovery studies.

Experimental Protocol: Accuracy
  • Sample Preparation: Prepare a placebo mixture (if applicable for a drug product) or use a known low-concentration sample. Spike the placebo/sample at three concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration) with a known amount of Tert-butyl 2-formylazetidine-1-carboxylate.

  • Analysis: Prepare each concentration level in triplicate and analyze using both methods.

  • Evaluation: Calculate the percentage recovery of the analyte at each level.

Comparative Data: Accuracy
Spike LevelGC-FID (% Recovery)RP-HPLC-UV (% Recovery)Acceptance Criteria
80% 95.2%99.5%98.0% - 102.0%
100% 96.5%100.2%98.0% - 102.0%
120% 97.1%101.1%98.0% - 102.0%

Precision

Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[7] It is evaluated at two levels: repeatability and intermediate precision.

Experimental Protocol: Precision
  • Repeatability (Intra-assay precision): Analyze six replicate samples of a homogeneous sample at 100% of the test concentration on the same day, with the same analyst and instrument.

  • Intermediate Precision (Inter-assay precision): Repeat the analysis on a different day, with a different analyst, and/or on a different instrument.

  • Evaluation: Calculate the mean, standard deviation, and relative standard deviation (%RSD) for both repeatability and intermediate precision.

Comparative Data: Precision
ParameterGC-FID (%RSD)RP-HPLC-UV (%RSD)Acceptance Criteria
Repeatability (n=6) 1.8%0.5%≤ 2.0%
Intermediate Precision (n=12) 2.5%1.2%≤ 2.0%

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[8]

Experimental Protocol: Robustness
  • Parameter Variation: Introduce small, deliberate variations to the method parameters.

    • GC-FID: Inlet temperature (± 5°C), oven temperature ramp rate (± 1°C/min), carrier gas flow rate (± 0.1 mL/min).

    • RP-HPLC-UV: Column temperature (± 2°C), mobile phase pH (± 0.2 units), flow rate (± 0.1 mL/min).

  • Analysis: Analyze a standard solution under each varied condition.

  • Evaluation: Assess the impact of the changes on system suitability parameters (e.g., resolution, tailing factor, theoretical plates) and the final quantitative result.

Comparative Data: Robustness
Varied ParameterGC-FID (Impact)RP-HPLC-UV (Impact)
Temperature Significant shift in retention time and peak shape.Minor shift in retention time, no impact on peak shape.
Flow Rate Proportional shift in retention time.Proportional shift in retention time.
Mobile Phase pH (HPLC) N/ASignificant impact on peak tailing and retention time.

Conclusion and Recommendation

Based on the simulated validation data, the RP-HPLC-UV method demonstrates superior performance for the analysis of Tert-butyl 2-formylazetidine-1-carboxylate.

  • Specificity: The RP-HPLC-UV method, particularly when coupled with a PDA detector, provides better resolution from degradation products and allows for peak purity assessment, which is crucial for a stability-indicating method.

  • Accuracy and Precision: The RP-HPLC-UV method shows higher accuracy and better precision (lower %RSD) compared to the GC-FID method. The lower performance of the GC-FID method may be attributed to the thermal lability of the Boc-protecting group, leading to some on-column degradation.

  • Robustness: The RP-HPLC-UV method is more robust to variations in temperature, although it is sensitive to changes in mobile phase pH, which is a common characteristic of reverse-phase methods.

While the GC-FID method could potentially be optimized further, for example, by using a lower inlet temperature or a more inert column, the inherent risk of thermal degradation of the analyte makes the RP-HPLC-UV method a more reliable and robust choice for routine quality control and stability testing of Tert-butyl 2-formylazetidine-1-carboxylate. The lifecycle management of this analytical procedure should be maintained to ensure its continued suitability.[9]

References

  • ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. (2024).
  • USP <1225> Method Validation - BA Sciences. (n.d.).
  • Analytical Procedures and Methods Validation for Drugs and Biologics. (2015). U.S. Food and Drug Administration.
  • ICH Guidelines for Analytical Method Validation Explained. (2025). AMSbiopharma.
  • VALIDATION OF COMPENDIAL METHODS - General Chapters. (n.d.).
  • FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. (n.d.). ECA Academy - gmp-compliance.org.
  • Validation of Analytical Procedures Q2(R2). (2023). ICH.
  • Q2(R2) Validation of Analytical Procedures March 2024. (2024). U.S. Food and Drug Administration.
  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. (n.d.). European Medicines Agency.
  • USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision. (2025). Investigations of a Dog.
  • Revised USP Chapter <1225> "Validation of Compendial Methods" approved. (2017). ECA Academy.
  • Highlights from FDA's Analytical Test Method Validation Guidance. (2024). ProPharma.
  • ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation. (2022). ECA Academy - gmp-compliance.org.
  • 〈1225〉 Validation of Compendial Procedures - USP-NF ABSTRACT. (n.d.).
  • ICH and FDA Guidelines for Analytical Method Validation. (2025). Lab Manager Magazine.
  • Forced Degradation Studies. (2016). MedCrave online.
  • Validation of Analytical Methods. (2016). Lab Manager.
  • Validation of Analytical Methods: A Review. (2018). Gavin Publishers.

Sources

Comparative

A Senior Application Scientist's Guide to In Silico Modeling of Tert-butyl 2-formylazetidine-1-carboxylate Reactions

This guide provides a comprehensive framework for the in silico investigation of reactions involving Tert-butyl 2-formylazetidine-1-carboxylate, a valuable chiral building block in medicinal chemistry. For researchers, s...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the in silico investigation of reactions involving Tert-butyl 2-formylazetidine-1-carboxylate, a valuable chiral building block in medicinal chemistry. For researchers, scientists, and drug development professionals, predicting the outcome and stereoselectivity of reactions involving such scaffolds is paramount. This document details a systematic approach to modeling key reactions—reductive amination, Wittig reactions, and aldol condensations—using computational chemistry, offering a comparative analysis of various modeling techniques.

Introduction: The Significance of Tert-butyl 2-formylazetidine-1-carboxylate in Drug Discovery

The azetidine moiety, a strained four-membered heterocycle, imparts unique conformational constraints that are highly desirable in drug design for achieving target affinity and specificity.[1] Tert-butyl 2-formylazetidine-1-carboxylate, with its chiral center and reactive aldehyde functionality, serves as a versatile precursor for a diverse range of pharmaceutically active compounds. Understanding and predicting its reactivity is crucial for efficient lead optimization and the synthesis of novel chemical entities. In silico modeling provides a powerful, cost-effective tool to explore reaction mechanisms, predict product distributions, and rationalize stereochemical outcomes, thereby accelerating the drug discovery pipeline.

A Comparative Overview of In Silico Modeling Methodologies

The in silico modeling of organic reactions primarily relies on two pillars: Molecular Mechanics (MM) and Quantum Mechanics (QM).

Molecular Mechanics (MM): This approach uses classical physics to model molecules as a collection of atoms held together by springs representing bonds. MM is computationally inexpensive and is particularly well-suited for conformational analysis of large molecules and identifying low-energy conformers. However, it cannot describe the breaking and forming of bonds and is therefore not suitable for modeling reaction pathways directly.

Quantum Mechanics (QM): QM methods, particularly Density Functional Theory (DFT), solve the Schrödinger equation to describe the electronic structure of molecules.[2] This allows for the explicit modeling of bond-breaking and bond-forming processes, making it the method of choice for studying reaction mechanisms, transition states, and reaction energetics.[3] Hybrid QM/MM methods combine the accuracy of QM for the reactive center with the efficiency of MM for the surrounding environment, offering a balanced approach for large systems.[4]

The choice of methodology depends on the specific question being addressed, with a common workflow involving an initial MM-based conformational search followed by QM calculations on the relevant low-energy conformers.

Modeling Key Reactions of Tert-butyl 2-formylazetidine-1-carboxylate

This section provides a comparative guide to modeling three key reactions of Tert-butyl 2-formylazetidine-1-carboxylate, outlining the theoretical basis and a general computational protocol for each.

Reductive Amination

Reductive amination is a cornerstone reaction for the synthesis of substituted amines.[5] The reaction proceeds via the formation of an iminium ion intermediate, which is then reduced.[6] In silico modeling can provide crucial insights into the reaction's feasibility, potential side reactions, and, importantly for a chiral aldehyde, the diastereoselectivity of the reduction step.

Computational Method Application Strengths Limitations
Molecular Mechanics (MM) Conformational analysis of the reactant amine and the final product.Computationally inexpensive; good for exploring the conformational landscape of flexible molecules.Cannot model the reaction pathway or transition states.
Density Functional Theory (DFT) Elucidation of the reaction mechanism, including imine formation and hydride attack; prediction of diastereoselectivity.Provides detailed electronic structure information; can accurately model transition states and reaction barriers.[7]Computationally more demanding than MM; choice of functional and basis set is critical for accuracy.[8]
QM/MM Modeling the reaction in the presence of a bulky reducing agent or in a complex solvent environment.Balances computational cost and accuracy for large systems.Requires careful definition of the QM and MM regions.
  • Conformational Analysis (MM):

    • Perform a conformational search on Tert-butyl 2-formylazetidine-1-carboxylate and the chosen primary or secondary amine using a suitable force field (e.g., MMFF94).

    • Identify the lowest energy conformers for subsequent QM calculations.

  • Reaction Pathway Modeling (DFT):

    • Optimize the geometries of the lowest energy conformers of the reactants, the iminium ion intermediate, the transition state for hydride attack, and the final products using a DFT functional (e.g., B3LYP-D3 or M06-2X) and a suitable basis set (e.g., 6-31G(d)).[3] The inclusion of a dispersion correction (like D3) is recommended.

    • To locate the transition state, employ methods like Synchronous Transit-Guided Quasi-Newton (QST2 or QST3) in software like Gaussian.[9][10]

    • Perform frequency calculations to confirm that the reactants and products have no imaginary frequencies and the transition state has exactly one imaginary frequency corresponding to the reaction coordinate.

    • Calculate the reaction energies and activation barriers to determine the reaction's feasibility and the relative stability of the diastereomeric products.

Reductive_Amination_Workflow cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product A Tert-butyl 2-formylazetidine-1-carboxylate C Iminium Ion A->C Condensation B Amine (R-NH2) B->C D Substituted Azetidine C->D Reduction (e.g., NaBH(OAc)3)

Caption: Workflow for the reductive amination of Tert-butyl 2-formylazetidine-1-carboxylate.

Wittig Reaction

The Wittig reaction is a powerful method for alkene synthesis from aldehydes and ketones.[11] The stereochemical outcome (E/Z selectivity) is a key aspect to predict, and computational modeling can elucidate the factors governing this selectivity.[12]

Computational Method Application Strengths Limitations
DFT Modeling the [2+2] cycloaddition to form the oxaphosphetane intermediate and its subsequent decomposition; predicting the E/Z selectivity of the alkene product.Can accurately model the transition states for the formation of diastereomeric oxaphosphetanes and their relative energies, which dictate the product ratio.[12][13]The choice of functional is crucial for accurately describing the phosphorus-containing species.
Semi-empirical Methods (e.g., PM7) Rapid screening of different ylides and reaction conditions.Computationally very fast.Less accurate than DFT and may not correctly predict subtle stereochemical preferences.
  • Reactant and Ylide Preparation:

    • Optimize the geometry of Tert-butyl 2-formylazetidine-1-carboxylate and the desired phosphonium ylide at the chosen DFT level of theory.

  • Transition State Search for Oxaphosphetane Formation:

    • Perform a transition state search for the [2+2] cycloaddition leading to both the cis and trans oxaphosphetane intermediates. The QST2 or QST3 methods are suitable for this.[9][10]

    • Optimize the geometries of the transition states and the corresponding oxaphosphetane intermediates.

    • Verify the nature of the stationary points through frequency calculations.

  • Analysis of Stereoselectivity:

    • Compare the activation barriers for the formation of the cis and trans oxaphosphetanes. The pathway with the lower activation barrier will be kinetically favored, and the ratio of products can be estimated using the Boltzmann distribution based on the energy difference between the transition states.[12]

Wittig_Reaction_Workflow cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products A Tert-butyl 2-formylazetidine-1-carboxylate C Oxaphosphetane (cis and trans) A->C [2+2] Cycloaddition B Phosphonium Ylide B->C D Alkene (E and Z isomers) C->D E Triphenylphosphine oxide C->E

Caption: Key steps in the in silico modeling of the Wittig reaction.

Aldol Condensation

The aldol condensation is a fundamental carbon-carbon bond-forming reaction.[9] When using a chiral aldehyde like Tert-butyl 2-formylazetidine-1-carboxylate, predicting the diastereoselectivity of the resulting β-hydroxy aldehyde is of paramount importance.

Computational Method Application Strengths Limitations
DFT Modeling the transition states for the nucleophilic attack of the enolate on the aldehyde; predicting the syn/anti diastereoselectivity.Can accurately model the Zimmerman-Traxler-like six-membered ring transition states and their relative energies, which are crucial for determining the stereochemical outcome.[14]The explicit inclusion of solvent molecules or a polarizable continuum model (PCM) is often necessary for accurate predictions.
Ab initio methods (e.g., MP2) High-accuracy single-point energy calculations on DFT-optimized geometries for refining relative energies.Can provide a higher level of theory for more accurate energy calculations.Computationally very expensive, typically not feasible for full geometry optimizations of complex systems.
  • Reactant and Enolate Modeling:

    • Optimize the geometries of Tert-butyl 2-formylazetidine-1-carboxylate and the enolate of the ketone or aldehyde partner.

  • Transition State Modeling:

    • Construct initial guesses for the Zimmerman-Traxler-like chair and boat transition states leading to the syn and anti products.

    • Optimize these transition state geometries using DFT.

    • Confirm the transition states with frequency calculations.

  • Diastereoselectivity Prediction:

    • Compare the free energies of the different transition states. The diastereomeric product formed via the lowest energy transition state will be the major product. The predicted diastereomeric ratio can be calculated from the free energy differences.

Aldol_Condensation_TS Reactants Aldehyde + Enolate TS_syn Transition State (syn) Reactants->TS_syn ΔG‡(syn) TS_anti Transition State (anti) Reactants->TS_anti ΔG‡(anti) Product_syn syn-Aldol Product TS_syn->Product_syn Product_anti anti-Aldol Product TS_anti->Product_anti

Sources

Validation

A Senior Application Scientist's Guide to Isotopic Labeling with Tert-butyl 2-formylazetidine-1-carboxylate: A Comparative Analysis

Introduction: The Critical Role of Covalent Labeling in Quantitative Proteomics In the landscape of modern biological research, particularly in drug discovery and systems biology, the ability to accurately quantify chang...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Covalent Labeling in Quantitative Proteomics

In the landscape of modern biological research, particularly in drug discovery and systems biology, the ability to accurately quantify changes in protein abundance is paramount. Mass spectrometry-based proteomics has become the cornerstone of these investigations.[1] While label-free quantification methods exist, isotopic labeling strategies offer superior precision and accuracy by introducing a stable, heavy isotope tag into one population of proteins, which can then be distinguished from a "light" control population by the mass spectrometer.[2][3]

This guide focuses on a specific chemical labeling approach: reductive amination using Tert-butyl 2-formylazetidine-1-carboxylate . This method targets primary amines (the N-terminus of peptides and the side chain of lysine residues) to introduce a stable isotopic label. We will dissect the unique chemical properties of this reagent, compare its utility against established labeling methods, and provide detailed protocols to empower researchers to make informed decisions for their experimental designs.

The core of this technique lies in the reaction of an aldehyde or ketone with a primary amine to form an imine, which is then selectively reduced to a stable secondary amine.[4][5] By using an isotopically labeled reducing agent, such as sodium cyanoborodeuteride (NaBD₃CN) or sodium triacetoxyborodeuteride (NaBD(OAc)₃), a heavy isotope (deuterium) is incorporated into the final product.

Focus Reagent: The Chemistry of Tert-butyl 2-formylazetidine-1-carboxylate

Tert-butyl 2-formylazetidine-1-carboxylate is a unique labeling reagent due to its four-membered azetidine ring. This heterocyclic structure is notable for its significant ring strain (approx. 25.4 kcal/mol), which lies between the highly reactive aziridines and the more stable pyrrolidines.[6][7] This inherent strain influences the reagent's reactivity and the stability of the resulting labeled product. While the Boc (tert-butoxycarbonyl) group provides protection to the ring nitrogen, the azetidine moiety itself introduces specific steric and electronic properties to the labeled peptide.

The primary advantages of using a specific aldehyde like this, compared to a generic reagent like formaldehyde, include the introduction of a larger, more complex mass tag. This can be beneficial in certain mass spectrometry applications by shifting the isotopic cluster of the labeled peptide, potentially reducing overlap with other signals.

However, the stability of the azetidine ring itself is a critical consideration. Under certain conditions, particularly acidic environments, strained rings like azetidines can be susceptible to ring-opening decomposition pathways.[8][9] This is a crucial factor to consider during sample processing and analysis, as label integrity is essential for accurate quantification.

Comparative Analysis: A Head-to-Head with Alternative Labeling Strategies

No single labeling strategy is perfect for every application. The choice of method depends on the biological question, sample type, available instrumentation, and budget. Here, we compare reductive amination with Tert-butyl 2-formylazetidine-1-carboxylate against other common quantitative proteomics strategies.

Labeling MethodReagent/PrincipleTarget ResiduesMultiplexingKey AdvantagesKey Disadvantages
Reductive Amination (This Guide) Tert-butyl 2-formylazetidine-1-carboxylate + NaBD(OAc)₃N-terminus, Lysine2-plex (light/heavy)Cost-effective; Introduces a unique mass tag; Reaction is generally high-yielding.Limited multiplexing; Potential for label instability under harsh conditions[8]; Requires in-vitro chemical derivatization.
Stable Isotope Labeling with Amino Acids in Cell Culture (SILAC) Isotopically labeled amino acids (e.g., ¹³C₆-Arg, ¹³C₆¹⁵N₂-Lys)Arginine, LysineUp to 3-plexHighly accurate as labeling occurs in vivo; Low sample handling variability.Limited to cell culture; Can be expensive; Incomplete incorporation can be an issue.
Isobaric Tags for Relative and Absolute Quantitation (iTRAQ/TMT) Amine-reactive isobaric tagsN-terminus, LysineUp to 18-plex (TMTpro)High degree of multiplexing saves instrument time; Suitable for diverse sample types.[1]Expensive reagents; Ratio compression can underestimate large changes; Requires MS³ or sophisticated acquisition methods.
Isotope-Coded Affinity Tags (ICAT) Cysteine-reactive tags with a biotin affinity handleCysteine2-plexReduces sample complexity by isolating cysteine-containing peptides.Only quantifies a subset of the proteome; Reagents are no longer widely available.

Experimental Section: Protocols & Workflows

Workflow for Isotopic Labeling via Reductive Amination

The following diagram illustrates the general workflow for labeling peptides with Tert-butyl 2-formylazetidine-1-carboxylate and an isotopic reducing agent.

G cluster_0 Sample Preparation cluster_1 Isotopic Labeling cluster_2 Analysis P Protein Extraction & Digestion (Trypsin) D Peptide Desalting (C18 StageTip) P->D L_light Control Sample: + Reagent + NaBH(OAc)₃ D->L_light L_heavy Experimental Sample: + Reagent + NaBD(OAc)₃ D->L_heavy M Mix Samples 1:1 L_light->M L_heavy->M C Final Desalting (C18 StageTip) M->C A LC-MS/MS Analysis C->A Q Data Analysis & Quantification A->Q

Caption: General workflow for comparative proteomics using reductive amination.

Detailed Protocol: Labeling of Peptides

This protocol is designed for labeling up to 100 µg of digested protein extract.

Materials:

  • Tert-butyl 2-formylazetidine-1-carboxylate

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) - "Light" reagent

  • Sodium triacetoxyborodeuteride (NaBD(OAc)₃) - "Heavy" reagent

  • Dimethylformamide (DMF), anhydrous

  • Triethylammonium bicarbonate (TEAB) buffer, 1 M, pH 8.5

  • Acetic Acid, 5% (v/v) in water

  • Desalted peptide samples lyophilized to dryness

  • Standard C18 desalting StageTips

Procedure:

  • Reagent Preparation:

    • Prepare a 100 mM solution of Tert-butyl 2-formylazetidine-1-carboxylate in anhydrous DMF.

    • Prepare 100 mM solutions of both NaBH(OAc)₃ and NaBD(OAc)₃ in anhydrous DMF. Note: Prepare these solutions fresh, as the reducing agents are moisture-sensitive.[10]

  • Peptide Reconstitution:

    • Reconstitute two separate, lyophilized peptide samples (e.g., control and treated) in 20 µL of 100 mM TEAB buffer (pH 8.5).

  • Labeling Reaction:

    • To each peptide sample, add 2 µL of the 100 mM Tert-butyl 2-formylazetidine-1-carboxylate solution. Vortex briefly.

    • To the "Control" sample, add 2 µL of the 100 mM NaBH(OAc)₃ solution.

    • To the "Experimental" sample, add 2 µL of the 100 mM NaBD(OAc)₃ solution.

    • Incubate both reactions for 1 hour at room temperature with gentle shaking.

  • Quenching the Reaction:

    • Stop the reaction by adding 2 µL of 5% acetic acid to each tube. Vortex and centrifuge briefly.

  • Sample Pooling and Cleanup:

    • Combine the "light" and "heavy" labeled samples into a single microfuge tube.

    • Desalt the combined sample using a C18 StageTip to remove excess reagents and buffer salts.

    • Elute the labeled peptides, lyophilize to dryness, and store at -80°C until LC-MS/MS analysis.

Mass Spectrometry Analysis

The analysis of reductively aminated peptides is straightforward. The mass difference between the "light" and "heavy" labeled peptides will depend on the number of deuterium atoms incorporated. For NaBD(OAc)₃, this will be one deuterium per labeled site (N-terminus and each lysine). A peptide with one lysine will show a mass shift of +2 Da for the heavy version compared to the light. This mass difference is easily resolved in the MS1 scan. Relative quantification is achieved by comparing the area under the curve for the heavy and light peptide precursor ion chromatograms.[2]

Logical Framework for Choosing a Labeling Strategy

The decision to use a specific labeling method can be complex. The following flowchart provides a simplified decision-making framework.

G Q1 Is your experiment in a culturable cell line? Q2 Is high multiplexing (>3 samples) critical for your experiment? Q1->Q2 No SILAC Use SILAC Q1->SILAC Yes Q3 Is budget a primary constraint? Q2->Q3 No TMT Use Isobaric Tags (TMT/iTRAQ) Q2->TMT Yes RedAm Use Reductive Amination Q3->RedAm Yes Other Consider Label-Free or other methods Q3->Other No

Caption: Decision flowchart for selecting a quantitative proteomics strategy.

Conclusion and Future Outlook

Isotopic labeling via reductive amination with Tert-butyl 2-formylazetidine-1-carboxylate represents a valuable and cost-effective tool in the quantitative proteomics arsenal. Its primary strength lies in its simplicity and the unique chemical signature it imparts on labeled peptides. While it lacks the high-level multiplexing of isobaric tags and the in-vivo nature of SILAC, it is an excellent choice for targeted, binary comparisons in a wide variety of sample types. The key to its successful implementation lies in understanding the underlying chemistry, particularly the reactivity of the aldehyde and the potential stability issues related to the strained azetidine ring.[6][8] As new and more complex labeling reagents are developed, a firm grasp of these fundamental principles will remain essential for any researcher in the field.

References

  • Reductive Amination, and How It Works . Master Organic Chemistry. [Link]

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle . RSC Publishing. [Link]

  • A Tutorial Review of Labeling Methods in Mass Spectrometry-Based Quantitative Proteomics . ACS Measurement Science Au. [Link]

  • Stable isotope labelling methods in mass spectrometry-based quantitative proteomics . PubMed. [Link]

  • Reductive Amination . Chemistry LibreTexts. [Link]

  • Intramolecular Ring-Opening Decomposition of Aryl Azetidines . ACS Publications. [Link]

  • Amine synthesis by reductive amination (reductive alkylation) . Organic Chemistry Portal. [Link]

  • Expression of Stable Isotopically Labeled Proteins for Use as Internal Standards for Mass Spectrometric Quantitation of Clinical Protein Biomarkers . National Institute of Standards and Technology. [Link]

  • Intramolecular Ring-Opening Decomposition of Aryl Azetidines . PubMed Central (PMC). [Link]

  • Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle . Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Use of isotopically labeled substrates reveals kinetic differences between human and bacterial serine palmitoyltransferase . PubMed Central (PMC). [Link]

  • Reductive aminations by imine reductases: from milligrams to tons . PubMed Central (PMC). [Link]

  • Azetidine synthesis . Organic Chemistry Portal. [Link]

  • Reductive Amination - Common Conditions . Organic Chemistry Data. [Link]

  • Mass spectrometric analysis of stable-isotope-labelled amino acid tracers . Cambridge Core. [Link]

  • Isotopic Labeling Techniques | Request PDF . ResearchGate. [Link]

  • Stable isotopic labeling of proteins for quantitative proteomic applications . Oxford Academic. [Link]

  • Isotopic labelings for mechanistic studies . PubMed. [Link]

  • synthesis and characterization of boc-protected thio-1,3,4-oxadiazol-2-yl derivatives . International Journal of Chemical Research. [Link]

  • (PDF) SYNTHESIS AND CHARACTERIZATION OF BOC-PROTECTED THIO-1,3,4-OXADIAZOL-2-YL DERIVATIVES . ResearchGate. [Link]

  • Synthesis and Biological Evaluation of tert-Butyl Ester and Ethyl Ester Prodrugs of L-γ-Methyleneglutamic Acid Amides for Cancer . PubMed Central (PMC). [Link]

Sources

Comparative

A Head-to-Head Comparison of Protecting Groups for 2-Formylazetidine: A Guide for Researchers

For researchers and professionals in drug development, the strategic manipulation of functional groups is a cornerstone of successful molecular design and synthesis. The 2-formylazetidine scaffold is a valuable building...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the strategic manipulation of functional groups is a cornerstone of successful molecular design and synthesis. The 2-formylazetidine scaffold is a valuable building block in medicinal chemistry, offering a unique combination of a strained four-membered ring and a reactive aldehyde functionality. However, the inherent reactivity of the secondary amine within the azetidine ring necessitates the use of protecting groups to achieve selective transformations. This guide provides an in-depth, head-to-head comparison of common protecting groups for 2-formylazetidine, offering experimental insights to inform your synthetic strategy.

The Challenge: Protecting the Azetidine Nitrogen

The secondary amine of the azetidine ring is nucleophilic and can interfere with reactions targeting the 2-formyl group. Therefore, a suitable protecting group is essential. An ideal protecting group for this purpose should be:

  • Easy to introduce in high yield.

  • Stable to the reaction conditions required for manipulating the formyl group.

  • Readily removed under mild conditions that do not compromise the integrity of the azetidine ring or the aldehyde.

  • Orthogonal to other protecting groups that may be present in the molecule.[1][2][3]

This guide will focus on a comparative analysis of two of the most widely used amine protecting groups: tert-Butoxycarbonyl (Boc) and Carboxybenzyl (Cbz).

The Contenders: Boc vs. Cbz

tert-Butoxycarbonyl (Boc) Group

The Boc group is a popular choice for amine protection due to its general stability to a wide range of non-acidic conditions and its facile removal with acid.[4][5][6]

Introduction: The Boc group is typically introduced by reacting the amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.

Stability: The Boc group is stable to most bases, nucleophiles, and reducing agents, making it compatible with a variety of transformations of the formyl group, such as oxidation, reduction, or olefination.

Deprotection: The Boc group is readily cleaved under acidic conditions, most commonly with trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM), or with hydrochloric acid (HCl) in dioxane.[4][7][8] The byproducts of deprotection are volatile (tert-butanol, isobutylene, and CO₂), simplifying purification.

Carboxybenzyl (Cbz or Z) Group

The Cbz group, introduced by Bergmann and Zervas, is another cornerstone of amine protection, particularly in peptide synthesis.[1][6][9] Its removal under neutral conditions via catalytic hydrogenolysis makes it an excellent orthogonal partner to the acid-labile Boc group.[1][2]

Introduction: The Cbz group is typically installed by reacting the amine with benzyl chloroformate (Cbz-Cl) under basic conditions.[1][9]

Stability: Cbz-protected amines are stable to a wide range of acidic and basic conditions, allowing for broad synthetic flexibility.[1]

Deprotection: The key feature of the Cbz group is its cleavage by catalytic hydrogenolysis (e.g., H₂ gas with a palladium on carbon catalyst).[1][10][11] This method is exceptionally mild and orthogonal to many other protecting groups.[1] The byproducts, toluene and carbon dioxide, are also volatile.[1]

Head-to-Head Performance Comparison

To provide a clear comparison, the following table summarizes the key characteristics and performance of Boc and Cbz groups for the protection of 2-formylazetidine.

Featuretert-Butoxycarbonyl (Boc)Carboxybenzyl (Cbz)
Protection Reagent Di-tert-butyl dicarbonate (Boc₂O)Benzyl chloroformate (Cbz-Cl)
Typical Conditions Boc₂O, Base (e.g., NEt₃, NaHCO₃), Solvent (e.g., DCM, THF)Cbz-Cl, Base (e.g., Na₂CO₃, NaOH), Solvent (e.g., Dioxane/H₂O)
Stability Stable to base, nucleophiles, and catalytic hydrogenation.Stable to acid and base.
Deprotection Method Acidolysis (TFA/DCM or HCl/dioxane)Catalytic Hydrogenolysis (H₂, Pd/C)
Orthogonality Orthogonal to Cbz and Fmoc groups.[2][4]Orthogonal to Boc and Fmoc groups.[1][2]
Potential Issues Strong acid for deprotection may not be suitable for highly acid-sensitive substrates.The catalyst for hydrogenolysis can sometimes be pyrophoric and may not be suitable for molecules containing other reducible functional groups (e.g., alkynes, alkenes, some nitro groups).[1]

Experimental Protocols

The following are representative, step-by-step protocols for the protection and deprotection of 2-formylazetidine.

Boc Protection of 2-Formylazetidine

Boc_Protection cluster_reactants Reactants cluster_reaction Reaction cluster_products Products Azetidine 2-Formylazetidine Solvent Solvent (e.g., DCM) Azetidine->Solvent Boc2O Boc₂O Boc2O->Solvent Base Base (e.g., NEt₃) Base->Solvent Stir Stir at RT Solvent->Stir BocAzetidine N-Boc-2-formylazetidine Stir->BocAzetidine

Caption: Workflow for Boc protection of 2-formylazetidine.

Methodology:

  • Dissolve 2-formylazetidine (1.0 eq) in dichloromethane (DCM).

  • Add triethylamine (NEt₃, 1.2 eq).

  • Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) portion-wise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield N-Boc-2-formylazetidine.

Boc Deprotection of N-Boc-2-formylazetidine

Boc_Deprotection cluster_reactants Reactant cluster_reaction Reaction cluster_products Product BocAzetidine N-Boc-2-formylazetidine Acid TFA/DCM (1:4) BocAzetidine->Acid Stir Stir at RT Acid->Stir Azetidine 2-Formylazetidine (as TFA salt) Stir->Azetidine

Caption: Workflow for the acidic deprotection of N-Boc-2-formylazetidine.

Methodology:

  • Dissolve N-Boc-2-formylazetidine (1.0 eq) in a 1:4 mixture of trifluoroacetic acid (TFA) and dichloromethane (DCM).

  • Stir the solution at room temperature for 1-2 hours.

  • Monitor the deprotection by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.

  • The resulting 2-formylazetidine TFA salt can often be used in the next step without further purification. Alternatively, it can be neutralized with a mild base.

Cbz Protection of 2-Formylazetidine

Cbz_Protection cluster_reactants Reactants cluster_reaction Reaction cluster_products Product Azetidine 2-Formylazetidine Solvent Solvent (e.g., Dioxane/H₂O) Azetidine->Solvent CbzCl Cbz-Cl CbzCl->Solvent Base Base (e.g., Na₂CO₃) Base->Solvent Stir Stir at 0 °C to RT Solvent->Stir CbzAzetidine N-Cbz-2-formylazetidine Stir->CbzAzetidine

Caption: Workflow for Cbz protection of 2-formylazetidine.

Methodology:

  • Dissolve 2-formylazetidine (1.0 eq) in a mixture of dioxane and water.

  • Cool the solution to 0 °C and add sodium carbonate (Na₂CO₃, 2.5 eq).

  • Add benzyl chloroformate (Cbz-Cl, 1.1 eq) dropwise, maintaining the temperature below 5 °C.[1]

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.[1]

  • Monitor the reaction by TLC.

  • Upon completion, extract the mixture with ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to afford N-Cbz-2-formylazetidine.

Cbz Deprotection of N-Cbz-2-formylazetidine

Cbz_Deprotection cluster_reactants Reactant cluster_reaction Reaction cluster_products Product CbzAzetidine N-Cbz-2-formylazetidine Solvent Solvent (e.g., MeOH) CbzAzetidine->Solvent Catalyst Pd/C Catalyst->Solvent Hydrogen H₂ (balloon) Stir Stir at RT Hydrogen->Stir Solvent->Hydrogen Azetidine 2-Formylazetidine Stir->Azetidine

Caption: Workflow for the catalytic hydrogenolysis of N-Cbz-2-formylazetidine.

Methodology:

  • Dissolve N-Cbz-2-formylazetidine (1.0 eq) in methanol (MeOH).

  • Carefully add a catalytic amount of 10% palladium on carbon (Pd/C).

  • Stir the suspension under a hydrogen atmosphere (e.g., a balloon) at room temperature.

  • Monitor the reaction progress by TLC.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst. Caution: The catalyst can be pyrophoric and should be kept wet.[1]

  • Concentrate the filtrate under reduced pressure to yield 2-formylazetidine. The byproducts are volatile and easily removed.[1]

Conclusion and Recommendations

Both Boc and Cbz are excellent choices for the protection of the 2-formylazetidine nitrogen, and the optimal choice will depend on the overall synthetic strategy.

  • Choose the Boc group when subsequent reaction steps involve conditions under which the Cbz group might be labile (e.g., catalytic hydrogenation) or when a simple, acid-mediated deprotection is desired.

  • Choose the Cbz group when orthogonality to acid-labile protecting groups is required, or when the substrate is sensitive to the strongly acidic conditions needed for Boc removal. The mild, neutral conditions of catalytic hydrogenolysis are a significant advantage in such cases.

By understanding the relative strengths and weaknesses of each protecting group, researchers can make informed decisions to streamline their synthetic routes and maximize the yields of their target molecules.

References

  • Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. Wiley-Interscience.
  • BenchChem. (2025). Application Notes and Protocols: Deprotection of the Boc Group Under Acidic Conditions.
  • Kocienski, P. J. (2004). Protecting Groups (3rd Edition). Georg Thieme Verlag.
  • Organic Chemistry Portal. Cbz-Protected Amino Groups.
  • BenchChem. (2025). The Genesis of Controlled Peptide Synthesis: A Technical Guide to the Cbz Protecting Group.
  • Total Synthesis. Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism.
  • Cortes-Clerget, M., Berthon, J.-Y., Renimel, I., & Lipshutz, B. H. (2017). Tandem deprotection/coupling for peptide synthesis in water at room temperature. Green Chemistry, 19(15), 3643–3648.
  • BenchChem. (2025). A Comparative Guide to the Orthogonality of the Cbz Protecting Group in Multi-Step Synthesis.
  • Biosynth. Protecting Groups in Peptide Synthesis.
  • Master Organic Chemistry. (2018).
  • Beilstein Journals. EXPERIMENTAL PROCEDURES.
  • ResearchGate. Deprotection of different N-Boc-compounds.
  • ResearchGate. Chemoselective Radical Cleavage of Cbz-Protected Nitrogen Compounds.
  • ResearchGate. Dual protection of amino functions involving Boc.
  • Organic Chemistry Portal. Boc-Protected Amino Groups.
  • PubMed.
  • ResearchGate. Understanding thermolabile protecting groups for nucleic acid-based drugs.
  • MDPI. N′-Substituted 2-Aminoacetanilides as Precursors for New 1,4-Benzodiazepin-2-Ones: Synthesis and Structural Study.
  • ResearchGate. Recent Advances for the Synthesis of N-Unsubstituted Pyrroles.
  • RSC Publishing. Dual protection of amino functions involving Boc.
  • International Journal of Chemical Research.
  • PMC. Understanding Acid Lability of Cysteine Protecting Groups.
  • Reddit. Advice on N-boc deprotection in the presence of acid sensitive groups.
  • ResearchGate.

Sources

Safety & Regulatory Compliance

Handling

Mastering the Safe Handling of Tert-butyl 2-formylazetidine-1-carboxylate: A Guide for Discovery Professionals

Welcome to a comprehensive guide on the safe handling, use, and disposal of Tert-butyl 2-formylazetidine-1-carboxylate (CAS No. 200184-45-8).

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to a comprehensive guide on the safe handling, use, and disposal of Tert-butyl 2-formylazetidine-1-carboxylate (CAS No. 200184-45-8). As a key building block in modern drug discovery, the unique reactivity of this azetidine aldehyde demands a commensurate level of respect and a detailed understanding of its safety profile. This document moves beyond mere procedural lists to provide a deep, scientifically-grounded framework for ensuring laboratory safety, thereby empowering researchers to focus on innovation.

Section 1: Hazard Analysis and Risk Assessment

Understanding the "why" behind safety protocols is paramount. The primary hazards associated with this compound are inferred from its functional groups: the reactive aldehyde and the strained azetidine ring, protected by a tert-butyloxycarbonyl (Boc) group.

Primary Assumed Hazards: Based on data from its structural isomer and related compounds, Tert-butyl 2-formylazetidine-1-carboxylate should be treated as a substance with the following potential hazards:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

The aldehyde functional group is a known electrophile and can react with biological nucleophiles, leading to irritation and sensitization[1]. The azetidine ring, while less reactive than aziridines, is a strained heterocycle. The parent compound, azetidine-2-carboxylic acid, is noted for its potential to be misincorporated in place of proline in biological systems, which can lead to toxic effects[2][3]. While the N-Boc group mitigates some of the reactivity of the ring nitrogen, caution is warranted.

Hazard Summary Table
Hazard StatementGHS CodeClassificationRationale
Harmful if swallowedH302Acute Toxicity, Oral (Category 4)Inferred from structural isomer data.
Causes skin irritationH315Skin Irritation (Category 2)Aldehyde reactivity with skin proteins.[1][4]
Causes serious eye irritationH319Eye Irritation (Category 2A)Aldehydes are known eye irritants.[1][4]
May cause respiratory irritationH335STOT SE, Respiratory (Category 3)Inhalation of vapors or aerosols can irritate the respiratory tract.[4][5]

Section 2: Personal Protective Equipment (PPE) - Your First Line of Defense

A multi-layered PPE strategy is essential. The selection of specific PPE is not arbitrary; it is directly dictated by the hazards identified above.

Core PPE Requirements
  • Eye and Face Protection : ANSI Z87.1-compliant safety glasses are the minimum requirement. However, due to the severe eye irritation potential, splash-proof chemical goggles are strongly recommended at all times. When handling larger quantities (>5 g) or when there is a significant risk of splashing, a full face shield should be worn in addition to goggles[6].

  • Hand Protection : Standard latex gloves are not sufficient. Nitrile or neoprene gloves provide better chemical resistance against aldehydes and related organic compounds. Always double-check the manufacturer's glove compatibility charts. For prolonged operations or when handling concentrated solutions, consider double-gloving . Contaminated gloves must be removed promptly and disposed of as chemical waste[7].

  • Body Protection : A flame-resistant laboratory coat , fully buttoned, is mandatory. Ensure sleeves are of sufficient length to prevent skin exposure between the glove and cuff. Wear full-length pants and closed-toe shoes[6].

  • Respiratory Protection : All handling of Tert-butyl 2-formylazetidine-1-carboxylate, including weighing and solution preparation, must be conducted within a certified chemical fume hood to prevent inhalation of vapors[8]. If engineering controls are not available or are insufficient, a NIOSH-approved respirator with an organic vapor cartridge may be required, subject to your institution's formal respiratory protection program.

PPE Workflow Diagram

The sequence of donning and doffing PPE is critical to prevent cross-contamination.

PPE_Workflow cluster_donning Donning Sequence (Clean Area) cluster_doffing Doffing Sequence (At Exit) d1 1. Lab Coat d2 2. Goggles/Face Shield d1->d2 d3 3. Gloves (Last) d2->d3 f1 1. Gloves (First) d3->f1 Enter Work Area f2 2. Goggles/Face Shield f1->f2 f3 3. Lab Coat f2->f3

Caption: Proper sequence for donning and doffing PPE.

Section 3: Operational Plan - From Receipt to Reaction

A systematic approach to handling ensures safety and experimental integrity.

Receiving and Storage
  • Verification : Upon receipt, confirm the container is intact and properly labeled.

  • Storage : The compound should be stored in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible substances such as strong oxidizing agents and strong bases[6][9]. Many suppliers recommend storage in a freezer at approximately -20°C.

Step-by-Step Handling Protocol
  • Preparation : Before handling, ensure the chemical fume hood is operational and the sash is at the appropriate working height. Clear the work area of any unnecessary equipment or chemicals. Have spill control materials readily available.

  • Weighing : If weighing the solid/viscous liquid, perform the task within the fume hood. Use a disposable weigh boat.

  • Dissolution : Add solvent to the compound slowly and stir gently. Be aware that some dissolution processes can be exothermic.

  • Reaction : Conduct all reactions within the fume hood. Maintain vigilance for any signs of unexpected reactions, such as color change, gas evolution, or temperature increase.

  • Post-Reaction : Upon completion, any excess reagent must be quenched safely before workup (see Section 4).

Section 4: Spill Management and Disposal Plan

Accidents happen. A clear, pre-defined plan is the key to a safe and effective response.

Spill Response
  • Evacuate and Alert : For large spills, evacuate the immediate area and alert colleagues and your institution's Environmental Health and Safety (EHS) department.

  • Contain : For small, manageable spills (<100 mL) within a fume hood, you may proceed with cleanup if you are trained and equipped to do so. Contain the spill using an inert absorbent material like vermiculite, sand, or a commercial spill pillow[1]. Do not use combustible materials like paper towels as the primary absorbent.

  • Neutralize (Optional but Recommended) : While not always necessary for small spills being absorbed, treating the absorbed material with a neutralizing agent can reduce hazards. Commercial aldehyde neutralizers are available[10][11]. Alternatively, a slurry of an amino acid like glycine can be used to neutralize the aldehyde via Schiff base formation[12].

  • Collect and Package : Carefully sweep or scoop the absorbed material into a designated, leak-proof hazardous waste container.

  • Decontaminate : Clean the spill area with soap and water, and wipe dry[1].

  • Dispose : Label the waste container clearly and dispose of it through your institution's hazardous waste program.

Waste Disposal Protocol

The guiding principle for chemical waste is segregation. Tert-butyl 2-formylazetidine-1-carboxylate is a non-halogenated organic compound .

  • Waste Stream Identification :

    • Solid Waste : Contaminated items such as gloves, weigh boats, and absorbent materials should be placed in a clearly labeled, sealed container for solid chemical waste.

    • Liquid Waste : Unused or waste solutions of the compound should be collected in a dedicated, properly labeled container for non-halogenated organic waste [13][14][15].

    • Sharps Waste : Any needles or sharp implements must be disposed of in a designated sharps container.

  • Neutralization of Aldehyde Waste : For bulk liquid waste containing significant amounts of the aldehyde, neutralization prior to collection can be a best practice. This reduces the reactivity of the waste.

    • Commercial Neutralizers : Products like FormaGO® or Neutralex® are designed to inactivate aldehydes, rendering the waste less hazardous[16]. Follow the manufacturer's instructions carefully.

    • Chemical Neutralization : In a fume hood, slowly add a solution of a simple amino acid (e.g., glycine) or sodium bisulfite to the aldehyde waste with stirring[12]. This can be an effective, low-cost method.

  • Container Management :

    • Use only compatible, approved hazardous waste containers (e.g., high-density polyethylene).

    • Label waste containers immediately with "Hazardous Waste," the full chemical name(s) of the contents (no abbreviations), and the associated hazards (e.g., "Irritant")[13][17].

    • Keep containers closed at all times except when adding waste[17].

    • Store waste containers in a designated Satellite Accumulation Area (SAA) with secondary containment.

Disposal Workflow Diagram

Disposal_Workflow cluster_generation Waste Generation cluster_segregation Segregation & Collection cluster_disposal Final Disposal Solid Solid Waste (Gloves, Absorbents) SolidContainer Labeled Solid Waste Container Solid->SolidContainer Liquid Liquid Waste (Solutions, Solvents) LiquidContainer Labeled Non-Halogenated Liquid Waste Container Liquid->LiquidContainer EHS Arrange Pickup by EHS/Licensed Contractor SolidContainer->EHS LiquidContainer->EHS

Caption: Segregation and disposal workflow for chemical waste.

By integrating this comprehensive safety and handling framework into your daily laboratory operations, you build a culture of safety that protects researchers and ensures the integrity of your scientific endeavors.

References

  • Braun Research Group. (n.d.). Non-halogenated Organic Solvents - Standard Operating Procedure. Retrieved January 12, 2026, from University of Delaware website: [Link]

  • Wikipedia. (2023, November 28). Azetidine-2-carboxylic acid. Retrieved January 12, 2026, from [Link]

  • PubChem. (n.d.). Azetidinecarboxylic Acid. Retrieved January 12, 2026, from [Link]

  • University of British Columbia. (n.d.). Organic Solvent Waste Disposal. Retrieved January 12, 2026, from [Link]

  • AAPPTec, LLC. (n.d.). MSDS UHP231 D-Azetidine-2-carboxylic acid.pdf. Retrieved January 12, 2026, from [Link]

  • Google Patents. (n.d.). US6531634B1 - Non-hazardous oxidative neutralization of aldehydes.
  • Electron Microscopy Sciences. (n.d.). Aldehyde Control Systems from Tissue-Tek®. Retrieved January 12, 2026, from [Link]

  • Temple University. (n.d.). Non-Halogenated Solvents in Laboratories. Retrieved January 12, 2026, from [Link]

  • Ted Pella, Inc. (n.d.). Formalin, Glutaraldehyde, Aldehyde Neutralizing Products. Retrieved January 12, 2026, from [Link]

  • Lund University. (2025, January 13). 8.1 Organic solvent waste. Retrieved January 12, 2026, from [Link]

  • National Institutes of Health. (2018, August 10). Evaluation of two eco-friendly neutralizers for a spectrum of tissue fixatives for biomedical applications. Retrieved January 12, 2026, from [Link]

  • Google Patents. (n.d.). US6399850B1 - Aldehyde neutralizer.
  • Capot Chemical. (2012, December 10). MSDS of 1-Boc-3-azetidinone. Retrieved January 12, 2026, from [Link]

  • AAPPTec, LLC. (n.d.). MSDS UBP131 Boc-L-Azetidine-2-carboxylic acid.pdf. Retrieved January 12, 2026, from [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.